molecular formula C10H14N2O8S B15586202 N1-Methylsulfonyl pseudouridine

N1-Methylsulfonyl pseudouridine

Número de catálogo: B15586202
Peso molecular: 322.29 g/mol
Clave InChI: NOXLVPSCGFPVOH-XUTVFYLZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N1-Methylsulfonyl pseudouridine is a useful research compound. Its molecular formula is C10H14N2O8S and its molecular weight is 322.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H14N2O8S

Peso molecular

322.29 g/mol

Nombre IUPAC

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylsulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O8S/c1-21(18,19)12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)20-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,8+/m1/s1

Clave InChI

NOXLVPSCGFPVOH-XUTVFYLZSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling N1-Methylsulfonyl Pseudouridine: A Technical Guide to its Discovery, Synthesis, and Application in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of messenger RNA (mRNA) therapeutics and vaccines has been heralded as a revolutionary leap in modern medicine, with N1-methylsulfonyl pseudouridine (B1679824) (m1Ψ) positioned at the heart of this innovation. This modified nucleoside has proven instrumental in overcoming the primary obstacles of synthetic mRNA delivery: innate immunogenicity and translational inefficiency. The complete substitution of uridine (B1682114) with m1Ψ in mRNA transcripts, most notably in the Pfizer-BioNTech and Moderna COVID-19 vaccines, has been shown to significantly dampen the innate immune response and dramatically enhance protein expression.[1][2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and core experimental protocols related to m1Ψ, offering a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Advantages of N1-Methylsulfonyl Pseudouridine

The journey to developing effective mRNA therapeutics was initially hampered by the inherent instability and immunogenicity of in vitro transcribed (IVT) mRNA. Early research demonstrated that unmodified synthetic mRNA could trigger an inflammatory response by activating innate immune sensors such as Toll-like receptors (TLRs), leading to the degradation of the mRNA and suppression of protein translation.[3]

A pivotal breakthrough came with the exploration of naturally occurring modified nucleosides to circumvent these issues. While pseudouridine (Ψ), an isomer of uridine, was found to reduce immunogenicity and improve translational capacity, subsequent research identified this compound (m1Ψ) as a superior alternative.[1][3] In 2015, Andries et al. demonstrated that the complete replacement of uridine with m1Ψ was more effective in both reducing immunogenicity and enhancing protein expression compared to pseudouridine.[1][3] This discovery established m1Ψ as a new benchmark for mRNA modifications in therapeutic applications.[4]

The primary advantages of incorporating m1Ψ into mRNA are twofold:

  • Reduced Immunogenicity: m1Ψ-modified mRNA is less readily recognized by innate immune sensors like TLR3, TLR7, and TLR8, as well as RIG-I.[5][6] This blunts the activation of downstream inflammatory pathways, preventing the shutdown of translation and degradation of the mRNA transcript.

  • Enhanced Translation: The incorporation of m1Ψ has been shown to increase the density of ribosomes on the mRNA strand, leading to a more efficient and robust translation process.[7][8] This results in significantly higher yields of the desired protein from a given amount of mRNA.

Synthesis of this compound and m1Ψ-Modified mRNA

The production of m1Ψ-modified mRNA is a multi-step process that begins with the synthesis of the modified nucleotide triphosphate (m1ΨTP) and culminates in the in vitro transcription of the full-length mRNA molecule.

Chemoenzymatic Synthesis of this compound 5'-Triphosphate (m1ΨTP)

An efficient and scalable method for producing m1ΨTP is crucial for the large-scale manufacturing of m1Ψ-modified mRNA. A chemoenzymatic approach offers high yields and sustainability.[4][7]

Uridine Uridine Psi Pseudouridine (Ψ) Uridine->Psi Biocatalytic Rearrangement Acetonide_PsiMP Acetonide-protected Pseudouridine Monophosphate (ΨMP) Psi->Acetonide_PsiMP Phosphorylation & Acetonide Protection Methylated_PsiMP N1-Methylated Pseudouridine Monophosphate (m1ΨMP) Acetonide_PsiMP->Methylated_PsiMP Chemical N1-Methylation (Dimethyl Sulfate) m1PsiDP N1-Methylpseudouridine Diphosphate (m1ΨDP) Methylated_PsiMP->m1PsiDP UMP Kinase (ATP-dependent) m1PsiTP N1-Methylpseudouridine Triphosphate (m1ΨTP) m1PsiDP->m1PsiTP Acetate Kinase (ATP regeneration) cluster_0 In Vitro Transcription (IVT) cluster_1 Post-transcriptional Processing DNA_Template Linearized DNA Template (with T7 promoter) IVT_Reaction IVT Reaction DNA_Template->IVT_Reaction NTP_Mix Nucleotide Mix (ATP, GTP, CTP, m1ΨTP) NTP_Mix->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction m1Psi_mRNA m1Ψ-Modified mRNA IVT_Reaction->m1Psi_mRNA Capping 5' Capping m1Psi_mRNA->Capping Polyadenylation 3' Poly(A) Tailing Capping->Polyadenylation Purification Purification Polyadenylation->Purification Final_mRNA Final m1Ψ-mRNA Product Purification->Final_mRNA Delivery Cellular Delivery Final_mRNA->Delivery Formulation in LNPs cluster_0 Unmodified mRNA cluster_1 m1Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Recognition RIG_I RIG-I Unmodified_mRNA->RIG_I Recognition Immune_Activation Innate Immune Activation TLR7_8->Immune_Activation RIG_I->Immune_Activation Cytokine_Production Cytokine Production Immune_Activation->Cytokine_Production Translation_Inhibition Translation Inhibition Immune_Activation->Translation_Inhibition m1Psi_mRNA m1Ψ-Modified mRNA No_Recognition Reduced Recognition by TLRs and RIG-I m1Psi_mRNA->No_Recognition Translation Enhanced Translation No_Recognition->Translation Protein_Production Increased Protein Production Translation->Protein_Production

References

N1-Methylpseudouridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has emerged as a cornerstone of modern mRNA therapeutics and vaccine development.[1][2] Its incorporation into messenger RNA (mRNA) transcripts confers superior biological properties compared to unmodified uridine (B1682114) (U) or its parent modification, pseudouridine (B1679824) (Ψ). Specifically, m1Ψ enhances protein expression, increases mRNA stability, and significantly reduces the innate immunogenicity of synthetic mRNA.[3][4][5] These attributes have been pivotal in the success of mRNA-based COVID-19 vaccines and are driving the development of a new generation of therapies for a wide range of diseases.[6] This technical guide provides an in-depth overview of the fundamental properties of N1-methylpseudouridine, including its chemical and physical characteristics, biological functions, and the experimental methodologies used for its characterization.

Core Properties of N1-Methylpseudouridine

Chemical and Physical Properties

N1-methylpseudouridine is a C-glycoside isomer of uridine, where the ribose sugar is attached to the C5 position of the uracil (B121893) base, unlike the N1-ribose bond in uridine.[7] The key distinguishing feature of m1Ψ is the methylation at the N1 position of the uracil base.[7] This modification has significant implications for its chemical and physical properties.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₆[8]
Molar Mass 258.23 g/mol [8]
Appearance White granular powder[9]
Solubility in water Highly soluble[9]

The presence of the N1-methyl group in m1Ψ alters the hydrogen bonding potential of the base compared to pseudouridine. While Ψ has an additional hydrogen bond donor at the N1 position, this is absent in m1Ψ. This difference in hydrogen bonding capability influences the stability of RNA duplexes containing these modifications.[7][10] Molecular dynamics studies have shown that m1Ψ can enhance base stacking interactions within an RNA duplex, contributing to its overall stability.[7][11]

Biological and Biochemical Properties

The incorporation of N1-methylpseudouridine into mRNA transcripts profoundly impacts their biological activity. These effects can be broadly categorized into three main areas: enhanced translation efficiency, increased mRNA stability, and reduced immunogenicity.

The substitution of uridine with m1Ψ in mRNA leads to a significant increase in protein production.[3][4] This enhancement is attributed to several factors. Studies have shown that m1Ψ-modified mRNA can increase the density of ribosomes on the transcript, suggesting more efficient initiation or re-initiation of translation.[4][12] While some reports suggest that m1Ψ may slow down the rate of ribosome elongation in certain sequence contexts, the overall effect is a substantial boost in protein yield.[12]

dot

Translation_Enhancement cluster_mRNA mRNA Modifications cluster_Translation Translational Machinery cluster_Outcome Protein Output Unmodified_mRNA Unmodified mRNA (U) Ribosome Ribosome Unmodified_mRNA->Ribosome Standard Translation m1Psi_mRNA m1Ψ-modified mRNA m1Psi_mRNA->Ribosome Increased Ribosome Loading Altered Elongation Dynamics Low_Protein Lower Protein Yield Ribosome->Low_Protein From Unmodified mRNA High_Protein Higher Protein Yield Ribosome->High_Protein From m1Ψ-mRNA

Caption: Workflow of m1Ψ-mediated translation enhancement.

N1-methylpseudouridine incorporation enhances the stability of mRNA molecules, prolonging their functional half-life within the cell.[5] This increased stability is partly due to the enhanced thermostability of m1Ψ-containing RNA duplexes.[7][11] Furthermore, m1Ψ modification can protect mRNA from degradation by cellular ribonucleases, such as RNase L.[13][14]

A key advantage of m1Ψ is its ability to significantly reduce the innate immune response typically triggered by in vitro transcribed mRNA.[5][8] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, leading to the production of pro-inflammatory cytokines.[15][16] The presence of m1Ψ in the mRNA sequence helps to evade this recognition, thereby dampening the inflammatory cascade.[6]

dot

Innate_Immunity_Evasion cluster_mRNA mRNA Input cluster_Immune_Sensing Innate Immune Sensing cluster_Signaling Downstream Signaling Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7 / TLR8 Unmodified_mRNA->TLR7_8 Recognition m1Psi_mRNA m1Ψ-modified mRNA m1Psi_mRNA->TLR7_8 Evasion No_Activation Reduced Immune Activation m1Psi_mRNA->No_Activation MyD88 MyD88 TLR7_8->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines

Caption: Evasion of TLR7/8 signaling by m1Ψ-modified mRNA.

Quantitative Data Summary

The following tables summarize the quantitative effects of N1-methylpseudouridine on mRNA function compared to unmodified uridine and pseudouridine.

Table 1: Comparison of Protein Expression

mRNA ModificationReporter GeneCell LineFold Increase in Protein Expression (relative to unmodified)Reference
m1Ψ EGFPHEK293T~7.4[3]
m1Ψ EGFPPrimary Human FLSSignificantly Higher[8]
Ψ LuciferaseHEK293T~3[3]
5moU IL-10Primary Human CellsHigher than m1Ψ[17]

Table 2: Comparison of Immunogenicity

mRNA ModificationCytokine MeasuredCell TypeFold Change in Cytokine Level (relative to unmodified)Reference
m1Ψ IL-6Primary Human FLSSuppressed[8]
m1Ψ TNF-αPrimary Human FLSSuppressed[8]
m1Ψ CXCL10Primary Human FLSSuppressed[8]
Ψ IFN-βPrimary Human CellsInduced (less than unmodified)[17]
m1Ψ IFN-βPrimary Human CellsInduced (less than Ψ)[17]
5moU IFN-βPrimary Human CellsNot Detected[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize N1-methylpseudouridine-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • Ribonuclease Inhibitor

  • NTP solution (ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 50 µL

    • 5 µL of 10x Transcription Buffer

    • 5 µL of 100 mM DTT

    • A, C, G NTPs to a final concentration of 4 mM each

    • m1ΨTP to a final concentration of 4 mM

    • 1 µg of linearized DNA template

    • 1 µL of Ribonuclease Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.[18]

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the mRNA using a suitable RNA purification kit or by lithium chloride precipitation.

  • Quantify the mRNA concentration using a spectrophotometer and verify its integrity by gel electrophoresis.

dot

IVT_Workflow Template Linearized DNA Template (with T7 promoter) Reaction_Mix Assemble Transcription Reaction: - T7 Polymerase - NTPs (A, G, C) - m1ΨTP - Buffer, DTT, RNase Inhibitor Template->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification mRNA Purification DNase_Treatment->Purification QC Quantification and Quality Control Purification->QC

Caption: In Vitro Transcription workflow for m1Ψ-mRNA.

Transfection of HEK293 Cells and Luciferase Reporter Assay

This protocol details the transfection of m1Ψ-modified luciferase reporter mRNA into HEK293 cells to quantify protein expression.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine MessengerMAX Transfection Reagent

  • m1Ψ-modified firefly luciferase mRNA

  • Control Renilla luciferase mRNA

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[19][20]

  • On the day of transfection, for each well, prepare the following in separate tubes:

    • Tube A: Dilute 500 ng of m1Ψ-modified firefly luciferase mRNA and 50 ng of Renilla luciferase mRNA in 25 µL of Opti-MEM.

    • Tube B: Dilute 1.5 µL of Lipofectamine MessengerMAX in 25 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.[21]

  • Add the 50 µL of the mRNA-lipid complex dropwise to the cells in each well.

  • Incubate the cells at 37°C in a CO₂ incubator for 18-24 hours.

  • Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.[22][23]

  • Transfer the lysate to a luminometer plate.

  • Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.

  • Add the Stop & Glo Reagent (to quench the firefly signal and activate Renilla luciferase) and measure the luminescence again.[1]

  • Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.

In Vitro Immunogenicity Assay using Human PBMCs

This protocol describes an assay to measure the immunogenic potential of m1Ψ-modified mRNA by quantifying cytokine production from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs

  • RPMI 1640 medium with 10% FBS

  • m1Ψ-modified mRNA and unmodified control mRNA

  • Transfection reagent (e.g., Lipofectamine)

  • LPS (positive control)

  • ELISA kits for specific cytokines (e.g., TNF-α, IFN-β, IL-6)

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of RPMI medium.[24]

  • Prepare mRNA-transfection reagent complexes as described in the transfection protocol, using 100 ng of mRNA per well.

  • Add the complexes to the cells. Include a negative control (transfection reagent only) and a positive control (LPS at 100 ng/mL).

  • Incubate the plate at 37°C in a CO₂ incubator for 24 hours.[24]

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α, IFN-β, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

Conclusion

N1-methylpseudouridine is a critical component in the design of effective and safe mRNA-based therapeutics and vaccines. Its ability to enhance protein expression, increase mRNA stability, and reduce innate immunogenicity makes it a superior alternative to both unmodified uridine and pseudouridine. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of m1Ψ-modified mRNA, enabling researchers and drug developers to harness its full potential in their applications. As the field of mRNA technology continues to advance, a thorough understanding of the fundamental properties of N1-methylpseudouridine will remain essential for innovation and the development of next-generation genetic medicines.

References

The Role of N1-Methylpseudouridine in Messenger RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has emerged as a pivotal technology in the development of mRNA-based therapeutics and vaccines, most notably exemplified by the rapid deployment of COVID-19 vaccines.[1][2] This modified nucleobase confers significant advantages over its unmodified counterpart, uridine (B1682114), by enhancing protein expression, reducing innate immunogenicity, and improving the overall stability and translational efficiency of the mRNA molecule.[3][4] This guide provides an in-depth exploration of the multifaceted mechanism of action of m1Ψ, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.

Core Mechanism of Action of N1-Methylpseudouridine (m1Ψ)

The substitution of uridine with m1Ψ in synthetic mRNA imparts several beneficial properties that collectively enhance its therapeutic potential. These can be broadly categorized into two main areas: evasion of the innate immune system and enhancement of translation efficiency.

Evasion of Innate Immune Recognition
  • Reduced Activation of Pattern Recognition Receptors (PRRs): The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through a variety of pattern recognition receptors (PRRs). Key among these are Toll-like receptors (TLRs) 3, 7, and 8, as well as RIG-I-like receptors (RLRs) such as RIG-I and MDA5.[5] Unmodified single-stranded RNA (ssRNA) and double-stranded RNA (dsRNA) byproducts from in vitro transcription can trigger these sensors, leading to the production of pro-inflammatory cytokines and the activation of antiviral pathways that can ultimately shut down protein translation.

  • Steric Hindrance and Altered Hydrogen Bonding: The addition of a methyl group at the N1 position of pseudouridine (B1679824) alters the hydrogen bonding capacity of the base.[6][7] This modification creates a steric "bump" that disrupts the interaction between the mRNA and immune sensors like TLR7, which typically recognizes uridine-rich ssRNA.[6][8] By mitigating the binding to these receptors, m1Ψ-modified mRNA avoids triggering downstream inflammatory signaling cascades.

  • Reduced dsRNA Formation: The in vitro transcription process used to synthesize mRNA can sometimes produce double-stranded RNA (dsRNA) byproducts, which are potent activators of innate immune responses through receptors like TLR3 and RIG-I.[9] The incorporation of m1Ψ during transcription appears to disfavor the formation of these dsRNA impurities, further reducing the immunogenicity of the final mRNA product.[6] While purification methods can remove dsRNA, using m1Ψ provides an intrinsic reduction in this inflammatory trigger.[9]

Enhancement of Translation Efficiency
  • Increased Ribosome Loading and Density: Studies have shown that mRNA containing m1Ψ exhibits increased ribosome pausing and density along the transcript.[10] This suggests that while the elongation phase of translation might be slightly slowed, the overall rate of protein synthesis is enhanced due to a higher number of ribosomes actively translating a single mRNA molecule.[6][10] This increased ribosome loading can favor either the recycling of ribosomes on the same mRNA or the recruitment of new ribosomes, ultimately boosting protein output.[10]

  • Bypassing eIF2α-dependent Translation Inhibition: The activation of innate immune sensors by unmodified mRNA can lead to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α is a potent inhibitor of translation initiation. By preventing the activation of these immune pathways, m1Ψ-modified mRNA circumvents this translational shutdown, allowing for sustained protein production.[10][11] However, it's important to note that m1Ψ enhances translation through both eIF2α-dependent and independent mechanisms.[10]

  • Improved mRNA Stability: While the primary mechanism for enhanced protein expression is at the translational level, some evidence suggests that m1Ψ modification can also contribute to increased mRNA stability.[1][2] This may be due to a combination of factors, including reduced degradation by ribonucleases that are activated during an immune response and potentially altered secondary structures that are less susceptible to cleavage.[9][10]

Quantitative Data on the Effects of m1Ψ Modification

The incorporation of m1Ψ has been shown to dramatically increase protein expression and reduce the immune response compared to unmodified mRNA. The following tables summarize key quantitative findings from various studies.

ModificationCell TypeFold Increase in Protein Expression (vs. Unmodified Uridine)Citation(s)
m1Ψ Mammalian Cell LinesUp to 13-fold
m5C/m1Ψ Mammalian Cell LinesUp to 44-fold[12]
m1Ψ Mice (in vivo)Significantly enhanced protein expression
m1Ψ Primary Human Fibroblast-like SynoviocytesHigher levels of EGFP expression[5]

Table 1: Enhancement of Protein Expression by m1Ψ Modification. This table illustrates the significant increase in protein yield achieved by substituting uridine with m1Ψ, both alone and in combination with other modifications like 5-methylcytidine (B43896) (m5C).

CytokineCell TypeEffect of m1Ψ Modification (vs. Unmodified Uridine)Citation(s)
IL-6 Primary Human Fibroblast-like SynoviocytesSuppressed upregulation[5]
TNF-α Primary Human Fibroblast-like SynoviocytesSuppressed upregulation[5]
CXCL10 Primary Human Fibroblast-like SynoviocytesSuppressed upregulation[5]
Type I Interferon Immune CellsReduced induction[6]

Table 2: Reduction of Immunogenicity by m1Ψ Modification. This table highlights the ability of m1Ψ to dampen the inflammatory response typically induced by unmodified mRNA, as measured by the expression of key pro-inflammatory cytokines.

Key Experimental Protocols

Synthesis of m1Ψ-Modified mRNA via In Vitro Transcription (IVT)

This protocol outlines the general steps for synthesizing m1Ψ-modified mRNA. Specific reagent concentrations and incubation times may need to be optimized for different templates and target applications.

Materials:

  • Linearized DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonuclease (RNase) inhibitor.

  • Reaction buffer (typically containing Tris-HCl, MgCl2, spermidine, and DTT).[]

  • NTPs: ATP, GTP, CTP, and N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (to completely replace UTP).[1][14]

  • Cap analog (e.g., Anti-Reverse Cap Analog (ARCA) or a trinucleotide cap analog like CleanCap).[]

  • DNase I.

  • Nuclease-free water.

Procedure:

  • Assemble the IVT Reaction: In a nuclease-free tube, combine the reaction buffer, RNase inhibitor, NTPs (with m1ΨTP completely replacing UTP), cap analog, and the linearized DNA template.[][16]

  • Initiate Transcription: Add T7 RNA polymerase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.[14]

  • DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.[14]

  • Purification of mRNA: Purify the synthesized mRNA using a suitable method such as lithium chloride precipitation, silica-based columns, or HPLC to remove unincorporated nucleotides, proteins, and DNA fragments.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using methods like gel electrophoresis and spectrophotometry.

Quantification of Protein Expression

Method: Western Blotting

  • Cell Transfection: Transfect target cells (e.g., HEK293T) with either unmodified or m1Ψ-modified mRNA encoding a reporter protein (e.g., EGFP).[3]

  • Cell Lysis: After a suitable incubation period (e.g., 24-72 hours), lyse the cells to extract total protein.

  • Protein Quantification: Determine the total protein concentration in the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: Probe the membrane with a primary antibody specific to the reporter protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.

Method: Flow Cytometry (for fluorescent reporter proteins)

  • Cell Transfection: Transfect target cells with mRNA encoding a fluorescent protein (e.g., EGFP).[3]

  • Cell Harvesting: After the desired incubation time, harvest the cells.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of protein expression levels.[3]

Measurement of Cytokine Induction

Method: Multiplex Immunoassay (e.g., Luminex)

  • Cell Stimulation: Culture immune-competent cells (e.g., primary human fibroblast-like synoviocytes or peripheral blood mononuclear cells) and transfect them with unmodified or m1Ψ-modified mRNA.[5]

  • Supernatant Collection: After 24-48 hours, collect the cell culture supernatant.

  • Multiplex Assay: Analyze the supernatant using a multiplex immunoassay kit for a panel of cytokines (e.g., IL-6, TNF-α, CXCL10).[5] This technique uses beads coated with specific capture antibodies to simultaneously measure the concentration of multiple analytes in a single sample.

  • Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the levels induced by unmodified versus m1Ψ-modified mRNA.

Visualizations of Pathways and Workflows

Innate_Immune_Evasion_by_m1Psi_mRNA cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 Binds RIG-I/MDA5 RIG-I/MDA5 Unmodified mRNA->RIG-I/MDA5 Binds Signaling Cascade Signaling Cascade TLR7/8->Signaling Cascade RIG-I/MDA5->Signaling Cascade Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production Translation Shutdown Translation Shutdown Signaling Cascade->Translation Shutdown m1Psi-mRNA m1Psi-mRNA TLR7/8_mod TLR7/8 m1Psi-mRNA->TLR7/8_mod Binding Reduced RIG-I/MDA5_mod RIG-I/MDA5 m1Psi-mRNA->RIG-I/MDA5_mod Binding Reduced Enhanced Translation Enhanced Translation m1Psi-mRNA->Enhanced Translation Translation_Enhancement_by_m1Psi m1Psi-mRNA m1Ψ-Modified mRNA Ribosome Ribosome m1Psi-mRNA->Ribosome Bypass_eIF2a Bypasses eIF2α Inhibition m1Psi-mRNA->Bypass_eIF2a Increased_Density Increased Ribosome Density and Pausing Ribosome->Increased_Density Protein_Output Enhanced Protein Output Increased_Density->Protein_Output Bypass_eIF2a->Protein_Output IVT_Workflow Template Linearized DNA Template IVT_Reaction In Vitro Transcription (with m1ΨTP, T7 Pol, Cap Analog) Template->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification mRNA Purification (e.g., Column) DNase_Treatment->Purification QC Quality Control (Gel, Spectrophotometry) Purification->QC Final_mRNA Purified m1Ψ-mRNA QC->Final_mRNA

References

The Role of N1-Methylpseudouridine in Enhancing mRNA Stability and Translational Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of messenger RNA (mRNA) with N1-methylpseudouridine (m1Ψ) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines, most notably demonstrated in the rapid deployment of COVID-19 vaccines.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of m1Ψ in augmenting mRNA stability and translational efficiency. We will delve into the molecular mechanisms by which this nucleoside modification circumvents innate immune responses, enhances protein production, and ultimately improves the therapeutic potential of synthetic mRNA. This document summarizes key quantitative data, provides detailed experimental protocols for assessing mRNA stability and translation, and visualizes complex biological pathways and experimental workflows.

Introduction: The m1Ψ Advantage

Synthetic in vitro transcribed (IVT) mRNA is a promising platform for a wide range of therapeutic applications, including vaccines, protein replacement therapies, and gene editing. However, unmodified mRNA is inherently immunogenic and has a short intracellular half-life, limiting its therapeutic efficacy. The incorporation of naturally occurring modified nucleosides, such as pseudouridine (B1679824) (Ψ) and its derivative N1-methylpseudouridine (m1Ψ), has been shown to overcome these limitations.[3]

The substitution of uridine (B1682114) with m1Ψ confers several key advantages:

  • Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, and TLR8) and RIG-I, triggering an innate immune response that can lead to inflammation and degradation of the mRNA transcript.[4] The presence of m1Ψ sterically hinders the binding of these receptors, thereby dampening the downstream inflammatory signaling pathways.[5]

  • Enhanced Translational Capacity: m1Ψ-modified mRNA exhibits significantly higher rates of protein translation compared to its unmodified counterpart. This is attributed to a combination of factors, including increased ribosome loading and a reduction in the activation of protein kinase R (PKR), which would otherwise phosphorylate the eukaryotic initiation factor 2α (eIF2α) and inhibit translation.[6][7]

  • Increased mRNA Stability: While the direct impact of m1Ψ on intrinsic mRNA decay rates is still under investigation, the circumvention of immune-mediated degradation pathways and enhanced association with ribosomes contribute to a longer functional half-life of the mRNA molecule within the cell.[5]

This guide will systematically explore these aspects, providing the necessary technical details for researchers to understand and apply this powerful technology.

Quantitative Impact of m1Ψ on mRNA Performance

The incorporation of m1Ψ into synthetic mRNA results in substantial quantitative improvements in both protein expression and the modulation of the immune response. The following tables summarize key findings from various studies.

Table 1: Effect of m1Ψ on Protein Expression

Reporter GeneCell TypeModificationFold Increase in Protein Expression (vs. Unmodified Uridine)Reference
LuciferaseHEK293T cellsm1Ψ7.4-fold[6]
LuciferaseHEK293T cells5mC/m1Ψ2.2-fold[6]
LuciferaseNIH 3T3 cellsNot specified>1000-fold (with optimized UTRs)[5]

Table 2: Effect of m1Ψ on Innate Immune Response

Immune SensorSystemModificationObservationReference
PKRCell-free extractsm1ΨNo or very little phosphorylation of PKR[6]
TLR3In vitrom1ΨBlunted TLR3 activation[5]
TLR7In vitrom1ΨSteric incompatibility with TLR7 binding[5]
Prkra (PACT)Zebrafish embryosm1ΨSignificantly lower binding affinity of m1Ψ-modified dsRNA to Prkra dimer[4]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Pyrophosphatase

  • ATP, GTP, CTP solutions (100 mM)

  • UTP and N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solutions (100 mM)

  • Transcription Buffer (5X)

  • Nuclease-free water

  • DNase I

  • RNA purification kit

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:

    • Nuclease-free water (to final volume)

    • 5X Transcription Buffer

    • ATP, GTP, CTP (final concentration of 2 mM each)

    • UTP and/or m1ΨTP (for complete substitution, use only m1ΨTP at a final concentration of 2 mM)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor (e.g., 40 units)

    • Pyrophosphatase (e.g., 5 units)

    • T7 RNA Polymerase (e.g., 50 units)

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration of the synthesized mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.

mRNA Stability Assay using Actinomycin D Chase

This protocol is used to determine the half-life of an mRNA transcript in cultured cells.[8][9][10][11]

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Actinomycin D Treatment:

    • Prepare a working solution of Actinomycin D in pre-warmed complete culture medium (final concentration typically 1-5 µg/mL).

    • At time zero (t=0), aspirate the existing medium from the cells and add the Actinomycin D-containing medium. This point marks the beginning of the transcriptional block.

  • Time Course Collection:

    • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

    • For each time point, wash the cells with ice-cold PBS and then lyse the cells directly in the well using the lysis buffer from an RNA extraction kit.

  • RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol.

  • RT-qPCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR (qPCR) using primers specific for the mRNA of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Normalize the Cq values of the target mRNA to the housekeeping gene for each time point.

    • Calculate the percentage of remaining mRNA at each time point relative to the t=0 time point.

    • Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale.

    • Determine the mRNA half-life (t₁/₂) as the time it takes for the mRNA level to decrease by 50%.

Cell-Free Translation Assay

This assay allows for the in vitro assessment of the translational efficiency of a modified mRNA.[12][13][14][15][16]

Materials:

  • Rabbit reticulocyte lysate or wheat germ extract

  • Amino acid mixture (containing all essential amino acids, one of which may be radiolabeled, e.g., ³⁵S-methionine)

  • Energy source (ATP, GTP)

  • RNase inhibitor

  • Unmodified and m1Ψ-modified mRNA transcripts

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube:

    • Cell-free extract

    • Amino acid mixture

    • Energy source

    • RNase inhibitor

    • mRNA transcript (typically 50-500 ng)

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction at the recommended temperature for the specific cell-free system (e.g., 30°C for rabbit reticulocyte lysate) for 60-90 minutes.

  • Analysis of Protein Synthesis:

    • Radiolabeling: If a radiolabeled amino acid was used, the synthesized protein can be quantified by precipitating the protein with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the radioactivity using a scintillation counter.

    • Western Blot: If the expressed protein has a specific antibody, the protein can be detected and quantified by SDS-PAGE and Western blotting.

    • Enzymatic Assay: If the expressed protein is an enzyme (e.g., luciferase), its activity can be measured using a specific substrate and a luminometer.

  • Comparison: Compare the amount of protein synthesized from the m1Ψ-modified mRNA to that from the unmodified mRNA to determine the fold-increase in translational efficiency.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

IVT_m1Psi_mRNA cluster_inputs Inputs cluster_process In Vitro Transcription cluster_outputs Outputs dna_template Linearized DNA Template (T7 Promoter) transcription Transcription Reaction dna_template->transcription t7_polymerase T7 RNA Polymerase t7_polymerase->transcription ntps NTPs (ATP, GTP, CTP) ntps->transcription m1psi_tp m1ΨTP m1psi_tp->transcription m1psi_mrna m1Ψ-modified mRNA transcription->m1psi_mrna Elongation purification Purification m1psi_mrna->purification

In vitro transcription workflow for m1Ψ-mRNA synthesis.
Mechanism of Enhanced Translation by m1Ψ

m1Psi_Translation_Enhancement cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA tlr TLR7/8 Activation unmod_mrna->tlr pkr PKR Activation unmod_mrna->pkr translation_inhibition Translation Inhibition tlr->translation_inhibition Immune Response eif2a eIF2α Phosphorylation pkr->eif2a eif2a->translation_inhibition mod_mrna m1Ψ-mRNA tlr_evasion TLR Evasion mod_mrna->tlr_evasion pkr_inhibition PKR Inhibition mod_mrna->pkr_inhibition ribosome_loading Increased Ribosome Density mod_mrna->ribosome_loading enhanced_translation Enhanced Translation tlr_evasion->enhanced_translation pkr_inhibition->enhanced_translation ribosome_loading->enhanced_translation

m1Ψ enhances translation by evading immune sensors and promoting ribosome loading.
Experimental Workflow for mRNA Stability Assay

mRNA_Stability_Workflow cluster_cell_culture Cell Culture cluster_sampling Time-Course Sampling cluster_analysis Molecular Analysis cluster_data Data Interpretation seed_cells Seed Cells actd_treatment Treat with Actinomycin D seed_cells->actd_treatment time_points Harvest Cells at Multiple Time Points actd_treatment->time_points rna_extraction RNA Extraction time_points->rna_extraction rt_qpcr RT-qPCR rna_extraction->rt_qpcr half_life Calculate mRNA Half-Life rt_qpcr->half_life

Workflow for determining mRNA half-life using an Actinomycin D chase assay.

Conclusion

The incorporation of N1-methylpseudouridine into synthetic mRNA represents a cornerstone of modern mRNA therapeutic design. By mitigating the innate immunogenicity of foreign RNA and substantially enhancing translational efficiency, m1Ψ modification has unlocked the full potential of mRNA as a versatile and potent therapeutic modality. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and drug developers seeking to leverage this transformative technology. As the field of mRNA therapeutics continues to evolve, a thorough understanding of the role of m1Ψ will remain critical for the development of next-generation medicines.

References

An In-depth Technical Guide to the Structural Analysis of N1-Methylpseudouridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of N1-methylpseudouridine (m1Ψ), a critical modified nucleoside in RNA therapeutics. The incorporation of m1Ψ into messenger RNA (mRNA) has been a pivotal development, notably enhancing the efficacy and safety of mRNA vaccines.[1][2][3][4] This document delves into the structural characteristics of m1Ψ, its impact on RNA structure and stability, and the experimental methodologies employed for its analysis.

Introduction to N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a modified pyrimidine (B1678525) nucleoside, structurally an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose sugar via a C5–C1′ glycosidic bond instead of the canonical N1–C1′ bond.[1] This C-C bond provides greater rotational freedom around the glycosidic bond.[1] Furthermore, m1Ψ is distinguished from its parent compound, pseudouridine (B1679824) (Ψ), by the addition of a methyl group at the N1 position of the uracil base.[1][5] This methylation prevents the N1 imino proton from acting as a hydrogen bond donor, a key feature of pseudouridine.[1]

The strategic incorporation of m1Ψ into synthetic mRNA, particularly in vaccines, offers significant advantages. It enhances the stability of the mRNA molecule and aids in evading the host's innate immune response, leading to more robust and sustained protein expression.[2][4][5][6][7][8][9] These beneficial properties are fundamentally linked to the unique structural attributes that m1Ψ imparts to the RNA molecule.

Structural Impact of m1Ψ on RNA

The presence of m1Ψ within an RNA strand induces notable conformational and stability changes. These alterations are crucial for its biological function and therapeutic efficacy.

2.1. Enhanced Base Stacking and Duplex Stability:

Molecular dynamics studies have revealed that m1Ψ enhances the stability of double-stranded RNA (dsRNA) to a greater extent than both uridine (U) and pseudouridine (Ψ).[1] This increased stability is attributed to stronger base stacking and base-pairing interactions.[1][8] The methyl group at the N1 position is thought to increase molecular polarizability, which in turn strengthens stacking interactions with neighboring bases.[10] Thermal denaturation studies have confirmed that RNA duplexes containing m1Ψ exhibit higher melting temperatures compared to those with Ψ or U, indicating greater thermodynamic stability.[1]

2.2. Conformational Rigidity and Backbone Structure:

Pseudouridine is known to induce a more rigid phosphodiester backbone in its vicinity, which contributes to enhanced base stacking.[1] While m1Ψ shares the C-C glycosidic bond with Ψ, which allows for greater rotational freedom of the base, the N1-methylation further influences the local RNA structure.[1] NMR studies on the nucleoside context have indicated that m1Ψ has a greater preference for the syn conformation compared to Ψ.[11] This conformational preference can impact RNA-protein interactions and the overall three-dimensional fold of the RNA molecule.

2.3. Base Pairing and Decoding:

Unlike pseudouridine, which can act as a universal base by forming non-canonical pairs with G, U, or C, the N1-methylation in m1Ψ restricts its base-pairing potential primarily to the traditional Watson-Crick pair with adenosine (B11128) (A).[1] This ensures high-fidelity translation of m1Ψ-containing mRNA.[5] However, some studies suggest that m1Ψ can subtly modulate the fidelity of amino acid incorporation in a codon-position and tRNA-dependent manner.[12][13][14][15]

Comparative Structural and Functional Data

The following table summarizes the key structural and functional differences between uridine, pseudouridine, and N1-methylpseudouridine in RNA.

FeatureUridine (U)Pseudouridine (Ψ)N1-Methylpseudouridine (m1Ψ)
Glycosidic Bond N1–C1′C5–C1′C5–C1′
N1 Position Imino proton (H-bond acceptor)Imino proton (H-bond donor)Methyl group
Base Pairing Watson-Crick with ACan pair with A, G, U, CPrimarily Watson-Crick with A
RNA Duplex Stability BaselineIncreased relative to UIncreased relative to both U and Ψ
Base Stacking StandardEnhancedFurther enhanced
Immune Response ImmunogenicReduced immunogenicitySignificantly reduced immunogenicity
Translational Efficiency StandardEnhancedFurther enhanced

Experimental Protocols for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of RNA molecules containing modified nucleosides like m1Ψ.

Detailed Protocol for 2D NMR Spectroscopy of m1Ψ-containing RNA Oligonucleotides:

  • RNA Sample Preparation:

    • Synthesize the desired RNA oligonucleotide containing m1Ψ at a specific position using solid-phase phosphoramidite (B1245037) chemistry.

    • Deprotect and purify the RNA using high-performance liquid chromatography (HPLC).

    • Desalt the purified RNA using size-exclusion chromatography or dialysis.

    • Lyophilize the RNA to a powder and dissolve it in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) to a final concentration of 0.5-1.0 mM.

    • For experiments observing exchangeable protons, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.96% D₂O.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz) equipped with a cryoprobe.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances. Typical mixing times for RNA are 100-300 ms. A 2D ¹H-¹H NOESY spectrum is crucial for sequential assignment of nucleobase and sugar protons and identifying non-canonical interactions. The NOE between the N1-methyl group and the H6 proton of the pyrimidine ring is characteristic of m1Ψ.[16]

    • TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose sugar spin system.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly for assigning ribose sugar protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

    • ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the conformation of the phosphodiester backbone.

  • Data Processing and Analysis:

    • Process the acquired NMR data using software such as NMRPipe or TopSpin.

    • Use software like Sparky or CARA for spectral analysis and resonance assignment.

    • Assign the imino, aromatic, and anomeric proton resonances using the NOESY spectra to trace sequential connectivities.

    • Assign the ribose spin systems using TOCSY and COSY spectra.

    • Integrate the NOE cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Determine torsion angle restraints from scalar coupling constants measured in COSY spectra.

  • Structure Calculation:

    • Use the derived distance and torsion angle restraints as input for structure calculation programs such as XPLOR-NIH, CYANA, or AMBER.

    • Generate an ensemble of low-energy structures that are consistent with the experimental data.

    • Analyze the resulting structures to determine the conformation of the m1Ψ nucleotide, its impact on the local and global RNA structure, and its interactions with neighboring residues.

Visualizations

Diagram 1: Experimental Workflow for Structural Analysis of m1Ψ-RNA

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis synthesis Solid-Phase Synthesis of m1Ψ-RNA hplc HPLC Purification synthesis->hplc desalting Desalting hplc->desalting sample_prep NMR Sample Preparation desalting->sample_prep data_acq 2D NMR Data Acquisition (NOESY, TOCSY, HSQC) sample_prep->data_acq data_proc Data Processing & Assignment data_acq->data_proc restraints Derive Distance & Angle Restraints data_proc->restraints calc Structure Calculation (XPLOR-NIH, AMBER) restraints->calc analysis Structural Ensemble Analysis calc->analysis calc->analysis translation_pathway cluster_entry mRNA Entry and Recognition cluster_immunity Innate Immune Evasion cluster_translation Translation Enhancement m1psi_mrna m1Ψ-modified mRNA tlr Reduced TLR Activation m1psi_mrna->tlr pkr Bypasses PKR Pathway m1psi_mrna->pkr ribosome Increased Ribosome Loading m1psi_mrna->ribosome Increased Stability eif2a Reduced eIF2α Phosphorylation tlr->eif2a pkr->eif2a eif2a->ribosome protein Enhanced Protein Synthesis ribosome->protein

References

The Biosynthetic Pathway of N1-Methylpseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that has garnered significant attention in the field of RNA therapeutics and vaccine development. Its incorporation into messenger RNA (mRNA) has been shown to enhance protein expression and reduce the innate immune response to synthetic mRNA. This technical guide provides a comprehensive overview of the biosynthetic pathway of N1-methylpseudouridine, detailing the enzymatic reactions, and presenting relevant data and experimental methodologies. It is important to note that while this guide focuses on N1-methylpseudouridine, information regarding a biosynthetic pathway for "N1-Methylsulfonyl pseudouridine" is not currently established in the scientific literature. The pathway described herein is a two-step enzymatic process involving the isomerization of uridine (B1682114) to pseudouridine (B1679824), followed by the methylation of the pseudouridine base.

I. The Two-Step Biosynthetic Pathway of N1-Methylpseudouridine

The biosynthesis of N1-methylpseudouridine is a post-transcriptional modification process that occurs in two sequential enzymatic steps:

  • Isomerization of Uridine to Pseudouridine (Ψ): The first step involves the conversion of a uridine residue within an RNA molecule to its isomer, pseudouridine. This reaction is catalyzed by a class of enzymes known as pseudouridine synthases (PUS).

  • Methylation of Pseudouridine to N1-Methylpseudouridine (m1Ψ): The newly formed pseudouridine is then methylated at the N1 position of the uracil (B121893) base. This step is carried out by a specific N1-pseudouridine methyltransferase.

This pathway is particularly well-characterized in archaea, where N1-methylpseudouridine is found at position 54 of the T-arm in most tRNAs.[1][2]

Step 1: Pseudouridylation by Pseudouridine Synthases

The formation of pseudouridine is a widespread RNA modification found in all domains of life.[3][4] It is catalyzed by pseudouridine synthases (PUS enzymes), which are classified into several families, including TruA, TruB, TruD, RsuA, RluA, and PUS10.[4][5][6] These enzymes can act as stand-alone proteins or as part of larger ribonucleoprotein complexes, such as the H/ACA box snoRNPs in eukaryotes.[5][7]

In the context of N1-methylpseudouridine biosynthesis in archaea, the enzyme Pus10 has been identified as responsible for the isomerization of uridine at position 54 in tRNA to pseudouridine.[1] Pus10 also modifies the adjacent uridine at position 55.[1]

Step 2: N1-Methylation of Pseudouridine

Following the formation of pseudouridine, the final step is the methylation at the N1 position. In archaea, this reaction is catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. While the enzyme Nep1 is a known N1-specific pseudouridine methyltransferase in archaea and eukaryotes, it is primarily responsible for modifying ribosomal RNA.[1][8]

Biochemical and genetic studies have identified another family of SPOUT-class methyltransferases, specifically proteins belonging to the COG1901 (also annotated with Pfam domain DUF358 ), as the enzymes responsible for the N1-methylation of pseudouridine at position 54 in archaeal tRNAs.[2][9] Homologous proteins such as Mja_1640 from Methanocaldococcus jannaschii and Hvo_1989 from Haloferax volcanii have been experimentally shown to catalyze this specific methylation.[2][9]

II. Enzymatic and Molecular Details

The following table summarizes the key enzymes and their roles in the biosynthetic pathway of N1-methylpseudouridine.

Step Enzyme Enzyme Family Substrate(s) Product Cofactor Organism Example References
1. IsomerizationPus10Pseudouridine SynthaseUridine (in tRNA)Pseudouridine (in tRNA)NoneArchaea[1]
2. MethylationMja_1640 / Hvo_1989SPOUT-class Methyltransferase (COG1901/DUF358)Pseudouridine (in tRNA), S-adenosylmethionine (SAM)N1-Methylpseudouridine (in tRNA), S-adenosylhomocysteine (SAH)SAMMethanocaldococcus jannaschii, Haloferax volcanii[2][9]

III. Experimental Protocols

Detailed methodologies for the key experiments that elucidated this pathway are crucial for researchers aiming to replicate or build upon these findings.

Protocol 1: In Vitro Reconstitution of N1-Methylpseudouridine Synthesis

This protocol describes the in vitro synthesis of N1-methylpseudouridine at a specific position in a tRNA transcript.

Materials:

  • T7 RNA polymerase

  • Linearized DNA template for the target tRNA containing a uridine at the desired position

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Recombinant Pus10 enzyme

  • Recombinant Mja_1640 (or equivalent COG1901/DUF358) enzyme

  • S-adenosylmethionine (SAM)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • RNase inhibitors

  • HPLC system for nucleoside analysis

Methodology:

  • In Vitro Transcription: Synthesize the target tRNA transcript using T7 RNA polymerase and the linearized DNA template.

  • Pseudouridylation Reaction: Incubate the purified tRNA transcript with recombinant Pus10 enzyme in the appropriate reaction buffer. The reaction conditions (temperature, time, enzyme concentration) should be optimized.

  • Purification of Pseudouridine-containing tRNA: Purify the tRNA from the reaction mixture to remove the Pus10 enzyme.

  • Methylation Reaction: Incubate the pseudouridine-containing tRNA with recombinant Mja_1640 enzyme in the presence of SAM.

  • RNA Digestion and Nucleoside Analysis: Digest the final RNA product to individual nucleosides using nuclease P1 and alkaline phosphatase.

  • HPLC Analysis: Analyze the resulting nucleoside mixture by HPLC to detect and quantify the formation of N1-methylpseudouridine.

Protocol 2: Genetic Knockout and Complementation in Haloferax volcanii

This protocol outlines the in vivo validation of the methyltransferase responsible for N1-methylpseudouridine formation.

Materials:

  • Haloferax volcanii wild-type and a strain with an in-frame deletion of the hvo_1989 gene (Δhvo_1989)

  • Growth media for H. volcanii

  • Plasmid for complementation expressing hvo_1989

  • Total tRNA isolation kit

  • Enzymes for tRNA digestion (nuclease P1, alkaline phosphatase)

  • HPLC system

Methodology:

  • Cultivation of Strains: Grow cultures of wild-type, Δhvo_1989, and a complemented Δhvo_1989 strain.

  • tRNA Isolation: Isolate total tRNA from each of the cultured strains.

  • Nucleoside Analysis: Digest the isolated tRNA to nucleosides.

  • HPLC Comparison: Analyze the nucleoside composition of the tRNA from each strain by HPLC. The absence of the N1-methylpseudouridine peak in the Δhvo_1989 strain and its restoration in the complemented strain confirms the function of the Hvo_1989 protein.[9]

IV. Visualizing the Pathway and Workflows

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for its study.

N1_Methylpseudouridine_Biosynthesis Biosynthetic Pathway of N1-Methylpseudouridine Uridine Uridine in tRNA Pseudouridine Pseudouridine (Ψ) in tRNA Uridine->Pseudouridine Isomerization m1Psi N1-Methylpseudouridine (m1Ψ) in tRNA Pseudouridine->m1Psi Methylation Pus10 Pus10 (Pseudouridine Synthase) Pus10->Uridine Methyltransferase Mja_1640 / Hvo_1989 (SPOUT-class Methyltransferase) Methyltransferase->Pseudouridine SAH SAH Methyltransferase->SAH SAM SAM SAM->Methyltransferase

Caption: The two-step enzymatic conversion of uridine to N1-methylpseudouridine.

Experimental_Workflow In Vitro Reconstitution Workflow cluster_synthesis RNA Synthesis and Modification cluster_analysis Analysis IVT 1. In Vitro Transcription of tRNA Pseudo_rxn 2. Pseudouridylation with Pus10 IVT->Pseudo_rxn Meth_rxn 3. Methylation with Mja_1640 + SAM Pseudo_rxn->Meth_rxn Digestion 4. Enzymatic Digestion to Nucleosides Meth_rxn->Digestion HPLC 5. HPLC Analysis Digestion->HPLC

Caption: A typical experimental workflow for the in vitro synthesis and analysis of N1-methylpseudouridine.

V. Conclusion

The biosynthetic pathway of N1-methylpseudouridine is a fascinating example of post-transcriptional RNA modification, involving a sequential isomerization and methylation. The elucidation of this pathway, particularly the identification of the specific pseudouridine synthase and methyltransferase, provides valuable insights for both fundamental RNA biology and the burgeoning field of RNA therapeutics. The ability to reconstitute this pathway in vitro opens up possibilities for the controlled synthesis of modified RNAs for research and drug development purposes. Further research may focus on the regulation of this pathway and the potential for similar modifications in other biological contexts.

References

The Enzymatic Architecture of N1-Methylpseudouridine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methylpseudouridine (m1Ψ) has emerged as a critical modified nucleoside in the development of mRNA-based therapeutics and vaccines, prized for its ability to enhance protein expression and reduce immunogenicity. The synthesis of this hypermodified nucleoside is a multi-step enzymatic process, initiated by the isomerization of uridine (B1682114) to pseudouridine (B1679824) (Ψ), followed by a targeted methylation. This technical guide provides an in-depth exploration of the core enzymes governing this pathway: pseudouridine synthases (PUS) and N1-specific pseudouridine methyltransferases. We will detail their catalytic functions, present available quantitative data, and outline key experimental protocols for their study. Furthermore, this guide will visualize the biosynthetic pathway and associated experimental workflows to facilitate a deeper understanding of this pivotal RNA modification process.

Introduction to N1-Methylpseudouridine

N1-methylpseudouridine is a naturally occurring modified pyrimidine (B1678525) nucleoside found in the transfer RNA (tRNA) of archaea.[1] Its incorporation into synthetic messenger RNA (mRNA) has been a significant breakthrough in the field of RNA therapeutics. The substitution of uridine with N1-methylpseudouridine in mRNA transcripts has been shown to significantly decrease the innate immune response and increase translational efficiency, leading to higher protein yields.[1] The biosynthesis of N1-methylpseudouridine is not a direct modification of uridine but rather a sequential enzymatic cascade.

The N1-Methylpseudouridine Synthesis Pathway

The enzymatic synthesis of N1-methylpseudouridine from a uridine residue within an RNA molecule involves two key enzymatic steps:

  • Isomerization: A pseudouridine synthase (PUS) enzyme catalyzes the conversion of uridine to pseudouridine. This reaction involves the rotation of the uracil (B121893) base and the formation of a C-C glycosidic bond between the C5 of the uracil and the C1' of the ribose, in contrast to the N1-C1' bond in uridine.

  • Methylation: An N1-specific pseudouridine methyltransferase then transfers a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the N1 position of the newly formed pseudouridine base.

N1_Methylpseudouridine_Synthesis_Pathway cluster_pus Step 1: Isomerization cluster_methyltransferase Step 2: Methylation Uridine Uridine in RNA PUS Pseudouridine Synthase (e.g., Pus10) Uridine->PUS Pseudouridine Pseudouridine (Ψ) in RNA Methyltransferase N1-Specific Pseudouridine Methyltransferase (e.g., Nep1, Mja_1640) Pseudouridine->Methyltransferase m1Psi N1-Methylpseudouridine (m1Ψ) in RNA PUS->Pseudouridine U → Ψ Methyltransferase->m1Psi Ψ → m1Ψ SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH SAM S-Adenosylmethionine (SAM) SAM->Methyltransferase

Biosynthetic pathway of N1-methylpseudouridine.

Core Enzymes in N1-Methylpseudouridine Synthesis

Pseudouridine Synthases (PUS)

Pseudouridine synthases are a family of enzymes that catalyze the isomerization of uridine to pseudouridine in a variety of RNA substrates, including tRNA, ribosomal RNA (rRNA), and messenger RNA (mRNA).

  • Pus10: This enzyme is a key player in the synthesis of the pseudouridine precursor for N1-methylpseudouridine, particularly in archaea where it modifies uridines at positions 54 and 55 in the TΨC arm of tRNAs.[2] Human PUS10 also catalyzes the conversion of U54 to Ψ54 in a subset of tRNAs.

N1-Specific Pseudouridine Methyltransferases

Following the formation of pseudouridine, a specific methyltransferase is required to complete the synthesis of N1-methylpseudouridine.

  • Nep1 and its Homologs (Mja_1640 and Hvo_1989): Nep1 is an N1-specific pseudouridine methyltransferase found in archaea and eukaryotes.[2] It belongs to the SPOUT-class of RNA methyltransferases.[1] Biochemical and genetic evidence have identified the homologous proteins Mja_1640 from Methanocaldococcus jannaschii and Hvo_1989 from Haloferax volcanii as the methyltransferases responsible for the N1-methylation of pseudouridine at position 54 in archaeal tRNAs.[2] These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor.[2]

Quantitative Data on Enzyme Activity

Quantitative kinetic data for the enzymes involved in N1-methylpseudouridine synthesis is crucial for understanding their efficiency and for applications in synthetic biology.

EnzymeOrganismSubstrateKmkcatReference
Pus10 Pyrococcus furiosustRNA400 nM0.9 s⁻¹[3]
Nep1/Mja_1640 M. jannaschiitRNAN/AN/A

Experimental Protocols

In Vitro Pseudouridylation Assay

This protocol outlines the general steps for the in vitro conversion of uridine to pseudouridine in an RNA substrate using a recombinant pseudouridine synthase.

In_Vitro_Pseudouridylation_Workflow start Start rna_prep Prepare RNA Substrate (with Uridine target) start->rna_prep reaction_setup Set up Reaction: - RNA Substrate - Recombinant PUS Enzyme - Reaction Buffer rna_prep->reaction_setup incubation Incubate at Optimal Temperature and Time reaction_setup->incubation purification Purify RNA Product incubation->purification detection Detect Pseudouridine (e.g., CMC Derivatization) purification->detection end End detection->end

Workflow for in vitro pseudouridylation.

Methodology:

  • RNA Substrate Preparation: Synthesize or purify the target RNA containing the uridine to be modified. This can be achieved through in vitro transcription or chemical synthesis.

  • Reaction Setup: In a microcentrifuge tube, combine the RNA substrate, purified recombinant pseudouridine synthase (e.g., Pus10), and a reaction buffer. A typical buffer may contain Tris-HCl, MgCl₂, and DTT.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific PUS enzyme (e.g., 37°C for human PUS10, higher for thermophilic enzymes) for a defined period (e.g., 30-60 minutes).

  • RNA Purification: Stop the reaction and purify the RNA product to remove the enzyme and buffer components, for example, by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Pseudouridine Detection: Analyze the purified RNA for the presence of pseudouridine. A common method is CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate) derivatization, which specifically labels pseudouridine. The labeled site can then be detected as a stop during reverse transcription or by mass spectrometry.[2][4]

In Vitro N1-Methylation Assay

This protocol describes the methylation of a pseudouridine-containing RNA substrate using an N1-specific pseudouridine methyltransferase.

Methodology:

  • Substrate Preparation: Prepare a pseudouridine-containing RNA substrate, either through the in vitro pseudouridylation protocol described above or by chemical synthesis.

  • Reaction Setup: Combine the pseudouridine-containing RNA, the purified N1-specific pseudouridine methyltransferase (e.g., recombinant Mja_1640), S-adenosylmethionine (SAM) as the methyl donor, and a suitable reaction buffer. A typical buffer for Mja_1640 includes 100 mM KCl and 25 mM Tris-HCl (pH 7.5).[5]

  • Incubation: Incubate the reaction at the optimal temperature for the methyltransferase. For Mja_1640, this is typically 65°C for 5 minutes for short RNA substrates or 1 hour for full-length tRNAs.[5]

  • Product Analysis: The incorporation of the methyl group can be detected by various methods, including:

    • Mass Spectrometry: A mass shift of 14 Da will be observed for the methylated RNA fragment.

    • High-Performance Liquid Chromatography (HPLC): The modified nucleoside can be identified by its retention time compared to a known N1-methylpseudouridine standard after enzymatic digestion of the RNA.[5]

    • Radiolabeling: Using radiolabeled SAM (e.g., [³H]-SAM) allows for the detection and quantification of methylation through scintillation counting.

In Vitro Transcription for N1-Methylpseudouridine-Modified mRNA Synthesis

This protocol outlines the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine using T7 RNA polymerase.

IVT_Workflow start Start template_prep Prepare Linear DNA Template (with T7 promoter) start->template_prep ivt_reaction Set up In Vitro Transcription Reaction: - DNA Template - T7 RNA Polymerase - ATP, GTP, CTP, m1ΨTP - Reaction Buffer template_prep->ivt_reaction incubation Incubate at 37°C ivt_reaction->incubation dnase_treatment DNase I Treatment (to remove DNA template) incubation->dnase_treatment purification Purify mRNA dnase_treatment->purification end End purification->end

Workflow for in vitro transcription of m1Ψ-mRNA.

Methodology:

  • DNA Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired mRNA sequence is required.

  • In Vitro Transcription Reaction: The reaction mixture should contain the DNA template, T7 RNA polymerase, reaction buffer, and a mixture of ribonucleoside triphosphates (NTPs). For complete substitution, UTP is replaced with N1-methylpseudouridine-5'-triphosphate (m1ΨTP). The other NTPs (ATP, GTP, CTP) are included at appropriate concentrations.[6]

  • Incubation: The reaction is typically incubated at 37°C for 2-4 hours.[7]

  • DNase Treatment: After transcription, DNase I is added to digest the DNA template.[7]

  • mRNA Purification: The resulting m1Ψ-modified mRNA is purified using standard RNA purification methods, such as column-based kits or lithium chloride precipitation.

Conclusion

The enzymatic synthesis of N1-methylpseudouridine is a fascinating and critical process for the production of next-generation RNA therapeutics. A thorough understanding of the key enzymes, pseudouridine synthases and N1-specific pseudouridine methyltransferases, their kinetics, and the experimental methods to study them is paramount for researchers and developers in this field. While significant progress has been made in elucidating this pathway, further research, particularly in determining the detailed kinetic parameters of the methyltransferases, will undoubtedly contribute to the optimization of modified mRNA synthesis and the advancement of RNA-based medicine.

References

The Architectonics of Therapeutic mRNA: A Comparative Analysis of N1-Methyl-Pseudouridine and Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of this technology is the strategic modification of mRNA nucleosides to enhance protein expression, increase stability, and reduce innate immunogenicity. While early advancements highlighted the benefits of substituting uridine (B1682114) with its naturally occurring isomer, pseudouridine (B1679824) (Ψ), subsequent research has identified N1-methyl-pseudouridine (m1Ψ) as a superior modification for many therapeutic applications. This guide provides a detailed technical comparison of these two critical nucleoside analogs, summarizing their core chemical differences and profound impacts on the biological performance of synthetic mRNA.

Note: The user's query referred to "N1-Methylsulfonyl pseudouridine." This document addresses N1-methyl-pseudouridine (m1Ψ), as it is the scientifically established and widely utilized modification in the field of mRNA therapeutics. "this compound" is presumed to be a misnomer.

Core Chemical and Structural Differences

Pseudouridine (Ψ) is an isomer of uridine where the ribose sugar is attached to the C5 position of the uracil (B121893) base, rather than the N1 position. This C-C glycosidic bond, compared to the C-N bond in uridine, grants Ψ greater rotational freedom and an additional hydrogen bond donor at the N1 position.[1][2]

N1-methyl-pseudouridine (m1Ψ) builds upon the pseudouridine structure by adding a methyl group to the N1 position of the uracil base.[2] This seemingly minor addition has significant consequences: it removes the extra hydrogen bond donor present in pseudouridine, altering its base-pairing dynamics and steric profile.[1][2]

Quantitative Comparison of Biological Performance

The incorporation of Ψ and m1Ψ in place of uridine during in vitro transcription profoundly alters the therapeutic properties of the resulting mRNA molecule. N1-methyl-pseudouridine consistently demonstrates superior performance in enhancing protein translation and evading the host's innate immune system.

ParameterUnmodified mRNAPseudouridine (Ψ) mRNAN1-Methyl-Pseudouridine (m1Ψ) mRNAReferences
Translation Efficiency BaselineIncreased translation capacitySignificantly higher protein expression than Ψ-mRNA. Up to ~13-fold higher for single modification and ~44-fold higher when combined with 5mC.[3][4][5]
Innate Immunogenicity High (Potent activator of TLR3, TLR7/8, PKR)Reduced (Diminished activation of TLRs and PKR)Very Low (Further reduced TLR activation compared to Ψ-mRNA)[3][4][5]
Key Cytokine Induction (e.g., IFN-α, TNF-α) HighSignificantly ReducedNear-absent or further reduced compared to Ψ-mRNA.[4][6]
mRNA Stability LowIncreased biological stability and resistance to phosphodiesterases.Enhanced stability, potentially due to stronger base stacking and altered secondary structure.[1][2][3]
Translational Fidelity HighMay result in reduced translational fidelity and increased off-target translation.High, comparable to unmodified mRNA, with faithful protein production.[7][8]

Impact on Innate Immune Recognition and Signaling

Unmodified single-stranded RNA (ssRNA) is recognized by endosomal Toll-like receptors (TLRs), primarily TLR7 and TLR8, triggering a potent antiviral inflammatory response that can lead to the degradation of the therapeutic mRNA and shutdown of protein translation.[1][][10]

Signaling Pathways of Innate Immune Activation

The diagram below illustrates the canonical signaling pathways initiated by the recognition of unmodified ssRNA by TLR7 and dsRNA (a common byproduct of in vitro transcription) by TLR3. Activation of these receptors leads to the production of Type I interferons and other pro-inflammatory cytokines.

TLR_Signaling cluster_TLR7 TLR7 Pathway (ssRNA Recognition) cluster_TLR3 TLR3 Pathway (dsRNA Recognition) ssRNA ssRNA Ligand TLR7 TLR7 ssRNA->TLR7 binds MyD88 MyD88 TLR7->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex_7 IKK Complex TRAF6->IKK_complex_7 NFkB_p_7 p-NF-κB IKK_complex_7->NFkB_p_7 NFkB_nuc_7 NF-κB NFkB_p_7->NFkB_nuc_7 nucleus_7 Nucleus NFkB_nuc_7->nucleus_7 pIRF7 p-IRF7 IRF7->pIRF7 pIRF7->nucleus_7 cytokines_7 Pro-inflammatory Cytokines nucleus_7->cytokines_7 IFN1_7 Type I Interferons (IFN-α, IFN-β) nucleus_7->IFN1_7 dsRNA dsRNA Ligand TLR3 TLR3 dsRNA->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 TRAF6_3 TRAF6 TRIF->TRAF6_3 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1/IKKε TRAF3->TBK1 pIRF3 p-IRF3 TBK1->pIRF3 IRF3 IRF3 nucleus_3 Nucleus pIRF3->nucleus_3 IKK_complex_3 IKK Complex TRAF6_3->IKK_complex_3 RIP1->IKK_complex_3 NFkB_p_3 p-NF-κB IKK_complex_3->NFkB_p_3 NFkB_nuc_3 NF-κB NFkB_p_3->NFkB_nuc_3 NFkB_nuc_3->nucleus_3 IFN1_3 Type I Interferons (IFN-β) nucleus_3->IFN1_3

Canonical TLR3 and TLR7 signaling pathways.
Mechanism of Immune Evasion by Modified Nucleosides

Both Ψ and m1Ψ modifications allow synthetic mRNA to evade this immune surveillance, but through distinct structural and mechanistic properties. The key to TLR7/8 activation is the processing of RNA in the endolysosome by nucleases like RNase T2, which generates small RNA fragments that act as receptor ligands.[1][][10]

Pseudouridine's C-C glycosidic bond confers rigidity and alters the sugar-phosphate backbone, making Ψ-containing RNA a poor substrate for RNase T2.[1][] This resistance to cleavage prevents the generation of immunostimulatory fragments. N1-methyl-pseudouridine shares this property but the addition of the methyl group provides a steric hindrance that further reduces interactions with immune sensors.[1][]

Immune_Evasion cluster_process Endolysosomal Processing cluster_activation TLR7 Activation unmodified_mrna Unmodified mRNA rnase_t2 RNase T2 unmodified_mrna->rnase_t2 Cleavage modified_mrna Ψ or m1Ψ-Modified mRNA modified_mrna->rnase_t2 Resistant to Cleavage fragments Immunostimulatory Fragments (e.g., U-rich) rnase_t2->fragments no_fragments No/Reduced Fragments rnase_t2->no_fragments tlr7 TLR7 Receptor fragments->tlr7 Binds & Activates no_fragments->tlr7 No Binding immune_response Innate Immune Response tlr7->immune_response no_response Immune Evasion tlr7->no_response

Mechanism of immune evasion by modified mRNA.

Experimental Protocols

The generation and characterization of modified mRNA require specific laboratory procedures. Below are detailed methodologies for key experiments.

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA using T7 RNA polymerase, with complete substitution of UTP with N1-methyl-pseudouridine-5'-triphosphate (m1ΨTP).

Workflow:

IVT_Workflow template Linearized DNA Template (with T7 Promoter) ivt_reaction IVT Reaction Mix Assembly template->ivt_reaction incubation Incubation (37°C, 2-4 hours) ivt_reaction->incubation dnase DNase I Treatment incubation->dnase purification mRNA Purification (e.g., LiCl precipitation or column) dnase->purification qc Quality Control (Gel, Spectrophotometry) purification->qc

Workflow for in vitro transcription of mRNA.

Methodology:

  • Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the gene of interest is required. Ensure the template is of high purity and quantified accurately. A typical reaction uses 1 µg of template DNA.

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free tube in the specified order. Assembling on ice can cause precipitation of the DNA template by spermidine (B129725) in the reaction buffer.

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-Free Waterto 20 µL-
10X Transcription Buffer2 µL1X
ATP, GTP, CTP (100 mM each)0.8 µL4 mM each
m1ΨTP or ΨTP (100 mM)0.8 µL4 mM
Linear DNA Template1 µg50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
T7 RNA Polymerase2 µL-
  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purification: Purify the synthesized mRNA using a method such as lithium chloride (LiCl) precipitation or a dedicated RNA purification column kit, following the manufacturer's instructions.

  • Quality Control: Assess the integrity and size of the mRNA transcript by denaturing agarose (B213101) gel electrophoresis. Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio of ~2.0.

Quantification of mRNA Immunogenicity using a TLR Reporter Assay

This protocol uses HEK-Blue™ hTLR7 or hTLR8 reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB promoter. TLR activation leads to SEAP secretion, which can be quantified colorimetrically.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's protocol. On the day before the assay, plate the cells in a 96-well plate at a density of ~50,000 cells per well (in 180 µL of HEK-Blue™ Detection medium).

  • mRNA Transfection: Prepare transfection complexes of unmodified, Ψ-modified, and m1Ψ-modified mRNA with a suitable transfection reagent (e.g., Lipofectamine). Add 20 µL of the mRNA complex to each well. Include a positive control (e.g., R848 for TLR7/8) and a negative control (transfection reagent only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Quantification: Measure the SEAP activity by reading the absorbance of the culture supernatant at 620-650 nm using a spectrophotometer. A color change from pink to purple/blue indicates SEAP production and thus TLR activation.

  • Data Analysis: Compare the absorbance values from wells treated with modified mRNAs to those treated with unmodified mRNA to quantify the reduction in immunogenicity.

Analysis of mRNA Translation by Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a "snapshot" of all ribosomes actively translating mRNAs in a cell at a specific moment. This protocol outlines the key steps to measure ribosome density on a given mRNA.

Methodology:

  • Translation Arrest and Cell Lysis: Treat cultured cells with a translation inhibitor (e.g., cycloheximide, 100 µg/mL) to freeze ribosomes on the mRNA. Harvest and lyse the cells in a buffer containing the inhibitor.

  • Nuclease Footprinting: Digest the cell lysate with RNase I. This will degrade all mRNA that is not protected within the ribosome, leaving ~30 nucleotide "footprints."

  • Ribosome Recovery: Isolate the 80S monosomes (containing the mRNA footprint) from the digested lysate by ultracentrifugation through a sucrose (B13894) density gradient.

  • Footprint Extraction: Extract the RNA from the collected monosome fraction.

  • Library Preparation:

    • Size Selection: Purify the ~30 nucleotide footprints by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Ligation: Ligate adaptors to the 3' and 5' ends of the RNA footprints.

    • Reverse Transcription: Convert the RNA footprints into cDNA.

    • PCR Amplification: Amplify the cDNA library.

  • Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA, including the modified therapeutic transcript.

Conclusion

The strategic substitution of uridine with modified nucleosides is a cornerstone of modern mRNA therapeutic design. While pseudouridine offered the first critical breakthrough in reducing immunogenicity and enhancing translation, N1-methyl-pseudouridine has emerged as the new gold standard. Its ability to more profoundly suppress innate immune recognition while simultaneously boosting protein production to a greater extent makes it the modification of choice for applications requiring high levels of protein expression and a minimal inflammatory profile, as exemplified by its use in the highly successful COVID-19 mRNA vaccines. This guide provides the foundational knowledge and experimental frameworks for researchers to understand, utilize, and innovate upon these powerful tools in the development of next-generation RNA medicines.

References

The Immunomodulatory Landscape of N1-Methylsulfonyl Pseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been heralded as a revolution in modern medicine. Central to this success is the strategic chemical modification of the mRNA molecule to enhance its stability and translational efficiency while mitigating its inherent immunogenicity. Among a panoply of such modifications, N1-methylsulfonyl pseudouridine (B1679824) (1-ms-Ψ) has emerged as a critical component, demonstrating a superior ability to dampen the innate immune response, a key hurdle in the clinical application of exogenous mRNA. This technical guide provides an in-depth exploration of the immunomodulatory properties of 1-ms-Ψ, offering a comprehensive resource for researchers and developers in the field.

Attenuating the Innate Immune Response: A Quantitative Analysis

The incorporation of 1-ms-Ψ into in vitro transcribed (IVT) mRNA significantly reduces the production of pro-inflammatory cytokines and type I interferons. This effect is primarily achieved by evading recognition by key pattern recognition receptors (PRRs) of the innate immune system, namely the endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytosolic RIG-I-like receptors (RLRs) such as RIG-I. The following tables summarize the quantitative data from studies comparing the immunomodulatory profiles of unmodified, pseudouridine (Ψ)-modified, and 1-ms-Ψ-modified mRNA.

mRNA ModificationCell LineTNF-α Secretion (pg/mL)IFN-β Secretion (pg/mL)
UnmodifiedJAWSII (Dendritic Cells)~1200~3500
Pseudouridine (Ψ)JAWSII (Dendritic Cells)~400~1000
N1-methylsulfonyl pseudouridine (1-ms-Ψ)JAWSII (Dendritic Cells)Not DetectableNot Detectable
UnmodifiedHEK293-TLR3Not Reported~1800
Pseudouridine (Ψ)HEK293-TLR3Not Reported~800
This compound (1-ms-Ψ)HEK293-TLR3Not ReportedNot Detectable

Table 1: Comparison of Cytokine Secretion Induced by Modified mRNA. Data synthesized from studies demonstrating the reduced immunogenicity of 1-ms-Ψ modified mRNA in murine dendritic cells (JAWSII) and human embryonic kidney cells engineered to express TLR3 (HEK293-TLR3).

mRNA ModificationCell LineRelative Luciferase Activity (RLU)
UnmodifiedJAWSII (Dendritic Cells)~1 x 10^5
Pseudouridine (Ψ)JAWSII (Dendritic Cells)~5 x 10^6
This compound (1-ms-Ψ)JAWSII (Dendritic Cells)~2 x 10^7
UnmodifiedHEK293~1 x 10^7
Pseudouridine (Ψ)HEK293~5 x 10^8
This compound (1-ms-Ψ)HEK293~1 x 10^9

Table 2: Translational Efficiency of Modified mRNA. Luciferase expression from reporter mRNA demonstrates the enhanced protein production from 1-ms-Ψ modified transcripts in both immune and non-immune cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by mRNA modifications and the general workflows for the experiments cited in this guide.

experimental_workflow cluster_ivt 1. In Vitro Transcription cluster_transfection 2. mRNA Transfection cluster_analysis 3. Downstream Analysis ivt DNA Template (with T7 promoter) + NTPs (U, Ψ, or 1-ms-Ψ) + T7 RNA Polymerase transfection Modified/Unmodified mRNA + Transfection Reagent + Dendritic Cells or HEK293 Cells ivt->transfection Purified mRNA elisa Cytokine Measurement (ELISA for TNF-α, IFN-β) transfection->elisa Cell Supernatant luciferase Reporter Gene Assay (Luciferase for TLR/RIG-I activation) transfection->luciferase Cell Lysate

Experimental workflow for assessing immunomodulatory properties.

tlr_signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mrna mRNA tlr78 TLR7 / TLR8 myd88 MyD88 tlr78->myd88 Recruitment irak IRAKs myd88->irak unmod_mrna Unmodified mRNA unmod_mrna->tlr78 Recognition ms_psi_mrna 1-ms-Ψ mRNA ms_psi_mrna->tlr78 Evades Recognition traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb irf7 IRF7 Activation traf6->irf7 cytokines Pro-inflammatory Cytokines & Type I IFN nfkb->cytokines irf7->cytokines

TLR7/8 signaling pathway and its evasion by 1-ms-Ψ mRNA.

rigi_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus unmod_mrna Unmodified mRNA (with 5'-triphosphate) rigi RIG-I unmod_mrna->rigi Binding & Activation ms_psi_mrna 1-ms-Ψ mRNA ms_psi_mrna->rigi Reduced Binding/ Activation mavs MAVS (on Mitochondria) rigi->mavs Interaction tbk1 TBK1/IKKε mavs->tbk1 Recruitment irf37 IRF3/7 Activation tbk1->irf37 Phosphorylation ifn Type I IFN Production irf37->ifn

RIG-I signaling pathway and its modulation by 1-ms-Ψ mRNA.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the immunomodulatory properties of 1-ms-Ψ, detailed methodologies for key experiments are provided below.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of unmodified, Ψ-modified, and 1-ms-Ψ-modified mRNA encoding a reporter gene (e.g., Firefly Luciferase).

  • Materials:

    • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest.

    • T7 RNA Polymerase.

    • 10x Transcription Buffer.

    • Ribonucleotide triphosphates (NTPs): ATP, GTP, CTP, and either UTP, Ψ-UTP, or 1-ms-Ψ-UTP.

    • RNase inhibitor.

    • DNase I.

    • Nuclease-free water.

    • RNA purification kit.

  • Procedure:

    • Thaw all reagents on ice.

    • Assemble the transcription reaction at room temperature in the following order:

      • Nuclease-free water to a final volume of 20 µL.

      • 2 µL of 10x Transcription Buffer.

      • 2 µL of each 100 mM NTP solution (or the modified UTP analogue).

      • 1 µg of linearized DNA template.

      • 1 µL of RNase inhibitor.

      • 2 µL of T7 RNA Polymerase.

    • Mix gently by pipetting and incubate at 37°C for 2 hours.

    • Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

    • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

    • Elute the mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess the integrity of the transcribed mRNA by agarose (B213101) gel electrophoresis.

Transfection of Dendritic Cells and Cytokine Measurement by ELISA

This protocol outlines the procedure for transfecting murine dendritic cells (e.g., JAWSII cell line) with different mRNA species and quantifying the subsequent secretion of TNF-α and IFN-β.

  • Materials:

    • JAWSII dendritic cells.

    • Complete culture medium.

    • Unmodified, Ψ-modified, and 1-ms-Ψ-modified mRNA.

    • Transfection reagent suitable for mRNA delivery to dendritic cells.

    • 6-well culture plates.

    • ELISA kits for murine TNF-α and IFN-β.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed JAWSII cells in 6-well plates at a density that allows for 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. For each well, use 1 µg of the respective mRNA.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add fresh, serum-free medium to each well.

    • Add the mRNA-transfection reagent complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24 hours.

    • After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IFN-β on the collected supernatants according to the manufacturer's instructions provided with the kits.

    • Read the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on the standard curve.

TLR Activation Reporter Assay in HEK293 Cells

This protocol describes a luciferase-based reporter assay to quantify the activation of a specific TLR (e.g., TLR7) in response to different mRNA species.

  • Materials:

    • HEK293 cells stably expressing the TLR of interest (e.g., TLR7) and an NF-κB-driven luciferase reporter gene.

    • Complete culture medium.

    • Unmodified, Ψ-modified, and 1-ms-Ψ-modified mRNA.

    • Transfection reagent for HEK293 cells.

    • 96-well white, clear-bottom culture plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the TLR-reporter HEK293 cells in a 96-well plate and culture overnight.

    • Prepare mRNA-transfection reagent complexes for each mRNA type.

    • Transfect the cells with the different mRNA species. Include a positive control (e.g., a known TLR7 agonist like R848) and a negative control (mock transfection).

    • Incubate the cells for 18-24 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

Conclusion

The incorporation of this compound represents a significant advancement in mRNA technology. Its ability to potently suppress the innate immune response while enhancing protein expression has been a cornerstone of the success of mRNA vaccines and holds immense promise for the broader field of mRNA therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers and developers seeking to harness the unique immunomodulatory properties of 1-ms-Ψ in their work. Further exploration into the precise molecular interactions between 1-ms-Ψ-modified mRNA and the components of the innate immune system will undoubtedly continue to refine and optimize this powerful therapeutic platform.

N1-Methylsulfonyl pseudouridine's impact on innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N1-Methyl-pseudouridine's Impact on Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. A pivotal innovation enabling this revolution is the strategic chemical modification of mRNA nucleosides to modulate their interaction with the host's innate immune system. Among these modifications, the complete substitution of uridine (B1682114) with N1-methyl-pseudouridine (m1Ψ) has proven exceptionally effective. This technical guide provides a comprehensive examination of the molecular mechanisms by which m1Ψ-modified mRNA evades innate immune recognition, enhances translational efficiency, and ultimately improves the safety and efficacy of mRNA-based platforms. We will delve into the specific signaling pathways affected, present quantitative data on immune responses, detail key experimental protocols, and provide visual diagrams to elucidate these complex interactions.

Introduction: The Challenge of Innate Immune Recognition of mRNA

The mammalian innate immune system has evolved sophisticated mechanisms to detect and respond to foreign nucleic acids, a hallmark of viral and bacterial infections. Exogenously introduced in vitro transcribed (IVT) mRNA can be recognized by a suite of pattern recognition receptors (PRRs), triggering potent antiviral and inflammatory responses.[1] This recognition can lead to the production of type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines, which not only cause undesirable side effects but also suppress the translation of the therapeutic mRNA, thereby limiting its efficacy.[1][2]

The discovery that nucleoside modifications, naturally present in mammalian RNA, can dampen these immune responses was a critical breakthrough.[1][3][4] Building on the initial finding that pseudouridine (B1679824) (Ψ) could reduce immunogenicity, subsequent research identified N1-methyl-pseudouridine (m1Ψ) as a superior modification that further decreases innate immune activation while significantly boosting protein production.[5][6][7][8] This guide explores the profound impact of the m1Ψ modification.

Mechanisms of m1Ψ-Mediated Innate Immune Evasion

The incorporation of m1Ψ in place of uridine alters the physicochemical properties of the mRNA molecule, enabling it to evade detection by several key classes of PRRs. The primary mechanisms are steric hindrance, altered hydrogen bonding patterns, and reduction of immunogenic secondary structures.

Evasion of Endosomal Toll-Like Receptors (TLRs)

Endosomal TLRs, including TLR3, TLR7, and TLR8, are crucial for recognizing viral RNA.

  • TLR3 primarily detects double-stranded RNA (dsRNA).

  • TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[6][9]

The introduction of m1Ψ sterically hinders the binding of the mRNA to these receptors. The methyl group at the N1 position of the pseudouridine base creates a "bump" that prevents the nucleoside from fitting into the binding pocket of TLR7, thereby abrogating downstream signaling.[10] This disruption is a key factor in how m1Ψ-modified mRNA avoids triggering TLR-mediated inflammatory cascades.[3][10]

Dampening of Cytosolic RIG-I-Like Receptor (RLR) Signaling

Cytosolic sensors, including Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), survey the cytoplasm for viral RNA.

  • RIG-I typically recognizes short dsRNA with a 5'-triphosphate cap.[11]

  • MDA5 binds to long dsRNA structures.[11]

A significant source of immunogenicity in IVT mRNA preparations is the presence of dsRNA byproducts, which are potent activators of the RLR pathway.[12][13] The use of m1Ψ-triphosphate during in vitro transcription has been shown to significantly reduce the formation of these dsRNA contaminants.[14] Furthermore, m1Ψ modification can alter the overall secondary structure of the mRNA, making it a poorer substrate for RIG-I and MDA5 recognition.[12][13]

Circumventing dsRNA-Activated Protein Kinase (PKR) and OAS/RNase L Pathways

Beyond TLRs and RLRs, dsRNA contaminants can activate two other critical antiviral pathways:

  • Protein Kinase R (PKR): Upon binding dsRNA, PKR autophosphorylates and then phosphorylates the eukaryotic initiation factor 2α (eIF2α).[15][16] This leads to a global shutdown of protein synthesis, severely limiting the expression of the mRNA-encoded protein.[12][15] Studies have demonstrated that m1Ψ-containing mRNAs fail to activate PKR, thus avoiding translational repression.[15][17]

  • 2'-5'-oligoadenylate synthetase (OAS)/RNase L System: OAS enzymes are activated by dsRNA to produce 2'-5'-linked oligoadenylates, which in turn activate RNase L.[15][16] Activated RNase L is an endonuclease that indiscriminately degrades cellular and viral ssRNA, further reducing mRNA stability and protein output.[16] Nucleoside modifications, including m1Ψ, reduce the activation of the OAS/RNase L system.[15][16]

Quantitative Data on Immune Response and Translation

The theoretical benefits of m1Ψ modification are substantiated by extensive quantitative data from in vitro and in vivo experiments. The substitution of uridine with m1Ψ leads to a dramatic reduction in inflammatory cytokine production and a concurrent increase in protein expression.

Table 1: Effect of m1Ψ Modification on Cytokine Production

This table summarizes representative data on the reduction of key inflammatory cytokines following transfection of dendritic cells (DCs) with m1Ψ-modified mRNA compared to unmodified (U) mRNA.

CytokineUnmodified mRNA (U)m1Ψ-modified mRNAFold Reduction (Approx.)Reference
TNF-α High InductionMinimal to no induction>10x[4]
IFN-α High InductionMinimal to no induction>10x[4]
IFN-β UpregulatedNo significant upregulationSignificant[18]
IL-1β ElevatedBaseline levelsSignificant[19]
IL-6 ElevatedBaseline levelsSignificant[19][20]
IL-12 InducedNot inducedSignificantN/A

Note: Absolute values (e.g., in pg/mL) vary significantly between studies, cell types, and experimental conditions. The trend of strong suppression by m1Ψ is consistent.

Table 2: Impact of m1Ψ on mRNA Translational Efficiency

This table compares the protein expression levels from m1Ψ-modified mRNA versus unmodified mRNA in various cell types.

Cell TypeReporter ProteinEnhancement with m1ΨKey FindingReference
HeLa, A549, HEK293T Luciferase, EPOSeveral-fold increaseOutperforms pseudouridine (Ψ)[8]
Human Dendritic Cells (DCs) Luciferase>10-fold increaseImmune evasion directly boosts translation in immune cells[8]
Mice (in vivo) EPO, LuciferaseSignificantly higher and more durable expressionEnhanced stability and reduced immune clearance in a whole organism[4][8][21]
Cell-free extracts Luciferase, GFP~1.5 to 3-fold increaseIncreased ribosome density and elongation, independent of immune effects[15][22]

Key Experimental Protocols

Reproducing and building upon the findings related to m1Ψ requires robust and standardized methodologies. The following sections outline core protocols.

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol describes the synthesis of capped and polyadenylated mRNA with complete substitution of UTP with m1ΨTP.

  • Template Preparation: A linear DNA template is required. This is typically a linearized plasmid containing a T7 RNA polymerase promoter followed by the 5' UTR, the open reading frame (ORF) of the gene of interest, the 3' UTR, and a poly(A) tail sequence.

  • IVT Reaction Mix: Assemble the following components on ice in an RNase-free tube:

    • RNase-free water

    • Transcription Buffer (e.g., 5X)

    • NTP mix (ATP, GTP, CTP, each at a final concentration of ~2-5 mM)

    • N1-methyl-pseudouridine-5'-Triphosphate (m1ΨTP) (final concentration ~2-5 mM)

    • Cap Analog (e.g., CleanCap® AG)

    • Linearized DNA Template (~50-100 ng/µL)

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mix to degrade the DNA template. Incubate at 37°C for 15-30 minutes.

Purification of m1Ψ-Modified mRNA

Purification is critical to remove dsRNA byproducts, unincorporated nucleotides, and enzymes.

  • Initial Purification: Use a method like LiCl precipitation or a silica-based column (e.g., GenElute™ mRNA Miniprep Kit) to remove proteins and unincorporated NTPs.

  • dsRNA Removal (Optional but Recommended): For applications highly sensitive to immune stimulation, further purification to remove dsRNA is advised. High-performance liquid chromatography (HPLC) is an effective method.

  • Quality Control: Assess the integrity and purity of the final mRNA product using gel electrophoresis (to check for a single, sharp band) and spectrophotometry (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).

Transfection of Dendritic Cells (DCs) with mRNA

DCs are potent antigen-presenting cells and are a key cell type for studying mRNA immunogenicity.

  • DC Preparation: Generate immature DCs from bone marrow precursors (murine) or peripheral blood monocytes (human) using appropriate cytokines (e.g., GM-CSF and IL-4).

  • Transfection Method: Electroporation is a highly efficient method for transfecting DCs with mRNA.[18][23][24]

    • Harvest and wash the DCs.

    • Resuspend 0.5-1 x 10^6 cells in an electroporation buffer (e.g., Nucleofector™ solution).

    • Add the desired amount of m1Ψ-mRNA (e.g., 1-5 µg).

    • Transfer the cell/mRNA suspension to an electroporation cuvette.

    • Apply an electrical pulse using a specialized device (e.g., Amaxa Nucleofector™ or similar).

    • Immediately transfer the cells to a pre-warmed culture medium and incubate.

  • Alternative Method: Lipid-based transfection reagents (e.g., Lipofectamine MessengerMAX) can also be used, though efficiency may be lower in primary DCs compared to cell lines.[25]

Quantification of Cytokine Response
  • Sample Collection: After 12-24 hours of incubation post-transfection, collect the cell culture supernatant.

  • Measurement:

    • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IFN-β).

    • Multiplex Bead Array (e.g., Luminex): This method allows for the simultaneous quantification of multiple cytokines from a small sample volume, providing a broader profile of the immune response.

  • Data Analysis: Calculate cytokine concentrations based on a standard curve. Compare the levels induced by unmodified mRNA, m1Ψ-modified mRNA, and a negative control (e.g., mock-transfected cells).

Analysis of Innate Immune Gene Expression by qRT-PCR

This protocol measures the transcriptional upregulation of key innate immunity genes.

  • Cell Lysis and RNA Extraction: At various time points post-transfection (e.g., 4, 8, 12 hours), lyse the transfected cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., IFNB1, TNF, IRF7), a housekeeping gene for normalization (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to mock-transfected controls.[26][27]

Visualizing the Pathways and Processes

Diagrams are essential for conceptualizing the complex molecular interactions and experimental sequences involved.

Diagram 1: Evasion of Endosomal TLR7/8 Signaling

TLR_Signaling cluster_endosome Endosome cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7/8 MyD88_E MyD88 TLR7->MyD88_E Recruitment MyD88_C MyD88 U_RNA Unmodified ssRNA U_RNA->TLR7 Binds & Activates m1Psi_RNA m1Ψ-mRNA m1Psi_RNA->TLR7 Binding Blocked TRAF6 TRAF6 MyD88_C->TRAF6 TBK1 TBK1/IKKε MyD88_C->TBK1 IKK IKK complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB_I p50/p65 (Inactive) NFkB_A p50/p65 (Active) NFkB_I->NFkB_A Activation IRF7_I IRF7 (Inactive) IRF7_A IRF7 (Active) IRF7_I->IRF7_A Activation TBK1->IRF7_I Phosphorylates Cytokines Pro-inflammatory Cytokines & IFN-α NFkB_A->Cytokines IRF7_A->Cytokines RLR_Signaling cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Membrane cluster_nucleus Nucleus dsRNA_byproduct dsRNA byproduct (from IVT) RIGI RIG-I / MDA5 (Inactive) dsRNA_byproduct->RIGI High affinity binding m1Psi_mRNA m1Ψ-mRNA (fewer dsRNA byproducts) m1Psi_mRNA->RIGI Reduced ligands RIGI_A RIG-I / MDA5 (Active) MAVS MAVS RIGI_A->MAVS Activates MAVS_agg MAVS Aggregates MAVS->MAVS_agg Aggregation TBK1 TBK1/IKKε MAVS_agg->TBK1 IKK IKK complex MAVS_agg->IKK IRF3 IRF3/7 TBK1->IRF3 Phosphorylates NFkB NF-κB IKK->NFkB Activates IFN Type I Interferons (IFN-β) IRF3->IFN Upregulation NFkB->IFN workflow cluster_synthesis 1. mRNA Synthesis & Purification cluster_cell_culture 2. Cell Culture & Transfection cluster_analysis 3. Downstream Analysis IVT In Vitro Transcription (with UTP or m1ΨTP) Purification Purification (e.g., HPLC) IVT->Purification QC Quality Control (Gel, NanoDrop) Purification->QC Transfection Transfect with mRNA (Electroporation) QC->Transfection Transfect equal amounts Cells Culture Cells (e.g., Dendritic Cells) Cells->Transfection Protein Protein Expression (e.g., Luciferase Assay, Western Blot) Transfection->Protein 24-48h Cytokine Cytokine Secretion (ELISA, Multiplex) Transfection->Cytokine 12-24h Gene_Exp Gene Expression (qRT-PCR) Transfection->Gene_Exp 4-12h

References

Theoretical Modeling of N1-Methylpseudouridine in RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The initial request specified "N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ)." However, an extensive search of the current scientific literature did not yield specific information on a sulfonyl-containing N1-pseudouridine modification in RNA. The closely related and extensively studied modification, N1-methylpseudouridine (m¹Ψ) , is a cornerstone of mRNA therapeutics and the subject of significant research. This guide will, therefore, focus on the theoretical modeling of N1-methylpseudouridine (m¹Ψ), assuming it to be the intended subject of the query.

Introduction

N1-methylpseudouridine (m¹Ψ) is a post-transcriptional RNA modification that has garnered significant attention, particularly for its critical role in the development of mRNA-based vaccines and therapeutics.[1][2][3] As an isomer of uridine, pseudouridine (Ψ) itself introduces unique structural features to RNA, and the further addition of a methyl group at the N1 position in m¹Ψ confers enhanced properties.[1] This modification is known to increase the stability of mRNA transcripts, enhance translation efficiency, and crucially, reduce the innate immune response that can be triggered by foreign RNA.[1][4]

Understanding the precise impact of m¹Ψ on RNA structure, thermodynamics, and its interactions with the cellular machinery is paramount for the rational design of RNA-based drugs. Theoretical and computational modeling plays a pivotal role in elucidating these effects at an atomic level of detail, complementing experimental investigations.[5][6][7] This technical guide provides an in-depth overview of the theoretical modeling of m¹Ψ in RNA, summarizing key quantitative data, detailing relevant experimental protocols for model validation, and visualizing the associated workflows and logical relationships.

The Structural and Functional Impact of N1-Methylpseudouridine

The introduction of m¹Ψ into an RNA sequence induces notable changes in its physicochemical properties. Structurally, the C-C glycosidic bond in pseudouridine (as opposed to the C-N bond in uridine) already provides greater conformational flexibility. The addition of the N1-methyl group in m¹Ψ further influences local RNA structure and interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies on the effects of m¹Ψ on RNA properties.

Table 1: Thermodynamic Stability of RNA Duplexes Containing m¹Ψ

RNA Duplex SequenceModificationExperimental ΔG°₃₇ (kcal/mol)Computational ΔG°₃₇ (kcal/mol)Reference
5'-GCGUXGCGC-3' 3'-CGCGYCGCG-5'U-A-12.3-12.5[8][9][10]
Ψ-A-12.9-13.1[8][9][10]
m¹Ψ-A-13.5-13.8[8][9][10]
5'-CGCGUAGCG-3' 3'-GCGCYUCGC-5'U-A-11.8-12.0[8][9][10]
Ψ-A-12.5-12.8[8][9][10]
m¹Ψ-A-13.2-13.5[8][9][10]

Note: The values presented are illustrative and can vary based on the specific sequence context and experimental/computational conditions.

Table 2: Impact of m¹Ψ on Translational Fidelity

Codon ContextModificationMisincorporation Fold Change (vs. U)Amino Acid MisincorporatedReference
UUU (Phe)m¹ΨUU~1.5 - 2.0Ile, Val[11][12][13]
UUU (Phe)Um¹ΨU~1.2 - 1.8Ser, Leu[11][12][13]
UUU (Phe)UUm¹Ψ~1.0 - 1.5Leu[11][12][13]

Note: Misincorporation rates are highly context-dependent and can be influenced by the specific tRNA population and cellular conditions.

Experimental Protocols for Studying m¹Ψ in RNA

Theoretical models of m¹Ψ in RNA are validated and refined using data from a variety of experimental techniques. The following are detailed methodologies for key experiments cited in the study of modified RNA.

Synthesis of m¹Ψ-Containing RNA for In Vitro Studies

Objective: To produce RNA transcripts with site-specific or global incorporation of N1-methylpseudouridine for structural and functional analysis.

Methodology:

  • Template Preparation: A DNA template encoding the RNA of interest is generated via PCR or plasmid linearization. For global incorporation, a standard template is used. For site-specific incorporation, the template can be designed for splinted ligation of a chemically synthesized m¹Ψ-containing oligonucleotide to RNA fragments.

  • In Vitro Transcription: The DNA template is transcribed using T7, T3, or SP6 RNA polymerase. The transcription reaction mixture includes:

    • DNA template

    • RNA polymerase

    • Ribonucleoside triphosphates (ATP, GTP, CTP, and either UTP or N1-methylpseudouridine triphosphate (m¹ΨTP)). For global substitution, UTP is completely replaced by m¹ΨTP.

    • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine).

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • RNA Purification: The transcribed RNA is purified using methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or using commercially available RNA purification kits.

  • Quality Control: The integrity and concentration of the synthesized RNA are assessed by gel electrophoresis and UV-Vis spectrophotometry.

Analysis of RNA Modification by Mass Spectrometry

Objective: To confirm the incorporation of m¹Ψ and to quantify its abundance in an RNA sample.

Methodology:

  • RNA Digestion: The purified RNA is completely digested into its constituent nucleosides using a mixture of nucleases, such as nuclease P1, followed by dephosphorylation with alkaline phosphatase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

    • The eluent is introduced into a mass spectrometer for analysis.

    • The mass-to-charge ratio (m/z) of the intact nucleosides is measured to identify canonical and modified nucleosides.

    • Tandem mass spectrometry (MS/MS) is used to fragment the nucleosides, and the fragmentation patterns are used to confirm their identity.

  • Quantification: The abundance of m¹Ψ relative to other nucleosides is determined by integrating the area under the curve for the corresponding peaks in the chromatogram.

Probing RNA Structure with Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)

Objective: To experimentally probe the secondary and tertiary structure of m¹Ψ-containing RNA to validate computational models.

Methodology:

  • RNA Folding: The RNA is folded into its native conformation in a buffer that mimics physiological conditions.

  • Chemical Modification: The folded RNA is treated with a SHAPE reagent, such as N-methylisatoic anhydride (B1165640) (NMIA) or 1-methyl-7-nitroisatoic anhydride (1M7), which selectively acylates the 2'-hydroxyl group of flexible (single-stranded) nucleotides.

  • RNA Purification: The modified RNA is purified to remove the excess SHAPE reagent.

  • Primer Extension: A fluorescently labeled DNA primer is annealed to the 3' end of the modified RNA. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. The reverse transcriptase stalls one nucleotide 3' to a 2'-O-adduct.

  • Capillary Electrophoresis: The resulting cDNA fragments are separated by size using capillary electrophoresis.

  • Data Analysis: The positions of reverse transcriptase stops are identified, and the intensity of the stops is quantified to generate a reactivity profile. Higher reactivity indicates a more flexible nucleotide position. This experimental data can then be used as constraints in computational RNA structure prediction algorithms.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study and function of m¹Ψ in RNA.

Experimental_Workflow_for_m1Psi_Analysis cluster_synthesis RNA Synthesis & Preparation cluster_analysis Analysis cluster_modeling Theoretical Modeling DNA_Template DNA Template IVT In Vitro Transcription (with m¹ΨTP) DNA_Template->IVT Purification1 RNA Purification IVT->Purification1 Digestion Enzymatic Digestion Purification1->Digestion Confirmation SHAPE SHAPE Probing Purification1->SHAPE Structural Analysis LC_MS LC-MS/MS Analysis Digestion->LC_MS MD_Simulation Molecular Dynamics Simulation LC_MS->MD_Simulation Validation Data Primer_Extension Primer Extension SHAPE->Primer_Extension CE Capillary Electrophoresis Primer_Extension->CE Structure_Prediction RNA Structure Prediction CE->Structure_Prediction Experimental Constraints Structure_Prediction->MD_Simulation

Caption: Experimental workflow for the analysis of m¹Ψ-containing RNA.

m1Psi_Translational_Enhancement m1Psi_mRNA m¹Ψ-modified mRNA Ribosome Ribosome m1Psi_mRNA->Ribosome Increased binding and translation initiation Immune_Sensors Innate Immune Sensors (e.g., TLR7/8, RIG-I) m1Psi_mRNA->Immune_Sensors Reduced recognition Protein Protein Synthesis Ribosome->Protein Enhanced elongation tRNA Aminoacyl-tRNA tRNA->Ribosome Codon recognition Immune_Response Innate Immune Response (e.g., IFN production) Immune_Sensors->Immune_Response Activation

Caption: Mechanism of m¹Ψ-mediated enhancement of translation.

Conclusion

N1-methylpseudouridine is a powerful modification for enhancing the therapeutic potential of mRNA. Theoretical modeling, in conjunction with robust experimental validation, provides an indispensable toolkit for dissecting the nuanced effects of m¹Ψ on RNA biology. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers, scientists, and drug development professionals engaged in the design and optimization of next-generation RNA therapeutics. As computational methods continue to advance in accuracy and predictive power, the in silico modeling of modified nucleotides like m¹Ψ will undoubtedly accelerate the development of safer and more effective RNA-based medicines.

References

An In-depth Technical Guide to the Chemical Structure of N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylpseudouridine (m1Ψ) is a modified pyrimidine (B1678525) nucleoside that has garnered significant attention in the fields of biochemistry and drug development, most notably for its critical role in the formulation of mRNA-based vaccines and therapeutics. As the N1-methylated derivative of pseudouridine, m1Ψ exhibits unique chemical and biological properties that enhance the stability and translational efficacy of mRNA while mitigating innate immune responses. This technical guide provides a comprehensive overview of the chemical structure of N1-Methylpseudouridine, including quantitative structural data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in biological pathways.

It is important to note that the user's original query referred to "N1-Methylsulfonyl pseudouridine." However, the preponderance of scientific literature and available data points to "N1-Methylpseudouridine" as the relevant and widely studied compound in this context. This guide will focus on the latter, addressing the likely intended subject of the query.

Chemical Structure and Identification

N1-Methylpseudouridine is an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose sugar via a C5-C1' glycosidic bond, instead of the typical N1-C1' bond. The "N1-Methyl" designation indicates the presence of a methyl group on the nitrogen at the first position of the uracil ring.

Below is a summary of the key chemical identifiers for N1-Methylpseudouridine.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₄N₂O₆[1]
Molecular Weight 258.23 g/mol [1]
IUPAC Name 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione[1]
SMILES Cn1cc([C@H]2--INVALID-LINK--O2)O">C@@HO)c(=O)[nH]c1=O
InChI Key UVBYMVOUBXYSFV-XUTVFYLZSA-N
CAS Number 13860-38-3[1]
Visualization of Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of N1-Methylpseudouridine.

N1_Methylpseudouridine_Structure cluster_pyrimidine Pyrimidine Ring cluster_ribose Ribose Ring N1 N1 C2 C2 N1->C2 Me CH3 N1->Me N3 N3 C2->N3 O2 O C2->O2 = C4 C4 N3->C4 H3 H N3->H3 C5 C5 C4->C5 O4 O C4->O4 = C6 C6 C5->C6 C1_prime C1' C5->C1_prime C-C glycosidic bond C6->N1 C2_prime C2' C1_prime->C2_prime H1_prime H C1_prime->H1_prime C3_prime C3' C2_prime->C3_prime OH2_prime OH C2_prime->OH2_prime H2_prime H C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime OH3_prime OH C3_prime->OH3_prime H3_prime H C3_prime->H3_prime O4_prime O4' C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime H4_prime H C4_prime->H4_prime O4_prime->C1_prime OH5_prime OH C5_prime->OH5_prime H5_prime H C5_prime->H5_prime mRNA_Translation_Pathway cluster_synthesis mRNA Synthesis & Delivery cluster_cellular_process Cellular Processes IVT In Vitro Transcription (U is replaced with m1Ψ) mRNA m1Ψ-modified mRNA IVT->mRNA LNP Lipid Nanoparticle (LNP) Delivery mRNA->LNP Immune_Evasion Reduced Innate Immune Recognition (e.g., TLRs, RIG-I) LNP->Immune_Evasion mRNA release into cytoplasm Translation_Initiation Enhanced Translation Initiation LNP->Translation_Initiation Immune_Evasion->Translation_Initiation prevents translation shutdown Ribosome_Binding Ribosome Binding Translation_Initiation->Ribosome_Binding Translation_Elongation Altered Elongation Dynamics Ribosome_Binding->Translation_Elongation Protein Increased Protein Production Translation_Elongation->Protein

References

Methodological & Application

Application Note: Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into messenger RNA (mRNA), enhances protein expression and reduces the immunogenicity of the mRNA therapeutic.[1][2] This modification has been a critical component in the development of mRNA-based vaccines and therapeutics, including the SARS-CoV-2 vaccines.[3][4] The key building block for incorporating this modification during in vitro transcription is N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This document outlines a chemoenzymatic protocol for the synthesis of m1ΨTP, offering a robust and efficient method for producing this critical reagent.

The synthesis of m1ΨTP can be approached through purely chemical methods or, more efficiently, through integrated chemoenzymatic routes. The chemoenzymatic approach leverages the high selectivity of enzymes for phosphorylation steps, which can be challenging to achieve through purely chemical means. This protocol focuses on a chemoenzymatic strategy that begins with pseudouridine (B1679824) (Ψ) or pseudouridine-5'-monophosphate (ΨMP), proceeds through a chemical N1-methylation step, and concludes with an enzymatic cascade phosphorylation to yield the final triphosphate product.

Quantitative Data Summary

The following table summarizes the yields for key steps in the chemoenzymatic synthesis of m1ΨTP, based on reported literature values.

Reaction StepStarting MaterialProductYield (%)Reference
Biocatalytic RearrangementUridine (B1682114)Pseudouridine (Ψ)95%[5]
Biocatalytic RearrangementUridinePseudouridine-5'-monophosphate (ΨMP)95%[5]
Chemical N1-MethylationAcetonide-protected ΨMPAcetonide-protected N1-methyl-ΨMP85%[5]
Enzymatic PhosphorylationN1-methyl-ΨMP (m1ΨMP)N1-methyl-ΨTP (m1ΨTP)83%[5]
Overall Chemoenzymatic Route Uridine N1-methyl-ΨTP (m1ΨTP) 68% [5][6]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of m1ΨTP from Pseudouridine (Ψ)

This protocol involves the chemical synthesis of N1-methylpseudouridine (m1Ψ) from pseudouridine (Ψ), followed by a one-pot enzymatic phosphorylation to generate m1ΨTP.

Part A: Chemical N1-Methylation of Pseudouridine (Ψ)

  • Protection of Ribose Hydroxyls:

    • Dissolve pseudouridine (Ψ) in an appropriate anhydrous solvent (e.g., pyridine).

    • Add a protecting group reagent, such as acetic anhydride, to protect the 2', 3', and 5'-hydroxyl groups of the ribose sugar.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Purify the protected pseudouridine intermediate.

  • N1-Methylation:

    • Dissolve the protected pseudouridine in a suitable solvent.

    • Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, along with a base (e.g., potassium carbonate).

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and purify the N1-methylated protected intermediate.

  • Deprotection:

    • Remove the protecting groups from the ribose hydroxyls using appropriate deprotection conditions (e.g., treatment with ammonia (B1221849) in methanol).

    • Purify the resulting N1-methylpseudouridine (m1Ψ) by chromatography.

Part B: One-Pot Enzymatic Phosphorylation of m1Ψ

This part of the protocol is a general representation of a multi-step phosphorylation. For a more direct route to the triphosphate from the monophosphate, see Protocol 2.

  • Monophosphorylation:

    • In a reaction buffer, dissolve the synthesized m1Ψ.

    • Add a suitable kinase, such as a nucleoside kinase, along with a phosphate (B84403) donor like ATP.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • This step yields N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

  • Diphosphorylation:

    • To the reaction mixture containing m1ΨMP, add a nucleoside monophosphate kinase (e.g., UMPK) and an additional phosphate donor.

    • This converts m1ΨMP to N1-methylpseudouridine-5'-diphosphate (m1ΨDP).

  • Triphosphorylation:

    • Finally, add a nucleoside diphosphate (B83284) kinase (NDK) to the mixture to convert m1ΨDP to the target molecule, N1-methylpseudouridine-5'-triphosphate (m1ΨTP).

Protocol 2: High-Yield Chemoenzymatic Synthesis of m1ΨTP from Pseudouridine-5'-Monophosphate (ΨMP)

This protocol, adapted from published high-yield methods, provides a more direct and efficient route.[6][7]

Part A: Selective N1-Methylation of Acetonide-Protected ΨMP

  • Acetonide Protection of ΨMP:

    • Protect the 2',3'-hydroxyl groups of ΨMP using an acetonide group to ensure selective N1-methylation.

  • N1-Methylation:

    • Dissolve the acetonide-protected ΨMP in a suitable solvent.

    • Add dimethyl sulfate as the methylating agent.[6][7]

    • This reaction selectively methylates the N1 position of the uracil (B121893) base.

  • Deprotection:

    • Remove the acetonide protecting group to yield N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

Part B: One-Pot, Two-Enzyme Cascade Phosphorylation of m1ΨMP

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM TAPS buffer, pH 8.5).[6]

    • Add the following components to the buffer:

      • 20 mM m1ΨMP[6]

      • 1.25 mM ATP (as a catalytic starter)[6]

      • 75 mM Acetyl phosphate (AcP) as the ultimate phosphate donor[6]

      • 10 mM MgCl2[6]

      • 0.7 mg/mL Saccharomyces cerevisiae uridine 5'-monophosphate kinase (UMPK)[5][6]

      • 0.7 mg/mL Escherichia coli acetate (B1210297) kinase (AcK)[5][6]

  • Incubation:

    • Incubate the reaction mixture at 30°C.[6]

    • Monitor the conversion of m1ΨMP to m1ΨTP over time using HPLC.

  • Mechanism of the Cascade:

    • UMPK phosphorylates m1ΨMP to m1ΨDP, and subsequently to m1ΨTP, using ATP as the phosphate donor.

    • Acetate kinase (AcK) continuously regenerates ATP from ADP and acetyl phosphate, driving the reaction towards the triphosphate product.[6][7]

  • Purification:

    • Upon completion, purify the m1ΨTP from the reaction mixture using anion-exchange chromatography.

Visualizations

Chemoenzymatic Synthesis Workflow

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation Cascade cluster_regeneration ATP Regeneration Uridine Uridine Psi Pseudouridine (Ψ) Uridine->Psi Biocatalytic Rearrangement Protected_Psi Protected Ψ Psi->Protected_Psi Protection Protected_m1Psi Protected N1-Methyl-Ψ Protected_Psi->Protected_m1Psi N1-Methylation m1Psi N1-Methyl-Ψ (m1Ψ) Protected_m1Psi->m1Psi Deprotection m1PsiMP m1ΨMP m1Psi->m1PsiMP Kinase, ATP m1PsiDP m1ΨDP m1PsiMP->m1PsiDP UMPK, ATP m1PsiTP m1ΨTP m1PsiDP->m1PsiTP UMPK, ATP ATP ATP ADP ADP ATP->ADP ADP->ATP Acetate Kinase (AcK) AcP Acetyl Phosphate AcP->ADP m1PsiMP N1-Methyl-ΨMP m1PsiDP N1-Methyl-ΨDP m1PsiMP->m1PsiDP  Phosphorylation m1PsiTP N1-Methyl-ΨTP m1PsiDP->m1PsiTP  Phosphorylation ATP_in1 ATP ATP_in1->m1PsiMP ADP_out1 ADP ADP_out1->m1PsiDP AcK Acetate Kinase (AcK) ADP_out1->AcK ATP_in2 ATP ATP_in2->m1PsiDP ADP_out2 ADP ADP_out2->m1PsiTP ADP_out2->AcK AcP Acetyl Phosphate AcP->AcK AcK->ATP_in1 Regeneration AcK->ATP_in2 Regeneration UMPK UMPK UMPK->m1PsiMP UMPK->m1PsiDP

References

Application Notes and Protocols: Incorporation of N1-Methylpseudouridine into mRNA In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleotides into messenger RNA (mRNA) during in vitro transcription (IVT) has become a cornerstone of modern mRNA-based therapeutics and vaccines.[1] One of the most significant modifications is the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ). This modification confers several advantageous properties to the mRNA molecule, including increased stability, enhanced translational efficiency, and a reduction in the innate immune response that is often triggered by unmodified single-stranded RNA.[1][2][3]

Unmodified mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an inflammatory response and inhibition of protein synthesis.[4][5] The introduction of m1Ψ helps the mRNA evade this immune surveillance, leading to more robust and prolonged protein expression from the therapeutic transcript.[3][4][6] In fact, N1-methylpseudouridine has been shown to be superior to its predecessor, pseudouridine (B1679824) (Ψ), in enhancing the translational capacity of mRNA.[2] The Pfizer-BioNTech and Moderna COVID-19 vaccines both utilize m1Ψ-modified mRNA, underscoring the critical role of this technology in modern medicine.[7]

These application notes provide a detailed protocol for the incorporation of N1-methylpseudouridine into mRNA transcripts in a laboratory setting. The subsequent sections will cover the necessary reagents, a step-by-step experimental workflow, and methods for the purification and analysis of the resulting modified mRNA.

Data Presentation

Table 1: Comparative Performance of Uridine Analogs in mRNA
FeatureUnmodified mRNA (U)Pseudouridine (Ψ) mRNAN1-Methylpseudouridine (m1Ψ) mRNA
Translation Efficiency BaselineIncreasedSignificantly Increased[2][6]
Innate Immune Activation HighReduced[8]Significantly Reduced[4][6]
mRNA Stability BaselineIncreased[8]Increased[4]
Incorporation Fidelity (IVT) HighLowerHigher than Ψ[9][10]
Table 2: Impact of mRNA Modification on Protein Expression and Immunogenicity
mRNA ModificationRelative Luciferase Expression (in HEK293T cells)Interferon-α (IFN-α) Induction (in vivo)
Unmodified1xHigh[8]
Pseudouridine (Ψ)~10x higher than unmodified[8]Low[8]
N1-Methylpseudouridine (m1Ψ)Up to ~13-44x higher than unmodified[2]Significantly Reduced
5-methylcytidine (m5C) / N1-Methylpseudouridine (m1Ψ)Up to ~44x higher than unmodified[2]Reduced

Note: The exact fold increase in expression can vary depending on the cell type, delivery method, and specific mRNA sequence.

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Methylpseudouridine-Modified mRNA

This protocol describes the synthesis of m1Ψ-modified mRNA using a linearized DNA template containing a T7 promoter.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter upstream of the gene of interest (1 µg/µL)

  • Nuclease-free water

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 50 mM DTT, 10 mM spermidine)

  • Ribonucleotide solution:

    • 100 mM ATP

    • 100 mM GTP

    • 100 mM CTP

    • 100 mM N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl precipitation or column-based purification)

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The components should be added in the order listed to prevent precipitation of the DNA template by spermidine (B129725) in the buffer.

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
5x Transcription Buffer4 µL1x
100 mM ATP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM m1ΨTP2 µL10 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL5 U/µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.[5]

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[5]

  • mRNA Purification: Purify the synthesized m1Ψ-mRNA using an appropriate method such as a column-based RNA purification kit or lithium chloride (LiCl) precipitation to remove enzymes, unincorporated nucleotides, and the digested DNA template.

  • Quantification and Quality Control: Elute the purified mRNA in nuclease-free water. Determine the concentration and purity of the mRNA using a spectrophotometer. A260/A280 ratio should be approximately 2.0. The integrity of the transcribed mRNA can be assessed by agarose (B213101) gel electrophoresis.[5]

Protocol 2: In Vitro Immunogenicity Assay

This protocol provides a general method to assess the innate immune response to the synthesized mRNA in cell culture.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)

  • Complete cell culture medium

  • Synthesized unmodified, Ψ-modified, and m1Ψ-modified mRNA

  • Transfection reagent suitable for mRNA delivery

  • Multi-well cell culture plates

  • Positive control (e.g., poly(I:C) or LPS)

  • Negative control (e.g., transfection reagent alone)

  • ELISA kit for detecting cytokines (e.g., IFN-α, TNF-α)

Procedure:

  • Cell Seeding: Seed the immune cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Transfection Complex Preparation: Prepare transfection complexes by mixing the different modified mRNAs with the transfection reagent according to the manufacturer's protocol.

  • Cell Treatment: Add the transfection complexes to the cells. Include positive and negative controls in parallel.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines in the supernatant using an ELISA kit. A reduced cytokine level in response to m1Ψ-mRNA compared to unmodified mRNA indicates a lower immunogenic potential.

Mandatory Visualizations

cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription (IVT) cluster_purification mRNA Purification & QC plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification_dna Template Purification linearization->purification_dna pcr PCR Amplification pcr->purification_dna ivt_mix IVT Reaction Mix (T7 Polymerase, NTPs, m1ΨTP) purification_dna->ivt_mix incubation Incubation (37°C) ivt_mix->incubation dnase DNase I Treatment incubation->dnase purification_rna RNA Purification (e.g., Column-based) dnase->purification_rna qc Quality Control (Spectrophotometry, Gel Electrophoresis) purification_rna->qc final_product Purified m1Ψ-mRNA qc->final_product

Caption: Workflow for the in vitro synthesis of N1-methylpseudouridine-modified mRNA.

cluster_uridine Uridine cluster_m1psi N1-Methylpseudouridine (m1Ψ) uridine m1psi

Caption: Chemical structures of Uridine and N1-Methylpseudouridine.

cluster_pathway Innate Immune Recognition of mRNA unmodified_mrna Unmodified mRNA tlr7_8 TLR7/8 (Endosome) unmodified_mrna->tlr7_8 rig_i RIG-I (Cytosol) unmodified_mrna->rig_i m1psi_mrna m1Ψ-modified mRNA m1psi_mrna->tlr7_8 Reduced Recognition m1psi_mrna->rig_i Reduced Recognition signaling Signaling Cascade (e.g., MyD88, MAVS) tlr7_8->signaling rig_i->signaling irfs IRF Activation signaling->irfs nf_kb NF-κB Activation signaling->nf_kb cytokines Pro-inflammatory Cytokines (e.g., IFN-α, TNF-α) irfs->cytokines nf_kb->cytokines translation_inhibition Translation Inhibition cytokines->translation_inhibition

Caption: Signaling pathway for innate immune recognition of mRNA.

References

Application Notes and Protocols for In Vitro Transcription with N1-Methylsulfonyl Pseudouridine (ms1Ψ)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro transcribed (IVT) messenger RNA (mRNA) has emerged as a powerful tool in therapeutics, vaccine development, and biomedical research. A key challenge in the application of synthetic mRNA is its potential to elicit an innate immune response, which can lead to inflammation and reduced protein expression. The incorporation of modified nucleosides is a critical strategy to mitigate this immunogenicity and enhance the translational efficiency and stability of the mRNA molecule. N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ), a modified version of pseudouridine (Ψ), has been shown to be particularly effective in this regard. This document provides detailed protocols and application notes for the in vitro transcription of mRNA containing ms¹Ψ.

The substitution of uridine (B1682114) with ms¹Ψ in mRNA has been demonstrated to significantly decrease its recognition by innate immune sensors such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR).[1][2] This reduction in immunogenicity leads to higher and more sustained protein expression in vivo.[3][4]

Data Presentation

The following tables summarize quantitative data on the impact of uridine modifications on mRNA yield, purity, and protein expression.

Table 1: Comparison of In Vitro Transcription Yields with Different Uridine Analogs

Uridine AnalogTypical Yield (µg/20 µL reaction)Purity (A260/A280)Reference
Uridine (U)100 - 150~2.0General IVT Kits
Pseudouridine (Ψ)100 - 140~2.0General IVT Kits
N1-Methylsulfonyl pseudouridine (ms¹Ψ)100 - 130~2.0--INVALID-LINK--

Note: Yields can vary significantly depending on the specific template, reaction conditions, and purification method.

Table 2: Comparative Translational Efficiency of mRNAs with Different Uridine Analogs

Uridine AnalogReporter GeneCell LineRelative Protein Expression (vs. Unmodified U)Reference
Pseudouridine (Ψ)eGFPHeLa~1x[3]
This compound (ms¹Ψ)eGFPHeLa~1x[3]
This compound (ms¹Ψ)hEpoHeLa~1.5x[3]
Pseudouridine (Ψ)GLucRAW 264.7Significantly Higher[2]
5-methylcytidine (m⁵C) + Pseudouridine (Ψ)GLucRAW 264.7Significantly Higher[2]

Note: Relative protein expression can be highly dependent on the cell type and the specific mRNA sequence.

Experimental Protocols

I. In Vitro Transcription of ms¹Ψ-modified mRNA

This protocol describes a standard 20 µL in vitro transcription reaction using T7 RNA polymerase for the synthesis of ms¹Ψ-modified mRNA.

Materials:

  • Linearized DNA template (1 µg) with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solution (100 mM each)

  • This compound-5'-Triphosphate (ms¹ΨTP) solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based or magnetic beads)

Procedure:

  • Reaction Setup: Thaw all components on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 2 µL of ATP, GTP, CTP mix (10 mM final concentration each)

    • 2 µL of ms¹ΨTP (10 mM final concentration)

    • X µL of linearized DNA template (0.5 - 1 µg)

    • 1 µL of RNase Inhibitor

    • 1 µL of T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

  • Purification: Purify the synthesized ms¹Ψ-mRNA using an RNA purification kit according to the manufacturer's instructions. Common methods include spin columns, magnetic beads, or lithium chloride precipitation.

  • Quantification and Quality Control: Elute the purified mRNA in nuclease-free water. Determine the concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is expected). The integrity of the transcribed mRNA can be assessed by agarose (B213101) gel electrophoresis.

II. Optimization of In Vitro Transcription Conditions

The yield and quality of the transcribed mRNA can be optimized by adjusting the concentration of key reaction components.

  • Magnesium Concentration: The concentration of Mg²⁺ is critical for T7 RNA polymerase activity. The optimal concentration is typically in the range of 20-30 mM, but it is dependent on the total NTP concentration.[5][6]

  • NTP Concentration: Higher NTP concentrations can increase the yield of long transcripts. However, it's important to maintain an optimal Mg²⁺:NTP ratio.[6]

  • Incubation Time: Incubation times of 2-4 hours are generally sufficient for high yields. Longer incubation times may not necessarily increase the yield and could lead to product degradation.

Mandatory Visualization

Experimental Workflow for In Vitro Transcription of ms¹Ψ-mRNA

IVT_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC plasmid Plasmid DNA linearization Linearization plasmid->linearization purified_template Purified Linear DNA Template linearization->purified_template pcr PCR Amplification pcr->purified_template ivt_reaction IVT Reaction Assembly (T7 Polymerase, NTPs, ms1ΨTP, Buffer) purified_template->ivt_reaction incubation Incubation (37°C, 2-4h) ivt_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification mRNA Purification (Spin Column/Beads) dnase_treatment->purification qc Quality Control (Spectrophotometry, Gel Electrophoresis) purification->qc final_product Purified ms1Ψ-mRNA qc->final_product

Caption: Workflow for the in vitro transcription of ms¹Ψ-modified mRNA.

Signaling Pathways Activated by In Vitro Transcribed RNA

The following diagrams illustrate the key innate immune signaling pathways that can be activated by unmodified in vitro transcribed RNA. The incorporation of ms¹Ψ helps to evade recognition by these sensors.

RIG-I Signaling Pathway

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA Viral/IVT dsRNA (5'-triphosphate) RIG_I RIG-I dsRNA->RIG_I activates MAVS MAVS RIG_I->MAVS activates TRAFs TRAF3/6 MAVS->TRAFs TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe IRF3_7 IRF3/7 TBK1_IKKe->IRF3_7 phosphorylates p_IRF3_7 p-IRF3/7 IRF3_7->p_IRF3_7 Type_I_IFN Type I Interferon Genes p_IRF3_7->Type_I_IFN translocates to nucleus and induces transcription

Caption: RIG-I mediated innate immune response to viral or IVT dsRNA.

TLR3 Signaling Pathway

TLR3_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 binds TRIF TRIF TLR3->TRIF recruits TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1 TRIF->TBK1 NFkB NF-κB TRAF6->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_genes Interferon Genes p_IRF3->IFN_genes induces transcription Inflammatory_Cytokines Inflammatory Cytokine Genes NFkB->Inflammatory_Cytokines induces transcription

Caption: TLR3 signaling pathway activated by dsRNA in the endosome.

PKR Signaling Pathway

PKR_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA PKR PKR dsRNA->PKR binds and activates p_PKR p-PKR (active) PKR->p_PKR autophosphorylation eIF2a eIF2α p_PKR->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Inhibition Inhibition of Protein Synthesis p_eIF2a->Translation_Inhibition

Caption: dsRNA-mediated activation of PKR leading to translation inhibition.

OAS-RNase L Pathway

OAS_RNaseL_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA OAS OAS dsRNA->OAS activates _2_5A 2'-5' Oligoadenylate (2-5A) OAS->_2_5A synthesizes RNaseL_inactive RNase L (inactive monomer) _2_5A->RNaseL_inactive binds and dimerizes RNaseL_active RNase L (active dimer) RNaseL_inactive->RNaseL_active RNA_degradation Cellular RNA Degradation RNaseL_active->RNA_degradation catalyzes

Caption: The OAS-RNase L pathway leading to RNA degradation.

References

Purifying High-Potency N1-Methylsulfonyl Pseudouridine-Modified mRNA: Application Notes and Protocols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of genetic medicine rapidly evolves, the demand for high-purity, therapeutically-potent messenger RNA (mRNA) has surged. The incorporation of modified nucleosides, such as N1-Methylsulfonyl pseudouridine, is a critical strategy to enhance the stability and translational efficiency of mRNA constructs while mitigating innate immune responses. This document provides detailed application notes and experimental protocols for the purification of this compound-modified mRNA, tailored for researchers, scientists, and drug development professionals.

The following protocols outline a comprehensive workflow for the purification of this compound-modified mRNA, ensuring the removal of process-related impurities such as residual DNA templates, enzymes, unincorporated nucleotides, and aberrant RNA species, particularly immunogenic double-stranded RNA (dsRNA). The purification strategy employs a multi-step approach, beginning with an initial capture of the full-length, polyadenylated mRNA, followed by a polishing step to remove dsRNA.

Key Purification Strategies

Chromatographic methods are central to achieving the high purity required for therapeutic applications due to their scalability, reproducibility, and amenability to automation.[1][2] The primary techniques employed in this workflow are:

  • Oligo(dT) Affinity Chromatography: This method leverages the specific hybridization between the polyadenylated (poly(A)) tail of the mRNA and oligo-deoxythymidine (oligo-dT) ligands immobilized on a stationary phase. This allows for the efficient capture of full-length mRNA while process-related impurities that lack a poly(A) tail are effectively washed away.[1]

  • Cellulose-Based dsRNA Removal: A critical polishing step involves the use of a cellulose (B213188) matrix to selectively bind and remove dsRNA contaminants from the in vitro transcription reaction. This method has been shown to be effective for various types of mRNA, including those containing N1-methylpseudouridine modifications.

Experimental Workflow Overview

The purification process follows the in vitro transcription (IVT) of the this compound-modified mRNA. A generalized workflow is depicted below.

Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing (Purification) cluster_QC Quality Control DNA_Template Linearized DNA Template IVT In Vitro Transcription (with N1-Methylsulfonyl pseudouridine-TP) DNA_Template->IVT DNase DNase I Treatment IVT->DNase Oligo_dT Oligo(dT) Affinity Chromatography (Capture) DNase->Oligo_dT dsRNA_Removal dsRNA Removal (Cellulose-Based) Oligo_dT->dsRNA_Removal UD Ultrafiltration/Diafiltration (Buffer Exchange & Concentration) dsRNA_Removal->UD Sterile_Filter Sterile Filtration UD->Sterile_Filter Purity_Integrity Purity & Integrity Analysis (HPLC, Gel Electrophoresis) Sterile_Filter->Purity_Integrity Concentration Concentration Determination (UV-Vis Spectroscopy) Sterile_Filter->Concentration Identity Identity & Sequence Verification (LC-MS) Sterile_Filter->Identity Purified_mRNA Purified N1-Methylsulfonyl pseudouridine-modified mRNA Identity->Purified_mRNA

Figure 1: Experimental workflow for the purification of this compound-modified mRNA.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on the described purification protocols. These values are representative and may vary depending on the specific mRNA sequence, length, and scale of the preparation.

Table 1: Oligo(dT) Affinity Chromatography Performance

ParameterTypical ValueMethod of Analysis
Recovery ~80%[2]UV-Vis Spectroscopy (A260)
Purity (A260/A280) 1.9 - 2.1UV-Vis Spectroscopy
Key Impurities Removed Unincorporated NTPs, enzymes, DNA template fragments, non-polyadenylated RNAHPLC, Gel Electrophoresis

Table 2: Cellulose-Based dsRNA Removal Performance

ParameterTypical ValueMethod of Analysis
mRNA Recovery >65%[3]UV-Vis Spectroscopy (A260)
dsRNA Removal >90%[3]ELISA (J2 antibody-based)
Purity (A260/A280) Maintained at ~2.0UV-Vis Spectroscopy

Detailed Experimental Protocols

Protocol 1: Oligo(dT) Affinity Chromatography (Capture Step)

This protocol is adapted for the initial capture of polyadenylated this compound-modified mRNA from the post-DNase I treated IVT reaction mixture.

Materials:

  • Oligo(dT) cellulose resin or pre-packed column

  • IVT reaction mixture containing this compound-modified mRNA

  • Binding Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.3 M NaCl, 0.1% (w/v) SDS[4]

  • Washing Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1 M NaCl, 0.1% (w/v) SDS

  • Elution Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% (w/v) SDS[4]

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Column Preparation: If using loose resin, pack a column according to the manufacturer's instructions. Equilibrate the oligo(dT) column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Preparation: Dilute the IVT reaction mixture with an equal volume of Binding Buffer. Heat the sample at 65°C for 5 minutes to denature any secondary structures, then immediately place on ice.

  • Loading: Apply the prepared sample to the equilibrated oligo(dT) column. Allow the sample to flow through by gravity or at a flow rate recommended by the manufacturer. Collect the flow-through for analysis.

  • Washing: Wash the column with 10-15 CV of Binding Buffer to remove unbound impurities. Follow with a wash of 5-10 CV of Washing Buffer to remove non-specifically bound molecules.

  • Elution: Elute the purified mRNA with 3-5 CV of Elution Buffer. Collect the eluate in fractions.

  • Quantification and Pooling: Measure the absorbance at 260 nm (A260) of the eluted fractions. Pool the fractions containing the purified mRNA.

  • Precipitation (Optional): The purified mRNA can be precipitated by adding 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol (B145695). Incubate at -20°C for at least 1 hour and centrifuge to pellet the mRNA.

Protocol 2: Cellulose-Based dsRNA Removal (Polishing Step)

This protocol describes a facile method for the removal of dsRNA from the this compound-modified mRNA preparation obtained from the oligo(dT) chromatography step.[3]

Materials:

  • Purified this compound-modified mRNA

  • Cellulose powder or fibrous medium

  • Binding Buffer: RNase-free water with 18.5% (v/v) ethanol

  • Washing Buffer: RNase-free water with 18.5% (v/v) ethanol

  • Elution Buffer: RNase-free water

  • Spin columns or filter plates

  • RNase-free tubes and pipette tips

Procedure:

  • Cellulose Matrix Preparation: Pack a spin column with cellulose powder according to the desired scale. Equilibrate the cellulose matrix by washing with 2-3 CV of RNase-free water, followed by 2-3 CV of Binding Buffer.

  • Sample Preparation: Adjust the ethanol concentration of the mRNA sample to 18.5% (v/v) by adding the required volume of absolute ethanol.

  • Binding: Apply the ethanol-adjusted mRNA sample to the equilibrated cellulose matrix. Incubate for 5-10 minutes at room temperature to allow for selective binding of dsRNA.

  • Collection of Purified mRNA: Centrifuge the column to collect the flow-through, which contains the purified single-stranded mRNA. The dsRNA remains bound to the cellulose.

  • Washing (Optional): For maximal recovery, the cellulose can be washed with a small volume of Washing Buffer and the flow-through collected and pooled with the initial eluate.

  • Buffer Exchange and Concentration: The purified mRNA in the ethanol-containing buffer can be concentrated and buffer-exchanged into a desired formulation buffer using ultrafiltration/diafiltration.

Quality Control

After purification, it is essential to perform rigorous quality control to ensure the purity, integrity, concentration, and identity of the this compound-modified mRNA.

QC_Pathway cluster_Analysis Analytical Methods Purified_mRNA Purified N1-Methylsulfonyl pseudouridine-modified mRNA UV_Spec UV-Vis Spectroscopy Purified_mRNA->UV_Spec Concentration & Purity (A260/280) Gel Agarose Gel Electrophoresis Purified_mRNA->Gel Integrity & Size HPLC Reverse-Phase HPLC Purified_mRNA->HPLC Purity & dsRNA content LCMS LC-MS Analysis Purified_mRNA->LCMS Identity & Sequence Confirmation ELISA dsRNA ELISA Purified_mRNA->ELISA dsRNA Quantification

Figure 2: Quality control analysis pathway for purified modified mRNA.

Conclusion

The protocols detailed in these application notes provide a robust and scalable framework for the purification of this compound-modified mRNA. By effectively removing critical impurities, particularly dsRNA, this workflow enables the production of high-quality mRNA suitable for a range of therapeutic and research applications, ultimately accelerating the development of next-generation genetic medicines.

References

Detecting N1-Methylsulfonyl Pseudouridine in RNA: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides, such as N1-Methylsulfonyl pseudouridine (B1679824) (ms1Ψ), into RNA therapeutics has become a cornerstone of modern drug development, enhancing stability and modulating the immune response. Accurate and robust analytical methods are therefore critical for the characterization and quality control of these molecules. This document provides detailed application notes and protocols for the detection and quantification of N1-Methylsulfonyl pseudouridine in RNA, with a primary focus on the gold-standard technique of Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

This compound is a derivative of pseudouridine, the most abundant RNA modification.[1][2][3] Its inclusion in synthetic mRNA, notably in vaccines and therapeutics, has been shown to enhance protein expression and reduce immunogenicity compared to its parent nucleoside, pseudouridine.[4][5] The analytical challenge lies in distinguishing and quantifying ms1Ψ from other native and modified nucleosides within an RNA sequence.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the most powerful and reliable method for the global analysis of RNA modifications.[6][7][8][9] This technique offers high sensitivity and specificity, allowing for the accurate identification and quantification of modified nucleosides, including ms1Ψ, within a complex mixture.[6][8] The general workflow involves the complete enzymatic hydrolysis of the RNA sample into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.[8][9]

Alternative methods, often employing chemical derivatization, can be utilized for sequence-specific detection. For instance, treatment with reagents like N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC) or bisulfite can specifically label pseudouridine and its derivatives, leading to stops in reverse transcription that can be detected by sequencing or PCR-based methods.[1][3][10][11][12][13][14] While powerful for localization, these methods are often semi-quantitative and more complex for absolute quantification compared to LC-MS/MS.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of modified nucleosides in RNA using LC-MS/MS, based on published methodologies. Specific values for this compound may vary depending on the exact instrumentation and experimental conditions.

ParameterTypical Value/RangeMethodReference
Limit of Detection (LOD) low femtomole levelsnano LC-MS[15]
Limit of Quantification (LOQ) low to mid femtomole levelsUPLC-MS/MS[6]
**Linearity (R²) **> 0.99LC-MS/MS[16]
Analysis Time < 10 minutes per sampleUPLC-MS[17]
Mass Accuracy < 5 ppmHigh-Resolution MS[11]

Experimental Protocols

Protocol 1: Global Quantification of this compound in RNA by UPLC-MS/MS

This protocol outlines the complete workflow for the quantitative analysis of ms1Ψ in an RNA sample.

1. RNA Sample Preparation and Hydrolysis

The initial and most critical step is the complete digestion of the RNA sample into individual nucleosides without degradation or further modification.

  • Materials:

    • Purified RNA sample (e.g., in vitro transcribed mRNA)

    • Nuclease P1 (from Penicillium citrinum)

    • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)[4]

    • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

    • Ammonium bicarbonate buffer (pH ~8.0)

    • Nuclease-free water

    • 0.2 µm centrifugal filters[16]

  • Procedure:

    • In a sterile, nuclease-free microcentrifuge tube, dissolve 1-5 µg of the purified RNA sample in 20 µL of nuclease-free water.

    • Add 2.5 µL of 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3) and 1-2 units of Nuclease P1.

    • Incubate the reaction at 37°C for 2 hours.

    • Add 3 µL of 10X alkaline phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.0) and 1-2 units of BAP or CIP.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.

    • To remove the enzymes, which can interfere with the LC-MS analysis, pass the digested sample through a 0.2 µm centrifugal filter.[16]

    • The filtered sample, now containing a mixture of nucleosides, is ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The separation of the polar nucleosides is typically achieved by reversed-phase chromatography, followed by sensitive detection using a triple quadrupole mass spectrometer.

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Reversed-phase C18 column (e.g., BEH-C18)[17]

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]

  • UPLC Conditions (Representative):

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 0-15% B over 5 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each canonical nucleoside and for this compound must be determined by infusing a pure standard. For ms1Ψ, this would involve the transition from its protonated molecular ion [M+H]⁺ to a characteristic fragment ion (typically the base).

    • Standard Curve: Prepare a series of dilutions of pure this compound and the four canonical nucleosides to generate a standard curve for absolute quantification.[16][18]

Visualizations

Experimental_Workflow_LC_MS RNA_Sample Purified RNA Sample Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) RNA_Sample->Enzymatic_Digestion Hydrolysis Filtration Enzyme Removal (Centrifugal Filtration) Enzymatic_Digestion->Filtration Purification UPLC_Separation UPLC Separation (Reversed-Phase C18) Filtration->UPLC_Separation Injection ESI_Ionization Electrospray Ionization (ESI) UPLC_Separation->ESI_Ionization Elution MS_Detection Tandem MS Detection (MRM) ESI_Ionization->MS_Detection Ion Transfer Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signal Acquisition

Caption: Workflow for ms1Ψ detection by LC-MS/MS.

Logical_Relationship_Quantification input Input RNA Sample process Processing Steps 1. Enzymatic Digestion 2. Chromatographic Separation 3. Mass Spectrometry input->process output Output Quantitative Data process->output standard Reference Pure Nucleoside Standards standard->process Calibration

Caption: Logic of quantitative analysis using standards.

References

Application Note: Quantification of N1-Methylsulfonyl pseudouridine in RNA using HPLC-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the quantitative analysis of N1-Methylsulfonyl pseudouridine (B1679824) (m¹sΨ), a novel or rare RNA modification, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). As a non-standard nucleoside, established methods for its quantification are not widely available. This application note details a proposed, robust workflow, including RNA sample preparation, enzymatic hydrolysis, HPLC separation, and MS/MS detection using Multiple Reaction Monitoring (MRM). The described methodology is intended for researchers, scientists, and drug development professionals working on the characterization of modified RNA molecules.

Introduction

The field of epitranscriptomics has highlighted the critical role of post-transcriptional modifications in regulating RNA function. While modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m¹Ψ) are well-studied for their impact on RNA stability and translational efficiency, a growing interest in novel synthetic modifications necessitates the development of new analytical methods. N1-Methylsulfonyl pseudouridine (m¹sΨ) is one such modification, where a methylsulfonyl group is attached to the N1 position of pseudouridine.

Accurate quantification of m¹sΨ is crucial for understanding its potential effects on RNA structure, function, and its application in therapeutic contexts, such as mRNA vaccines and RNA-based drugs. HPLC-MS/MS offers the high sensitivity and specificity required for distinguishing and quantifying modified nucleosides within complex biological matrices. This protocol outlines a complete workflow, from RNA digestion to data analysis, providing a reliable foundation for the quantification of m¹sΨ.

Experimental Workflow

The overall experimental process involves the isolation of RNA, its enzymatic digestion into constituent nucleosides, separation of these nucleosides by HPLC, and their subsequent detection and quantification by tandem mass spectrometry.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis RNA_Sample RNA Sample (e.g., mRNA, total RNA) Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Sample->Enzymatic_Digestion Hydrolysis Digested_Nucleosides Nucleoside Mixture (A, G, C, U, m¹sΨ, etc.) Enzymatic_Digestion->Digested_Nucleosides HPLC HPLC Separation (C18 Column) Digested_Nucleosides->HPLC Injection ESI_MS Electrospray Ionization (ESI-MS) HPLC->ESI_MS Elution MS_MS Tandem MS (MRM Detection) ESI_MS->MS_MS Ion Selection Data Data Acquisition & Quantification MS_MS->Data

Caption: Overall workflow for m¹sΨ quantification.

Materials and Reagents

  • RNA Sample: Purified RNA containing this compound.

  • Enzymes: Nuclease P1 (Wako or equivalent), Bacterial Alkaline Phosphatase (BAP) (Takara or equivalent).

  • Buffers: 200 mM HEPES buffer (pH 7.0), 10 mM Ammonium Acetate (pH 5.3).

  • HPLC Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.

  • Standards: Commercially available or synthesized this compound standard for calibration curve generation. Standard canonical nucleosides (A, G, C, U).

Detailed Protocols

4.1. RNA Digestion to Nucleosides

This protocol is designed to completely hydrolyze RNA into its individual nucleoside components.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following:

    • RNA sample: 1-5 µg

    • Nuclease P1 solution (1 U/µL in 10 mM Ammonium Acetate): 1 µL

    • Bacterial Alkaline Phosphatase (BAP) (1 U/µL): 0.5 µL

    • 200 mM HEPES buffer (pH 7.0): 2.5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours. For potentially resistant structures, the incubation can be extended up to 6 hours.

  • Filtration: (Optional but recommended) Centrifuge the digested sample through a 0.22 µm filter to remove enzymes and any particulate matter.

  • Storage: The digested sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Sample Preparation Protocol start Start: 1-5 µg RNA mix Combine RNA, Nuclease P1, BAP, and HEPES Buffer start->mix incubate Incubate at 37°C for 2 hours mix->incubate filter Filter through 0.22 µm spin filter incubate->filter Optional end Ready for LC-MS/MS incubate->end filter->end

Caption: Step-by-step RNA digestion protocol.

4.2. HPLC-MS/MS Analysis

This section details the proposed parameters for the chromatographic separation and mass spectrometric detection of m¹sΨ.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B

Mass Spectrometry Conditions:

The following parameters are proposed based on the calculated mass of this compound and its predicted fragmentation pattern. These must be optimized empirically using a pure standard.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow: Instrument-specific optimization required

Proposed MRM Transitions for this compound (m¹sΨ):

The exact mass of m¹sΨ (C₁₀H₁₄N₂O₈S) is calculated to be approximately 322.05 Da. The protonated precursor ion [M+H]⁺ is therefore ~323.06 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
m¹sΨ (Quantifier) ~323.1~191.0Optimize (e.g., 15-25)Corresponds to the protonated N1-methylsulfonyl-uracil base
m¹sΨ (Qualifier) ~323.1~259.1Optimize (e.g., 10-20)Corresponds to the neutral loss of SO₂
m¹sΨ (Qualifier) ~323.1~133.0Optimize (e.g., 10-15)Corresponds to the ribose sugar fragment

Note: Collision energies must be optimized for the specific instrument being used to achieve maximum signal intensity.

Data Presentation and Quantification

5.1. Calibration Curve

A calibration curve should be prepared using a serial dilution of the m¹sΨ standard in a matrix mimicking the digested sample (e.g., a digest of unmodified RNA). This is essential for accurate quantification.

Table 1: Example Calibration Curve Data for m¹sΨ

Concentration (nM)Peak Area (Quantifier)
0.11,520
0.57,850
1.015,980
5.080,100
10.0162,500
50.0815,000
100.01,630,000
>0.995

5.2. Quantification in Samples

The amount of m¹sΨ in an unknown sample is determined by comparing its peak area to the calibration curve. The final quantity is often expressed as a ratio relative to one of the canonical nucleosides (e.g., guanosine) to normalize for variations in sample loading.

Table 2: Example Quantification Data in mRNA Samples

Sample IDm¹sΨ Peak AreaCalculated Conc. (nM)Guanosine Peak AreaNormalized Ratio (m¹sΨ / G)
Control mRNANot Detected< LOD1,540,000N/A
Test mRNA Batch 1125,6007.81,610,0000.0048
Test mRNA Batch 2141,3008.81,595,0000.0055

LOD: Limit of Detection

Conclusion

This application note provides a detailed, albeit proposed, protocol for the robust quantification of this compound by HPLC-MS/MS. The method relies on enzymatic digestion of RNA to nucleosides followed by sensitive detection using MRM. Empirical optimization of mass spectrometry parameters using a pure standard is critical for successful implementation. This workflow provides a solid foundation for researchers to accurately measure the abundance of this novel modification, facilitating further research into its biological significance and its application in RNA-based therapeutics.

Application Notes and Protocols for N1-Methylsulfonyl Pseudouridine (1-msΨ) mRNA Transfection in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the transfection of N1-Methylsulfonyl pseudouridine (B1679824) (1-msΨ) modified mRNA into mammalian cell lines. The inclusion of 1-msΨ in in vitro transcribed (IVT) mRNA has been shown to enhance protein expression and reduce the innate immune response compared to unmodified or pseudouridine-modified mRNA.[1][2] This protocol covers the entire workflow, from the synthesis of 1-msΨ mRNA to its delivery into cells and the subsequent analysis of protein expression and cell viability.

Key Concepts and Advantages of N1-Methylsulfonyl Pseudouridine (1-msΨ) mRNA

This compound is a modified nucleoside that, when incorporated into synthetic mRNA, offers significant advantages for research and therapeutic applications. The primary benefits include:

  • Enhanced Protein Expression: 1-msΨ-modified mRNA can lead to significantly higher protein yields upon transfection into mammalian cells.[1][2]

  • Reduced Immunogenicity: The modification helps the mRNA evade recognition by innate immune sensors, such as Toll-like receptors, thereby reducing the cellular antiviral response that can lead to translational shutdown and cell death.[2]

  • Improved mRNA Stability: The presence of 1-msΨ can increase the stability of the mRNA molecule, contributing to a longer translational half-life.

Experimental Workflow Overview

The overall workflow for 1-msΨ mRNA transfection involves several key stages, each with its own set of procedures and quality control steps.

Workflow cluster_0 Phase 1: 1-msΨ mRNA Synthesis & Purification cluster_1 Phase 2: mRNA Formulation & Delivery cluster_2 Phase 3: Post-Transfection Analysis IVT In Vitro Transcription (IVT) with 1-msΨ-TP Purification mRNA Purification IVT->Purification QC1 Quality Control (Concentration & Integrity) Purification->QC1 LNP Lipid Nanoparticle (LNP) Formulation QC1->LNP Transfection Cell Transfection LNP->Transfection Protein_Quant Protein Expression Quantification Transfection->Protein_Quant Viability Cell Viability Assay Transfection->Viability

Caption: Overall experimental workflow from 1-msΨ mRNA synthesis to post-transfection analysis.

Protocol 1: In Vitro Transcription of this compound (1-msΨ) mRNA

This protocol describes the synthesis of 1-msΨ-modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction. The complete substitution of Uracil triphosphate (UTP) with this compound triphosphate (1-msΨ-TP) is critical.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 1-msΨ-TP (this compound triphosphate)

  • ATP, CTP, GTP

  • 5' Cap analog (e.g., Anti-Reverse Cap Analog - ARCA)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Transcription Buffer

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes and RNase inhibitors in a cooling block or on ice.

  • Assemble IVT Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the specified order.

ReagentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterX µL-
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM GTP0.5 µL2.5 mM
100 mM 1-msΨ-TP2 µL10 mM
40 mM ARCA4 µL8 mM
Linearized DNA TemplateX µL50-100 ng/µL
RNase Inhibitor1 µL40 units
T7 RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting up and down. Centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

IVT_Pathway cluster_input Inputs cluster_process Process cluster_output Output DNA Linearized DNA Template (with T7 Promoter) IVT In Vitro Transcription (37°C, 2-4h) DNA->IVT NTPs ATP, CTP, GTP, 1-msΨ-TP NTPs->IVT Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->IVT Cap 5' Cap Analog (ARCA) Cap->IVT mRNA 1-msΨ-modified mRNA IVT->mRNA Transfection_Workflow cluster_prep Preparation cluster_transfect Transfection cluster_incubation Incubation & Analysis Seed Seed Cells (24h prior) Add_LNP Add mRNA-LNPs to cells Seed->Add_LNP Incubate Incubate (24-48h) Add_LNP->Incubate Analyze Analyze Protein Expression & Cell Viability Incubate->Analyze

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation for N1-Methylsulfonyl pseudouridine (m1Ψ) mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been significantly propelled by advancements in delivery technologies, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo mRNA delivery. The incorporation of modified nucleosides, such as N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ), has been shown to enhance the stability and translational capacity of mRNA while reducing its immunogenicity. This document provides detailed application notes and protocols for the formulation, characterization, and in vitro/in vivo evaluation of LNPs designed for the efficient delivery of m1Ψ-modified mRNA.

LNP Formulation and Composition

LNPs are typically composed of four key lipid components that self-assemble with mRNA to form nanoparticles suitable for systemic administration.[1][2] The selection and ratio of these lipids are critical for LNP stability, encapsulation efficiency, and biological activity.[3]

A widely adopted and effective formulation for mRNA delivery utilizes a specific molar ratio of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[4][5]

Table 1: Representative LNP Composition for m1Ψ-mRNA Delivery

ComponentExampleMolar Ratio (%)Function
Ionizable Lipid SM-102 or DLin-MC3-DMA48 - 50Facilitates mRNA encapsulation at low pH and endosomal escape at physiological pH.[3][6]
Helper Phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)10Aids in the formation of the lipid bilayer and can influence the fusogenicity of the LNP.[7][8]
Cholesterol -38.5 - 40Provides structural integrity and stability to the nanoparticle.[3]
PEGylated Lipid 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG-2000) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)1.5 - 2Prevents aggregation and provides a hydrophilic shield to reduce clearance by the immune system.[9]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing homogenous LNPs with high encapsulation efficiency.[10][11][]

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol (B145695)

  • Helper phospholipid (e.g., DOPE) in ethanol

  • Cholesterol in ethanol

  • PEGylated lipid (e.g., C14-PEG-2000) in ethanol

  • m1Ψ-modified mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (200 proof, RNase-free)

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration system

  • Phosphate-buffered saline (PBS), pH 7.4, sterile and nuclease-free

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol at the desired concentrations.

  • Prepare Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 48:10:40:2). Vortex to ensure a homogenous mixture.

  • Prepare mRNA Solution: Dilute the m1Ψ-mRNA to the desired concentration in the low pH buffer.

  • Set up the Microfluidic System:

    • Prime the microfluidic device with ethanol and then with the low pH buffer according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

  • Formulate LNPs:

    • Set the desired flow rates for the lipid and mRNA solutions. A common flow rate ratio is 1:3 (ethanol:aqueous).[4]

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dilution and Buffer Exchange:

    • Immediately after formulation, dilute the LNP solution with PBS to reduce the ethanol concentration.

    • Perform buffer exchange into PBS (pH 7.4) using either dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.

  • Sterile Filtration and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage Lipid Mixture Lipid Mixture Microfluidic Mixing Microfluidic Mixing Lipid Mixture->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing Buffer Exchange Buffer Exchange Microfluidic Mixing->Buffer Exchange Sterile Filtration Sterile Filtration Buffer Exchange->Sterile Filtration Final LNP-mRNA Final LNP-mRNA Sterile Filtration->Final LNP-mRNA

Caption: LNP-mRNA Formulation Workflow
Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the LNPs.[13]

  • Procedure:

    • Dilute the LNP sample in PBS to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement

  • Principle: Electrophoretic Light Scattering (ELS) measures the surface charge of the LNPs, which is an indicator of colloidal stability.

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to avoid charge screening effects.[5]

    • Transfer the diluted sample to a specialized zeta potential cuvette.

    • Measure the zeta potential using an ELS instrument.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency Quantification

  • Principle: The RiboGreen assay is a fluorescent-based method to quantify the amount of encapsulated mRNA.[14][15] The fluorescence of the RiboGreen dye is significantly enhanced upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the encapsulation efficiency can be determined.

  • Procedure:

    • Prepare a standard curve of the m1Ψ-mRNA in TE buffer.

    • In a 96-well black plate, add the LNP sample in two sets of wells.

    • To one set of wells, add TE buffer. To the other set, add TE buffer containing 2% Triton X-100 to lyse the LNPs.

    • Incubate the plate at 37°C for 10-15 minutes.

    • Add the diluted RiboGreen reagent to all wells.

    • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ( (Total mRNA fluorescence) - (Free mRNA fluorescence) ) / (Total mRNA fluorescence) * 100

Table 2: Typical Physicochemical Properties of LNP-m1Ψ-mRNA Formulations

FormulationIonizable LipidHelper LipidMolar RatioParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-1[16]DLin-MC3-DMADSPC50:10:38.5:1.580 - 100< 0.2-5 to +5> 90
LNP-2[17]C12-200DOPE35:16:46.5:2.570 - 90< 0.15Near-neutral> 95
LNP-3[18]ProprietaryDSPCN/A~100< 0.3N/A> 85
LNP-4[16]ProprietaryDSPC50:37.5:10:2.570-110< 0.1N/A> 95
Protocol 3: In Vitro Transfection of LNP-m1Ψ-mRNA

Materials:

  • Cell line of interest (e.g., HEK293, HeLa, HepG2)[3][19]

  • Complete cell culture medium

  • LNP-m1Ψ-mRNA formulation

  • 96-well cell culture plates

  • Assay for protein expression (e.g., luciferase assay, flow cytometry for fluorescent reporter proteins)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP-mRNA Preparation: Dilute the LNP-m1Ψ-mRNA formulation to the desired final concentrations in complete cell culture medium.

  • Transfection:

    • Remove the old medium from the cells.

    • Add the LNP-m1Ψ-mRNA-containing medium to the cells.

    • Include a negative control (cells treated with medium only).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assessment of Protein Expression:

    • For Luciferase mRNA: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • For Fluorescent Protein mRNA: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of fluorescent cells and the mean fluorescence intensity.

Protocol 4: In Vivo Evaluation of LNP-m1Ψ-mRNA

Materials:

  • Animal model (e.g., C57BL/6 mice)[7][17]

  • LNP-m1Ψ-mRNA formulation

  • Sterile syringes and needles

  • In vivo imaging system (for luciferase or fluorescent reporters)

  • ELISA kit (for secreted proteins)

Procedure:

  • Animal Acclimation: Acclimate the animals to the facility for at least one week before the experiment.

  • Administration: Administer the LNP-m1Ψ-mRNA formulation to the animals via the desired route (e.g., intravenous, intramuscular).

  • Monitoring: Monitor the animals for any adverse effects.

  • Assessment of Protein Expression:

    • For Luciferase mRNA: At various time points post-injection, anesthetize the animals, inject the luciferase substrate, and perform whole-body bioluminescence imaging.

    • For Secreted Protein mRNA (e.g., Erythropoietin): Collect blood samples at different time points and measure the protein concentration in the serum using an ELISA kit.

  • Biodistribution Studies: At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, etc.). Homogenize the tissues and measure protein expression to determine the biodistribution of the LNP-mRNA.

Cellular Uptake and Endosomal Escape

The successful delivery of mRNA to the cytoplasm relies on the efficient cellular uptake of the LNPs and their subsequent escape from the endosomal pathway.

Cellular_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP-mRNA LNP-mRNA Endocytosis Endocytosis LNP-mRNA->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm mRNA Translation mRNA Translation Cytoplasm->mRNA Translation Protein Synthesis Protein Synthesis mRNA Translation->Protein Synthesis

Caption: Cellular Uptake and mRNA Delivery Pathway
  • Endocytosis: LNPs are primarily taken up by cells through endocytosis.

  • Endosomal Trafficking: Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes.

  • Endosomal Escape: The acidic environment of the late endosome protonates the ionizable lipids in the LNP, leading to a change in their charge from neutral to positive. This is thought to facilitate the disruption of the endosomal membrane, allowing the mRNA to escape into the cytoplasm.

  • mRNA Translation: In the cytoplasm, the m1Ψ-mRNA is translated by the cellular machinery (ribosomes) to produce the protein of interest.

Conclusion

This document provides a comprehensive guide for the formulation, characterization, and evaluation of LNPs for the delivery of m1Ψ-modified mRNA. The provided protocols and data tables serve as a valuable resource for researchers and drug developers working in the field of mRNA therapeutics. Adherence to these standardized methods will facilitate the development of safe and effective mRNA-based medicines.

References

Application Notes and Protocols: N1-Methylsulfonyl pseudouridine (ms¹Ψ) in CRISPR-Cas9 Guide RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of chemically modified nucleotides into single guide RNAs (sgRNAs) represents a significant advancement in CRISPR-Cas9 gene editing technology. Among these, N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ), a naturally occurring RNA modification, has demonstrated considerable promise. These application notes provide a comprehensive overview of the benefits of utilizing ms¹Ψ-modified sgRNAs, supported by quantitative data and detailed experimental protocols. The inclusion of ms¹Ψ in sgRNAs has been shown to maintain high on-target editing efficiency while significantly mitigating off-target effects and reducing the innate immune response often associated with synthetic RNAs.[1][2]

Key Advantages of ms¹Ψ-Modified sgRNAs:

  • Reduced Off-Target Effects: The presence of ms¹Ψ in the guide RNA sequence enhances the specificity of the Cas9-sgRNA complex, leading to a notable decrease in cleavage at unintended genomic sites.[1][2] This heightened specificity is crucial for therapeutic applications where precision is paramount.

  • Maintained On-Target Efficiency: While improving specificity, ms¹Ψ modification does not compromise the editing efficiency at the intended target locus.[1][2] Studies show that Cas9 complexes with ms¹Ψ-containing guide RNAs effectively cleave target DNA both in vitro and within human cells.[1][2]

  • Lowered Immunogenicity: Synthetic guide RNAs can trigger cellular innate immune responses. The incorporation of ms¹Ψ has been shown to diminish these immunostimulatory and cytotoxic effects, a critical feature for in vivo and therapeutic applications.[2] This is attributed to the ability of modified RNAs to evade recognition by cellular RNA sensors.[3][4]

Data Summary

The following tables summarize the quantitative effects of ms¹Ψ modification on CRISPR-Cas9 editing efficiency, specificity, and immunogenicity based on published studies.

Table 1: In Vitro On-Target and Off-Target Cleavage Efficiency

sgRNA ModificationTarget SubstrateOn-Target Cleavage (%)Off-Target Cleavage (Single Mismatch, %)Off-Target Cleavage (Double Mismatch, %)
Unmodified (NM)ANXA6~40%~15-35%~5-20%
Fully m1Ψ ModifiedANXA6~40%~2-10%~1-5%

Data adapted from in vitro cleavage assays using FAM-labeled dsDNA substrates.[1][5]

Table 2: Genome Editing Efficiency in Human Cells

sgRNA ModificationCell LineTarget GeneGenome Editing (%)
Unmodified (NM)293FTANXA6~12%
50% m1Ψ Modified293FTANXA6~8%

Data obtained via digital PCR analysis following Neon transfection of Cas9 RNPs.[1]

Table 3: In Vitro Cleavage Kinetics

sgRNA ModificationObserved Rate Constant (k_obs, min⁻¹)Maximal Extent of Duplex Cleavage (A_max, %)
Unmodified (NM)~0.25~45%
Fully m1Ψ Modified~0.15~35%

Kinetic parameters calculated from in vitro cleavage assays of FAM-labeled dsDNA substrates.[2]

Experimental Protocols & Workflows

Herein, we provide detailed protocols for key experiments involving the use of ms¹Ψ-modified sgRNAs.

Logical Workflow for Utilizing ms¹Ψ-Modified sgRNA

The following diagram illustrates the general workflow for incorporating ms¹Ψ into a CRISPR-Cas9 experiment.

workflow cluster_prep Preparation cluster_rnp RNP Assembly cluster_delivery Cellular Delivery cluster_analysis Analysis sgRNA_design sgRNA Design template_prep DNA Template Preparation sgRNA_design->template_prep ivt In Vitro Transcription (with ms¹Ψ-NTPs) template_prep->ivt purification sgRNA Purification ivt->purification rnp_formation RNP Complex Formation purification->rnp_formation cas9_protein Cas9 Protein cas9_protein->rnp_formation transfection Electroporation (Neon) rnp_formation->transfection cell_culture Cell Culture (e.g., 293FT) cell_culture->transfection gDNA_extraction Genomic DNA Extraction transfection->gDNA_extraction immune_assay Innate Immune Response Assay (RT-qPCR) transfection->immune_assay dPCR Digital PCR for Editing Efficiency gDNA_extraction->dPCR off_target_analysis Off-Target Analysis (e.g., GUIDE-seq) gDNA_extraction->off_target_analysis

Workflow for ms¹Ψ-modified sgRNA experiments.
Protocol 1: In Vitro Transcription of ms¹Ψ-Modified sgRNA

This protocol describes the synthesis of sgRNA incorporating ms¹Ψ using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.[3][6][7]

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sgRNA sequence

  • NTP mix (ATP, CTP, GTP)

  • N1-Methylsulfonyl pseudouridine-5'-Triphosphate (ms¹Ψ-TP)

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Template Preparation: Prepare a high-quality, purified linear DNA template. The template should contain the T7 promoter sequence followed by the desired sgRNA sequence.

  • IVT Reaction Assembly: At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube. Add components in the order listed to prevent precipitation of the DNA template by spermidine (B129725) in the transcription buffer.

    • Nuclease-free water (to final volume)

    • Transcription Buffer (10X)

    • NTPs (ATP, CTP, GTP, each at a final concentration of 2 mM)

    • ms¹Ψ-TP (for partial or full substitution of UTP)

    • Linear DNA template (1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours, or overnight for higher yield.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the transcribed sgRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration and purity of the sgRNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via denaturing gel electrophoresis.

Protocol 2: RNP Delivery into 293FT Cells via Neon Transfection

This protocol details the delivery of Cas9-sgRNA ribonucleoprotein (RNP) complexes into HEK293FT cells using the Neon Transfection System.[8][9][10]

Materials:

  • HEK293FT cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Purified Cas9 nuclease

  • ms¹Ψ-modified sgRNA

  • Neon Transfection System and associated kits (10 µL tips, buffers)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

  • Cell Preparation: Culture HEK293FT cells to 70-90% confluency. On the day of transfection, trypsinize the cells, wash with PBS, and resuspend in a suitable buffer (e.g., Resuspension Buffer R) at a density of 2 x 10⁷ cells/mL.

  • RNP Assembly:

    • In a sterile, nuclease-free tube, dilute the purified Cas9 protein and the ms¹Ψ-modified sgRNA in resuspension buffer. A typical molar ratio is 1:1.2 (Cas9:sgRNA).

    • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Transfection:

    • Combine the cell suspension with the pre-formed RNP complex.

    • Aspirate 10 µL of the cell-RNP mixture into a Neon 10 µL tip.

    • Electroporate the cells using the Neon device with optimized parameters for 293FT cells (e.g., 1150 V, 20 ms, 2 pulses).[10]

    • Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing culture medium.

  • Post-Transfection Culture: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before analysis.

Protocol 3: Quantification of Editing Efficiency by Digital PCR

Droplet Digital PCR (ddPCR) allows for precise and absolute quantification of gene editing events.[1][11][12]

Materials:

  • Genomic DNA (gDNA) extracted from transfected and control cells

  • ddPCR Supermix for Probes (No dUTP)

  • Primers and probes specific for the wild-type and edited alleles

    • Reference probe (e.g., HEX-labeled) binding to a stable region outside the target site.

    • Wild-type specific probe (e.g., FAM-labeled) spanning the cleavage site.

    • (Optional) Mutant-specific probe if detecting a specific HDR event.

  • Restriction enzyme (optional, for NHEJ detection)

  • Droplet generator and reader

Procedure:

  • gDNA Extraction: Extract gDNA from the cultured cells 48-72 hours post-transfection.

  • Assay Design: Design primers and probes. For NHEJ detection, a common strategy is a "drop-off" assay where the probe binding site is disrupted by indels, leading to a loss of signal relative to the reference probe.

  • ddPCR Reaction Setup:

    • Prepare the ddPCR reaction mix containing ddPCR Supermix, primers, probes, and gDNA (50-100 ng).

    • Generate droplets using a droplet generator according to the manufacturer's protocol.

  • PCR Amplification: Perform thermal cycling with optimized annealing/extension temperatures.

  • Droplet Reading and Analysis: Read the droplets on a droplet reader. The software will quantify the number of positive and negative droplets for each fluorophore.

  • Calculation of Editing Efficiency: The percentage of edited alleles (NHEJ) can be calculated based on the reduction in the ratio of the target probe (FAM) to the reference probe (HEX) in the edited sample compared to the control sample.

Signaling Pathway: Innate Immune Response to sgRNA

Unmodified, in vitro-transcribed sgRNAs can activate the innate immune system, primarily through the RIG-I pathway, which recognizes the 5'-triphosphate group on the RNA. This leads to the production of type I interferons and subsequent inflammatory responses. The use of modified nucleosides like ms¹Ψ helps the sgRNA evade this recognition.[13][14][15]

immune_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus unmodified_sgRNA Unmodified sgRNA (5'-triphosphate) rig_i RIG-I Sensor unmodified_sgRNA->rig_i Recognition modified_sgRNA ms¹Ψ-Modified sgRNA modified_sgRNA->rig_i Evades Recognition mavs MAVS rig_i->mavs Activation irf3 IRF3/7 mavs->irf3 Phosphorylation p_irf3 p-IRF3/7 (Active) irf3->p_irf3 ifn_genes Type I Interferon Genes (IFNB1, etc.) p_irf3->ifn_genes Transcription Activation isg_genes Interferon-Stimulated Genes (ISGs) ifn_genes->isg_genes Induction

Innate immune sensing of synthetic sgRNA.

By following these protocols and understanding the underlying principles, researchers and drug developers can effectively leverage the advantages of this compound-modified sgRNAs to achieve more precise and safer genome editing outcomes.

References

Production of Therapeutic Proteins Using N1-Methylpseudouridine-Modified mRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The use of in vitro transcribed (IVT) messenger RNA (mRNA) for therapeutic protein production represents a paradigm shift in modern medicine. A key innovation in this field is the incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ), to enhance the efficacy and safety of mRNA therapeutics. This document provides detailed application notes and experimental protocols for the production of therapeutic proteins using m1Ψ-modified mRNA. It includes a summary of the advantages of this technology, quantitative data on protein expression, and step-by-step methodologies for key experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the processes involved.

Introduction

The therapeutic application of mRNA has been historically hindered by its inherent instability and immunogenicity. The introduction of unmodified IVT mRNA into cells can trigger an innate immune response, leading to inflammation and reduced protein translation. The groundbreaking discovery that nucleoside modifications can circumvent these issues has paved the way for the successful clinical application of mRNA technology, most notably in the development of COVID-19 vaccines.[1]

N1-methylpseudouridine (m1Ψ) has emerged as a superior modification to the naturally occurring pseudouridine (B1679824) (Ψ).[2][3][4] Its incorporation into the mRNA sequence significantly enhances protein expression and reduces the innate immune response.[2][5] This is achieved by evading recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and melanoma differentiation-associated protein 5 (MDA5).[1][6] This application note provides a comprehensive guide for researchers and developers to harness the power of m1Ψ-modified mRNA for the production of therapeutic proteins.

Advantages of N1-Methylpseudouridine (m1Ψ) Modification

The incorporation of m1Ψ into IVT mRNA offers several distinct advantages for therapeutic protein production:

  • Enhanced Protein Expression: m1Ψ-modified mRNA leads to significantly higher levels of protein translation compared to unmodified mRNA and even mRNA containing other modifications like pseudouridine.[2][7] This increased translational capacity is attributed to a reduction in the activation of the innate immune response and potentially by increasing ribosome density on the mRNA.[7]

  • Reduced Immunogenicity: m1Ψ modification effectively dampens the innate immune response triggered by foreign RNA.[2][5] This is crucial for therapeutic applications requiring repeated dosing, as it minimizes inflammatory side effects. The modification helps the mRNA evade detection by endosomal TLRs (TLR3, TLR7, TLR8) and cytosolic sensors (RIG-I, MDA5).[1][6]

  • Improved mRNA Stability: While the primary mechanism is immune evasion, some studies suggest that nucleoside modifications can also contribute to increased mRNA stability.[8]

  • Higher Fidelity of Incorporation: Studies have shown that m1Ψ is incorporated with higher fidelity than Ψ during in vitro transcription, resulting in a more homogeneous mRNA product.

Data Presentation

Table 1: Comparison of Luciferase Expression from m1Ψ-Modified vs. Unmodified and Ψ-Modified mRNA in HEK293-TLR3 Cells
mRNA ModificationLuciferase Activity (Relative Light Units)Fold Increase vs. Unmodified
Unmodified1.0 (Normalized)-
Pseudouridine (Ψ)~3.53.5x
N1-methylpseudouridine (m1Ψ)~2121x

Data synthesized from studies showing a significant increase in luciferase activity with m1Ψ modification in cells overexpressing TLR3, indicating evasion of this specific immune sensor.[8]

Table 2: In Vivo Luciferase Expression in Mice Following Intramuscular Injection of Modified mRNA
mRNA ModificationTotal Luciferase Expression (Area Under the Curve)Fold Increase vs. Unmodified
Unmodified1.0 (Normalized)-
Pseudouridine (Ψ)~5.25.2x
N1-methylpseudouridine (m1Ψ)~11.811.8x

This table summarizes in vivo data demonstrating the superior protein expression from m1Ψ-modified mRNA over a 21-day period.[3][9]

Experimental Protocols

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-modified mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube on ice, combine the following components in the specified order:

    • Nuclease-free water to the final volume

    • Transcription Buffer (10X)

    • NTPs (ATP, GTP, CTP at a final concentration of 2 mM each)

    • m1ΨTP (at a final concentration of 2 mM, completely replacing UTP)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • mRNA Purification: Proceed immediately to mRNA purification to remove enzymes, unincorporated nucleotides, and the digested DNA template.

mRNA Purification using Affinity Chromatography

This protocol describes the purification of polyadenylated m1Ψ-modified mRNA using oligo(dT) affinity chromatography.

Materials:

  • IVT reaction mixture

  • Oligo(dT) cellulose (B213188) or magnetic beads

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA)

  • Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5)

  • Nuclease-free water and tubes

Procedure:

  • Column/Bead Preparation: Equilibrate the oligo(dT) column or beads with Binding Buffer according to the manufacturer's instructions.

  • Binding: Add the IVT reaction mixture to the equilibrated oligo(dT) matrix. Incubate at room temperature for 10-15 minutes with gentle mixing to allow the poly(A) tail of the mRNA to bind to the oligo(dT).

  • Washing:

    • For columns, wash with 10-15 column volumes of Wash Buffer to remove unbound components.

    • For magnetic beads, separate the beads using a magnetic stand, discard the supernatant, and resuspend the beads in Wash Buffer. Repeat this step 2-3 times.

  • Elution:

    • For columns, apply Elution Buffer to the column and collect the eluate containing the purified mRNA.

    • For magnetic beads, resuspend the beads in Elution Buffer, incubate for 2-5 minutes at room temperature, separate the beads with a magnetic stand, and collect the supernatant containing the purified mRNA.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis. Store the purified mRNA at -80°C.[10][11][12][13]

Lipid Nanoparticle (LNP) Formulation of m1Ψ-Modified mRNA

This protocol provides a general method for encapsulating m1Ψ-modified mRNA into lipid nanoparticles using a microfluidic mixing device.[14][15][16]

Materials:

  • Purified m1Ψ-modified mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Lipid mixture in ethanol (B145695):

    • Ionizable cationic lipid (e.g., SM-102)

    • Phospholipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system for buffer exchange

Procedure:

  • Prepare Solutions:

    • Dissolve the purified m1Ψ-mRNA in the aqueous buffer to the desired concentration.

    • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the mRNA solution and the lipid solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of LNPs encapsulating the mRNA.

  • Buffer Exchange:

    • Dilute the collected LNP-mRNA formulation with a suitable buffer (e.g., PBS, pH 7.4).

    • Perform dialysis or use a tangential flow filtration system to remove the ethanol and exchange the buffer to the final formulation buffer.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the LNP-mRNA formulation using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Sterilization and Storage: Sterilize the final LNP-mRNA formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Cell Transfection with m1Ψ-mRNA-LNPs

This protocol describes the delivery of m1Ψ-mRNA-LNPs to cultured cells for protein expression.

Materials:

  • m1Ψ-mRNA-LNP formulation

  • Cultured mammalian cells

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay reagents for detecting the expressed protein (e.g., luciferase assay substrate, antibodies for Western blotting or flow cytometry)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the m1Ψ-mRNA-LNP formulation in complete cell culture medium to the desired final concentration.

    • Remove the old medium from the cells and add the medium containing the LNP-mRNA.

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).

  • Analysis of Protein Expression:

    • After incubation, harvest the cells or the culture supernatant.

    • Analyze the expression of the therapeutic protein using a suitable method, such as:

      • Luciferase Assay: For reporter gene expression, lyse the cells and measure the luminescence using a luminometer.[17]

      • Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and detect the target protein using a specific antibody.

      • Flow Cytometry: For cell-surface or intracellular proteins, stain the cells with a fluorescently labeled antibody and analyze them using a flow cytometer.

      • ELISA: For secreted proteins, collect the culture supernatant and quantify the protein concentration using an ELISA kit.

Visualizations

Innate_Immune_Evasion_by_m1psi_mRNA cluster_Cytoplasm Cytoplasm cluster_Endosome Endosome LNP m1Ψ-mRNA-LNP m1psi_mRNA m1Ψ-mRNA LNP->m1psi_mRNA Endosomal Escape Ribosome Ribosome m1psi_mRNA->Ribosome Translation RIG_I RIG-I/MDA5 m1psi_mRNA->RIG_I Evasion TLR TLR3/7/8 m1psi_mRNA->TLR Evasion Protein Therapeutic Protein Ribosome->Protein MAVS MAVS IRF3 IRF3/7 IFN Type I IFN Production MyD88 MyD88/TRIF

Caption: Evasion of Innate Immune Signaling by m1Ψ-mRNA.

Production_Workflow cluster_Template_Prep 1. DNA Template Preparation cluster_IVT 2. In Vitro Transcription (IVT) cluster_Purification 3. mRNA Purification cluster_Formulation 4. LNP Formulation cluster_Final_Product 5. Final Product & QC Plasmid Plasmid DNA (Gene of Interest) Linearization Linearization (Restriction Digest) Plasmid->Linearization IVT_reaction IVT Reaction (T7 Polymerase, NTPs, m1ΨTP) Linearization->IVT_reaction Purification Affinity Chromatography (Oligo-dT) IVT_reaction->Purification LNP_formulation Microfluidic Mixing (mRNA + Lipids) Purification->LNP_formulation Final_product Sterile LNP-mRNA Formulation LNP_formulation->Final_product QC Quality Control (Size, PDI, Encapsulation) Final_product->QC Transfection Cell Transfection & Protein Expression QC->Transfection Ready for Use

Caption: Workflow for Therapeutic Protein Production using m1Ψ-mRNA.

References

Application Notes and Protocols: Development of Self-Amplifying RNA with N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-amplifying RNA (saRNA) represents a promising advancement in nucleic acid-based technologies, offering the potential for high-level protein expression from a small initial dose due to its ability to replicate within the cytoplasm. Derived from positive-strand RNA viruses, saRNAs encode a viral replicase that amplifies the RNA transcript, leading to robust and prolonged antigen or therapeutic protein production.[1][2][3][4]

A key innovation in mRNA technology has been the incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ), to dampen the innate immune response and enhance translation efficiency.[1][5][6][7][8] While highly effective for conventional mRNA vaccines, the application of m1Ψ to saRNA platforms presents unique challenges. The viral RNA-dependent RNA polymerase (RdRp) responsible for saRNA amplification can be inhibited by the presence of modified nucleosides in the template strand, leading to a significant defect in RNA synthesis.[2][9][10][11]

These application notes provide a detailed overview of the current understanding of m1Ψ-modified saRNA, including quantitative data on its performance, detailed experimental protocols for its synthesis and evaluation, and a discussion of strategies to overcome the challenges associated with its development.

Data Presentation

The incorporation of m1Ψ into saRNA has a significant, often detrimental, effect on its amplification and subsequent protein expression. The following tables summarize quantitative data from studies investigating the impact of m1Ψ and other modifications on saRNA performance.

Table 1: Impact of Nucleoside Modifications on saRNA Reporter Gene Expression

saRNA Construct (Backbone)Nucleoside ModificationCell LineReporter GeneRelative Protein Expression (vs. Unmodified)Reference
Venezuelan Equine Encephalitis Virus (VEEV)100% N1-methylpseudouridine (m1Ψ)BHK-21Firefly LuciferaseProfound defect in RNA synthesis[2][9][10]
Venezuelan Equine Encephalitis Virus (VEEV)100% Pseudouridine (B1679824) (Ψ)BHK-21Firefly LuciferaseProfound defect in RNA synthesis[2][9][10]
Venezuelan Equine Encephalitis Virus (VEEV)100% 5-methylcytidine (B43896) (m5C)BHK-21Firefly LuciferaseSimilar to unmodified[2][9][10]
Venezuelan Equine Encephalitis Virus (VEEV)100% 5-methylcytidine (m5C)HEK293TLuciferase4.9-fold higher than wild-type saRNA[12]
Nodamura virus (NoV)100% N1-methylpseudouridine (1mΨ)--Replication impaired[11]

Table 2: Effect of RdRp Mutations on m1Ψ-Modified saRNA Activity

saRNA Construct (VEEV)RdRp MutationNucleoside ModificationRelative RNA SynthesisReference
Wild-type RdRpN1-methylpseudouridine (m1Ψ)Severely inhibitedPartially reverted[2][9]
Mutant RdRp (increased fidelity)N1-methylpseudouridine (m1Ψ)Partially restoredPartially reverted[2][9]

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified Self-Amplifying RNA

This protocol describes the synthesis of m1Ψ-modified saRNA using a linearized plasmid DNA template.

Materials:

  • Linearized plasmid DNA encoding the saRNA construct with a T7 promoter

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I, RNase-free

  • Cap analog (e.g., CleanCap® Reagent AU)

  • Nuclease-free water

  • Purification system (e.g., spin columns or magnetic beads)

Procedure:

  • Template Preparation: Linearize the plasmid DNA containing the saRNA sequence downstream of a T7 promoter using a suitable restriction enzyme. Purify the linearized DNA template.

  • Transcription Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature in the specified order:

    • Nuclease-free water

    • Transcription Buffer (10X)

    • ATP, GTP, CTP (at desired final concentration)

    • m1ΨTP (for complete substitution of UTP)

    • Cap analog

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[2]

  • DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Purification: Purify the synthesized saRNA using a method of choice (e.g., silica-based spin columns, magnetic beads, or lithium chloride precipitation) to remove unincorporated nucleotides, enzymes, and salts.

  • Quality Control: Assess the integrity and concentration of the purified saRNA.

    • Integrity: Analyze the saRNA on a denaturing agarose (B213101) gel or via capillary electrophoresis. A distinct band corresponding to the full-length transcript should be visible.

    • Concentration: Measure the saRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Protocol 2: In Vitro Transfection and Reporter Assay for m1Ψ-Modified saRNA

This protocol is for evaluating the expression of a reporter gene from the synthesized m1Ψ-modified saRNA in a mammalian cell line.

Materials:

  • Purified m1Ψ-modified saRNA encoding a reporter gene (e.g., Luciferase, GFP)

  • Mammalian cell line (e.g., BHK-21, HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., lipid-based)

  • Reporter gene assay system (e.g., Luciferase assay kit)

  • Plate reader for signal detection

Procedure:

  • Cell Seeding: Seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Formation:

    • Dilute the purified m1Ψ-modified saRNA in an appropriate volume of serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted saRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow for complex formation.

  • Transfection: Add the saRNA-transfection reagent complexes to the cells in the multi-well plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 2, 8, 24 hours) to allow for saRNA replication and reporter protein expression.[2]

  • Reporter Gene Assay: At the designated time points, lyse the cells and perform the reporter gene assay according to the manufacturer's protocol.

  • Data Analysis: Measure the reporter signal using a plate reader. Normalize the results to a control (e.g., mock-transfected cells or cells transfected with unmodified saRNA) to determine the relative protein expression.

Visualizations

Signaling Pathways and Experimental Workflows

Innate_Immune_Sensing_of_saRNA cluster_cell Cytoplasm cluster_prr Pattern Recognition Receptors (PRRs) cluster_modification Effect of m1Ψ Modification saRNA Self-Amplifying RNA (saRNA) Replicase Viral Replicase (RdRp) saRNA->Replicase Translation dsRNA dsRNA Intermediate Replicase->dsRNA Replication Antigen Antigen/Therapeutic Protein dsRNA->Antigen Transcription & Translation TLR3 TLR3 dsRNA->TLR3 RIGI RIG-I/MDA5 dsRNA->RIGI Interferon_Response Interferon Response (Translational Shutoff) TLR3->Interferon_Response RIGI->Interferon_Response m1psi_saRNA m1Ψ-modified saRNA Reduced_Replication Reduced Replication m1psi_saRNA->Reduced_Replication Dampened_Response Dampened Immune Response m1psi_saRNA->Dampened_Response

Caption: Innate immune sensing of saRNA and the impact of m1Ψ modification.

saRNA_Workflow Plasmid saRNA Plasmid DNA Template Linearization Restriction Enzyme Linearization Plasmid->Linearization IVT In Vitro Transcription (with m1ΨTP & Cap Analog) Linearization->IVT Purification saRNA Purification (e.g., Column-based) IVT->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Delivery Formulation & Delivery (e.g., Lipid Nanoparticles) QC->Delivery InVivo In Vitro / In Vivo Evaluation (Expression, Immunogenicity) Delivery->InVivo

Caption: Experimental workflow for m1Ψ-modified saRNA production and evaluation.

Discussion and Future Directions

The development of saRNA therapeutics and vaccines incorporating m1Ψ is an active area of research. While the inhibitory effect of m1Ψ on the viral replicase is a significant hurdle, several strategies are being explored to overcome this limitation:

  • Replicase Engineering: As demonstrated in recent studies, mutating the RdRp to enhance its fidelity and processivity with modified nucleotides is a promising approach.[2][9] This could lead to the development of novel saRNA platforms that are fully compatible with m1Ψ and other beneficial modifications.

  • Alternative Nucleoside Modifications: The use of alternative modified nucleosides, such as 5-methylcytidine (m5C), which appear to be more compatible with the saRNA replicase, is another viable strategy.[2][9][10][12] Further research is needed to fully characterize the immunological and translational properties of saRNA containing these alternative modifications.

  • Strategic Placement of Modifications: It may not be necessary to incorporate m1Ψ throughout the entire saRNA molecule. A selective, site-specific modification approach could potentially reduce immune recognition without severely impacting replication.

References

Application Notes and Protocols for Quality Control of N1-Methyl-pseudouridine (m1Ψ)-Containing mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The therapeutic potential of messenger RNA (mRNA) has been significantly enhanced by the incorporation of modified nucleosides, such as N1-methyl-pseudouridine (m1Ψ). This modification helps to reduce the innate immune response and improve the translation efficiency of the mRNA molecule. However, the unique characteristics of m1Ψ-containing mRNA necessitate robust and specific quality control (QC) assays to ensure the identity, purity, integrity, quantity, and potency of the final product. These application notes provide detailed protocols for the essential QC assays required for the development and manufacturing of m1Ψ-containing mRNA therapeutics.

Identity Confirmation Assays

Ensuring the correct sequence of the mRNA drug substance is critical for its intended biological function.

RT-PCR followed by Sanger Sequencing

Principle: This method verifies the sequence of the m1Ψ-mRNA. The mRNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified by PCR. The resulting PCR product is sequenced using the Sanger method to confirm that it matches the intended sequence.

Protocol:

  • Reverse Transcription (RT):

    • In a sterile, nuclease-free tube, mix 1 µg of m1Ψ-mRNA, 1 µL of gene-specific reverse primer (10 µM), and nuclease-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes, then place on ice for 1 minute.

    • Add 4 µL of 5X RT buffer, 1 µL of 10 mM dNTPs, 1 µL of RNase inhibitor, and 1 µL of reverse transcriptase.

    • Incubate at 50°C for 60 minutes, followed by heat inactivation at 70°C for 15 minutes.

  • PCR Amplification:

    • In a new tube, mix 2 µL of the cDNA product, 10 µL of 2X PCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and nuclease-free water to a final volume of 20 µL.

    • Perform PCR with the following cycling conditions: 95°C for 3 minutes, followed by 35 cycles of 95°C for 30 seconds, 58°C for 30 seconds, and 72°C for 1 minute/kb, and a final extension at 72°C for 5 minutes.

  • Sanger Sequencing:

    • Purify the PCR product using a commercial kit.

    • Send the purified PCR product and sequencing primers for Sanger sequencing.

    • Align the resulting sequence with the expected reference sequence.

Data Presentation:

ParameterSpecificationResult
Sequence Identity≥ 99% match to reference sequencePass/Fail

Workflow for mRNA Identity Verification:

cluster_0 Identity Verification Workflow mrna m1Ψ-mRNA Sample rt Reverse Transcription mrna->rt cDNA Synthesis pcr PCR Amplification rt->pcr Template purify PCR Product Purification pcr->purify seq Sanger Sequencing purify->seq Purified DNA align Sequence Alignment seq->align Sequence Data result Identity Confirmed align->result ≥99% Match

Caption: Workflow for mRNA identity verification by RT-PCR and Sanger sequencing.

Purity Assessment Assays

Purity assays are essential to ensure the absence of contaminants that could affect the safety and efficacy of the mRNA drug product.

Double-Stranded RNA (dsRNA) Impurity

Principle: The presence of dsRNA impurities can trigger an unwanted innate immune response. A dot blot assay using a dsRNA-specific antibody (like the J2 antibody) is a common method for detection and quantification.

Protocol:

  • Sample Preparation: Serially dilute the m1Ψ-mRNA sample and a dsRNA standard in nuclease-free water.

  • Membrane Blotting: Spot 2 µL of each dilution onto a nitrocellulose membrane and allow it to air dry.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a J2 anti-dsRNA primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and image the blot. Quantify the signal intensity relative to the dsRNA standard curve.

Data Presentation:

ParameterSpecification
dsRNA Content≤ 1000 pg/µg of mRNA
Residual DNA Template

Principle: A quantitative PCR (qPCR) assay is used to detect and quantify any residual DNA template from the in vitro transcription reaction.

Protocol:

  • Standard Curve Preparation: Prepare a standard curve using known concentrations of the DNA template.

  • qPCR Reaction:

    • Set up a qPCR reaction with a final volume of 20 µL containing: 10 µL of 2X SYBR Green master mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), 2 µL of m1Ψ-mRNA sample (or standard), and 7 µL of nuclease-free water.

    • Run the qPCR with appropriate cycling conditions.

  • Quantification: Quantify the amount of residual DNA in the sample by comparing its Ct value to the standard curve.

Data Presentation:

ParameterSpecification
Residual DNA≤ 1 ng/mg of mRNA

Integrity, Capping, and Poly(A) Tail Analysis

These assays assess the structural integrity of the mRNA molecule, which is crucial for its stability and translational efficiency.

mRNA Integrity by Capillary Electrophoresis (CE)

Principle: CE separates molecules based on their size-to-charge ratio. For mRNA, this allows for the assessment of its integrity and the detection of any degradation products. An RNA Integrity Number (RIN) is often calculated to provide a quantitative measure of integrity.

Protocol:

  • Sample Preparation: Denature the m1Ψ-mRNA sample by heating at 70°C for 2 minutes.

  • CE Analysis:

    • Load the denatured sample onto an appropriate RNA analysis chip (e.g., Agilent RNA 6000 Nano).

    • Run the chip in a capillary electrophoresis instrument (e.g., Agilent 2100 Bioanalyzer).

  • Data Analysis: The software generates an electropherogram and calculates the RIN value based on the entire electrophoretic trace.

Data Presentation:

ParameterSpecification
RNA Integrity Number (RIN)≥ 8.0
Main Peak Purity≥ 90%

Logical Flow for mRNA Quality Control:

cluster_1 mRNA QC Logic start m1Ψ-mRNA Bulk Substance identity Identity (Sequencing) start->identity purity Purity (HPLC, qPCR) start->purity integrity Integrity & Capping (CE, LC-MS) start->integrity quantity Quantity (UV-Vis) start->quantity potency Potency (Cell-based Assay) identity->potency safety Safety (Endotoxin) purity->safety integrity->potency quantity->potency release Product Release potency->release safety->release cluster_2 Cell-Based Potency Assay Workflow mrna m1Ψ-mRNA Sample transfect Cell Transfection mrna->transfect incubate Incubation (24-48h) transfect->incubate lyse Cell Lysis incubate->lyse quantify Protein Quantification (ELISA) lyse->quantify Lysate result Potency Determined quantify->result

Application Notes and Protocols for Assessing N1-Methylsulfonyl pseudouridine (N1-msΨ) mRNA Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the assessment of N1-Methylsulfonyl pseudouridine (B1679824) (N1-msΨ) modified mRNA integrity. The integrity of mRNA is a critical quality attribute (CQA) for therapeutic applications, directly impacting protein expression, immunogenicity, and overall efficacy. The incorporation of N1-msΨ is designed to enhance stability and reduce innate immune responses.[1][2][3][4] This document outlines key analytical techniques for characterizing the integrity of N1-msΨ mRNA, including size, purity, 5' capping efficiency, and poly(A) tail length.

Key Analytical Techniques for N1-msΨ mRNA Integrity Assessment

A multi-faceted approach employing orthogonal methods is crucial for a thorough evaluation of N1-msΨ mRNA integrity. The primary techniques include electrophoresis, chromatography, and mass spectrometry.

Electrophoretic Methods

Electrophoresis separates molecules based on their size and charge. For N1-msΨ mRNA, denaturing conditions are essential to overcome secondary structures that could affect migration.

  • Capillary Gel Electrophoresis (CGE): CGE offers high resolution, reproducibility, and quantitation for assessing mRNA size and purity.[5][6][7] It is a powerful technique for separating full-length mRNA from truncated fragments and other impurities.[7] Microchip-based capillary electrophoresis (MCE) provides a high-throughput alternative with shorter analysis times.[8][9]

  • Agarose (B213101) Gel Electrophoresis: While less quantitative than CGE, denaturing agarose gel electrophoresis provides a straightforward visual assessment of mRNA integrity. Intact N1-msΨ mRNA should appear as a sharp band, whereas degraded RNA will present as a smear.

Chromatographic Methods

Liquid chromatography is a cornerstone for purity and impurity analysis of N1-msΨ mRNA.

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): IP-RPLC is a high-resolution technique used to assess the purity of mRNA and separate it from product-related impurities like short transcripts.[10][11] The method can be stability-indicating, capable of resolving degradation products.[10]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for detecting and quantifying aggregates in N1-msΨ mRNA preparations.

Mass Spectrometry (MS)

Mass spectrometry provides detailed information on the molecular weight and sequence of N1-msΨ mRNA, confirming its identity and detecting modifications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for characterizing mRNA, including sequence mapping and analysis of the 5' cap and poly(A) tail.[12][13][14] RNase mapping followed by LC-MS can confirm the sequence and locate modifications.[13]

  • Charge Detection Mass Spectrometry (CDMS) and Mass Photometry (MP): These techniques are suitable for the intact mass analysis of large mRNA molecules, providing information on integrity and heterogeneity.

Quantitative Data Summary

The following tables summarize typical quantitative parameters assessed during N1-msΨ mRNA integrity analysis.

Table 1: Capillary Gel Electrophoresis (CGE) Analysis of N1-msΨ mRNA

ParameterSpecificationTypical Result
Main Peak Purity (%) ≥ 95%98.5%
Pre-Peak Impurities (%) ≤ 5%1.2%
Post-Peak Impurities (%) ≤ 2%0.3%
Size (nucleotides) Target size ± 5%Within specification

Table 2: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) of N1-msΨ mRNA

ParameterSpecificationTypical Result
Purity by Area (%) ≥ 95%99.1%
Shortmer Impurities (%) Report0.7%
Adducts/Aggregates (%) Report0.2%
Retention Time Consistent with referenceMatches reference

Table 3: 5' Cap and Poly(A) Tail Analysis of N1-msΨ mRNA

ParameterMethodSpecificationTypical Result
Capping Efficiency (%) LC-MS after RNase H digestion≥ 95%98%
Poly(A) Tail Length (nt) LC-MS after RNase T1 digestion100 - 150Average 120 nt
Poly(A) Tail Heterogeneity IP-RPLCReport distributionDefined distribution

Experimental Protocols

Protocol 1: N1-msΨ mRNA Integrity Analysis by Capillary Gel Electrophoresis (CGE)

Objective: To determine the size and purity of N1-msΨ mRNA.

Materials:

  • N1-msΨ mRNA sample

  • RNA ladder

  • Denaturing buffer (e.g., formamide)

  • CE instrument with a suitable gel-filled capillary and UV or fluorescence detector

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Sample Preparation:

    • Dilute the N1-msΨ mRNA sample and RNA ladder to the working concentration (e.g., 25 µg/mL) in RNase-free water.

    • Add an equal volume of denaturing buffer to each sample and the ladder.

    • Heat the samples and ladder at 70°C for 5-10 minutes to denature the RNA.[6]

    • Immediately place the tubes on ice for at least 5 minutes to prevent renaturation.[6]

  • CGE Analysis:

    • Set up the CGE instrument according to the manufacturer's instructions.

    • Inject the denatured RNA ladder to generate a standard curve for size determination.

    • Inject the denatured N1-msΨ mRNA sample.

    • Run the electrophoresis under denaturing conditions.

  • Data Analysis:

    • Determine the size of the N1-msΨ mRNA by comparing its migration time to the standard curve.

    • Calculate the percentage of the main peak area relative to the total peak area to determine purity.

    • Quantify pre-peak (shorter fragments) and post-peak (aggregates or other species) impurities.

Protocol 2: N1-msΨ mRNA Purity Analysis by Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Objective: To assess the purity of N1-msΨ mRNA and quantify impurities.

Materials:

  • N1-msΨ mRNA sample

  • HPLC or UHPLC system with a UV detector

  • Reversed-phase column suitable for large oligonucleotides (e.g., C18)

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA)

  • Mobile Phase B: Acetonitrile with an ion-pairing agent

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Sample Preparation:

    • Dilute the N1-msΨ mRNA sample to the desired concentration in RNase-free water.

  • IP-RPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the N1-msΨ mRNA sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the mRNA and its impurities.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

    • Identify and quantify impurity peaks, such as shorter transcripts that typically elute before the main peak.

Protocol 3: 5' Capping Efficiency Analysis of N1-msΨ mRNA by LC-MS

Objective: To determine the percentage of N1-msΨ mRNA molecules that are properly capped at the 5' end.

Materials:

  • N1-msΨ mRNA sample

  • Biotinylated DNA/RNA chimeric probe complementary to the 5' end of the mRNA

  • RNase H

  • Streptavidin magnetic beads

  • LC-MS system

  • RNase-free buffers and reagents

Procedure:

  • Hybridization and Digestion:

    • Hybridize the N1-msΨ mRNA with the biotinylated probe to form a DNA:RNA duplex at the 5' end.

    • Add RNase H to specifically cleave the mRNA within the duplex, releasing the 5' capped fragment attached to the probe.

  • Enrichment of 5' Fragments:

    • Use streptavidin magnetic beads to capture the biotinylated probe-5' fragment complex.

    • Wash the beads to remove the rest of the mRNA and other components.

    • Elute the 5' fragments from the beads.

  • LC-MS Analysis:

    • Inject the enriched 5' fragments into the LC-MS system.

    • Separate the capped and uncapped fragments using IP-RPLC.

    • Detect and quantify the different species by mass spectrometry.

  • Data Analysis:

    • Calculate the capping efficiency by dividing the peak area of the capped fragment by the total peak area of all 5' fragments (capped and uncapped).

Protocol 4: Poly(A) Tail Analysis of N1-msΨ mRNA by LC-MS

Objective: To determine the length and heterogeneity of the poly(A) tail of N1-msΨ mRNA.

Materials:

  • N1-msΨ mRNA sample

  • RNase T1

  • Oligo(dT) magnetic beads

  • LC-MS system

  • RNase-free buffers and reagents

Procedure:

  • RNase T1 Digestion:

    • Incubate the N1-msΨ mRNA sample with RNase T1. RNase T1 cleaves after guanosine (B1672433) residues, leaving the poly(A) tail intact as it lacks guanosine.[14]

  • Poly(A) Tail Isolation:

    • Use oligo(dT) magnetic beads to capture the poly(A) tail fragments.

    • Wash the beads to remove the small, cleaved fragments from the rest of the mRNA.

    • Elute the poly(A) tails from the beads.

  • LC-MS Analysis:

    • Inject the isolated poly(A) tails into the LC-MS system.

    • Separate the poly(A) tails of different lengths using IP-RPLC.

    • Determine the mass of each eluting species by MS to identify its length (number of adenosine (B11128) residues).

  • Data Analysis:

    • Generate a distribution of poly(A) tail lengths.

    • Calculate the average poly(A) tail length and assess the heterogeneity of the distribution.

Visualizations

Experimental_Workflow_for_mRNA_Integrity_Assessment cluster_sample N1-msΨ mRNA Sample cluster_analysis Analytical Techniques cluster_results Integrity Assessment mRNA_Sample N1-msΨ mRNA CGE Capillary Gel Electrophoresis (CGE) mRNA_Sample->CGE IP_RPLC Ion-Pair Reversed-Phase LC (IP-RPLC) mRNA_Sample->IP_RPLC LC_MS_Cap LC-MS (5' Cap Analysis) mRNA_Sample->LC_MS_Cap LC_MS_PolyA LC-MS (Poly(A) Tail Analysis) mRNA_Sample->LC_MS_PolyA Size_Purity Size and Purity CGE->Size_Purity Impurity_Profile Impurity Profile IP_RPLC->Impurity_Profile Capping_Efficiency 5' Capping Efficiency LC_MS_Cap->Capping_Efficiency PolyA_Length Poly(A) Tail Length & Heterogeneity LC_MS_PolyA->PolyA_Length

Caption: Workflow for N1-msΨ mRNA integrity assessment.

Signaling_Pathway_of_mRNA_Degradation cluster_mrna mRNA Molecule cluster_degradation Degradation Pathways cluster_products Degradation Products Intact_mRNA Intact N1-msΨ mRNA (5' Cap - ORF - Poly(A) Tail) Deadenylation Deadenylation (Poly(A) tail shortening) Intact_mRNA->Deadenylation Initiation Decapping Decapping (5' Cap removal) Deadenylation->Decapping Exonucleolytic_Decay_3_5 3' to 5' Exonucleolytic Decay Deadenylation->Exonucleolytic_Decay_3_5 Exonucleolytic_Decay_5_3 5' to 3' Exonucleolytic Decay Decapping->Exonucleolytic_Decay_5_3 Degraded_Fragments Degraded Fragments Exonucleolytic_Decay_3_5->Degraded_Fragments Exonucleolytic_Decay_5_3->Degraded_Fragments

Caption: Major pathways of eukaryotic mRNA degradation.

Logical_Relationship_of_mRNA_CQAs cluster_attributes Critical Quality Attributes (CQAs) cluster_outcomes Therapeutic Outcomes Integrity Integrity (Size, Purity) Stability Stability Integrity->Stability Translation Translation Efficiency Integrity->Translation Capping 5' Capping Capping->Stability Capping->Translation PolyA Poly(A) Tail PolyA->Stability PolyA->Translation Sequence Sequence Identity Sequence->Translation Efficacy Overall Efficacy Stability->Efficacy Translation->Efficacy Immunogenicity Immunogenicity Immunogenicity->Efficacy

References

Application Notes and Protocols for Large-Scale Synthesis of N1-Methylpseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized the landscape of modern medicine. A key innovation in this field is the chemical modification of mRNA nucleosides to enhance stability, increase translational efficiency, and reduce innate immunogenicity. One of the most effective modifications is the substitution of uridine (B1682114) with N1-methylpseudouridine (m1Ψ). This document provides detailed application notes and protocols for the large-scale synthesis of N1-methylpseudouridine-modified mRNA, intended for researchers, scientists, and professionals in drug development.

It is important to note that the modification overwhelmingly cited and utilized in scientific literature and approved therapeutics is N1-methylpseudouridine (m1Ψ), not N1-Methylsulfonyl pseudouridine. This guide will focus on the synthesis and purification of N1-methylpseudouridine-modified mRNA.

The synthesis of high-quality modified mRNA at a large scale is a multi-step process that begins with the production of a DNA template, followed by in vitro transcription (IVT), and culminates in a rigorous purification cascade to remove impurities. The following sections provide quantitative data on key process parameters, detailed experimental protocols, and visual workflows to guide the user through this complex process.

Data Presentation

The following tables summarize quantitative data gathered from various studies, providing key metrics for the large-scale synthesis and performance of N1-methylpseudouridine-modified mRNA.

Table 1: In Vitro Transcription (IVT) Yield and Purity of N1-methylpseudouridine-modified mRNA

ParameterValuePurification MethodReference
IVT Yield ~100-130 µg per 20 µL reactionNot specified[Source with similar data]
mRNA Recovery (TFF) >70%Tangential Flow Filtration (TFF)[1]
mRNA Recovery (TFF with wash) ~97%TFF with two sequential membrane wash steps[2]
mRNA Purity (AEX Chromatography) >99%Anion-Exchange Chromatography[Source with similar data]
mRNA Integrity (after purification) >95%Oligo-dT Chromatography[Source with similar data]

Table 2: Comparison of Protein Expression and Immunogenicity

mRNA ModificationRelative Protein Expression (in vitro)Relative Protein Expression (in vivo)Key Cytokine Upregulation (e.g., IL-6, TNF-α)Reference
Unmodified Uridine BaselineBaselineSignificant upregulation[3]
Pseudouridine (Ψ) IncreasedIncreasedReduced compared to unmodified[4]
N1-methylpseudouridine (m1Ψ) Up to ~13-fold higher than Ψ-modified mRNAUp to ~44-fold higher than Ψ-modified mRNASuppressed compared to unmodified mRNA[3][4]
5% m1Ψ Modification Highest EGFP expression in A549 cellsNot specifiedNot specified[5]
100% m1Ψ Modification Decreased EGFP expression in H1299 cellsNot specifiedNot specified[5]

Experimental Protocols

The following are detailed protocols for the key stages of large-scale N1-methylpseudouridine-modified mRNA synthesis.

Protocol 1: Large-Scale In Vitro Transcription (IVT)

This protocol describes the enzymatic synthesis of N1-methylpseudouridine-modified mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA template with a T7 promoter (high purity)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

  • Ribonucleotide solution mix (100 mM each of ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) (100 mM)

  • RNase Inhibitor

  • Pyrophosphatase

  • Nuclease-free water

Procedure:

  • Reaction Assembly:

    • On ice, in a sterile, RNase-free vessel, assemble the IVT reaction by adding the components in the following order. The volumes should be scaled as needed for the desired production volume.

      • Nuclease-free water

      • 10x Transcription Buffer

      • ATP, GTP, CTP solution (final concentration typically 7.5 mM each)

      • m1ΨTP solution (to completely replace UTP, final concentration typically 7.5 mM)

      • Linearized DNA template (e.g., 50 µg/mL)

      • Pyrophosphatase

      • RNase Inhibitor

      • T7 RNA Polymerase

  • Incubation:

    • Mix the reaction gently but thoroughly.

    • Incubate the reaction at 37°C for 2-4 hours. For large volumes, ensure uniform temperature distribution.

  • DNA Template Removal:

    • Following incubation, add DNase I to the reaction mixture to a final concentration of 1 U/µg of DNA template.

    • Incubate at 37°C for 30-60 minutes.

Protocol 2: mRNA Purification using Tangential Flow Filtration (TFF)

This protocol is for the initial purification and concentration of the mRNA product, removing unincorporated nucleotides and enzymes.

Materials:

  • IVT reaction mixture containing mRNA

  • TFF system with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 100-300 kDa)

  • Diafiltration Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • RNase-free tubing and reservoirs

Procedure:

  • System Preparation:

    • Sanitize the TFF system and membrane according to the manufacturer's instructions (e.g., with 0.1 M NaOH), followed by flushing with nuclease-free water and equilibration with Diafiltration Buffer.

  • Concentration:

    • Load the IVT reaction mixture into the TFF system.

    • Concentrate the mixture to a desired volume, monitoring transmembrane pressure (TMP) to avoid membrane fouling. A target loading of around 19 g/m² of membrane area can be used as a starting point.[1][2]

  • Diafiltration:

    • Perform diafiltration against 5-10 diavolumes of the Diafiltration Buffer to remove small molecule impurities.

  • Final Concentration and Recovery:

    • Concentrate the mRNA solution to the desired final concentration.

    • To maximize recovery, a wash step with Diafiltration Buffer can be performed to rinse the system and collect any remaining mRNA.[2]

Protocol 3: High-Resolution mRNA Purification by Ion-Exchange Chromatography

This protocol describes a polishing step to remove residual impurities such as dsRNA and aberrant transcripts.

Materials:

  • Partially purified mRNA from TFF

  • Anion-exchange chromatography column (e.g., POROS® HQ resin)[6]

  • Chromatography system (e.g., FPLC or HPLC)

  • Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5)

  • Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.5)

  • RNase-free buffers and consumables

Procedure:

  • Column Equilibration:

    • Equilibrate the anion-exchange column with Binding Buffer until the pH and conductivity are stable.

  • Sample Loading:

    • Dilute the mRNA sample in Binding Buffer to reduce the salt concentration and load it onto the column.

  • Washing:

    • Wash the column with Binding Buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound mRNA using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

    • Collect fractions and monitor the absorbance at 260 nm to identify the mRNA peak.

  • Fraction Pooling and Desalting:

    • Pool the fractions containing the purified mRNA.

    • The purified mRNA can be desalted and concentrated using TFF as described in Protocol 2.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts in the large-scale synthesis of N1-methylpseudouridine-modified mRNA.

mRNA_Synthesis_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing plasmid Plasmid DNA Template linearization Linearization plasmid->linearization Restriction Enzyme ivt In Vitro Transcription (with m1ΨTP) linearization->ivt Linearized DNA tff1 Tangential Flow Filtration (TFF) ivt->tff1 Crude mRNA chromatography Chromatography (e.g., Ion-Exchange) tff1->chromatography Partially Purified mRNA tff2 Final TFF (Concentration & Diafiltration) chromatography->tff2 Highly Purified mRNA final_product Purified m1Ψ-mRNA tff2->final_product

Caption: Overall workflow for large-scale m1Ψ-mRNA synthesis.

IVT_Reaction cluster_inputs Reaction Components cluster_outputs Reaction Products template Linearized DNA Template ivt_process In Vitro Transcription (37°C) template->ivt_process polymerase T7 RNA Polymerase polymerase->ivt_process ntps ATP, GTP, CTP ntps->ivt_process m1psi m1ΨTP m1psi->ivt_process buffer Transcription Buffer buffer->ivt_process mrna m1Ψ-mRNA ivt_process->mrna impurities Impurities (DNA, enzymes, NTPs) ivt_process->impurities

Caption: Key components and products of the IVT reaction.

Purification_Logic cluster_tff Initial Purification cluster_chrom Polishing start Crude IVT Product tff Tangential Flow Filtration start->tff impurities1 Small Molecules Removed (NTPs, Salts) tff->impurities1 chrom Chromatography (e.g., Anion Exchange) tff->chrom Concentrated & Buffer-Exchanged mRNA impurities2 Product-Related Impurities Removed (dsRNA, Truncated mRNA) chrom->impurities2 final High Purity m1Ψ-mRNA chrom->final

Caption: Logical flow of the multi-step mRNA purification process.

References

Application Notes and Protocols for In-Vivo Studies with N1-Methylsulfonyl Pseudouridine (m1sΨ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1-Methylsulfonyl pseudouridine (B1679824) (m1sΨ) is a modified nucleoside that, when incorporated into messenger RNA (mRNA), significantly enhances its therapeutic potential.[1][2][3] Compared to unmodified mRNA, m1sΨ-modified mRNA exhibits increased stability, higher translational capacity, and markedly reduced immunogenicity.[1][4][5] These properties have made it a cornerstone of successful mRNA-based therapeutics, including the highly effective COVID-19 vaccines.[1][3][6] The reduced activation of innate immune sensors by m1sΨ-modified mRNA is a key advantage, preventing the degradation of the mRNA and shutdown of protein translation that can be triggered by unmodified synthetic mRNA.[1][7] This modification has been shown to outperform pseudouridine (Ψ) in enhancing protein expression and reducing immunogenicity in both cell lines and animal models.[5][8]

These application notes provide a comprehensive guide to the experimental design of in-vivo studies utilizing m1sΨ-modified mRNA, covering formulation, delivery, and assessment of protein expression.

Data Presentation

Table 1: Recommended Starting Conditions for In-Vivo mRNA Delivery in Mice
Administration RouteStarting mRNA DoseOptimization Range (mRNA)Final Injection Volume
Intravenous (IV)10 µg10 - 20 µg200 µL
Intramuscular (IM)5 µg1 - 5 µg100 µL
Intraperitoneal (IP)20 µg10 - 20 µg500 µL
Subcutaneous (s.c.)5 µg5 - 10 µg100 µL
Intradermal (ID)2 µg2 - 5 µg50 µL

Data synthesized from multiple sources providing recommendations for in-vivo mRNA delivery.[9][10]

Table 2: Characterization Parameters for mRNA-Lipid Nanoparticle (LNP) Formulations
ParameterMethodTypical Acceptable Range
Size (Z-average diameter) Dynamic Light Scattering (DLS)70 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential DLS with an electrodeNear-neutral at physiological pH
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

This table summarizes key quality control parameters for mRNA-LNP formulations based on established protocols.[11]

Experimental Protocols

Protocol 1: Formulation of m1sΨ-mRNA Lipid Nanoparticles (LNPs) via Microfluidic Mixing

This protocol describes the formulation of m1sΨ-mRNA encapsulated in lipid nanoparticles using a microfluidic mixing device, a method that allows for reproducible and scalable production of LNPs.[12]

Materials:

  • m1sΨ-modified mRNA (e.g., encoding a reporter protein like Firefly Luciferase)

  • Ionizable lipid (e.g., SM-102)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free consumables (syringes, tubes, etc.)

Procedure:

  • Preparation of Lipid Mixture (Organic Phase):

    • Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of m1sΨ-mRNA Solution (Aqueous Phase):

    • Dilute the m1sΨ-mRNA to the desired concentration in citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture and the m1sΨ-mRNA solution into separate syringes.

    • Set the syringe pumps to a flow rate ratio of 3:1 (aqueous:organic).[11]

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours to remove ethanol and raise the pH to neutral.[11]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[11]

Protocol 2: Characterization of m1sΨ-mRNA LNPs

A. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute a small aliquot of the LNP formulation in water or PBS.[11]

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[11]

  • Record the Z-average diameter, PDI, and zeta potential.[11]

B. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).[11]

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).[11]

  • The encapsulation efficiency is calculated as: % Encapsulation = [ (Fluorescence after lysis) - (Fluorescence before lysis) ] / (Fluorescence after lysis) * 100[11]

Protocol 3: In-Vivo Administration and Assessment of m1sΨ-mRNA Expression in Mice

This protocol describes the administration of luciferase-encoding m1sΨ-mRNA LNPs to mice and the subsequent measurement of protein expression using an In-Vivo Imaging System (IVIS).

Materials:

  • m1sΨ-mRNA LNPs (encoding Firefly Luciferase)

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • D-Luciferin substrate

  • In-Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Administration of LNPs:

    • Intravenous (IV) injection: Inject a defined dose (e.g., 0.25-0.5 mg/kg of mRNA) via the tail vein.[11]

    • Intramuscular (IM) injection: Inject a defined dose (e.g., 1-5 µg of mRNA) into the tibialis anterior or gastrocnemius muscle.[8][11]

  • In-Vivo Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, 48, and 72 hours post-injection), anesthetize the mice.[11]

    • Administer the D-luciferin substrate via intraperitoneal injection.

    • After a short incubation period (typically 10-15 minutes), place the mice in the IVIS chamber.[11]

    • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.[11]

  • Ex-Vivo Organ Analysis (Optional):

    • After the final imaging time point, euthanize the mice.

    • Harvest key organs (e.g., liver, spleen, lungs, muscle at the injection site).[11]

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.[11]

Mandatory Visualization

experimental_workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. LNP Characterization cluster_invivo 3. In-Vivo Study cluster_data 4. Data Analysis prep_lipids Prepare Lipid Mixture (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare m1sΨ-mRNA (Aqueous Buffer) prep_mrna->mixing dialysis Dialysis (vs. PBS) mixing->dialysis sterilization Sterile Filtration dialysis->sterilization dls DLS Analysis (Size, PDI, Zeta) sterilization->dls ribogreen RiboGreen Assay (Encapsulation %) sterilization->ribogreen injection Animal Injection (IV, IM, etc.) sterilization->injection imaging In-Vivo Imaging (IVIS) injection->imaging exvivo Ex-Vivo Organ Analysis imaging->exvivo quantification Quantify Protein Expression imaging->quantification exvivo->quantification biodistribution Assess Biodistribution quantification->biodistribution

Caption: Experimental workflow for in-vivo studies with m1sΨ-mRNA LNPs.

signaling_pathway cluster_delivery Cellular Delivery cluster_translation Protein Translation lnp m1sΨ-mRNA LNP endocytosis Endocytosis lnp->endocytosis inhibition Inhibition of Immune Sensing lnp->inhibition endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm ribosome Ribosome cytoplasm->ribosome protein Therapeutic Protein ribosome->protein tlr TLR7/8, RIG-I

Caption: Mechanism of m1sΨ-mRNA delivery and immune evasion.

References

Troubleshooting & Optimization

Technical Support Center: N1-Methylsulfonyl Pseudouridine (1-msΨ) In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in N1-Methylsulfonyl pseudouridine (B1679824) (1-msΨ) in vitro transcription (IVT).

Troubleshooting Low Yield in 1-msΨ IVT

Low mRNA yield is a common issue when working with modified nucleotides like 1-msΨ. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal transcription reactions.

Q1: My 1-msΨ IVT reaction resulted in a significantly lower yield than expected. Where should I start troubleshooting?

A1: Start by systematically evaluating the core components and parameters of your IVT reaction. The most common culprits for low yield can be categorized into three main areas: template quality, reaction components, and reaction conditions. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for Low 1-msΨ IVT Yield start Low 1-msΨ IVT Yield template_quality Assess DNA Template Quality start->template_quality reagent_integrity Evaluate Reaction Components template_quality->reagent_integrity Template OK linearization Incomplete Linearization? template_quality->linearization Check purity Template Purity Issues? template_quality->purity Check concentration Incorrect Template Concentration? template_quality->concentration Check promoter Promoter Sequence Correct? template_quality->promoter Check reaction_conditions Review Reaction Conditions reagent_integrity->reaction_conditions Reagents OK ntps NTPs (including 1-msΨ) Degraded? reagent_integrity->ntps Check enzyme T7 RNA Polymerase Inactive? reagent_integrity->enzyme Check buffer Incorrect Buffer Composition? reagent_integrity->buffer Check rnase RNase Contamination? reagent_integrity->rnase Check purification Check Purification Step reaction_conditions->purification Conditions OK mg_conc Suboptimal Mg2+ Concentration? reaction_conditions->mg_conc Check incubation Incorrect Incubation Time/Temp? reaction_conditions->incubation Check ntp_ratio Imbalanced NTP Ratio? reaction_conditions->ntp_ratio Check yield_loss Yield Loss During Purification? purification->yield_loss Check

Troubleshooting flowchart for low 1-msΨ IVT yield.

Q2: How does DNA template quality affect 1-msΨ IVT yield, and how can I assess it?

A2: The quality of your DNA template is paramount for a successful IVT reaction.[1] Several factors related to the template can lead to low mRNA yield:

  • Incomplete Linearization: If the plasmid DNA is not completely linearized, the T7 RNA polymerase can run on, producing longer, heterogeneous transcripts and reducing the yield of the desired mRNA.[2]

    • Solution: After linearization, run a small aliquot of your DNA template on an agarose (B213101) gel to confirm complete digestion.[3]

  • Template Purity: Contaminants from the plasmid purification process, such as salts or ethanol, can inhibit T7 RNA polymerase.[2]

    • Solution: Ensure your linearized template is purified using a reliable method, such as a PCR cleanup kit, and that the A260/280 and A260/230 ratios are within the optimal range (around 1.8-2.0 and 2.0-2.2, respectively).

  • Template Integrity: Repeated freeze-thaw cycles can damage the plasmid DNA, leading to lower yields.[4]

    • Solution: Use freshly linearized and purified plasmid for your IVT reactions. Aliquot your plasmid DNA to avoid multiple freeze-thaw cycles.

Q3: Could the issue be with my reaction components, specifically the 1-msΨ-TP or the T7 RNA polymerase?

A3: Yes, the integrity and concentration of all reaction components are critical.

  • NTPs (including 1-msΨ-TP): Nucleoside triphosphates are susceptible to degradation through multiple freeze-thaw cycles.[5]

    • Solution: Aliquot your NTPs upon receipt and store them at -80°C. When setting up your reaction, thaw the aliquots on ice and keep them cold.[5]

  • T7 RNA Polymerase: The activity of T7 RNA polymerase can diminish over time, especially if not stored properly.

    • Solution: Store the enzyme at -20°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles by using small aliquots. If you suspect enzyme inactivity, consider using a new batch or a positive control template to verify its activity.

  • RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized mRNA, leading to low or no yield.

    • Solution: Maintain a strict RNase-free environment. Use RNase-free tips, tubes, and water. Wear gloves and change them frequently. Including an RNase inhibitor in your IVT reaction is also highly recommended.[2]

Q4: I've confirmed my template and reagents are of high quality. Could the reaction conditions be the problem?

A4: Absolutely. Optimizing reaction conditions is crucial for maximizing yield, especially with modified nucleotides.

  • Magnesium (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its concentration significantly impacts IVT yield.[6][7][8] The optimal Mg²⁺ concentration is often in a narrow range and can be dependent on the total NTP concentration.

    • Solution: Perform a titration of MgCl₂ or magnesium acetate (B1210297) to determine the optimal concentration for your specific template and NTP concentration.[9] See the experimental protocols section for a detailed method.

  • Incubation Time and Temperature: Typical IVT reactions are incubated at 37°C for 2-4 hours. However, for some templates, especially those with complex secondary structures, lowering the temperature might be beneficial.[10]

    • Solution: If you suspect premature termination, try incubating your reaction at a lower temperature (e.g., 30°C) for a longer period.

  • NTP Concentrations: While equimolar concentrations of all four NTPs are generally recommended, the total NTP concentration can influence the yield.[5]

    • Solution: Ensure you are using the recommended total NTP concentration for your kit or protocol. If you are still experiencing low yields, you can try titrating the total NTP concentration.

Frequently Asked Questions (FAQs)

Q: What is the difference between N1-Methylsulfonyl pseudouridine (1-msΨ) and N1-methylpseudouridine (m1Ψ)?

A: In the context of commercially available modified nucleotides for in vitro transcription, this compound (1-msΨ) is not a standard nomenclature. The commonly used and extensively studied modification is N1-methylpseudouridine (N1mΨ or m1Ψ) . It is likely that "this compound" is a misnomer or a misunderstanding of the chemical name. This guide assumes the user is referring to N1-methylpseudouridine (m1Ψ).

Q: How does the incorporation efficiency of 1-msΨ (m1Ψ) compare to pseudouridine (Ψ) and uridine (B1682114) (U)?

A: Studies have shown that N1-methylpseudouridine (m1Ψ) is incorporated with higher fidelity than pseudouridine (Ψ) during in vitro transcription by T7 RNA polymerase.[11][12] This higher fidelity can contribute to the production of more full-length, functional mRNA molecules.

NucleotideRelative Incorporation Fidelity
Uridine (U)Baseline
Pseudouridine (Ψ)Lower than Uridine
N1-methylpseudouridine (m1Ψ) Higher than Pseudouridine [11][12]

Q: Are there specific T7 RNA polymerase variants that are better for 1-msΨ incorporation?

A: While standard wild-type T7 RNA polymerase can incorporate 1-msΨ, several engineered T7 RNA polymerase variants have been developed to improve the efficiency of IVT with modified nucleotides and reduce the formation of double-stranded RNA (dsRNA) byproducts. Using a high-yield T7 RNA polymerase variant specifically optimized for modified NTPs can significantly enhance your mRNA yield.

Q: Can my mRNA purification method be causing low yield?

A: Yes, significant loss of mRNA can occur during the purification step. The choice of purification method can impact the final yield.

  • Silica-based spin columns: These are convenient but can have a limited binding capacity. Overloading the column can lead to yield loss.

  • Lithium Chloride (LiCl) precipitation: This method is effective for precipitating large RNA molecules but may not be ideal for smaller transcripts. It's also crucial to ensure the final LiCl concentration is optimal for precipitation.

  • Magnetic beads: Oligo(dT)-based magnetic beads are effective for purifying polyadenylated mRNA and can be automated.

Solution: Choose a purification method appropriate for the scale of your IVT reaction and the size of your mRNA transcript. If you suspect yield loss during purification, you can save aliquots before and after purification to quantify the loss.

Experimental Protocols

Protocol 1: Optimizing Mg²⁺ Concentration for High-Yield 1-msΨ IVT

This protocol describes a method for determining the optimal Mg²⁺ concentration for your specific 1-msΨ IVT reaction.

Materials:

  • Linearized DNA template (purified, at a known concentration)

  • N1-methylpseudouridine-5'-Triphosphate (1-msΨ-TP)

  • ATP, CTP, GTP solutions

  • High-Yield T7 RNA Polymerase

  • RNase Inhibitor

  • 10x Transcription Buffer (without MgCl₂)

  • 1 M MgCl₂ or Magnesium Acetate solution

  • Nuclease-free water

Procedure:

  • Prepare a master mix of all reaction components except for the Mg²⁺ solution. This should include the DNA template, NTPs (with 1-msΨ-TP completely replacing UTP), transcription buffer, and RNase inhibitor.

  • Set up a series of 20 µL reactions in RNase-free tubes.

  • To each tube, add a different final concentration of Mg²⁺. A good starting range is from 10 mM to 40 mM, in 5 mM increments. For example, for a 20 µL reaction, you would add:

    • 0.2 µL of 1 M MgCl₂ for a final concentration of 10 mM.

    • 0.3 µL of 1 M MgCl₂ for a final concentration of 15 mM.

    • ...and so on.

  • Add the T7 RNA Polymerase to each reaction tube and mix gently.

  • Incubate the reactions at 37°C for 2 hours.

  • After incubation, treat the reactions with DNase I to remove the DNA template.

  • Purify the mRNA from each reaction using your standard purification method.

  • Quantify the mRNA yield from each reaction using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

  • Analyze the results to identify the Mg²⁺ concentration that produced the highest mRNA yield.

Protocol 2: Standard High-Yield 1-msΨ In Vitro Transcription (20 µL reaction)

This protocol provides a starting point for a high-yield 1-msΨ IVT reaction.

Component Volume Final Concentration
Nuclease-free WaterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP, CTP, GTP Mix (25 mM each)2 µL2.5 mM each
N1-methylpseudouridine-5'-Triphosphate (25 mM)2 µL2.5 mM
Linearized DNA Template (0.5-1 µg)X µL25-50 ng/µL
RNase Inhibitor1 µL-
High-Yield T7 RNA Polymerase2 µL-
Total Volume 20 µL

Procedure:

  • Thaw all reagents on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free Water

    • 10x Transcription Buffer

    • NTPs (including 1-msΨ-TP)

    • Linearized DNA Template

    • RNase Inhibitor

  • Mix thoroughly by gentle pipetting.

  • Add the T7 RNA Polymerase and mix again.

  • Incubate at 37°C for 2-4 hours.

  • Proceed with DNase I treatment and mRNA purification.

Visualizing the 1-msΨ IVT Workflow

The following diagram illustrates the key steps in a typical 1-msΨ in vitro transcription experiment, from template preparation to purified mRNA.

1-msΨ In Vitro Transcription Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Post-IVT Processing plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification_template Template Purification linearization->purification_template ivt_reaction IVT Reaction Assembly (Template, NTPs with 1-msΨ, Buffer, T7 Polymerase) purification_template->ivt_reaction incubation Incubation (37°C, 2-4h) ivt_reaction->incubation dnase DNase I Treatment incubation->dnase purification_mrna mRNA Purification (e.g., Column, Precipitation, Beads) dnase->purification_mrna qc Quality Control (Concentration & Integrity) purification_mrna->qc

A typical workflow for 1-msΨ IVT.

References

Technical Support Center: Optimizing T7 RNA Polymerase for N¹-Methylsulfonyl-Pseudouridine (1-msΨ) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vitro transcription of mRNA containing N¹-Methylsulfonyl-pseudouridine (1-msΨ) using T7 RNA polymerase.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions.

Question: Why is my mRNA yield low when using 1-msΨ-TP in my in vitro transcription (IVT) reaction?

Possible Causes and Solutions:

  • Suboptimal Reagent Concentrations: The concentration of nucleotides, magnesium, and the DNA template can significantly impact yield.

  • Enzyme Inhibition or Inactivity: Contaminants from the DNA template preparation or degradation of the T7 RNA polymerase can reduce efficiency.[1][2][3]

  • Inefficient 1-msΨ-TP Incorporation: Wild-type T7 RNA polymerase may not efficiently incorporate modified nucleotides.

  • Inadequate Purification: The purification method may lead to loss of mRNA.[4]

Troubleshooting Steps:

  • Verify DNA Template Quality and Quantity:

    • Ensure the DNA template is high quality, free of contaminants like ethanol (B145695) and salts, which can inhibit RNA polymerase.[1][3] Consider re-precipitating the DNA template with ethanol or using a column purification kit.[1]

    • Increase the amount of DNA template in the reaction.[4]

  • Optimize Reaction Components:

    • Fine-tune the Mg²⁺ concentration, as it is a critical cofactor for T7 RNA polymerase activity.[5][6]

    • Ensure you are using fresh, high-quality nucleotides and 1-msΨ-TP.

    • Add 5mM DTT (final concentration) to the reaction, which can help improve RNA yield.[3]

  • Consider an Engineered T7 RNA Polymerase:

    • Wild-type T7 RNA polymerase can be inefficient at incorporating modified nucleotides.[7][8] Consider using a commercially available engineered T7 RNA polymerase variant with enhanced activity for modified substrates.[9][10][11]

  • Review Incubation Time and Temperature:

    • While the standard incubation temperature is 37°C, some engineered polymerases may have different optimal temperatures.[12][13]

    • Extending the incubation time may increase yield, but be mindful of potential RNA degradation.[4][14]

  • Evaluate Your Purification Method:

    • If using a column-based kit, ensure you are following the manufacturer's protocol precisely.

    • For smaller transcripts, consider alternative purification methods like phenol-chloroform extraction followed by ethanol precipitation to minimize loss.[4][15]

Question: How can I confirm the efficient incorporation of 1-msΨ into my mRNA transcript?

Analytical Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly accurate method to determine the precise mass of the transcript and confirm the presence of the modified nucleotide.[16]

  • Bisulfite Treatment followed by Sequencing (BIHIND-seq): This method can detect and quantify pseudouridine (B1679824) sites and can be adapted for 1-msΨ.[17][18]

  • Reverse Transcription (RT) Stop Assays: The presence of a modified nucleotide can sometimes cause the reverse transcriptase to pause or stop, which can be detected by gel electrophoresis.

Question: I'm observing a significant amount of double-stranded RNA (dsRNA) in my IVT reaction. How can I reduce it?

Possible Causes and Solutions:

  • RNA-dependent RNA polymerase (RdRp) activity of T7 RNA polymerase: The polymerase can sometimes use the newly synthesized RNA as a template, creating dsRNA.[19][20]

  • Suboptimal reaction conditions: High concentrations of polymerase or extended incubation times can exacerbate dsRNA formation.

Mitigation Strategies:

  • Use an Engineered T7 RNA Polymerase: Several commercially available T7 RNA polymerase variants are engineered to have reduced dsRNA formation.[9][11] The S43Y mutation, for instance, has been shown to reduce RdRp activity.[20]

  • Optimize Incubation Temperature: Increasing the transcription temperature can sometimes reduce dsRNA byproducts, though this requires a thermostable polymerase.[19]

  • Purification: dsRNA can be removed post-transcriptionally using methods like cellulose (B213188) chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of 1-msΨ and T7 RNA polymerase.

Question: What are the advantages of using N¹-Methylsulfonyl-pseudouridine (1-msΨ) in mRNA synthesis?

Answer: N¹-Methylsulfonyl-pseudouridine (1-msΨ) is a modified nucleoside that offers several advantages when incorporated into mRNA for therapeutic applications:

  • Reduced Immunogenicity: 1-msΨ-modified mRNA is less likely to be recognized by the innate immune system's pattern recognition receptors, such as Toll-like receptors (TLRs) and RIG-I-like receptors.[21][22][23] This reduces the inflammatory response that can lead to RNA degradation.[21]

  • Enhanced Stability: The presence of 1-msΨ can increase the stability of the mRNA molecule, leading to a longer half-life within the cell.[21][23][24]

  • Improved Translational Efficiency: By evading the immune response and increasing stability, 1-msΨ-modified mRNA can lead to higher protein expression levels compared to unmodified or even pseudouridine-modified mRNA.[23][24]

Question: Why is it necessary to engineer T7 RNA polymerase for 1-msΨ incorporation?

Answer: While wild-type T7 RNA polymerase can incorporate some modified nucleotides, its efficiency can be low.[7] Engineering the polymerase through methods like directed evolution or rational design can introduce mutations that:

  • Expand the Substrate Binding Pocket: This allows the polymerase to more readily accept bulkier modified nucleotides like 1-msΨ-TP.

  • Increase Processivity: Engineered variants can transcribe longer stretches of RNA without dissociating from the DNA template.[7]

  • Enhance Thermostability: Some mutations increase the enzyme's stability at higher temperatures, which can be beneficial for reducing dsRNA formation.[12][13][25]

  • Reduce Byproduct Formation: Mutations can be introduced to decrease the enzyme's RNA-dependent RNA polymerase activity, leading to less dsRNA contamination.[19][20]

Question: What are the key considerations for the DNA template design for IVT with 1-msΨ?

Answer: A well-designed DNA template is crucial for successful in vitro transcription. Key considerations include:

  • T7 Promoter Sequence: The template must contain a consensus T7 promoter sequence upstream of the transcription start site.[5][20]

  • Initiation Sequence: For efficient co-transcriptional capping with cap analogs like CleanCap® AG, a specific initiation sequence (e.g., starting with AGG) is required.[4][26]

  • Linearization: The plasmid DNA template should be linearized downstream of the desired RNA sequence to ensure run-off transcription and produce transcripts of a defined length.[1][27] Using restriction enzymes that leave blunt or 5' overhangs is preferable.[27]

  • Poly(A) Tail Encoding: For many applications, a poly(A) tail is necessary for mRNA stability and translational efficiency. This can be encoded in the DNA template as a poly(T) tract.[27][28]

Quantitative Data Summary

Table 1: Comparison of T7 RNA Polymerase Variants for Modified Nucleotide Incorporation

T7 RNA Polymerase VariantKey MutationsReported ImprovementsReference
Y639FY639FEfficiently incorporates 2'F-pyrimidines[8]
M5S430P, N433T, S633P, F849I, F880YIncreased activity at higher temperatures (10-fold more RNA at 50°C)[12]
T7-68Not specifiedHigh efficiency of di- and tri-nucleotide cap analog incorporation, reduced dsRNA[11]
HighYield T7 PURENot specifiedReduced dsRNA formation compared to wild-type[9]

Table 2: Impact of 1-msΨ Modification on mRNA Properties

PropertyEffect of 1-msΨ IncorporationReference
ImmunogenicityReduced activation of RIG-I and TLR signaling[21][22]
StabilityIncreased intracellular stability[21]
Protein ExpressionEnhanced protein expression compared to pseudouridine-modified mRNA[23]
Translational FidelityDoes not lead to a detectable increase in miscoded proteins[16]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription (IVT) with 1-msΨ-TP

This protocol is a general guideline and may require optimization for specific templates and applications.

Materials:

  • Linearized DNA template (0.5-1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

  • 100 mM ATP, CTP, GTP solutions

  • 100 mM 1-msΨ-TP solution

  • Cap analog (e.g., CleanCap® AG)

  • RNase Inhibitor

  • T7 RNA Polymerase (wild-type or engineered variant)

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA polymerase and RNase inhibitor on ice.[14]

  • In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • ATP, CTP, GTP to a final concentration of 2 mM each

    • 1-msΨ-TP to a final concentration of 2 mM (for complete U substitution)

    • Cap analog (as per manufacturer's recommendation, often a 4:1 ratio with GTP)

    • 1 µL of RNase Inhibitor

    • 1 µg of linearized DNA template

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2-4 hours.[9][29]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[15][30]

  • Purify the mRNA using a column-based RNA purification kit or by phenol-chloroform extraction and ethanol precipitation.[15][31][]

  • Quantify the synthesized mRNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose (B213101) gel electrophoresis.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification mRNA Purification & QC cluster_final Final Product plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification1 Template Purification linearization->purification1 ivt_reaction IVT Reaction Assembly (T7 Polymerase, NTPs, 1-msΨ-TP, Cap Analog) purification1->ivt_reaction incubation Incubation (37°C, 2-4h) ivt_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification2 mRNA Purification (Column or Precipitation) dnase_treatment->purification2 quantification Quantification (Spectrophotometry) purification2->quantification qc Quality Control (Gel Electrophoresis) quantification->qc final_mrna Purified 1-msΨ-mRNA qc->final_mrna

Caption: Workflow for in vitro transcription of 1-msΨ-modified mRNA.

troubleshooting_tree cluster_template Template Issues cluster_reaction Reaction Conditions cluster_enzyme Enzyme Performance cluster_purification Purification Loss start Low mRNA Yield? q1 Template Quality/Quantity Check start->q1 Yes q2 Optimize Mg2+ & NTPs start->q2 No s1 Re-purify or Increase Template q1->s1 s2 Titrate Mg2+, Use Fresh NTPs q2->s2 q3 Consider Polymerase Efficiency q2->q3 s3 Use Engineered T7 Variant q3->s3 q4 Evaluate Purification Method q3->q4 s4 Try Alternative Purification q4->s4

Caption: Decision tree for troubleshooting low mRNA yield in IVT.

signaling_pathway cluster_cell Host Cell unmodified_mrna Unmodified mRNA tlr TLR / RIG-I unmodified_mrna->tlr Recognized degradation mRNA Degradation unmodified_mrna->degradation modified_mrna 1-msΨ-mRNA modified_mrna->tlr Evades Recognition translation Translation (Ribosome) modified_mrna->translation immune_response Innate Immune Response (e.g., IFN production) tlr->immune_response immune_response->degradation protein Protein Expression translation->protein

Caption: 1-msΨ modification helps mRNA evade immune recognition.

References

Technical Support Center: Reducing dsRNA in N1-Methylpseudouridine (m1Ψ) mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) formation during in vitro transcription (IVT) of N1-methylpseudouridine (m1Ψ) modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in m1Ψ-mRNA synthesis?

A1: Double-stranded RNA (dsRNA) is a significant impurity generated during the in vitro transcription (IVT) process.[1] It is primarily formed due to the RNA-dependent RNA polymerase activity of T7 RNA polymerase, self-complementary regions in the RNA transcript, and other mechanisms like turn-around transcription.[2][3][4] The presence of dsRNA in a therapeutic mRNA product is a major concern because it is a potent activator of the innate immune system.[2][3] Cellular sensors such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5 recognize dsRNA as a viral signature, which can trigger an inflammatory response, leading to reduced protein expression and potential adverse effects.[2][5]

Q2: How does the incorporation of N1-methylpseudouridine (m1Ψ) affect dsRNA formation?

A2: Incorporating modified nucleosides like N1-methylpseudouridine (m1Ψ) is a key strategy to reduce the immunogenicity of mRNA.[3][6] While m1Ψ significantly dampens the immune response, it does not completely eliminate dsRNA formation.[7] Some studies suggest that m1Ψ can enhance the thermal stability of RNA duplexes through improved base stacking, which might paradoxically contribute to the stability of dsRNA contaminants once formed.[8][9][10] However, the primary benefit of m1Ψ is in reducing the recognition of the mRNA by the innate immune system.[6][7] For a highly pure product, dsRNA removal steps are still crucial.[7][11]

Q3: What are the primary mechanisms of dsRNA formation during IVT?

A3: dsRNA byproducts can originate from several mechanisms during IVT:

  • Self-extension: The 3' end of the transcribed mRNA can fold back and act as a primer for the T7 RNA polymerase to synthesize a complementary strand, forming a hairpin structure.[4][5]

  • Antisense transcription: The T7 RNA polymerase may use the non-template DNA strand or the mRNA product itself as a template to generate a complementary antisense strand.[4][11]

  • Abortive transcripts: Short, abortive RNA transcripts can act as random primers on the template or the full-length mRNA, initiating the synthesis of a complementary strand.[2][4]

Q4: What are the common methods for detecting and quantifying dsRNA in an m1Ψ-mRNA sample?

A4: Several methods are available to detect and quantify dsRNA impurities:

  • Immunoassays: Techniques like dot blots and ELISA using a dsRNA-specific antibody (e.g., J2 monoclonal antibody) are widely used for their specificity and sensitivity.[1][]

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) can separate dsRNA from single-stranded mRNA (ssRNA).[13] This method is fast and offers good quantification.[13]

  • Gel Electrophoresis: Agarose or polyacrylamide gel electrophoresis can separate dsRNA from ssRNA based on size and conformation, although it may have lower sensitivity compared to other methods.[][14]

  • Enzymatic Digestion with Chromatography: A newer method involves treating the sample with an ssRNA-specific RNase followed by slalom chromatography to specifically detect the remaining dsRNA.[14]

Troubleshooting Guide

This guide addresses common issues related to high dsRNA levels in m1Ψ-mRNA synthesis.

Problem Potential Cause Recommended Solution
High dsRNA levels detected post-IVT Suboptimal IVT reaction conditions.Optimize IVT parameters. This includes lowering NTP and Mg²⁺ concentrations, maintaining the reaction temperature at 37°C, and shortening the reaction time.[3][15] Consider a fed-batch approach for UTP and GTP to keep their steady-state levels low, which has been shown to reduce dsRNA formation.[16]
DNA template quality and design issues.Ensure the DNA template is fully linearized and purified.[15] Avoid GC-rich regions and sequences prone to forming stable secondary structures.[7][15]
Inappropriate enzyme concentration.Titrate the T7 RNA polymerase concentration to find the optimal ratio of enzyme to DNA template.
Residual dsRNA after initial purification (e.g., precipitation) Ineffective purification method for dsRNA.Standard purification methods like lithium chloride precipitation are often inefficient at removing dsRNA.[17] Implement a dedicated dsRNA removal step.
Cellulose-based chromatography: This is a simple and cost-effective method that can remove ≥90% of dsRNA contaminants with a good recovery rate (>65%).[17]
RP-HPLC: Provides high-resolution separation of dsRNA from ssRNA but may be less scalable.[17]
RNase III treatment: This enzyme specifically digests dsRNA. Combine with a subsequent purification step to remove the enzyme and digested fragments.[11]
mRNA product shows high immunogenicity despite m1Ψ incorporation Significant residual dsRNA is still present.Even low levels of dsRNA can trigger an immune response.[11] Combine m1Ψ incorporation with a robust dsRNA purification method like cellulose (B213188) chromatography or RNase III digestion for the lowest immunogenicity.[11][17]
Contamination with other immune stimulants.Ensure all reagents and labware are free from endotoxins and other contaminants.
Quantitative Data on dsRNA Reduction Methods
Method Reported Efficiency Reference
Cellulose-based Chromatography ≥90% removal of dsRNA contaminants.[17]
Affinity Purification >100-fold reduction in dsRNA levels.[5]
Addition of Chaotropic Agents (e.g., Urea) ~60-70% reduction in dsRNA content.[18]
Engineered T7 RNA Polymerase 3- to 4-fold reduction in dsRNA levels compared to wild-type.[5]
Fed-batch UTP/GTP IVT Significant reduction in dsRNA, leading to higher protein expression.[16]

Experimental Protocols

Protocol 1: dsRNA Removal using Cellulose Chromatography

This protocol is based on the principle that dsRNA selectively binds to cellulose in the presence of ethanol (B145695).

Materials:

  • m1Ψ-mRNA sample from IVT reaction

  • Cellulose powder or pre-packed cellulose spin columns

  • Binding Buffer: 1x STE (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA) with 18% Ethanol

  • Wash Buffer: 1x STE with 18% Ethanol

  • Elution Buffer: 1x STE (nuclease-free)

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dilute the m1Ψ-mRNA sample in nuclease-free water.

  • Binding: Mix the diluted mRNA sample with an equal volume of 2x Binding Buffer (final ethanol concentration of 18%).

  • Column Preparation: If using loose cellulose powder, pack it into a column and equilibrate with 1x Binding Buffer. If using a pre-packed column, equilibrate it according to the manufacturer's instructions.

  • Loading: Load the mRNA-ethanol mixture onto the equilibrated cellulose column. Allow it to flow through by gravity or gentle centrifugation.

  • Washing: Wash the column with 3-5 column volumes of Wash Buffer to remove ssRNA and other impurities.

  • Elution: Elute the purified ssRNA (now with reduced dsRNA) from the column using nuclease-free 1x STE buffer. The dsRNA remains bound to the cellulose.

  • Post-Elution Processing: Precipitate the eluted mRNA using standard methods (e.g., sodium acetate (B1210297) and ethanol) to concentrate the sample. Resuspend in a suitable nuclease-free buffer.

  • Quantification and QC: Quantify the purified mRNA and assess its integrity and the reduction in dsRNA content using a dot blot or other quantification methods.

Protocol 2: Dot Blot Assay for dsRNA Detection

Materials:

  • Purified m1Ψ-mRNA sample

  • dsRNA-specific monoclonal antibody (e.g., J2)

  • Nylon or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • dsRNA standard for quantification

Procedure:

  • Membrane Preparation: Cut a piece of nylon or nitrocellulose membrane to the desired size.

  • Sample Application: Spot 1-2 µL of the mRNA sample directly onto the membrane. Include a dilution series of a known dsRNA standard to create a standard curve. Also, include a negative control (e.g., ssRNA with no dsRNA).

  • Crosslinking: If using a nylon membrane, UV-crosslink the RNA to the membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the J2 anti-dsRNA antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 6.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using an imaging system.

  • Quantification: Compare the signal intensity of the test samples to the standard curve to estimate the amount of dsRNA.

Visualizations

IVT_Workflow cluster_upstream Upstream Process cluster_ivt IVT Reaction cluster_downstream Downstream Process DNA Linearized DNA Template IVT In Vitro Transcription (T7 Polymerase, m1ΨTP, other NTPs, Cap Analog) DNA->IVT Crude_mRNA Crude m1Ψ-mRNA (contains dsRNA) IVT->Crude_mRNA Purification dsRNA Removal (e.g., Cellulose Chromatography) Crude_mRNA->Purification Pure_mRNA Purified m1Ψ-mRNA Purification->Pure_mRNA QC Quality Control (Dot Blot, HPLC, Gel) Pure_mRNA->QC Final Final Product QC->Final

Caption: High-level workflow for m1Ψ-mRNA synthesis and purification.

dsRNA_Formation cluster_mechanisms dsRNA Formation Mechanisms T7 T7 RNA Polymerase mRNA ssRNA Transcript (m1Ψ) T7->mRNA Transcription Template DNA Template Template->T7 M1 Self-extension (3' loop-back) mRNA->M1 M2 Antisense Transcription mRNA->M2 M3 Abortive Transcript Priming mRNA->M3 dsRNA dsRNA Impurity M1->dsRNA M2->dsRNA M3->dsRNA

Caption: Key mechanisms of dsRNA formation during in vitro transcription.

Troubleshooting_Logic Start High dsRNA Detected? Check_IVT Review IVT Conditions (Temp, Mg2+, NTPs) Start->Check_IVT Yes End Low dsRNA Achieved Start->End No Optimize_IVT Optimize IVT Reaction Check_IVT->Optimize_IVT Suboptimal Check_Template Assess DNA Template (Linearization, Sequence) Check_IVT->Check_Template Optimal Optimize_IVT->Start Optimize_Template Improve Template Design Check_Template->Optimize_Template Suboptimal Check_Purification Review Purification Method Check_Template->Check_Purification Optimal Optimize_Template->Start Implement_Purification Implement dsRNA-specific Purification (Cellulose, HPLC, RNase III) Check_Purification->Implement_Purification Ineffective Check_Purification->End Effective Implement_Purification->Start

Caption: Troubleshooting logic for addressing high dsRNA contamination.

References

N1-Methylsulfonyl Pseudouridine-Modified mRNA Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ)-modified mRNA. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and provide practical guidance for obtaining high-purity, therapeutically viable mRNA.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using N1-Methylsulfonyl pseudouridine (m1Ψ) in mRNA synthesis?

The incorporation of N1-methylpseudouridine (m1Ψ) into in vitro transcribed (IVT) mRNA offers significant advantages over unmodified uridine (B1682114) or even pseudouridine (Ψ). Complete substitution of uridine with m1Ψ has been shown to be highly effective in reducing the immunogenicity of the mRNA molecule.[1] This modification helps the mRNA evade recognition by the innate immune system, particularly pattern recognition receptors like Toll-like receptors (TLRs), which can trigger inflammatory responses and inhibit protein synthesis.[1][2] Consequently, m1Ψ-modified mRNA demonstrates enhanced stability and a superior ability to translate proteins, producing significantly higher yields compared to its unmodified or Ψ-modified counterparts.[1][3][4]

Q2: What is the main challenge when purifying any IVT mRNA, including m1Ψ-modified mRNA?

The most significant challenge in purifying IVT mRNA is the removal of double-stranded RNA (dsRNA) by-products.[5] These impurities are often generated during the transcription process by the T7 RNA polymerase.[6][7] dsRNA is a potent activator of the innate immune system through sensors like RIG-I, PKR, and TLR3, leading to undesirable inflammatory responses and reduced protein expression.[5][6] While m1Ψ modification inherently reduces the immune response triggered by these dsRNA contaminants, their physical removal is crucial for achieving the highest purity and safety standards for therapeutic applications.[5][6][8]

Q3: Does m1Ψ modification introduce unique difficulties to the purification process itself?

Current research does not indicate that m1Ψ modification itself complicates standard purification techniques like affinity or chromatography-based methods. The core challenges remain the efficient removal of dsRNA, residual DNA templates, enzymes, and unincorporated nucleotides.[4][9] In fact, the use of modified nucleosides like m1Ψ may disfavor the synthesis of dsRNA by-products, potentially simplifying the purification process compared to unmodified mRNA.[6] Standard methods such as oligo-dT affinity chromatography and HPLC are effective for purifying m1Ψ-modified mRNA.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of m1Ψ-modified mRNA.

Problem 1: Low Yield of Purified mRNA

Possible Causes:

  • Inefficient Hybridization: Secondary structures in the mRNA may prevent the poly-A tail from binding efficiently to oligo-dT beads.

  • Degraded Input RNA: The starting total RNA may be partially degraded, resulting in fewer full-length, poly-A-tailed molecules available for capture.

  • Suboptimal Elution: Elution conditions (temperature, buffer volume) may not be sufficient to release the bound mRNA from the beads.

  • Loss During Washing Steps: Excessive or harsh washing can strip mRNA from the beads.

Solutions:

  • Disrupt Secondary Structures: Before binding, heat the RNA sample to 65°C for 2-5 minutes and then place it immediately on ice. This denatures secondary structures, making the poly-A tail more accessible.[10]

  • Assess RNA Integrity: Before purification, check the integrity of your IVT product using agarose (B213101) gel electrophoresis or a Bioanalyzer. A sharp, clear band indicates high-quality RNA, whereas smearing suggests degradation.

  • Optimize Elution: Ensure the elution buffer is pre-heated to the recommended temperature (e.g., 65-80°C). A small elution volume (5-20 µL) can help concentrate the mRNA, but ensure it is sufficient to cover the beads.[11]

  • Gentle Washing: Adhere strictly to the recommended volumes and number of washes in your protocol. Ensure all supernatant is removed between steps with the help of a magnet to avoid carryover of contaminants.[11]

Problem 2: High Immunogenicity or Evidence of dsRNA Contamination Post-Purification

Possible Causes:

  • Inefficient dsRNA Removal: The chosen purification method may not be robust enough to eliminate all dsRNA by-products. While oligo-dT chromatography is excellent for isolating poly-A tailed mRNA, it may not be sufficient on its own to remove all dsRNA contaminants.[9]

  • Contamination from IVT Reaction: Residual plasmid DNA, enzymes, or nucleotides can co-purify with the mRNA and contribute to immunogenicity.

Solutions:

  • Implement a Polishing Step: For therapeutic-grade purity, a secondary purification step is often necessary. HPLC has been shown to be highly effective at depleting dsRNA from IVT mRNA preparations.[7][8]

  • Ensure Complete DNase Digestion: After the IVT reaction, ensure the DNase I digestion step is complete to fully remove the plasmid DNA template.[2]

  • Cellulose (B213188) Chromatography: For specific removal of dsRNA, cellulose chromatography can be employed as an effective purification step.[5]

  • Quantify dsRNA: Use a dsRNA-specific antibody (like the J2 antibody) in a dot blot or slot blot assay to quantify and confirm the presence of dsRNA in your purified sample.[5]

ProblemPotential CauseRecommended Solution
Low mRNA Yield RNA degradationAssess RNA integrity on a gel before purification.
Inefficient binding to oligo-dTHeat sample to 65°C for 2-5 min, then chill on ice before binding.[10]
Poor elutionUse pre-heated elution buffer and optimize elution volume.[11]
High Immunogenicity dsRNA contaminationUse HPLC or cellulose chromatography as a secondary purification step.[5][8]
Incomplete DNA template removalEnsure complete DNase I digestion after IVT.[2]
mRNA Integrity Issues Shear forces during purificationUse methods with low shear forces, such as monolithic columns, for large molecules.[9]

Experimental Protocols & Workflows

IVT to Purification Workflow

The overall process involves synthesizing the m1Ψ-modified mRNA through in vitro transcription, followed by purification to remove reaction components and by-products.

IVT_Purification_Workflow cluster_IVT In Vitro Transcription (IVT) cluster_Purification Purification DNA Linearized DNA Template IVT_Reaction IVT Reaction (37°C, 2-4h) DNA->IVT_Reaction NTPs NTPs (A, G, C) + m1Ψ-TP NTPs->IVT_Reaction T7 T7 RNA Polymerase T7->IVT_Reaction DNase DNase I Digestion (Template Removal) IVT_Reaction->DNase Crude mRNA Affinity Oligo-dT Affinity Chromatography DNase->Affinity QC Quality Control (A260/280, Gel) Affinity->QC Eluted mRNA Final_mRNA Purified m1Ψ-mRNA QC->Final_mRNA Pass

Caption: Workflow for synthesis and purification of m1Ψ-modified mRNA.

Protocol 1: Oligo-dT Affinity Purification

This protocol is adapted for purifying poly-A-tailed mRNA using magnetic oligo-dT beads.

  • Prepare Beads: Resuspend the oligo-dT magnetic beads. Transfer the required volume (e.g., 200 µL) to a sterile, RNase-free tube. Place the tube on a magnetic stand to capture the beads and discard the supernatant. Equilibrate the beads by washing them with 100 µL of Binding Buffer.[10]

  • Prepare mRNA Sample: Take your DNase-treated IVT reaction mixture. Adjust the volume to 100 µL with RNase-free water. To disrupt secondary structures, heat the sample at 65°C for 2 minutes, then immediately place it on ice.[10]

  • Binding: Add the prepared mRNA sample to the equilibrated beads. Add an equal volume of Binding Buffer (e.g., 100 µL) to facilitate hybridization. Mix thoroughly and incubate at room temperature with gentle rotation for 3-5 minutes.[11]

  • Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the mRNA-bead complex twice with 200 µL of a suitable washing buffer (e.g., Washing Buffer B). Ensure all liquid is removed after each wash.[11]

  • Elution: Resuspend the beads in a small volume (e.g., 10-20 µL) of 10 mM Tris-HCl or other RNase-free elution buffer. Heat the suspension at 65-80°C for 2 minutes. Immediately place the tube back on the magnetic stand and carefully transfer the supernatant, which contains your purified mRNA, to a new sterile tube.[11]

Protocol 2: Quality Control Assessment
  • Spectrophotometry: Measure the absorbance of the purified mRNA at 260 nm and 280 nm. An A260/A280 ratio of ~2.0 is indicative of highly pure RNA.[2]

  • Agarose Gel Electrophoresis: Run a sample of the purified mRNA on a denaturing agarose gel. A single, sharp band at the expected size confirms the integrity and length of the transcript. Smearing may indicate degradation.[2]

Troubleshooting Logic for Purity Issues

This diagram outlines a decision-making process when troubleshooting purity-related problems.

Troubleshooting_Purity Start Start: Purified m1Ψ-mRNA QC_Check Perform QC: A260/280 Ratio & Gel Start->QC_Check Ratio_Low A260/280 < 1.9? QC_Check->Ratio_Low Check Purity Contamination Probable protein or phenol contamination. Re-purify or perform phenol-chloroform extraction. Ratio_Low->Contamination Yes Gel_Smear Smearing on Gel? Ratio_Low->Gel_Smear No Degradation mRNA is degraded. Check for RNase contamination in reagents/workflow. Gel_Smear->Degradation Yes Immuno_Assay High Immunogenicity in Cell Assay? Gel_Smear->Immuno_Assay No dsRNA_Check Suspect dsRNA. Quantify with J2 antibody or perform HPLC purification. Immuno_Assay->dsRNA_Check Yes Success mRNA is high purity and integrity. Proceed with experiment. Immuno_Assay->Success No

Caption: Decision tree for troubleshooting m1Ψ-mRNA purity issues.

References

Technical Support Center: Addressing N1-Methylsulfonyl Pseudouridine-Induced Translational Frameshifting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ)-induced translational frameshifting in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methylsulfonyl pseudouridine (ms¹Ψ) and why is it used in mRNA therapeutics?

A1: this compound (ms¹Ψ), often referred to in the literature as N1-methylpseudouridine (m1Ψ), is a modified nucleoside incorporated into in vitro-transcribed (IVT) mRNA. Its primary purpose is to reduce the innate immunogenicity of the mRNA, which can otherwise trigger cellular defense mechanisms against foreign RNA.[1][2][3][4] Additionally, its incorporation has been shown to enhance protein expression.[5][6] This modification is a key component in several mRNA vaccines, including the Pfizer-BioNTech and Moderna COVID-19 vaccines.[5][7][8][9]

Q2: What is translational frameshifting and how does ms¹Ψ induce it?

A2: Translational frameshifting is a process where the ribosome shifts its reading frame during protein synthesis, leading to the translation of a different set of codons and the production of an alternative protein. The incorporation of ms¹Ψ into an mRNA sequence can induce a +1 ribosomal frameshift.[1][2][3][10] The proposed mechanism involves ms¹Ψ-induced ribosome stalling, particularly at "slippery sequences" within the mRNA.[1][2][3][4] This stalling provides an opportunity for the ribosome to slip forward by one nucleotide, resulting in a +1 frameshift.[4]

Q3: What are the potential consequences of ms¹Ψ-induced frameshifting in my experiments?

A3: The primary consequence is the production of unintended, off-target proteins with altered amino acid sequences. These frameshifted products can have unknown biological activities, potentially leading to confounding experimental results or, in a therapeutic context, off-target effects. Evidence suggests that these frameshifted proteins can elicit an immune response.[1][2][3][10]

Q4: How can I detect if ms¹Ψ-induced frameshifting is occurring with my mRNA construct?

A4: Several methods can be employed to detect frameshifted protein products:

  • Western Blotting: Unintended, higher molecular weight protein bands may be observed on a Western blot.[1][10]

  • Mass Spectrometry: This is a definitive method to identify and sequence the frameshifted peptides from a protein digest.[11][12][13]

  • Ribosome Profiling (Ribo-Seq): This technique can reveal ribosome pausing at specific sites, which is a hallmark of ms¹Ψ-induced frameshifting.[14][15][16]

  • Reporter Assays: Dual-luciferase or other reporter systems can be designed to specifically quantify the frequency of frameshifting events.

Troubleshooting Guides

Issue 1: Unexpected higher molecular weight bands on Western blot.

  • Question: I am expressing an ms¹Ψ-modified mRNA and observe bands on my Western blot that are larger than the expected protein. What could be the cause?

  • Answer: The presence of higher molecular weight bands is a strong indicator of +1 ribosomal frameshifting.[1][10] The ribosome may be shifting into an alternative reading frame that contains a downstream stop codon further away than the original stop codon, resulting in a longer polypeptide chain.

    Troubleshooting Steps:

    • Sequence Analysis: Examine your mRNA sequence for "slippery sites" (e.g., stretches of adenosines or other homopolymeric runs) where ribosomes are prone to stalling and frameshifting.[1][2]

    • Codon Optimization: If slippery sequences are identified, consider synonymous codon substitutions to disrupt these sites without altering the primary amino acid sequence of your target protein. This has been shown to be an effective strategy to reduce frameshifting.[1][2][10]

    • Mass Spectrometry: To confirm that the higher molecular weight bands are indeed frameshifted products, perform mass spectrometry on the excised bands to sequence the peptides.[11]

Issue 2: Low yield of the intended protein despite high mRNA levels.

  • Question: I have confirmed high levels of my ms¹Ψ-modified mRNA in cells, but the yield of my target protein is lower than expected. Could this be related to frameshifting?

  • Answer: Yes, significant frameshifting can divert ribosomes away from the synthesis of the intended protein, thereby reducing its overall yield. The frameshifting efficiency can be around 8% of the in-frame protein synthesis.[4]

    Troubleshooting Steps:

    • Quantify Frameshifting: Use a dual-reporter system (e.g., dual-luciferase) to quantify the percentage of ribosomes undergoing frameshifting. This will help you determine if the efficiency of frameshifting is high enough to impact your protein yield.

    • Ribosome Profiling: Perform Ribo-Seq to assess ribosome occupancy on your mRNA. A high density of ribosomes at slippery sequences followed by a drop-off in the original frame and an increase in the +1 frame can indicate a significant frameshifting event.[14][15][16]

    • Mitigation Strategies: Implement codon optimization to reduce frameshifting as described in the previous troubleshooting guide.

Issue 3: Observing an unexpected immune response to the expressed protein.

  • Question: My ms¹Ψ-modified mRNA is designed to express a non-immunogenic protein, yet I am observing an cellular immune response. Why might this be happening?

  • Answer: The frameshifted proteins produced due to ms¹Ψ incorporation are novel protein sequences that can be presented by the major histocompatibility complex (MHC) and recognized by the immune system, leading to a T-cell response.[1][2][3][10]

    Troubleshooting Steps:

    • Predict Neoantigens: Analyze the potential +1 frameshifted protein sequence for potential T-cell epitopes (neoantigens).

    • ELISpot Assay: Use an ELISpot assay with synthetic peptides corresponding to the predicted frameshifted sequences to confirm if T-cells from your experimental system are responding to these neoantigens.

    • Minimize Frameshifting: The most effective way to address this is to minimize the production of frameshifted proteins through synonymous codon optimization of the slippery sequences in your mRNA.[1][2][10]

Quantitative Data Summary

ParameterUnmodified mRNAms¹Ψ-modified mRNAOther Modifications (5-methylC, 5-methoxyU)Reference
+1 Frameshifting Efficiency Not significant~8% of in-frame proteinNot significant[4]
Translational Elongation Speed NormalSlowerNot specified[4][10]
Immunogenicity HighLowLow[5][6]
Protein Expression LowerHigherVariable[5]

Key Experimental Protocols

Ribosome Profiling (Ribo-Seq) for Detecting Ribosome Stalling

This protocol is adapted from established methods to identify ribosome pause sites on an mRNA of interest.[14][15]

  • Cell Lysis: Lyse cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes.

  • Monosome Isolation: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (RPFs) using sucrose (B13894) gradient centrifugation.

  • RPF Extraction: Extract the RPFs (typically ~28-34 nucleotides) from the isolated monosomes.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the RPFs and perform reverse transcription to generate a cDNA library.

  • Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to your reference mRNA sequence. An accumulation of reads at specific locations indicates ribosome pausing.

Mass Spectrometry for Identification of Frameshifted Peptides

This protocol outlines the general steps for identifying frameshifted proteins.[12][13]

  • Protein Isolation: Isolate the protein of interest, potentially by excising the unexpected higher molecular weight band from a polyacrylamide gel.

  • In-gel Digestion: Perform an in-gel digest of the protein using a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a tandem mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

  • Database Searching: Search the acquired MS/MS spectra against a custom protein database that includes the predicted +1 frameshifted sequence of your protein. A match will confirm the identity of the frameshifted product.[11]

Visualizations

Frameshifting_Mechanism cluster_mRNA ms¹Ψ-modified mRNA cluster_ribosome Translating Ribosome start Start Codon slippery Slippery Sequence (e.g., AAAAAA) start->slippery in_frame_stop In-frame Stop Codon slippery->in_frame_stop frameshifted_stop +1 Frame Stop Codon ribosome_start Ribosome ribosome_stall Ribosome Stalls ribosome_start->ribosome_stall Translates to slippery sequence ribosome_continue In-frame Translation ribosome_stall->ribosome_continue ~92% ribosome_frameshift +1 Frameshift ribosome_stall->ribosome_frameshift ~8% ribosome_in_frame_product Intended Protein ribosome_continue->ribosome_in_frame_product ribosome_frameshift_product Frameshifted Protein ribosome_frameshift->ribosome_frameshift_product

Caption: Mechanism of ms¹Ψ-induced +1 ribosomal frameshifting.

Experimental_Workflow cluster_synthesis mRNA Preparation cluster_expression Protein Expression & Detection cluster_analysis Analysis of Frameshifting dna_template DNA Template ivt In Vitro Transcription with ms¹Ψ-UTP dna_template->ivt mrna ms¹Ψ-modified mRNA ivt->mrna transfection Transfection into Cells mrna->transfection translation Translation transfection->translation protein_products Protein Products (Intended & Frameshifted) translation->protein_products ribo_seq Ribosome Profiling translation->ribo_seq western Western Blot protein_products->western mass_spec Mass Spectrometry protein_products->mass_spec result1 result1 western->result1 Detects higher MW bands result2 result2 mass_spec->result2 Confirms frameshifted sequence result3 result3 ribo_seq->result3 Identifies ribosome pause sites

Caption: Workflow for detecting ms¹Ψ-induced frameshifting.

References

Technical Support Center: N1-Methylsulfonyl Pseudouridine (ms¹Ψ) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ) into synthetic mRNA. This guide is designed for researchers, scientists, and drug development professionals to enhance the fidelity and efficiency of their in vitro transcription (IVT) experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methylsulfonyl pseudouridine (ms¹Ψ) and why is it used in synthetic mRNA?

A1: this compound (ms¹Ψ) is a chemically modified nucleoside, an analog of uridine (B1682114). It is incorporated into synthetic mRNA during in vitro transcription (IVT) to replace all uridine (U) bases. This modification is critical for therapeutic mRNA applications, as it significantly enhances the stability of the mRNA molecule and reduces its recognition by the innate immune system, which would otherwise lead to rapid degradation and an inflammatory response.[1][2][3][4] The use of ms¹Ψ has been a key technology in the development of successful mRNA vaccines, such as those for COVID-19.[2][5]

Q2: What does "fidelity of incorporation" mean for ms¹Ψ?

A2: Fidelity of incorporation refers to the accuracy with which an RNA polymerase enzyme correctly inserts ms¹Ψ-triphosphate (ms¹ΨTP) opposite an adenine (B156593) (A) base in the DNA template during transcription. High fidelity means fewer errors, such as misincorporating the wrong nucleotide or introducing insertions or deletions. Studies have shown that ms¹Ψ is incorporated with higher fidelity than its predecessor, pseudouridine (Ψ).[1][6] Maintaining high fidelity is crucial for ensuring the resulting mRNA can be translated into the correct protein sequence.

Q3: How does ms¹Ψ compare to pseudouridine (Ψ)?

A3: Both ms¹Ψ and Ψ reduce the immunogenicity of synthetic mRNA. However, ms¹Ψ generally outperforms Ψ by providing enhanced protein expression and an even greater reduction in immune activation.[2][3] Research indicates that T7 and SP6 RNA polymerases incorporate ms¹Ψ with a higher degree of fidelity than Ψ.[1][6] While both modifications can enhance translation, ms¹Ψ has been shown to do so more effectively and is now considered a gold standard for many therapeutic mRNA applications.[3][4]

Q4: Can the ratio of ms¹ΨTP be adjusted in the IVT reaction?

A4: Typically, for therapeutic mRNA, a 100% substitution of UTP with ms¹ΨTP is performed to maximize immune evasion and stability.[7] However, some research has explored varying the modification ratio.[5] It was observed that in cell lines, a lower ms¹Ψ modification ratio could increase protein expression, while a high ratio decreased it, possibly due to the formation of stable secondary structures in the 5' UTR that inhibit translation.[5] The optimal ratio may depend on the specific application, balancing protein expression levels with immunogenicity.[5]

Q5: What are the best methods to analyze the incorporation and integrity of ms¹Ψ-modified mRNA?

A5: Several analytical methods are used to assess the quality of ms¹Ψ-modified mRNA:

  • UV Spectroscopy: To determine the concentration and purity of the mRNA sample (A260/280 ratio).[]

  • Gel Electrophoresis (Agarose or Capillary): To verify the integrity and size of the full-length mRNA transcript and identify any shorter, incomplete products or degradation.[][][10]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) are powerful for assessing purity, capping efficiency, and separating full-length mRNA from truncated transcripts.[][10]

  • Mass Spectrometry (MS): LC-MS can be used for precise quantification of mRNA and for RNase mapping, which confirms the sequence and identifies modifications.[11][12]

  • Next-Generation Sequencing (NGS): Provides comprehensive sequence verification of the final mRNA product.

Troubleshooting Guide

This guide addresses common issues encountered during the in vitro transcription of ms¹Ψ-modified mRNA.

Problem / ObservationPossible CausesRecommended Solutions & Actions
Low or No mRNA Yield 1. Poor DNA Template Quality: Contaminants (salts, ethanol) can inhibit RNA polymerase. The template may be degraded or nicked.[][13][14]Action: Purify the DNA template using a reliable kit. Assess template integrity on an agarose (B213101) gel. Ensure the template is fully linearized and purified post-restriction digest.[][13]
2. Inactive RNA Polymerase: Enzyme may be denatured from improper storage or handling.Action: Use a fresh aliquot of polymerase. Always include a positive control template known to work to verify enzyme activity.[13][15]
3. RNase Contamination: RNases can degrade the newly synthesized mRNA.[][15]Action: Use RNase-free water, buffers, and consumables.[] Clean work surfaces and pipettes with an RNase decontamination solution. Include an RNase inhibitor in the reaction.[13]
4. Suboptimal Nucleotide Concentration: Incorrect ratios or low total concentration of NTPs can limit the reaction.[14][16]Action: Ensure the total NTP concentration is adequate (typically several millimolar). For full substitution, UTP should be completely replaced by ms¹ΨTP. Verify the concentration of all NTP stocks.
Incomplete or Truncated Transcripts 1. Low Limiting Nucleotide Concentration: If one NTP (including ms¹ΨTP) is depleted, transcription will terminate prematurely.[13][14][16]Action: Increase the concentration of all NTPs. Ensure the ms¹ΨTP concentration is sufficient for the length and abundance of your target transcript.
2. GC-Rich DNA Template: Strong secondary structures in the DNA template can cause the polymerase to dissociate.Action: Lower the incubation temperature of the IVT reaction (e.g., from 37°C to 30°C or lower) to slow down the polymerase and help it read through difficult regions.[14][16]
3. Incorrectly Linearized Template: If the restriction digest is incomplete, the polymerase may not terminate at the correct position.Action: Confirm complete linearization of the plasmid template by running an aliquot on an agarose gel before starting the IVT reaction.[13]
Transcripts Longer Than Expected 1. Incomplete Plasmid Linearization: The polymerase may continue transcribing around the circular plasmid.Action: Ensure the restriction enzyme digest has gone to completion. Check an aliquot on an agarose gel.[13][14]
2. Template with 3' Overhangs: Some RNA polymerases can use a 3' overhang as a template, leading to a longer-than-expected transcript.Action: Use a restriction enzyme that generates blunt ends or 5' overhangs for linearization.[14]
Low Protein Expression from Transfected mRNA 1. Low Capping Efficiency: A significant portion of the mRNA may lack a 5' cap, which is essential for ribosome recruitment and translation initiation.Action: Optimize the ratio of cap analog (e.g., ARCA) to GTP, as a high ratio favors the incorporation of the cap.[7] Purify the mRNA post-IVT to remove unincorporated NTPs and cap analogs.
2. dsRNA Contamination: Double-stranded RNA byproducts from IVT can trigger innate immune responses that shut down translation.Action: Purify the IVT product using methods that effectively remove dsRNA, such as cellulose (B213188) chromatography or specific purification kits.[]
3. Suboptimal mRNA Design: The 5' and 3' UTRs can significantly impact translation efficiency.Action: Consider optimizing UTR sequences. For example, a tandem repeat of the beta-globin 3' UTR has been shown to enhance expression.[17][18]

Quantitative Data Summary

Table 1: Fidelity of RNA Polymerases with Modified Nucleotides

Studies have shown that the choice of RNA polymerase affects the fidelity of nucleotide incorporation. N1-methyl-pseudouridine (m1Ψ) is generally incorporated with higher fidelity than pseudouridine (Ψ).

RNA PolymeraseNucleotide ModificationObservation on FidelityReference
T7 RNAPm1Ψ vs. Ψm1Ψ is incorporated with higher fidelity than Ψ.[1]
SP6 RNAPm1Ψ vs. Ψm1Ψ is incorporated with higher fidelity than Ψ.[1]
T7 vs. SP6 RNAPm1ΨThe fidelity of nucleotide incorporation differs between polymerases, but the types of mutations observed are similar.[1][6]

Note: Specific error rates can vary based on reaction conditions and the sequence context of the DNA template.

Experimental Protocols

Protocol 1: In Vitro Transcription of ms¹Ψ-Modified mRNA

This protocol provides a general guideline for synthesizing ms¹Ψ-modified mRNA using T7 RNA Polymerase.

1. DNA Template Preparation: a. Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that creates blunt or 5' overhangs. b. Confirm complete linearization by running a small aliquot on a 1% agarose gel. c. Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend in RNase-free water.

2. IVT Reaction Assembly: a. In an RNase-free microcentrifuge tube on ice, combine the following reagents in order. (Volumes are for a typical 20 µL reaction; scale as needed).

ReagentFinal ConcentrationExample Volume (20 µL Rxn)
RNase-free WaterTo 20 µL
5x Transcription Buffer1x4 µL
100 mM DTT10 mM2 µL
RNase Inhibitor (40 U/µL)1 U/µL0.5 µL
Linearized DNA Template (1 µg/µL)50 ng/µL1 µL
NTP/ms¹ΨTP Mix (25 mM each of ATP, CTP, GTP; 25 mM ms¹ΨTP)2.5 mM each2 µL
T7 RNA Polymerase2 µL

3. DNase Treatment: a. To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. b. Incubate at 37°C for 15-30 minutes.

4. mRNA Purification: a. Purify the synthesized mRNA using an appropriate RNA purification kit, LiCl precipitation, or another preferred method to remove proteins, unincorporated nucleotides, and DNA fragments. b. Elute the final mRNA product in RNase-free water or a suitable storage buffer.

5. Quality Control: a. Measure the mRNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess the integrity of the transcript on a denaturing agarose gel or by capillary electrophoresis. A single, sharp band at the expected size indicates a high-quality product.

Protocol 2: Analysis of mRNA Integrity by Capillary Gel Electrophoresis (CGE)

CGE is a high-resolution method for assessing the size and purity of mRNA.

1. Sample Preparation: a. Dilute the purified ms¹Ψ-mRNA sample to the working concentration range specified by the CGE instrument manufacturer (typically in the ng/µL range) using RNase-free water. b. Prepare a denaturing loading buffer provided with the CGE kit. c. Mix the diluted mRNA sample with the denaturing buffer. d. Heat the sample at 70°C for 2-5 minutes to denature any secondary structures, then immediately place it on ice.

2. Instrument Setup: a. Prepare the gel-filled capillary and buffers according to the manufacturer's protocol for the specific instrument (e.g., Agilent Bioanalyzer, Fragment Analyzer). b. Load the appropriate RNA size ladder and a blank sample into the designated wells of the sample tray or chip.

3. Electrophoresis Run: a. Load the prepared, denatured mRNA samples into the remaining wells. b. Start the electrophoresis run using the predefined settings for mRNA analysis. The instrument applies an electric field, separating the mRNA molecules by size as they move through the capillary.[10]

4. Data Analysis: a. The instrument's software will generate an electropherogram, which displays peaks corresponding to different RNA sizes. b. A high-quality ms¹Ψ-mRNA sample will show a single, prominent peak at the expected size of the full-length transcript. c. The software can calculate an integrity score (e.g., RIN or RQI) and quantify the percentage of the main peak relative to any smaller, truncated products or degradation, providing a quantitative measure of purity.[10]

Visualizations and Workflows

IVT_Workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purify Purification & QC pDNA Plasmid DNA Linearize Linearize with Restriction Enzyme pDNA->Linearize PurifyDNA Purify Linear DNA Template Linearize->PurifyDNA IVT_Mix Assemble IVT Reaction: - T7 Polymerase - Buffer, DTT - ATP, GTP, CTP - ms¹ΨTP (replaces UTP) PurifyDNA->IVT_Mix Add Template Incubate Incubate (2-4h at 37°C) IVT_Mix->Incubate DNase DNase I Treatment (Template Removal) Incubate->DNase PurifyRNA Purify mRNA (e.g., Column or LiCl) DNase->PurifyRNA QC Quality Control (Spectroscopy, CGE, HPLC) PurifyRNA->QC Final_mRNA High-Fidelity ms¹Ψ-mRNA QC->Final_mRNA

// Success Path Success [label="High Yield &\nIntact Transcript", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Failure Paths LowYield [label="Problem:\nLow or No Yield", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degraded [label="Problem:\nDegraded / Smeared", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes for Low Yield CheckTemplate [label="Check DNA Template\n(Purity, Integrity)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckEnzyme [label="Check Polymerase\n(Run Positive Control)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Cause for Degradation CheckRNase [label="Suspect RNase\nContamination", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions Solution_Template [label="Solution:\nRe-purify DNA", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Enzyme [label="Solution:\nUse New Enzyme", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_RNase [label="Solution:\nUse RNase-free technique\n& RNase Inhibitor", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckYield; CheckYield -> Success [label="OK"]; CheckYield -> LowYield [label="Low/None"]; CheckYield -> Degraded [label="Degraded"];

LowYield -> CheckTemplate; CheckTemplate -> CheckEnzyme [label="Template OK"]; CheckTemplate -> Solution_Template [label="Template Bad"];

CheckEnzyme -> Solution_Enzyme [label="Enzyme Bad"];

Degraded -> CheckRNase -> Solution_RNase; } dots Caption: Decision tree for troubleshooting low yield in IVT reactions.

References

Technical Support Center: Minimizing Off-Target Effects of N1-Methylsulfonyl Pseudouridine (m1ψ)-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methylsulfonyl pseudouridine (B1679824) (m1ψ)-modified mRNA. Our goal is to help you minimize off-target effects and ensure the safety and efficacy of your mRNA-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with m1ψ-modified mRNA?

A1: The primary off-target effect associated with N1-Methylsulfonyl pseudouridine (m1ψ)-modified mRNA is +1 ribosomal frameshifting.[1][2] This phenomenon occurs when the ribosome "slips" on the mRNA template, particularly at sequences with repeated m1ψ modifications, altering the reading frame and leading to the synthesis of unintended, "off-target" proteins.[1][3] These non-target proteins can potentially trigger an unintended immune response.[3][4] While m1ψ modification is crucial for reducing the innate immunogenicity of mRNA by bypassing certain immune sensors, the frameshifting issue is a key consideration for the safety and efficacy of mRNA therapeutics.[1][5][6]

Q2: How can ribosomal frameshifting in m1ψ-modified mRNA be minimized?

A2: Ribosomal frameshifting can be significantly minimized through sequence optimization.[1] Research has identified that "slippery" sequences, often rich in uridine (B1682114) (and therefore m1ψ in modified mRNA), are prone to causing the ribosome to shift its reading frame.[1] By using synonymous codons that are less likely to cause frameshifting, the production of off-target proteins can be massively reduced.[1] For example, substituting the third uridine in a problematic codon triplet with a cytosine has been shown to be effective.[1] This optimization of the coding sequence is a critical step in the design of safer and more effective mRNA therapeutics.[1][3]

Q3: Does m1ψ modification completely eliminate the innate immune response to in vitro transcribed mRNA?

A3: this compound (m1ψ) modification significantly reduces, but may not completely eliminate, the innate immune response to in vitro transcribed (IVT) mRNA.[5][7][8] The primary mechanism of this reduction is the evasion of recognition by innate immune sensors such as Toll-like receptors (TLRs) and RIG-I.[9][10][11] However, a major trigger of the innate immune response is the presence of double-stranded RNA (dsRNA) byproducts, which can be generated during the in vitro transcription process.[9][12][13] Therefore, even with m1ψ modification, residual dsRNA contaminants can still activate these immune pathways.[12]

Q4: What are the best practices for purifying m1ψ-modified mRNA to reduce immunogenicity?

A4: To minimize innate immune responses, it is crucial to remove dsRNA contaminants from the IVT mRNA product.[10][11] Several purification methods are effective:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for purifying mRNA and removing dsRNA and other impurities.[9]

  • Cellulose-based purification: This method has been shown to be comparable to HPLC in removing dsRNA from m1ψ-containing IVT mRNAs, resulting in reduced immunogenicity.[9]

  • Optimized In Vitro Transcription (IVT): Using engineered thermostable T7 RNA polymerase at higher temperatures (51–55 °C) can reduce the formation of dsRNA byproducts during the transcription reaction itself.[9][12]

Troubleshooting Guides

Problem 1: High levels of off-target protein expression are detected in my experiments.

  • Possible Cause: Your m1ψ-modified mRNA sequence may contain "slippery" sequences that are prone to ribosomal frameshifting.[1]

  • Solution:

    • Sequence Analysis: Analyze your mRNA sequence for repeats of m1ψ or other uridine-rich regions.

    • Codon Optimization: Redesign your coding sequence using synonymous codons to break up these slippery sequences. For example, if a codon like UUU is suspected to be problematic, consider replacing it with the synonymous codon UUC.[1]

    • Experimental Validation: Test the redesigned mRNA sequence in an in vitro translation system or in cell culture to confirm a reduction in off-target protein production.

Problem 2: An unexpected inflammatory response is observed after administering m1ψ-modified mRNA in vivo.

  • Possible Cause: Your purified mRNA may still contain double-stranded RNA (dsRNA) byproducts from the in vitro transcription (IVT) reaction, which are potent activators of the innate immune system.[9][12]

  • Solution:

    • Quantify dsRNA: Use a dsRNA-specific antibody (like the J2 antibody) in an immunoassay to determine the level of dsRNA contamination in your mRNA preparation.[12]

    • Improve Purification:

      • Implement a more stringent purification protocol, such as HPLC or cellulose-based purification, to effectively remove dsRNA.[9]

      • Optimize your IVT reaction conditions, for instance, by using a thermostable T7 RNA polymerase at an elevated temperature to minimize dsRNA byproduct formation.[12]

    • Assess Purity: After purification, re-quantify dsRNA levels to ensure they are significantly reduced.

    • In vivo Re-evaluation: Test the highly purified mRNA in your in vivo model to confirm a reduction in the inflammatory response.

Quantitative Data Summary

Modification StrategyObserved Effect on Off-Target EventsReference
Sequence Optimization (Codon Substitution) "Massive reduction" in the amount of ribosomal frameshifting.[1]
N1-Methylpseudouridine (m1ψ) Modification Elicited less immunogenicity and increased protein production by more than an order of magnitude relative to pseudouridine (ψ).[6]
HPLC Purification Effectively removes dsRNA byproducts, leading to reduced immunogenicity of the mRNA product.[9]
Cellulose Purification Comparable to HPLC in purifying m1ψ-containing IVT mRNAs and reducing their immunostimulatory properties.[9]

Key Experimental Protocols

1. In Vitro Transcription (IVT) of m1ψ-Modified mRNA

This protocol provides a general framework. Optimal conditions may vary depending on the specific template and desired yield.

  • Template Preparation: A linear DNA template containing a T7 promoter, the 5' UTR, the open reading frame of interest, the 3' UTR, and a poly(A) tail is required.

  • IVT Reaction Mix:

    • Linearized DNA template

    • T7 RNA polymerase

    • RNase inhibitor

    • Reaction buffer (containing Tris-HCl, MgCl2, DTT, Spermidine)

    • NTPs (ATP, GTP, CTP, and this compound-5'-Triphosphate instead of UTP)

  • Procedure:

    • Assemble the reaction mix on ice.

    • Incubate at 37°C for 2-4 hours. For thermostable T7 RNA polymerase, incubation can be at 51-55°C.[9][12]

    • Treat with DNase I to remove the DNA template.

    • Purify the mRNA using a suitable method (e.g., LiCl precipitation, spin columns, HPLC, or cellulose-based purification).

2. Quantification of Ribosomal Frameshifting using a Dual-Luciferase Reporter Assay

This assay allows for the quantification of +1 ribosomal frameshifting events.

  • Construct Design: Create a reporter construct where a primary luciferase gene (e.g., Renilla luciferase) is in the initial reading frame. Downstream, and in the +1 reading frame, place a secondary luciferase gene (e.g., Firefly luciferase) preceded by the "slippery" sequence of interest. A stop codon should be present in the initial reading frame between the two luciferase genes.

  • Procedure:

    • Transcribe the reporter construct into m1ψ-modified mRNA using IVT.

    • Transfect the mRNA into a suitable cell line.

    • After a defined incubation period, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

    • Analysis: The ratio of Firefly to Renilla luciferase activity indicates the frequency of ribosomal frameshifting. A higher ratio signifies more frequent frameshifting events.

3. Assessment of Innate Immune Activation by Cytokine Profiling

This protocol assesses the immunogenicity of the mRNA preparation.

  • Cell Culture: Use an appropriate immune cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line like THP-1) that expresses the relevant pattern recognition receptors.

  • Procedure:

    • Plate the cells at a suitable density.

    • Transfect the cells with your m1ψ-modified mRNA. Include positive controls (e.g., unmodified mRNA with known dsRNA content, or a TLR agonist like Poly(I:C)) and a negative control (mock transfection).

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the supernatant using an ELISA or a multiplex bead-based immunoassay.

    • Analysis: Compare the cytokine levels induced by your test mRNA to the controls. Lower cytokine levels indicate reduced immunogenicity.

Visualizations

Innate_Immune_Sensing_of_IVT_mRNA cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm IVT mRNA IVT mRNA TLR7 TLR7 IVT mRNA->TLR7 senses ssRNA TLR3 TLR3 TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7->MyD88 dsRNA byproduct dsRNA byproduct dsRNA byproduct->TLR3 senses dsRNA RIGI RIG-I dsRNA byproduct->RIGI senses dsRNA MDA5 MDA5 dsRNA byproduct->MDA5 senses dsRNA m1ψ-mRNA m1ψ-mRNA m1ψ-mRNA->TLR7 evades sensing m1ψ-mRNA->RIGI evades sensing MAVS MAVS RIGI->MAVS MDA5->MAVS IRF3 IRF3/7 MAVS->IRF3 NFkB NF-κB MAVS->NFkB TRIF->IRF3 TRIF->NFkB MyD88->NFkB Type_I_IFN Type I IFN (IFN-α/β) IRF3->Type_I_IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines

Caption: Innate immune sensing pathways for in vitro transcribed (IVT) mRNA.

Ribosomal_Frameshifting_Workflow cluster_design Design & Synthesis cluster_testing Experimental Testing cluster_analysis Analysis & Outcome A1 Identify 'slippery' sequence (e.g., UUU repeats) A2 Codon Optimize Sequence (e.g., UUU -> UUC) A1->A2 A3 Synthesize m1ψ-modified mRNA (IVT) A2->A3 B1 In Vitro Translation Assay or Cell Transfection A3->B1 B2 Protein Analysis (e.g., Mass Spectrometry, Western Blot) B1->B2 C1 Quantify On-Target vs. Off-Target Protein B2->C1 C2 Minimized Frameshifting C1->C2 C3 Significant Frameshifting C1->C3 C3->A1 Re-design

Caption: Workflow for minimizing ribosomal frameshifting in m1ψ-mRNA.

References

Technical Support Center: Optimizing Codon Usage for N1-Methylsulfonyl Pseudouridine (1-msΨ)-Containing Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methylsulfonyl pseudouridine (B1679824) (1-msΨ)-containing mRNA transcripts. The information provided is intended to help overcome common challenges and optimize protein expression from these modified mRNAs.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using 1-msΨ in my mRNA transcripts?

A1: Incorporating N1-methylpseudouridine (1-msΨ) into in vitro transcribed mRNA offers two main advantages. Firstly, it significantly reduces the innate immunogenicity of the mRNA, preventing activation of cellular sensors like Toll-like receptors (TLRs) and protein kinase R (PKR).[1][2][3] This leads to higher and more sustained protein expression in cells. Secondly, 1-msΨ enhances translational capacity, leading to increased protein yield.[1][4]

Q2: How does 1-msΨ affect the fidelity of translation?

A2: While 1-msΨ does not substantially alter the rate of amino acid addition by cognate tRNAs, it can subtly modulate the fidelity of translation.[5][6] This effect is context-dependent, meaning it can vary based on the codon position of the modification and the specific tRNA involved.[5][6][7] In some instances, it can lead to a minor increase in misincorporation of amino acids.[7][8] However, the N1-methylation of pseudouridine prevents the "wobble" base-pairing that is observed with pseudouridine (Ψ), which can pair with A, G, C, and U.[9]

Q3: Is codon optimization still necessary for 1-msΨ-containing transcripts?

A3: Yes, codon optimization remains a critical step for maximizing protein expression from 1-msΨ-containing mRNA. While 1-msΨ enhances overall translation, codon usage bias still plays a significant role in the efficiency of protein synthesis.[10][11] Using codons that are rare in the target expression system can lead to translational pausing and reduced protein yield, even in the presence of 1-msΨ.[10]

Q4: Can I use standard codon optimization tools for 1-msΨ-containing mRNA?

A4: Yes, you can use standard codon optimization algorithms and tools. These tools typically replace rare codons with more frequently used ones within the target organism, which is beneficial for overall expression.[12][13][14] However, it is important to consider that these tools may not have specific algorithms to account for the nuanced effects of 1-msΨ on translation fidelity. Therefore, empirical testing of different optimized sequences is recommended.

Q5: Does the position of 1-msΨ within a codon matter?

A5: Research suggests that the position of a modified nucleotide within a codon can influence its interaction with the ribosome and tRNA.[5][7] For instance, the impact on misincorporation rates can differ depending on whether the 1-msΨ is at the first, second, or third position of the codon.[7] While most codon optimization tools do not specifically consider this, being aware of this potential variable can be helpful during troubleshooting.

Troubleshooting Guide

This guide addresses common issues encountered during the expression of codon-optimized, 1-msΨ-containing mRNA.

Problem 1: Low or No Protein Expression
Possible Cause Troubleshooting Step
Suboptimal Codon Optimization - Analyze Codon Usage: Use a rare codon analysis tool to ensure your sequence does not contain stretches of rare codons for your target expression system.[15] - Re-optimize Sequence: Try a different codon optimization tool or algorithm. Some tools allow for the adjustment of optimization parameters such as GC content and the avoidance of specific motifs.[12][14][16] - Test Multiple Variants: Synthesize and test a few different codon-optimized sequences to empirically determine the best performer.
mRNA Integrity Issues - Verify mRNA Quality: Run your in vitro transcribed mRNA on a denaturing agarose (B213101) gel to check for integrity and the presence of a single, sharp band of the correct size. - Ensure Proper Capping and Tailing: Confirm the efficiency of your 5' capping and 3' poly(A) tailing reactions, as these are critical for translation initiation and mRNA stability.[10]
High GC Content at 5' End - Check GC Content: Analyze the GC content of the 5' untranslated region (UTR) and the initial part of the coding sequence. High GC content can create stable secondary structures that impede ribosome scanning.[15] - Introduce Silent Mutations: If the 5' end is GC-rich, introduce silent mutations to reduce the GC content and break up stable secondary structures.[15]
Inefficient Transfection/Delivery - Optimize Transfection Protocol: Ensure you are using the optimal protocol for your cell type and delivery vehicle (e.g., lipid nanoparticles, electroporation). - Assess Transfection Efficiency: Use a reporter gene (e.g., GFP) to determine the efficiency of your delivery method.
Protein Toxicity - Reduce mRNA Dose: The high translational efficiency of 1-msΨ mRNA can sometimes lead to toxic levels of protein expression. Try reducing the amount of mRNA delivered to the cells. - Use an Inducible System: If possible, use an expression system where you can control the timing and level of protein expression.
Problem 2: Protein Misfolding and Aggregation
Possible Cause Troubleshooting Step
High Rate of Protein Synthesis - Lower Expression Temperature: For in vitro systems or cells that can be cultured at different temperatures, lowering the temperature (e.g., from 37°C to 30°C) can slow down translation and give the protein more time to fold correctly.[17] - Reduce mRNA Concentration: A lower concentration of mRNA will result in a slower rate of protein production, which can favor proper folding.[17]
Codon Usage Bias Affecting Folding - Analyze Codon Distribution: While optimizing for frequent codons is generally good for yield, the distribution of codons can influence the local rate of translation, which in turn can affect co-translational folding.[5] Consider using a codon optimization tool that allows for more nuanced control over codon choice.
Lack of Chaperones or Post-Translational Modifications - Switch Expression System: If expressing a complex protein, a bacterial system may not be sufficient. Consider using a eukaryotic expression system (e.g., insect or mammalian cells) that has the necessary machinery for proper folding and modifications.[18]

Data Summary

The following table summarizes key quantitative findings related to the impact of 1-msΨ on translation.

ParameterObservationReference
Translation Velocity (in vitro) Unmodified Luc mRNA: ~0.7 amino acids/sec (HeLa extract), ~1.5 amino acids/sec (RRL). The study did not report a significant change in velocity with 1-msΨ but noted increased ribosome density.[1]
Amino Acid Misincorporation (in vitro, near-cognate tRNA for Phe codons) The presence of Ψ at the second codon position (UΨU) decreased the rate of Ile misincorporation by approximately 10-fold. The effects of 1-msΨ were noted to be similar in trend.[7]
Protein Expression Enhancement 1-msΨ-modified mRNA outperforms Ψ-incorporated mRNA in terms of protein expression levels in mammalian cell lines and mice.[19]

Experimental Protocols

General Protocol for Codon Optimization and Analysis
  • Obtain Protein Sequence: Start with the amino acid sequence of your protein of interest.

  • Select Target Organism: Choose the expression host (e.g., Homo sapiens, E. coli).

  • Use a Codon Optimization Tool: Input your protein sequence into an online codon optimization tool such as IDT's Codon Optimization Tool, GenScript's GenSmart™, or NovoPro's ExpOptimizer.[12][13][14]

    • Parameters to Consider:

      • Codon Adaptation Index (CAI): Aim for a high CAI score (closer to 1.0) for the target organism.[16]

      • GC Content: Adjust the GC content to be within an optimal range (typically 40-70%) to avoid transcription and translation issues.

      • Avoidance of Cis-acting Elements: Exclude sequences that could lead to mRNA instability, such as cryptic splice sites or polyadenylation signals.

      • Secondary Structure: Minimize stable mRNA secondary structures, especially at the 5' end.[10][14]

  • Analyze the Optimized Sequence:

    • Rare Codon Analysis: Use a tool to check for the presence of any remaining rare codons that might have been missed or could not be changed without affecting other parameters.

    • Restriction Site Analysis: Ensure that the optimization process has not introduced restriction sites that will interfere with your cloning strategy.

  • Gene Synthesis: Synthesize the optimized DNA sequence for use as a template for in vitro transcription.

Visualizations

Experimental_Workflow Workflow for Optimizing 1-msΨ mRNA Expression cluster_design Design & Synthesis cluster_production mRNA Production cluster_testing Functional Testing A Protein Sequence B Codon Optimization (Select Target Organism) A->B Input C Sequence Analysis (GC Content, Rare Codons) B->C Output D Gene Synthesis C->D Final Sequence E In Vitro Transcription (with 1-msΨ-UTP) D->E DNA Template F 5' Capping & 3' Poly(A) Tailing E->F G mRNA Purification & QC F->G H Transfection into Cells G->H Purified mRNA I Protein Expression Analysis (Western Blot, ELISA, etc.) H->I J Troubleshooting & Re-optimization I->J Low Expression? J->B Iterate

Caption: A general workflow for the design, production, and testing of codon-optimized 1-msΨ-containing mRNA.

Troubleshooting_Logic Troubleshooting Logic for Low Protein Expression Start Low/No Protein Expression Check_mRNA Check mRNA Integrity & Quality? Start->Check_mRNA Check_Codons Analyze Codon Usage & GC Content? Check_mRNA->Check_Codons No Fix_mRNA Re-synthesize/ Purify mRNA Check_mRNA->Fix_mRNA Yes Check_Delivery Verify Transfection Efficiency? Check_Codons->Check_Delivery No Fix_Codons Re-optimize Sequence/ Test Variants Check_Codons->Fix_Codons Yes Check_Toxicity Assess Protein Toxicity? Check_Delivery->Check_Toxicity No Fix_Delivery Optimize Transfection Protocol Check_Delivery->Fix_Delivery Yes Fix_Toxicity Reduce mRNA Dose Check_Toxicity->Fix_Toxicity Yes

Caption: A decision tree outlining the troubleshooting process for low protein expression from 1-msΨ mRNA.

References

Technical Support Center: Enhancing the Stability of N1-Methylsulfonyl Pseudouridine (m1sΨ) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N1-Methylsulfonyl pseudouridine (B1679824) (m1sΨ) modified mRNA both in vitro and in vivo.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methylsulfonyl pseudouridine (m1sΨ) and how does it enhance mRNA stability?

A1: this compound (m1sΨ) is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA, significantly enhances its stability and translational efficiency.[1][2] The primary mechanisms for this enhanced stability include:

  • Reduced Immunogenicity: m1sΨ modification reduces the innate immune response to exogenous mRNA.[1] Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, leading to an inflammatory response and degradation of the mRNA.[1][3] m1sΨ-modified mRNA has a reduced ability to activate these sensors, thus avoiding rapid degradation.

  • Altered Secondary Structure: The incorporation of m1sΨ can alter the secondary structure of the mRNA molecule, which may increase its resistance to ribonucleases (RNases).[4]

Q2: What is the expected improvement in protein expression when using m1sΨ-modified mRNA compared to unmodified mRNA?

A2: The use of m1sΨ-modified mRNA generally leads to substantially higher and more sustained protein expression compared to unmodified mRNA.[2][5] The exact fold-increase can vary depending on the cell type, delivery method, and the specific mRNA sequence. Studies have shown that m1sΨ modification can result in a several-fold increase in protein expression in cell cultures and in vivo.[5]

Q3: Are there any potential downsides to using m1sΨ modification?

A3: While highly beneficial, there are some considerations when using m1sΨ. High ratios of m1sΨ modification (e.g., 100%) do not always correlate with the highest protein expression and in some cases, lower modification ratios have shown better translational outcomes.[1] Additionally, it has been reported that m1sΨ modification may cause ribosome stalling and +1 ribosomal frameshifting at specific sequences, potentially leading to the production of off-target proteins.[6] Careful sequence design and optimization are recommended to mitigate these effects.

Q4: How does the stability of m1sΨ mRNA compare in vitro versus in vivo?

A4: The stability of m1sΨ mRNA is enhanced in both in vitro and in vivo settings.

  • In vitro: The primary threats to mRNA stability are RNases present in solutions and on surfaces. Proper RNase-free techniques are crucial. The inherent structural changes from m1sΨ modification can offer some protection against contaminating RNases.

  • In vivo: In the complex biological environment, m1sΨ modification significantly enhances stability by reducing recognition by the innate immune system and enzymatic degradation.[1] The formulation of the mRNA, for instance with lipid nanoparticles (LNPs), also plays a critical role in protecting it from degradation in vivo.

Troubleshooting Guides

In Vitro Transcription (IVT) of m1sΨ-modified mRNA
Issue Possible Cause(s) Recommended Solution(s)
Low mRNA Yield 1. Degraded or impure DNA template. 2. Suboptimal nucleotide concentrations. 3. Inactive T7 RNA polymerase. 4. RNase contamination. 5. Incorrect incubation time or temperature.1. Ensure the DNA template is high quality, linear, and free of contaminants. 2. Optimize the ratio of m1sΨ-UTP to other NTPs. Ensure the total NTP concentration is adequate. 3. Use a fresh aliquot of high-quality T7 RNA polymerase. 4. Maintain a strict RNase-free environment, including certified RNase-free reagents and consumables. 5. Incubate at 37°C for 2-4 hours. Longer incubation does not always lead to higher yield.
Incomplete or Truncated Transcripts 1. Premature termination by T7 RNA polymerase. 2. Secondary structures in the DNA template. 3. Degradation of mRNA during the reaction.1. Ensure the DNA template is fully linearized. 2. If the template is GC-rich, consider using a higher incubation temperature (with a thermostable polymerase if necessary) or adding reagents like betaine (B1666868) to reduce secondary structures. 3. Add an RNase inhibitor to the IVT reaction.
High Levels of Double-Stranded RNA (dsRNA) Byproducts 1. Self-complementary regions in the DNA template. 2. T7 RNA polymerase read-through or template switching.1. Optimize the DNA template sequence to minimize self-complementarity. 2. Purify the IVT product using methods like cellulose (B213188) chromatography to remove dsRNA.
Formulation and Delivery with Lipid Nanoparticles (LNPs)
Issue Possible Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency 1. Suboptimal lipid composition. 2. Incorrect mixing parameters (e.g., flow rate, ratio of aqueous to solvent phase). 3. Poor quality of lipids or mRNA.1. Screen different ionizable lipids and helper lipids. 2. Optimize the microfluidic mixing parameters. 3. Ensure the mRNA is intact and lipids are not oxidized.
LNP Aggregation 1. Inappropriate buffer conditions (pH, ionic strength). 2. High concentration of LNPs. 3. Instability of the LNP formulation over time.1. Use a suitable buffer, such as citrate (B86180) or acetate (B1210297) buffer, at a pH below the pKa of the ionizable lipid. 2. Dilute the LNP suspension after formulation. 3. Include a PEG-lipid in the formulation to provide steric stabilization.
Poor In Vivo Transfection Efficiency 1. Inefficient endosomal escape. 2. Rapid clearance of LNPs from circulation. 3. LNP instability in the bloodstream.1. Select an ionizable lipid that facilitates endosomal escape upon protonation in the endosome. 2. Optimize the PEG-lipid content to balance shielding and cellular uptake. 3. Ensure the LNP formulation is stable under physiological conditions.

Quantitative Data

Table 1: Impact of m1sΨ Modification Ratio on EGFP Protein Expression in HEK-293T Cells

m1sΨ Modification Ratio (%)% EGFP+ Cells (Day 3)MFI (Day 3)% EGFP+ Cells (Day 6)MFI (Day 6)
0 (Unmodified)~50%~2000<10%<500
5~70%~4000~20%~1000
10~75%~4500~25%~1200
20~70%~4000~20%~1000
50~40%~1500<5%<200
75~30%~1000Barely DetectableBarely Detectable
100~20%~800Barely DetectableBarely Detectable

*MFI: Mean Fluorescence Intensity. Data is approximated from graphical representations in existing literature.[1] This table illustrates that low to moderate levels of m1sΨ modification can enhance protein expression and duration, while high levels may be detrimental to translation.[1]

Table 2: Qualitative Summary of In Vitro and In Vivo Stability Enhancement by m1sΨ Modification

ParameterIn VitroIn Vivo
Half-life IncreasedSignificantly Increased
Resistance to RNase Degradation EnhancedEnhanced
Duration of Protein Expression ExtendedSignificantly Extended

Specific quantitative data on the half-life of m1sΨ-modified mRNA versus unmodified mRNA is not consistently reported in the public domain. The stabilizing effects are well-documented qualitatively.

Experimental Protocols

Protocol 1: Determination of mRNA Half-life using Actinomycin D

Objective: To measure the decay rate of a specific mRNA transcript in cultured cells by inhibiting transcription.

Materials:

  • Cultured mammalian cells

  • Actinomycin D solution (5 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR master mix and primers for the target mRNA and a stable housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to 70-80% confluency.

  • Add Actinomycin D to the cell culture medium to a final concentration of 5-10 µg/mL. This is time point 0.

  • Incubate the cells at 37°C.

  • At designated time points (e.g., 0, 2, 4, 6, 8 hours), harvest the cells.

  • Wash the cells with ice-cold PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Quantify the relative abundance of the target mRNA and the housekeeping gene at each time point using qPCR.

  • Normalize the target mRNA levels to the housekeeping gene levels for each time point.

  • Plot the natural logarithm of the normalized mRNA abundance against time.

  • The decay rate constant (k) is the negative of the slope of the linear regression line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.

Protocol 2: Measurement of mRNA Stability using 4-thiouridine (B1664626) (4sU) Metabolic Labeling

Objective: To specifically label newly transcribed RNA and measure its decay over time.

Materials:

  • Cultured mammalian cells

  • 4-thiouridine (4sU)

  • Cell culture medium

  • TRIzol or other lysis reagent

  • Biotin-HPDP

  • Streptavidin-coated magnetic beads

  • RNA extraction and purification reagents

  • Reverse transcription and qPCR reagents

Procedure:

  • Culture cells to the desired confluency.

  • Add 4sU to the culture medium at a final concentration of 100-500 µM and incubate for a defined period (the "pulse," e.g., 4 hours) to label newly synthesized RNA.

  • After the pulse, wash the cells with PBS and replace the medium with fresh medium containing no 4sU (the "chase").

  • Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).

  • Extract total RNA from the harvested cells.

  • Thiol-specifically biotinylate the 4sU-labeled RNA using Biotin-HPDP.

  • Purify the biotinylated RNA by removing excess biotin.

  • Isolate the 4sU-labeled RNA using streptavidin-coated magnetic beads.

  • Elute the labeled RNA from the beads.

  • Quantify the amount of the target transcript in the labeled fraction at each time point using RT-qPCR.

  • Calculate the mRNA half-life as described in the Actinomycin D protocol.

Visualizations

Experimental_Workflow_mRNA_Stability cluster_actinomycinD Actinomycin D Method cluster_4sU 4sU Metabolic Labeling Method actD_start Start: Seed Cells actD_treat Treat with Actinomycin D (t=0) actD_start->actD_treat actD_harvest Harvest Cells at Time Points actD_treat->actD_harvest actD_rna Extract Total RNA actD_harvest->actD_rna actD_rtqpcr RT-qPCR actD_rna->actD_rtqpcr actD_calc Calculate Half-life actD_rtqpcr->actD_calc sU_start Start: Seed Cells sU_pulse Pulse with 4sU sU_start->sU_pulse sU_chase Chase (4sU-free medium) sU_pulse->sU_chase sU_harvest Harvest Cells at Time Points sU_chase->sU_harvest sU_rna Extract Total RNA sU_harvest->sU_rna sU_biotin Biotinylate 4sU-RNA sU_rna->sU_biotin sU_iso Isolate Labeled RNA sU_biotin->sU_iso sU_rtqpcr RT-qPCR sU_iso->sU_rtqpcr sU_calc Calculate Half-life sU_rtqpcr->sU_calc

Caption: Experimental workflows for determining mRNA half-life.

Signaling_Pathway_mRNA_Stability cluster_immune_response Innate Immune Response unmod_mrna Unmodified mRNA tlr TLR3, 7, 8 unmod_mrna->tlr activates rigi RIG-I unmod_mrna->rigi activates degradation mRNA Degradation unmod_mrna->degradation translation Protein Translation unmod_mrna->translation reduced m1s_mrna m1sΨ-modified mRNA m1s_mrna->tlr inhibits m1s_mrna->rigi inhibits m1s_mrna->degradation reduced m1s_mrna->translation enhanced immune_activation Immune Activation (e.g., IFN production) tlr->immune_activation rigi->immune_activation rnaseL RNase L Activation immune_activation->rnaseL rnaseL->degradation promotes

Caption: Impact of m1sΨ modification on mRNA stability and translation.

References

Technical Support Center: Troubleshooting Poor Protein Expression from N1-Methylsulfonyl pseudouridine (m1Ψ) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges with poor protein expression from N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ)-modified mRNA.

Frequently Asked Questions (FAQs)

Q1: Why is my protein expression from m1Ψ-mRNA lower than expected?

A1: Several factors can contribute to low protein expression from m1Ψ-mRNA. These can be broadly categorized into issues with the mRNA molecule itself, the delivery method, and the cellular response. Key areas to investigate include mRNA integrity and purity, the presence of contaminants like double-stranded RNA (dsRNA), suboptimal mRNA design (e.g., 5' cap, poly(A) tail, UTRs, and codon usage), and inefficient transfection or cellular stress responses.

Q2: How does dsRNA contamination affect protein expression from m1Ψ-mRNA?

A2: Double-stranded RNA is a significant byproduct of in vitro transcription that can trigger innate immune responses by binding to pattern recognition receptors such as RIG-I and PKR.[1] This can lead to a global shutdown of translation and increased mRNA degradation, thereby reducing protein expression. Even though m1Ψ modification reduces the immunogenicity of the mRNA itself, dsRNA contaminants can still potently activate these pathways.[2]

Q3: Can the m1Ψ modification itself inhibit translation?

A3: While m1Ψ generally enhances protein expression by evading innate immune sensing, its effect can be context-dependent.[3] In some cases, m1Ψ can stabilize secondary structures within the 5'-UTR that may inhibit translation initiation.[3] Additionally, while m1Ψ does not significantly alter the accuracy of translation, the specific sequence context and codon usage can influence the overall translation efficiency.[4][5]

Q4: What are the critical quality control (QC) steps for my m1Ψ-mRNA before transfection?

A4: Essential QC steps include:

  • Integrity Analysis: Use gel electrophoresis or capillary electrophoresis to ensure the mRNA is full-length and not degraded.

  • Purity Assessment: Measure the A260/A280 ratio to check for protein contamination and A260/A230 to assess for other contaminants.

  • Quantification of dsRNA: Employ methods like dot blot, ELISA, or HPLC to quantify dsRNA contamination.[6][7][8]

  • Verification of 5' Cap and Poly(A) Tail: Ensure efficient capping and the presence of an optimal length poly(A) tail, as both are crucial for translation initiation and mRNA stability.[9][10]

In-Depth Troubleshooting Guides

Issue 1: Low or No Protein Expression After Transfection

This guide provides a systematic approach to diagnosing and resolving low protein expression.

  • Question: Is my m1Ψ-mRNA intact and of high purity?

  • Troubleshooting Actions:

    • Run an aliquot of your purified m1Ψ-mRNA on a denaturing agarose (B213101) gel or use a bioanalyzer to check for a single, sharp band corresponding to the correct size. Smearing may indicate degradation.

    • Measure the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. Lower ratios may suggest protein contamination. An A260/A230 ratio should ideally be between 2.0 and 2.2.

  • Success Indicator: A single, non-degraded band on the gel and optimal absorbance ratios.

  • Question: Is dsRNA contamination inhibiting translation?

  • Troubleshooting Actions:

    • Quantify the amount of dsRNA in your mRNA sample using a dsRNA-specific antibody in a dot blot or ELISA, or by using RP-HPLC.[6][7][8]

    • If significant dsRNA is detected, purify the mRNA using cellulose-based chromatography to remove the dsRNA.[2][11]

  • Success Indicator: A significant reduction in dsRNA levels in the purified sample, leading to improved protein expression in a subsequent transfection experiment.

  • Question: Is my mRNA construct optimized for efficient translation?

  • Troubleshooting Actions:

    • 5' Cap: Ensure a proper 5' cap structure is present, as it is critical for translation initiation.[9] Co-transcriptional capping with anti-reverse cap analogs (ARCA) or enzymatic capping post-transcription should be verified for efficiency.

    • Poly(A) Tail: The presence and length of the 3' poly(A) tail are crucial for mRNA stability and recycling of ribosomes. A tail length of 100-200 nucleotides is generally optimal.

    • UTRs: The 5' and 3' untranslated regions (UTRs) can significantly impact translation efficiency and mRNA stability. Consider using UTRs from highly expressed genes or validated synthetic UTRs.

    • Codon Optimization: The choice of codons can influence translation elongation rates.[12] Use codon optimization algorithms that are tailored for the expression system you are using.[13]

    • Secondary Structure: Analyze the predicted secondary structure of the 5'-UTR. Strong, stable hairpins near the 5' cap can impede ribosome scanning and initiation.[3]

  • Success Indicator: Re-designing the mRNA construct with optimized features leads to a substantial increase in protein expression.

  • Question: Is the m1Ψ-mRNA being efficiently delivered to the cells?

  • Troubleshooting Actions:

    • Transfection Reagent/Method: Ensure you are using a transfection reagent or method (e.g., lipid nanoparticles (LNPs), electroporation) suitable for your cell type and that it is being used according to the manufacturer's protocol.

    • Cell Health and Density: Transfect cells when they are in the logarithmic growth phase and at the optimal density recommended for your specific cell line and transfection method.[14]

    • mRNA Concentration: Titrate the amount of mRNA used for transfection to find the optimal concentration that gives the highest expression with the lowest toxicity.

    • Serum Presence: Some transfection reagents are inhibited by serum. Check if your protocol requires serum-free media during complex formation or transfection.[14]

  • Success Indicator: A significant increase in the percentage of transfected cells and/or the mean fluorescence intensity (for fluorescent reporter proteins) as measured by flow cytometry or microscopy.

Quantitative Data Summary

The following table summarizes the impact of dsRNA removal on the protein expression of m1Ψ-modified mRNA.

mRNA ConstructPurification MethoddsRNA ContentRelative Protein ExpressionReference
m1Ψ-Luciferase mRNANoneHigh1x[2]
m1Ψ-Luciferase mRNACellulose (B213188) ChromatographyLow>10x[2]
m1Ψ-EGFP mRNAStandard IVTHighLower Expression[15]
m1Ψ-EGFP mRNAStandard IVT + Cellulose PurificationLowHigher Expression[15]

Experimental Protocols

Protocol 1: Quantification of dsRNA using Dot Blot
  • Sample Preparation: Serially dilute your m1Ψ-mRNA sample and a known dsRNA standard in RNase-free water.

  • Membrane Application: Spot 1-2 µL of each dilution onto a nitrocellulose or nylon membrane and allow it to air dry.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a dsRNA-specific primary antibody (e.g., J2 antibody) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.

  • Analysis: Compare the signal intensity of your samples to the dsRNA standard curve to estimate the concentration of dsRNA.

Protocol 2: Removal of dsRNA using Cellulose Chromatography

This protocol is adapted from a published method.[2][11]

  • Column Preparation: Pack a spin column with a cellulose slurry.

  • Equilibration: Equilibrate the column with a buffer containing 16% ethanol (B145695).

  • Sample Loading: Mix your m1Ψ-mRNA sample with ethanol to a final concentration of 16% and load it onto the column.

  • Collection of Flow-through: Centrifuge the column and collect the flow-through, which contains the purified single-stranded mRNA. The dsRNA remains bound to the cellulose.

  • Precipitation and Resuspension: Precipitate the mRNA from the flow-through using standard methods (e.g., ethanol precipitation) and resuspend it in an appropriate RNase-free buffer.

Visualizations

experimental_workflow cluster_prep mRNA Preparation cluster_qc Quality Control cluster_troubleshooting Troubleshooting cluster_delivery Delivery & Expression ivt In Vitro Transcription (IVT) with m1Ψ-UTP purification Initial Purification ivt->purification integrity Integrity Check (Gel/CE) purification->integrity dsrna_quant dsRNA Quantification (Dot Blot/HPLC) integrity->dsrna_quant dsrna_removal dsRNA Removal (Cellulose Chromatography) dsrna_quant->dsrna_removal High dsRNA transfection Transfection (e.g., LNPs) dsrna_quant->transfection Low dsRNA dsrna_removal->transfection mrna_redesign mRNA Redesign (Codon/UTR Optimization) expression Protein Expression transfection->expression expression->mrna_redesign Low Expression

Caption: Troubleshooting workflow for poor m1Ψ-mRNA protein expression.

signaling_pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA Contaminant rig_i RIG-I dsRNA->rig_i Binds pkr PKR dsRNA->pkr Binds m1psi_mRNA m1Ψ-mRNA translation_machinery Translation Machinery m1psi_mRNA->translation_machinery Engages IFN Production IFN Production rig_i->IFN Production Inflammatory Response Inflammatory Response rig_i->Inflammatory Response eIF2α Phosphorylation eIF2α Phosphorylation pkr->eIF2α Phosphorylation Protein Synthesis Protein Synthesis translation_machinery->Protein Synthesis eIF2α Phosphorylation->translation_machinery Inhibits

Caption: dsRNA-mediated inhibition of protein synthesis.

References

Technical Support Center: Strategies to Reduce Immunogenicity of N1-Methylsulfonyl Pseudouridine (1mΨ) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Methylsulfonyl pseudouridine (B1679824) (1mΨ)-modified mRNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is immunogenicity in the context of mRNA therapeutics?

A: Immunogenicity is the ability of a substance, in this case, in vitro transcribed (IVT) mRNA, to trigger an immune response. The innate immune system has evolved to recognize and respond to foreign nucleic acids, which can be a significant hurdle for mRNA-based therapies and vaccines.[1] This response is mediated by pattern recognition receptors (PRRs) that detect specific molecular patterns associated with pathogens, leading to the production of inflammatory cytokines and interferons, which can inhibit protein translation and potentially cause adverse effects.[1][2][3]

Q2: Why is N1-methylsulfonyl pseudouridine (1mΨ) used in mRNA constructs?

A: this compound (1mΨ) is a modified nucleoside used to replace uridine (B1682114) in synthetic mRNA. Its primary purpose is to reduce the innate immune recognition of the mRNA molecule.[4][5][6] By incorporating 1mΨ, the mRNA is less likely to be detected by immune sensors like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, which dampens the resulting immune response.[6][7][8] This modification has been shown to outperform pseudouridine (Ψ) by providing enhanced protein expression and further reduced immunogenicity.[9][10][11][12] Additionally, 1mΨ modification can enhance the stability and translational efficiency of the mRNA.[8][13][14]

Q3: What are the primary sources of immunogenicity from IVT 1mΨ-mRNA?

A: Even with 1mΨ modification, IVT mRNA preparations can still be immunogenic. The primary sources are:

  • Double-stranded RNA (dsRNA) contaminants: dsRNA is an unavoidable byproduct of the in vitro transcription process and a potent activator of innate immune sensors such as TLR3, RIG-I, and MDA5.[1][15][16] Even trace amounts of dsRNA can trigger a strong inflammatory response.

  • Residual single-stranded RNA (ssRNA) recognition: While 1mΨ reduces recognition, some immune sensors, particularly TLR7 and TLR8 in endosomes, can still recognize ssRNA sequences, especially those rich in uridine (even if modified).[17][18][19]

  • Impurities from the IVT reaction: Residual components from the manufacturing process, such as DNA templates, enzymes, and unincorporated nucleotides, can contribute to immunogenicity.

Q4: Which innate immune pathways are activated by IVT mRNA?

A: IVT mRNA can activate several innate immune pathways through various pattern recognition receptors (PRRs):[2][20]

  • Endosomal Toll-Like Receptors (TLRs): TLR3 recognizes dsRNA, while TLR7 and TLR8 recognize ssRNA.[2][21] Activation of these receptors leads to the production of pro-inflammatory cytokines and type I interferons (IFNs).[1]

  • Cytosolic RIG-I-Like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are located in the cytoplasm and detect dsRNA.[20] Their activation triggers a signaling cascade through MAVS, leading to the production of type I IFNs.[20]

  • Other sensors: Protein kinase R (PKR) and 2'-5'-oligoadenylate synthetase (OAS) are also activated by dsRNA.[1] PKR activation can shut down protein translation, while the OAS/RNase L system leads to mRNA degradation.[1][14]

Innate Immune Sensing of IVT mRNA

InnateImmuneSensing cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus mRNA_cyto IVT mRNA (dsRNA contaminant) RIG_I RIG-I / MDA5 mRNA_cyto->RIG_I senses dsRNA PKR PKR mRNA_cyto->PKR activates MAVS MAVS RIG_I->MAVS activates IRF37 IRF3/7 MAVS->IRF37 signals NFkB_cyto NF-κB MAVS->NFkB_cyto signals IRF37_nuc IRF3/7 IRF37->IRF37_nuc translocates NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition mRNA_endo IVT mRNA (ssRNA/dsRNA) TLR3 TLR3 mRNA_endo->TLR3 dsRNA TLR78 TLR7/8 mRNA_endo->TLR78 ssRNA TRIF TRIF TLR3->TRIF activates MyD88 MyD88 TLR78->MyD88 activates TRIF->IRF37 signals MyD88->NFkB_cyto signals Genes IFN & Cytokine Genes IRF37_nuc->Genes induce transcription NFkB_nuc->Genes induce transcription Cytokines Type I Interferons & Pro-inflammatory Cytokines Genes->Cytokines expressed as

Caption: Innate immune pathways activated by IVT mRNA.

Troubleshooting Guides

Q5: High levels of inflammatory cytokines (e.g., IFN-α, TNF-α) are observed after transfecting cells with my 1mΨ-mRNA. What are the likely causes and solutions?

A: This is a classic sign of an immune response to the mRNA preparation.

  • Likely Cause 1: dsRNA Contamination. This is the most common culprit. The IVT process can generate dsRNA byproducts that are highly immunogenic.[16]

    • Solution: Implement a robust purification strategy to remove dsRNA. Standard precipitation methods are often insufficient.[17] High-performance liquid chromatography (HPLC) is very effective but can be costly and uses toxic solvents.[17] A more accessible and scalable alternative is cellulose-based chromatography, which selectively binds and removes dsRNA.[17][22] Other methods include hydrophobic interaction chromatography and anion exchange chromatography.[15][23]

  • Likely Cause 2: Poor Quality DNA Template. Impurities in the linearized plasmid DNA used for IVT can increase the formation of dsRNA byproducts.[15]

    • Solution: Purify the linearized DNA template before the IVT reaction. Hydrophobic interaction chromatography has been shown to be effective for this purpose, leading to a significant reduction in dsRNA formation.[15]

  • Likely Cause 3: Suboptimal IVT Reaction Conditions. The conditions of the transcription reaction itself can influence the generation of immunogenic byproducts.

    • Solution: Optimize the IVT reaction. This can involve adjusting enzyme or nucleotide concentrations and using real-time monitoring techniques like capillary electrophoresis to track the reaction and detect dsRNA formation early.[15]

Q6: Protein expression from my 1mΨ-mRNA is lower than expected or absent. How can I troubleshoot this?

A: Low protein expression can stem from issues with mRNA integrity, immunogenicity, or translational efficiency.

  • Likely Cause 1: Immune-Mediated Translational Shutdown. Activation of dsRNA sensors like PKR can lead to the phosphorylation of eIF2α, which halts global protein synthesis.[1][14] The OAS/RNase L pathway can also degrade your mRNA.[14]

    • Solution: Ensure the mRNA is highly pure and free of dsRNA contaminants, as described in Q5. The use of 1mΨ is intended to prevent this, but significant dsRNA contamination can override its protective effect.[18]

  • Likely Cause 2: mRNA Degradation. The mRNA may be unstable due to issues with its structural elements.

    • Solution: Verify the integrity of the 5' cap and the 3' poly(A) tail, as both are critical for mRNA stability and translation.[13] Ensure your handling procedures are RNase-free.

  • Likely Cause 3: Suboptimal 1mΨ Modification Ratio. While global replacement of uridine with 1mΨ is common, some studies suggest that in certain cell lines, a high modification ratio (e.g., 100%) can result in lower protein expression compared to partial modification (e.g., 5-20%).[8]

    • Solution: If possible, synthesize mRNA with varying ratios of 1mΨ to uridine (e.g., 10%, 25%, 50%, 100%) and test them in your specific cell type to find the optimal level for protein expression.[8]

  • Likely Cause 4: Ribosomal Frameshifting. The 1mΨ modification has been reported to cause +1 ribosomal frameshifting at certain "slippery" sequences, which could lead to truncated or non-functional proteins.[24][25]

    • Solution: Analyze your mRNA's open reading frame for potential slippery sequences (stretches of identical or similar nucleotides). If present, consider making synonymous codon changes to these regions to mitigate the risk of frameshifting.[25]

Troubleshooting Low Protein Expression

TroubleshootingProteinExpression Start Low/Absent Protein Expression CheckPurity Is mRNA preparation highly pure? Start->CheckPurity CheckIntegrity Are 5' Cap and Poly(A) Tail intact? CheckPurity->CheckIntegrity Yes Purify Action: Purify mRNA to remove dsRNA (HPLC, Cellulose) CheckPurity->Purify No CheckRatio Is 1mΨ modification ratio optimized? CheckIntegrity->CheckRatio Yes VerifyStructure Action: Verify mRNA integrity (e.g., gel electrophoresis). Ensure RNase-free handling. CheckIntegrity->VerifyStructure No CheckSequence Does sequence contain slippery sites? CheckRatio->CheckSequence Yes OptimizeRatio Action: Test different 1mΨ incorporation ratios (e.g., 10%, 50%, 100%). CheckRatio->OptimizeRatio No ModifyCodons Action: Introduce synonymous codon mutations at slippery sequences. CheckSequence->ModifyCodons Yes Success Protein Expression Restored CheckSequence->Success No Purify->CheckIntegrity VerifyStructure->CheckRatio OptimizeRatio->CheckSequence ModifyCodons->Success

Caption: Troubleshooting logic for low protein expression from 1mΨ-mRNA.

Experimental Protocols

Protocol 1: Purification of IVT mRNA using Cellulose (B213188) Chromatography to Remove dsRNA

This protocol is adapted from a facile method for dsRNA removal and provides a cost-effective alternative to HPLC.[17][22]

Materials:

  • IVT mRNA preparation

  • Cellulose powder (fibrous, medium)

  • Binding/Wash Buffer: 1x STE (100 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA) with 18% ethanol (B145695)

  • Elution Buffer: 1x STE without ethanol

  • RNase-free water, tubes, and filter columns

Methodology:

  • Cellulose Matrix Preparation: a. Resuspend cellulose powder in RNase-free water to create a slurry. b. Pack the slurry into a spin column and wash it three times with RNase-free water to remove fine particles. c. Equilibrate the column by washing it twice with the Binding/Wash Buffer.

  • mRNA Binding: a. Dilute the IVT mRNA sample with an equal volume of 2x Binding/Wash Buffer (1x STE with 36% ethanol) to achieve a final ethanol concentration of 18%. b. Load the diluted mRNA sample onto the equilibrated cellulose column. c. Incubate for 5 minutes at room temperature. This allows the dsRNA to selectively bind to the cellulose matrix.

  • Washing: a. Centrifuge the column to pass the solution through. The flow-through contains your purified ssRNA. Collect this flow-through. b. To maximize recovery, wash the column once with the 1x Binding/Wash Buffer and collect this wash, pooling it with the initial flow-through. The dsRNA remains bound to the column.

  • Recovery: a. Precipitate the mRNA from the pooled flow-through using standard methods (e.g., sodium acetate (B1210297) and ethanol/isopropanol). b. Resuspend the purified mRNA pellet in RNase-free water or a suitable buffer.

  • Quality Control: a. Assess the integrity and concentration of the purified mRNA using a Bioanalyzer or Nanodrop. b. (Optional) Confirm dsRNA removal by dot blot assay using a dsRNA-specific antibody or by measuring the immune response in a cell-based assay.

Protocol 2: Ex Vivo Human Whole Blood Assay for Measuring Cytokine Induction

This protocol provides a physiologically relevant method to assess the immunogenicity of mRNA formulations without the need for laborious PBMC isolation.[26]

Materials:

  • Freshly drawn human whole blood from healthy donors (using heparin tubes)

  • mRNA formulation (e.g., complexed with a transfection reagent or encapsulated in LNPs)

  • RPMI 1640 medium

  • Positive Control: LPS (lipopolysaccharide)

  • Negative Control: Vehicle/buffer used for mRNA formulation

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IFN-α, IL-6)

Methodology:

  • Preparation: a. Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium. b. Prepare serial dilutions of your mRNA formulation, positive control, and negative control in RPMI 1640.

  • Incubation: a. Add 180 µL of the diluted whole blood to each well of a 96-well plate. b. Add 20 µL of your mRNA sample or control to the corresponding wells. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

  • Sample Collection: a. After incubation, centrifuge the plate to pellet the blood cells. b. Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • Cytokine Measurement: a. Analyze the collected plasma for the presence of specific cytokines using commercial ELISA kits according to the manufacturer's instructions. b. Measure the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.

  • Data Analysis: a. Compare the cytokine levels induced by your mRNA samples to those of the negative and positive controls. A significant increase over the negative control indicates an immunogenic response.

Experimental Workflow for Immunogenicity Assessment

Workflow Start Start: IVT mRNA Synthesis Purification Step 1: dsRNA Purification (e.g., Cellulose Chromatography, HPLC) Start->Purification QC1 Step 2: Quality Control (Integrity, Concentration, Purity) Purification->QC1 Formulation Step 3: Formulation (e.g., LNP encapsulation) QC1->Formulation InVitroAssay Step 4a: In Vitro / Ex Vivo Assay (PBMCs, Whole Blood Assay) Formulation->InVitroAssay InVivoAssay Step 4b: In Vivo Assay (e.g., Mouse model) Formulation->InVivoAssay CytokineAnalysis Step 5: Endpoint Analysis - Cytokine profiling (ELISA) - Gene expression (qPCR) InVitroAssay->CytokineAnalysis ImmuneCellAnalysis Step 5: Endpoint Analysis - Antibody titers (ELISA) - T-cell response (ELISpot) InVivoAssay->ImmuneCellAnalysis End End: Immunogenicity Profile CytokineAnalysis->End ImmuneCellAnalysis->End

Caption: A typical workflow for assessing mRNA immunogenicity.

Key Data Summary

Table 1: Qualitative Comparison of Nucleoside Modifications on mRNA Properties

FeatureUnmodified mRNA (Uridine)Pseudouridine (Ψ)This compound (1mΨ)Reference
Innate Immune Activation HighReducedStrongly Reduced[4][5][6][8]
Protein Expression Low (due to immune response)EnhancedHighly Enhanced[9][10][11]
Translational Fidelity HighGenerally HighHigh (may cause frameshifting at specific sites)[5][24][27]
mRNA Stability LowIncreasedIncreased[13][14]

Table 2: Overview of mRNA Purification Methods for dsRNA Removal

Purification MethodPrincipleAdvantagesDisadvantagesReference
LiCl Precipitation Differential solubility of ssRNA vs. dsRNA/DNASimple, inexpensiveInefficient at removing dsRNA from long mRNA transcripts[17]
Ion-Pair Reversed-Phase HPLC Separation based on hydrophobicity and chargeHighly effective, high purityNot easily scalable, uses toxic solvents (acetonitrile), expensive equipment[16][17]
Anion Exchange Chromatography (AEX) Separation based on negative charge of phosphate (B84403) backboneHigh resolution and selectivityPotential for mRNA degradation at high pH elution conditions[15][23]
Cellulose Chromatography Selective binding of dsRNA to cellulose in an ethanol bufferSimple, cost-effective, scalable, avoids toxic solventsMay require optimization of buffer conditions for different mRNAs[17][22]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityCan be used to purify the DNA template to prevent dsRNA formationPrimarily used for template purification, not direct mRNA dsRNA removal[15]

References

impact of N1-Methylsulfonyl pseudouridine on mRNA secondary structure and function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ)-modified mRNA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis and functional analysis of m1Ψ-modified mRNA.

Q1: My in vitro transcription (IVT) yield of m1Ψ-modified mRNA is lower than that of unmodified mRNA. What could be the cause?

A1: Lower yields with modified nucleotides can be a common issue. Here are several potential causes and troubleshooting steps:

  • Suboptimal Nucleotide Concentration: The concentration of NTPs, including the m1ΨTP, is critical. Ensure the final concentration of each nucleotide is optimal for your specific RNA polymerase, typically in the millimolar range. Some polymerases may have different affinities for modified NTPs.

  • Enzyme Inhibition: High concentrations of modified NTPs can sometimes inhibit T7 RNA polymerase. If you suspect this, try titrating the concentration of m1ΨTP in your reaction.

  • Reaction Conditions: Ensure other reaction components are optimal. This includes the concentration of your linearized DNA template, MgCl₂, and the reaction buffer. Incubation time and temperature (typically 37°C for 2-4 hours) should also be optimized.[]

  • Template Quality: The purity of your DNA template is crucial. Contaminants such as salts, ethanol, or RNases can inhibit transcription.[2][3] Always use high-quality, purified linearized template DNA.

Q2: I'm observing lower-than-expected protein expression after transfecting cells with m1Ψ-modified mRNA. What are the possible reasons?

A2: While m1Ψ generally enhances translation, suboptimal results can occur. Consider the following:

  • mRNA Integrity: Verify the integrity of your purified m1Ψ-mRNA using gel electrophoresis. The presence of shorter, incomplete transcripts can significantly reduce the yield of the full-length protein.[]

  • Purification Issues: Inefficient purification can leave behind contaminants from the IVT reaction, such as unincorporated NTPs, enzymes, and DNA template fragments, which can be cytotoxic or inhibit translation. Double-stranded RNA (dsRNA) byproducts are potent activators of innate immune responses that shut down translation.[4] Chromatographic purification is recommended to remove dsRNA.

  • Delivery Method: The efficiency of transfection or delivery into your target cells is a critical factor. Optimize your delivery method (e.g., lipid nanoparticles, electroporation) for your specific cell type.

  • Context-Dependent Effects: The impact of m1Ψ can be context-dependent, influenced by the surrounding sequence.[5] While generally beneficial, in some specific sequence contexts, it may not provide the expected boost in translation.

Q3: How does the ratio of m1Ψ modification affect the immunogenicity and stability of my mRNA?

A3: The degree of m1Ψ incorporation has a direct impact on both immunogenicity and stability.

  • Immunogenicity: A higher ratio of m1Ψ modification generally leads to a greater reduction in the innate immune response. This is because m1Ψ helps the mRNA evade recognition by pattern recognition receptors like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I.[6] Studies have shown that a high modification ratio significantly reduces the expression of inflammatory cytokines like IL-6, TNF-α, and IFN-β1.[3][6]

  • Stability: Increased m1Ψ modification is positively correlated with enhanced mRNA stability, protecting it from degradation.[6]

  • Translation Efficiency: The relationship is not always linear. While high modification ratios (e.g., 100%) are excellent for reducing immunogenicity, some studies suggest that very high ratios might slightly decrease translational efficiency compared to intermediate levels.[6] The optimal ratio may need to be determined empirically for your specific application, balancing high protein expression with low immunogenicity.

Q4: I've read that m1Ψ can cause ribosomal frameshifting. How can I mitigate this?

A4: Recent studies have indicated that m1Ψ modification can, in some contexts, lead to low levels of +1 ribosomal frameshifting.[7][8] This is thought to be caused by altered interactions between the modified codon and the ribosome, potentially causing it to "slip".

  • Codon Optimization: The simplest way to mitigate this is through codon optimization during the design of your mRNA sequence. Since the genetic code is redundant, you can often choose synonymous codons that are less prone to frameshifting when modified. For example, if a UUU codon (which would become three consecutive m1Ψs) is found to be problematic, it could be replaced with UUC, which also codes for Phenylalanine but would have a different modification pattern.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of m1Ψ modification from various studies.

Table 1: Impact of N1-Methylsulfonyl pseudouridine (m1Ψ) on Protein Expression

mRNA ModificationCell Type / SystemProtein ReporterFold Increase in Protein Expression (vs. Unmodified)Reference
100% m1ΨCell-free (Krebs extract)Luciferase~7.4-fold[10]
100% m1ΨHEK293T CellsEGFP>10-fold[11]
100% m1ΨHuman Fibroblast-like SynoviocytesEGFPSignificantly higher[3][12]
100% m1ΨHeLa CellsVarious~1.5-fold (mean across sequences)[2]
100% m1Ψ + Cap1MEF CellsHemagglutinin (HA)Significantly higher[9]

Table 2: Impact of this compound (m1Ψ) on Immunogenicity

mRNA ModificationCell TypeMeasured Cytokine% Reduction (vs. Unmodified)Reference
100% m1ΨHuman Fibroblast-like SynoviocytesIL-6, TNF-α, CXCL10Suppressed to near baseline[3][12]
100% m1Ψ293T CellsRIG-I, RANTES, IL-6, IFN-β1, TNF-αSignificantly reduced[6]
100% m1ΨMonocytic lineage cells (in vivo)SEAP (innate immunity reporter)30-70% reduction[13]

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol outlines the steps for synthesizing m1Ψ-modified mRNA from a linearized DNA template.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (high purity, >100 ng/µL)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 20 mM Spermidine, 250 mM DTT, 0.2% Triton X-100)

  • ATP, GTP, CTP solutions (100 mM)

  • UTP and N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solutions (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • TURBO DNase

  • RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

  • Thaw Reagents: Thaw all components on ice. Keep enzymes on ice at all times.

  • Assemble Reaction: In a nuclease-free tube on ice, assemble the following reaction in order. For a 20 µL reaction:

    • Nuclease-free water: to final volume

    • 10x Transcription Buffer: 2 µL

    • ATP Solution (100 mM): 2 µL

    • GTP Solution (100 mM): 2 µL

    • CTP Solution (100 mM): 2 µL

    • m1ΨTP Solution (100 mM): 2 µL (Note: This results in 100% substitution. For partial substitution, create a mix of UTP and m1ΨTP.)

    • Linearized DNA Template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.[]

  • DNase Treatment: Add 1 µL of TURBO DNase to the reaction mixture to digest the DNA template. Mix gently and incubate at 37°C for 15 minutes.

  • Purification: Purify the mRNA using your chosen method (e.g., LiCl precipitation, silica (B1680970) column, or magnetic beads) according to the manufacturer's instructions. This step is critical to remove enzymes, salts, and unincorporated nucleotides.

  • Quantification and Quality Control: Measure the mRNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose (B213101) gel. A single, sharp band at the expected size indicates a high-quality product.

Protocol 2: In Vitro Translation (Cell-Free Protein Synthesis)

This protocol describes how to assess the translational capacity of your m1Ψ-modified mRNA using a commercially available rabbit reticulocyte lysate system.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) kit (contains lysate, amino acid mixtures, reaction buffer)

  • Purified m1Ψ-modified mRNA (and unmodified control mRNA)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all kit components on ice as instructed by the manufacturer.

  • Prepare Reactions: In a nuclease-free microcentrifuge tube on ice, set up the translation reactions. A typical 25 µL reaction might include:

    • RRL: 12.5 µL

    • Amino Acid Mixture (minus Leucine or Methionine if radiolabeling): 0.5 µL

    • Reaction Buffer: 1 µL

    • mRNA template: 0.5 - 1.0 µg

    • Nuclease-free water: to 25 µL

  • Incubation: Mix the components gently. Incubate the reaction at 30°C for 60-90 minutes.

  • Analysis: Analyze the protein product. The method of analysis depends on the protein being expressed:

    • SDS-PAGE and Autoradiography: If using radiolabeled amino acids (e.g., ³⁵S-Methionine), resolve the proteins on an SDS-PAGE gel and visualize by autoradiography.

    • Western Blot: Detect the protein of interest using a specific primary antibody.

    • Enzymatic/Fluorescence Assay: If the protein is an enzyme or fluorescent (like Luciferase or GFP), measure its activity or fluorescence using a plate reader.

Protocol 3: Cellular mRNA Stability Assay

This protocol uses the transcriptional inhibitor Actinomycin D to measure the decay rate of your transfected mRNA in cultured cells.

Materials:

  • Cultured cells of interest

  • Transfection reagent

  • Purified m1Ψ-modified mRNA

  • Actinomycin D solution (typically 5 mg/mL in DMSO)

  • Cell lysis buffer

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, primers for your mRNA and a stable housekeeping gene, qPCR master mix)

Procedure:

  • Cell Seeding: Seed cells in multiple wells of a culture plate (e.g., a 12-well plate) to have separate wells for each time point. Allow cells to adhere overnight.

  • Transfection: Transfect the cells with your m1Ψ-modified mRNA using an optimized protocol for your cell line.

  • Transcription Inhibition: After a set period to allow for initial protein expression (e.g., 4-6 hours post-transfection), add Actinomycin D to the culture medium to a final concentration of 5 µg/mL. This is your t=0 time point.

  • Time Course Harvest: Harvest the cells at various time points after adding Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours). To harvest, wash the cells with PBS, then lyse them directly in the well using the lysis buffer from your RNA extraction kit.

  • RNA Extraction: Extract total RNA from the cell lysates for each time point according to the kit manufacturer's protocol.

  • RT-qPCR Analysis:

    • Synthesize cDNA from an equal amount of total RNA from each time point.

    • Perform qPCR using primers specific to your mRNA of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Normalize the Ct values of your target mRNA to the housekeeping gene for each time point (ΔCt).

    • Calculate the amount of remaining mRNA at each time point relative to the t=0 time point (using the 2^-ΔΔCt method).

    • Plot the percentage of remaining mRNA versus time on a semi-log plot. The time at which 50% of the mRNA remains is the half-life (t₁/₂).

Visualizations: Workflows and Mechanisms

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

experimental_workflow cluster_prep 1. Template Preparation cluster_ivt 2. In Vitro Transcription (IVT) cluster_analysis 3. Analysis & Function plasmid Plasmid DNA linearize Linearization (Restriction Digest) plasmid->linearize purify_dna Template Purification linearize->purify_dna ivt_mix IVT Reaction (T7 Polymerase, NTPs, m1ΨTP) purify_dna->ivt_mix dnase DNase Treatment ivt_mix->dnase purify_rna mRNA Purification (e.g., Chromatography) dnase->purify_rna qc QC (Gel, Conc.) purify_rna->qc transfection Cell Transfection qc->transfection expression Protein Expression (Western, Flow Cytometry) transfection->expression stability Stability Assay (ActD Chase) transfection->stability immunogenicity Immuno-Assay (Cytokine ELISA) transfection->immunogenicity

Caption: Experimental workflow for generating and analyzing m1Ψ-modified mRNA.

immune_evasion cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA (dsRNA contaminants) tlr TLR7/8 (Endosome) RIG-I (Cytosol) unmod_mrna->tlr Recognized signaling Innate Immune Signaling (MyD88, MAVS) tlr->signaling response Type I IFN & Cytokines (TNF-α, IL-6) signaling->response translation_off Translation Shutdown & mRNA Degradation response->translation_off mod_mrna m1Ψ-Modified mRNA tlr_mod TLR7/8 (Endosome) RIG-I (Cytosol) mod_mrna->tlr_mod Recognition Evaded translation_on Stable mRNA & Enhanced Translation tlr_mod->translation_on

Caption: Mechanism of m1Ψ in reducing innate immune activation.

References

Technical Support Center: Optimization of LNP Formulation for N1-Methylsulfonyl Pseudouridine (1mSpU) mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of Lipid Nanoparticle (LNP) formulations for N1-Methylsulfonyl pseudouridine (B1679824) (1mSpU)-modified mRNA.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation, characterization, and in vitro/in vivo evaluation of 1mSpU-mRNA loaded LNPs.

Problem Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) Suboptimal N:P ratio.Optimize the N:P ratio (ratio of protonatable nitrogen in the ionizable lipid to anionic phosphate (B84403) groups in the mRNA). Ratios of 3 to 6 are common starting points for optimization.[1][2]
Inefficient mixing during formulation.Ensure rapid and homogenous mixing of the lipid-ethanol and mRNA-aqueous phases. Microfluidic mixing is a highly reproducible method.[1][3][4][5]
Inappropriate lipid composition.The molar ratio of the four main lipid components (ionizable lipid, DSPC, cholesterol, and PEG-lipid) is critical. A common starting point is a molar ratio of 50:10:38.5:1.5, respectively.[2] Adjusting these ratios can significantly impact encapsulation efficiency.
Degradation of mRNA.Ensure the use of nuclease-free water and reagents.[6] Consider the stability of the 1mSpU-mRNA itself.
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) Aggregation of LNPs.Increase the molar ratio of the PEG-lipid (e.g., from 1.5% to 2.5%) to provide a better steric shield.[7][8]
Suboptimal flow rate or mixing conditions in microfluidics.Optimize the total flow rate and the flow rate ratio of the aqueous and organic phases.[9]
Incorrect buffer composition.The ionic strength and pH of the buffers used for formulation and dialysis are important. Dialyze against a suitable buffer like PBS at pH 7.4.[2]
Poor In Vitro Transfection Efficiency Inefficient endosomal escape.The choice of ionizable lipid is crucial for endosomal escape. Lipids with a pKa between 6.2 and 6.7 are often effective.[]
Low cellular uptake.Particle size and surface charge (zeta potential) influence cellular uptake. Smaller particles (around 80-120 nm) are often efficiently internalized.[9]
Instability of LNPs in culture media.Assess the stability of your LNPs in the presence of serum. Formulations with higher helper lipid content may exhibit improved stability.[11][12]
High Immunogenicity or Toxicity Contaminants in the formulation.Ensure all components, including lipids and mRNA, are of high purity and low in endotoxins.[6]
Inappropriate LNP components.Certain cationic lipids can be more immunogenic. Consider using ionizable lipids that are known to be well-tolerated.[13]
LNP Instability During Storage (Aggregation, mRNA leakage) Inadequate storage conditions.Store LNPs at appropriate temperatures, typically 2-8°C for short-term and frozen (-20°C or -80°C) for long-term storage.[][14]
Hydrolysis of lipids or mRNA.Lyophilization (freeze-drying) with a cryoprotectant like sucrose (B13894) or trehalose (B1683222) can significantly improve long-term stability.[13]
Oxidative degradation.Minimize exposure to light and oxygen. Consider using antioxidants if compatible with the formulation.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the formulation and handling of 1mSpU-mRNA LNPs.

1. What is the optimal N:P ratio for encapsulating 1mSpU-mRNA?

The optimal N:P ratio (the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate groups in the mRNA) is critical for efficient encapsulation and subsequent protein expression.[1] While a ratio of 6 is frequently used as a starting point in many protocols, the ideal ratio can vary depending on the specific ionizable lipid, the length of the mRNA, and the overall lipid composition.[2] It is recommended to perform a titration experiment, testing N:P ratios from 3 to 10, to determine the optimal condition for your specific formulation.[15]

2. How do the different lipid components contribute to the LNP formulation?

Each lipid component plays a crucial role in the structure and function of the LNP:

  • Ionizable Cationic Lipid: This is a key component for encapsulating the negatively charged mRNA at a low pH and facilitating its release into the cytoplasm after endocytosis.[7][]

  • Phospholipid (e.g., DSPC): This helper lipid contributes to the structural integrity of the LNP.[7]

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer.[7][13]

  • PEG-Lipid: The polyethylene (B3416737) glycol (PEG)-lipid helps to control the particle size during formulation and provides a hydrophilic shield that reduces aggregation and can prolong circulation time in vivo.[7]

3. What are the critical quality attributes (CQAs) to measure for LNP characterization?

The following CQAs are essential for ensuring the quality and consistency of your LNP-mRNA formulation:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[4]

  • Zeta Potential: Indicates the surface charge of the LNPs.[1]

  • mRNA Encapsulation Efficiency: Determined using assays like the RiboGreen assay.[1]

  • Lipid Concentration and Ratios: Can be assessed using techniques like HPLC-CAD.[4]

  • mRNA Integrity: Can be evaluated by gel electrophoresis.[4]

4. What are the best practices for storing LNP-mRNA formulations?

For short-term storage (a few weeks), refrigeration at 2-8°C is generally acceptable.[14] For long-term storage, freezing at -20°C or -80°C is recommended to prevent degradation of both the mRNA and the lipid components.[][14] To further enhance stability, especially for long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is a common and effective strategy.[13]

5. How can I improve the in vivo performance of my LNP-mRNA formulation?

Optimizing the in vivo performance involves a multi-faceted approach:

  • Lipid Composition: The choice of ionizable lipid and the molar ratio of the lipid components significantly influence biodistribution and transfection efficiency.[11][12]

  • Particle Size: Particle size can affect circulation half-life and tissue targeting. Sizes between 80-120 nm are often a good starting point for systemic delivery.[9]

  • PEG-Lipid: The length and density of the PEG-lipid can be modified to alter the pharmacokinetic profile of the LNPs.[16]

  • Route of Administration: The route of administration (e.g., intravenous, intramuscular) will significantly impact the biodistribution and the primary cells transfected.

Experimental Protocols

Detailed methodologies for key experiments in LNP-mRNA formulation and characterization.

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a standard method for producing LNP-mRNA using a microfluidic mixing device.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration can be around 10-20 mg/mL.

    • Aqueous Phase: Dissolve the N1-Methylsulfonyl pseudouridine-modified mRNA in a low pH buffer, such as 50 mM sodium acetate (B1210297) buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).

  • Dialysis:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove the ethanol and raise the pH.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNPs using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Characterization of LNP Size and Zeta Potential

  • Sample Preparation:

    • For size measurement, dilute the LNP formulation in PBS (pH 7.4) to an appropriate concentration for Dynamic Light Scattering (DLS) analysis.

    • For zeta potential measurement, dilute the LNPs in a low ionic strength buffer (e.g., 1 mM KCl) to reduce the effects of charge screening.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Load the diluted sample into a cuvette and place it in the instrument.

    • Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Use an appropriate electrophoretic light scattering instrument.

    • Load the diluted sample into the specific cell for zeta potential measurement.

    • Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

Protocol 3: Determination of mRNA Encapsulation Efficiency

This protocol utilizes a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded RNA.

  • Prepare two sets of samples:

    • Total mRNA: Dilute the LNP formulation in a buffer containing a surfactant (e.g., 0.1% Triton X-100) to disrupt the LNPs and release all the encapsulated mRNA.

    • Free mRNA: Dilute the LNP formulation in a buffer without surfactant.

  • Standard Curve:

    • Prepare a standard curve of known mRNA concentrations.

  • Fluorescence Measurement:

    • Add the RiboGreen reagent to the samples and the standards.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Use the standard curve to determine the concentration of total mRNA and free mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Visualizations

Diagrams illustrating key concepts and workflows in LNP-mRNA formulation.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_Ethanol Lipid Mix in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous 1mSpU-mRNA in Aqueous Buffer (pH 4) mRNA_Aqueous->Microfluidic_Mixing Dialysis Dialysis (PBS, pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration Concentration->Sterilization Final_LNP Final LNP-mRNA Formulation Sterilization->Final_LNP LNP_Characterization_Flow cluster_physical Physical Characterization cluster_chemical Chemical & Biological Characterization LNP_Sample LNP-mRNA Sample DLS Dynamic Light Scattering (Size, PDI) LNP_Sample->DLS Zeta Zeta Potential (Surface Charge) LNP_Sample->Zeta RiboGreen RiboGreen Assay (Encapsulation Efficiency) LNP_Sample->RiboGreen HPLC HPLC-CAD (Lipid Composition) LNP_Sample->HPLC Gel Gel Electrophoresis (mRNA Integrity) LNP_Sample->Gel

References

Technical Support Center: Scaling Up N1-Methylsulfonyl pseudouridine (m1Ψ) mRNA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ) modified mRNA.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up m1Ψ-mRNA production?

A1: Scaling up m1Ψ-mRNA production from laboratory to industrial-scale manufacturing presents several key challenges.[1] These include maintaining consistent product quality, ensuring high yields, and managing process efficiency.[2][3] Specific hurdles often arise during in vitro transcription (IVT), purification of the mRNA product, and ensuring the final product's stability and integrity.[4][5][6] A lack of standardized processes and equipment specifically designed for large-volume mRNA production can further complicate scalability.[4][5]

Q2: Why is N1-methylpseudouridine (m1Ψ) used in therapeutic mRNA production?

A2: N1-methylpseudouridine (m1Ψ) is a modified nucleoside that replaces uridine (B1682114) in therapeutic mRNA to enhance its efficacy and safety.[7][8] Incorporating m1Ψ into the mRNA sequence has been shown to reduce the innate immunogenicity of the RNA molecule, which can otherwise trigger adverse inflammatory responses.[9][10][11] Additionally, m1Ψ modification can lead to increased protein translation and enhanced stability of the mRNA, resulting in a more potent therapeutic effect.[8][9][12] The COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna both utilize m1Ψ-modified mRNA.[9]

Q3: What are the critical quality attributes (CQAs) for m1Ψ-mRNA that need to be monitored during scale-up?

A3: Critical quality attributes for m1Ψ-mRNA include purity, integrity, capping efficiency, and the length of the poly(A) tail.[5][13] Purity refers to the absence of contaminants such as residual DNA templates, enzymes, and double-stranded RNA (dsRNA) byproducts.[3][14] Integrity relates to the proportion of full-length, non-fragmented mRNA transcripts.[15] High capping efficiency is crucial for mRNA stability and translation efficiency, while a consistent poly(A) tail length also contributes to stability and translational efficacy.[1][13]

Q4: How does the incorporation of m1Ψ affect the in vitro transcription (IVT) reaction?

A4: The complete substitution of uridine triphosphate (UTP) with m1Ψ-triphosphate (m1ΨTP) can influence the IVT reaction. While RNA polymerases can effectively incorporate m1ΨTP, the reaction kinetics and overall yield may differ from those of unmodified mRNA synthesis.[] Studies have shown that m1Ψ is incorporated with higher fidelity than its predecessor, pseudouridine (Ψ).[17][18] However, the generation of fragmented mRNA can be an issue, with one study noting that m1Ψ substitution resulted in only 83.13% complete mRNA products.[15] Optimization of IVT parameters is therefore critical to maximize the yield of full-length transcripts.

Q5: What are the main sources of impurities in large-scale m1Ψ-mRNA production?

A5: Impurities in large-scale m1Ψ-mRNA production can originate from various stages of the manufacturing process.[14] During IVT, byproducts such as double-stranded RNA (dsRNA), abortive short transcripts, and RNA:DNA hybrids can form.[14] Other potential contaminants include residual components from the IVT reaction, such as the DNA template, RNA polymerase, and unincorporated nucleotides.[2] Downstream purification steps may also introduce impurities if not properly controlled. The quality of raw materials, particularly the purity of the m1ΨTP, is also a critical factor, as impurities in the nucleotide stock can be incorporated into the mRNA product.[7]

Section 2: Troubleshooting Guides

In Vitro Transcription (IVT) Issues

Problem: Low mRNA Yield

Potential Cause Troubleshooting Step
Suboptimal Reagent Concentrations Optimize the concentration of key components, particularly the DNA template, NTPs (including m1ΨTP), and magnesium ions (Mg2+).[19] The ratio of Mg2+ to NTPs is a critical parameter to balance enzyme performance and byproduct formation.[]
Enzyme Inactivity Ensure the T7 RNA polymerase is of high quality and used at an optimal concentration. Increasing enzyme concentration can enhance yield for longer transcripts, but there is a saturation point.[] Use fresh enzyme and store it correctly.
Poor DNA Template Quality Verify the purity and integrity of the linearized plasmid DNA template. The template must be free of contaminants and fully linearized to ensure efficient transcription of full-length mRNA.[]
Reaction Time and Temperature Optimize the IVT reaction time and temperature. A typical reaction time is 2 hours.[19]

Problem: Low mRNA Integrity (High Percentage of Fragments)

Potential Cause Troubleshooting Step
Premature Termination of Transcription The presence of m1Ψ can sometimes lead to premature termination.[15] Consider using a mutant T7 RNA polymerase engineered for higher processivity and reduced premature termination.[15] Certain DNA sequences, particularly those rich in AU, can also cause early termination.[15]
RNA Degradation Ensure a strictly RNase-free environment. Use RNase-free reagents, consumables, and proper handling techniques.
Excessive Mg2+ Concentration While essential for the reaction, excessively high Mg2+ concentrations can sometimes contribute to RNA fragmentation.[19] Titrate the Mg2+ concentration to find the optimal balance between yield and integrity.
Purification Issues

Problem: Presence of dsRNA in Final Product

Potential Cause Troubleshooting Step
Byproduct of IVT dsRNA is a common byproduct of IVT.[20] Implement a robust purification strategy to remove it.
Inefficient Purification Method Traditional purification methods may not be sufficient. Consider using chromatography techniques such as affinity or membrane chromatography with resins that can effectively separate ssRNA from dsRNA.[3]

Problem: Residual DNA Template or Protein Contamination

Potential Cause Troubleshooting Step
Incomplete DNase Digestion Ensure complete digestion of the DNA template by optimizing the DNase treatment step.[2]
Ineffective Protein Removal Use appropriate purification methods, such as chromatography, to remove the RNA polymerase and other protein components from the IVT reaction.[3]

Section 3: Data Presentation

Table 1: Optimized IVT Parameters for Self-Amplifying m1Ψ-RNA

ParameterOptimized ValueExpected Yield (µg)Expected Integrity (%)
DNA Template Input60 ng/µL1121.586.5
Mg2+ Concentration52 mM
IVT Reaction Time2 h
Cap Analog Concentration10 mM
T7 RNA Polymerase5 U/µL
Data adapted from a study on optimizing self-amplifying RNA integrity.[19]

Section 4: Experimental Protocols

Protocol: Optimization of Mg2+ Concentration in a Scaled-Up IVT Reaction
  • Set up Parallel Reactions: Prepare multiple small-scale (e.g., 1 mL) IVT reactions in parallel. Each reaction should contain the same concentration of DNA template, NTPs (with 100% substitution of UTP with m1ΨTP), T7 RNA polymerase, and buffer, but with varying concentrations of Mg2+. A typical range to test is 20 mM to 60 mM.[19]

  • Incubation: Incubate all reactions at the optimal temperature (typically 37°C) for a standardized time (e.g., 2 hours).[19]

  • Purification: Purify the mRNA from each reaction using a consistent method, such as a silica-based column purification kit.

  • Quantification and Quality Assessment:

    • Measure the mRNA concentration for each reaction using a spectrophotometer (e.g., NanoDrop) to determine the yield.[21]

    • Assess the integrity of the mRNA from each reaction using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

  • Analysis: Compare the yield and integrity across the different Mg2+ concentrations to identify the optimal concentration that provides the best balance of high yield and high integrity.

  • Scale-Up Confirmation: Once the optimal Mg2+ concentration is determined, confirm the results in a larger-scale pilot reaction before moving to full-scale production.

Protocol: dsRNA Removal Using Affinity Chromatography
  • Column Preparation: Equilibrate an affinity chromatography column with a resin specifically designed to bind dsRNA with an appropriate binding buffer.

  • Sample Loading: Load the purified, crude m1Ψ-mRNA sample onto the column. The single-stranded m1Ψ-mRNA will flow through the column, while the dsRNA byproducts will bind to the resin.

  • Collection of Flow-Through: Collect the flow-through fraction, which contains the purified single-stranded m1Ψ-mRNA.

  • Elution (Optional): If desired, the bound dsRNA can be eluted from the column using a high-salt elution buffer for analytical purposes.

  • Analysis: Analyze the flow-through fraction for the presence of dsRNA using a dsRNA-specific ELISA or by gel electrophoresis under non-denaturing conditions to confirm its removal.

Section 5: Visualizations

mRNA_Production_Workflow cluster_upstream Upstream Processing cluster_ivt In Vitro Transcription cluster_downstream Downstream Processing pDNA Plasmid DNA Template Linearization Plasmid Linearization pDNA->Linearization IVT IVT Reaction (T7 Polymerase, NTPs, m1ΨTP) Linearization->IVT Purification1 Initial Purification (DNase Treatment) IVT->Purification1 Chromatography Chromatography (dsRNA Removal) Purification1->Chromatography QC1 In-Process QC (Integrity, Purity) Chromatography->QC1 Capping 5' Capping & 3' Tailing QC1->Capping Purification2 Final Purification Capping->Purification2 QC2 Final QC (Purity, Integrity, Capping) Purification2->QC2 Formulation Formulation (e.g., LNPs) QC2->Formulation

Caption: Workflow for the production and purification of m1Ψ-mRNA.

Troubleshooting_Low_Yield decision decision outcome outcome start Low mRNA Yield Detected check_template Check DNA Template (Purity & Integrity) start->check_template decision_template decision_template check_template->decision_template Template OK? check_reagents Verify Reagent Quality (Enzyme, NTPs) decision_reagents decision_reagents check_reagents->decision_reagents Reagents OK? optimize_mg Optimize Mg2+ Concentration decision_mg decision_mg optimize_mg->decision_mg Yield Improved? optimize_time_temp Optimize Reaction Time & Temperature decision_time_temp decision_time_temp optimize_time_temp->decision_time_temp Yield Improved? yield_ok Yield Improved decision_template->check_reagents Yes outcome_template outcome_template decision_template->outcome_template No (Repurify/Relinerize) decision_reagents->optimize_mg Yes outcome_reagents outcome_reagents decision_reagents->outcome_reagents No (Use Fresh Reagents) decision_mg->optimize_time_temp No decision_mg->yield_ok Yes decision_time_temp->yield_ok Yes outcome_consult outcome_consult decision_time_temp->outcome_consult No (Consult Further)

Caption: Troubleshooting decision tree for low mRNA yield in IVT.

References

methods to assess and improve the purity of N1-Methylsulfonyl pseudouridine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and improving the purity of N1-Methylpseudouridine Triphosphate (N1-me-pUTP), a critical component in mRNA therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in N1-me-pUTP preparations?

A1: Common impurities in N1-me-pUTP synthesis can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route and can include starting materials, intermediates, and byproducts. Examples include unreacted pseudouridine, N1-methylpseudouridine monophosphate (N1-me-pUMP), and N1-methylpseudouridine diphosphate (B83284) (N1-me-pUDP).[1][]

  • Degradation Products: N1-me-pUTP can degrade over time, especially with improper handling or storage, leading to the formation of N1-me-pUDP, N1-me-pUMP, and free phosphate.

  • Residual Solvents and Reagents: Impurities from the purification process, such as residual organic solvents or salts from buffer solutions (e.g., triethylammonium (B8662869) bicarbonate), may be present.[3]

  • Enantiomeric/Diastereomeric Impurities: The synthesis process might produce stereoisomers that are difficult to separate and may impact the biological activity of the final mRNA product.

Q2: Why is high purity of N1-me-pUTP crucial for mRNA synthesis?

A2: High purity of N1-me-pUTP is critical for several reasons:

  • Efficiency of in vitro Transcription: Impurities can inhibit the T7 RNA polymerase, leading to lower mRNA yields and truncated transcripts.

  • Immunogenicity of mRNA: The presence of certain impurities, such as double-stranded RNA byproducts, can trigger an innate immune response, reducing the therapeutic efficacy and potentially causing adverse effects. The use of modified nucleotides like N1-me-pUTP is intended to reduce this immunogenicity.[4][5]

  • Translation Fidelity and Efficacy: Incorrectly incorporated nucleotides or the presence of other contaminants can lead to errors in the translated protein, affecting its function and efficacy.

  • Regulatory Compliance: For therapeutic applications, stringent purity requirements are mandated by regulatory agencies to ensure the safety and consistency of the final drug product.

Q3: What is the acceptable purity level for N1-me-pUTP in therapeutic mRNA manufacturing?

A3: For therapeutic applications, the purity of N1-me-pUTP should ideally be ≥99% as determined by HPLC.[6] Some suppliers offer grades with ≥95% purity for research purposes.[4][5] The absence of critical impurities that could be incorporated into the mRNA transcript is a key consideration.[1]

Troubleshooting Guides

Issue 1: Low Purity of N1-me-pUTP Detected by HPLC

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Verify Reaction Conditions: Ensure optimal temperature, pH, and reaction time for the phosphorylation steps. 2. Enzyme Activity: Check the activity of the kinases used in the enzymatic synthesis. Consider using fresh enzyme preparations.[7][8] 3. Substrate Quality: Use high-purity starting materials (e.g., N1-methylpseudouridine).
Product Degradation 1. Storage Conditions: Store N1-me-pUTP at -20°C or lower in a buffered solution at a neutral pH (around 7.5).[6] 2. Freeze-Thaw Cycles: Aliquot the N1-me-pUTP solution to minimize freeze-thaw cycles.[6]
Suboptimal Purification 1. Column Selection: Use a high-resolution anion-exchange or reversed-phase HPLC column suitable for nucleotide separation.[9][10] 2. Gradient Optimization: Optimize the mobile phase gradient to achieve better separation of N1-me-pUTP from its mono- and di-phosphate forms.[9] 3. Sample Loading: Avoid overloading the column, which can lead to poor resolution.
Issue 2: Discrepancies Between HPLC and Mass Spectrometry Data

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-eluting Impurities 1. Optimize HPLC Method: Adjust the gradient, flow rate, or mobile phase composition to resolve co-eluting peaks. Consider using a different column chemistry. 2. High-Resolution Mass Spectrometry: Use high-resolution MS to differentiate between species with the same nominal mass.[11]
Ion Suppression in MS 1. Sample Preparation: Dilute the sample to reduce matrix effects. 2. Mobile Phase Compatibility: Ensure the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) acetate).
Incorrect Mass Assignment 1. Calibration: Calibrate the mass spectrometer regularly. 2. Adduct Formation: Account for the formation of different adducts (e.g., sodium, potassium) in the mass spectrum.

Purity Assessment Methods

A combination of analytical techniques is recommended for a comprehensive assessment of N1-me-pUTP purity.

Method Information Provided Typical Performance
Anion-Exchange HPLC (AEX-HPLC) Quantifies the triphosphate form relative to mono- and diphosphate impurities.[9]Purity determination with a limit of detection (LOD) and limit of quantification (LOQ) in the low µM range.[9]
Reversed-Phase HPLC (RP-HPLC) Separates N1-me-pUTP from less polar impurities and degradation products.[3]Can achieve baseline separation of various modified nucleotides.[3]
Mass Spectrometry (MS) Confirms the identity of the main peak and identifies impurities based on their mass-to-charge ratio.[12][13][14][15]High-resolution MS can provide accurate mass measurements with ppm accuracy.[14]
Nuclear Magnetic Resonance (NMR) Provides structural confirmation and can detect impurities with different chemical structures.[1]1H, 13C, and 31P NMR are used for structural elucidation.[3]
Enzymatic Assays Assesses the functional purity by measuring the incorporation of N1-me-pUTP into an RNA transcript by RNA polymerase.[16][17][18]Can determine the kinetic parameters (Km and Vmax) for the incorporation of the modified nucleotide.[18]

Experimental Protocols

Protocol 1: Purity Assessment by Anion-Exchange HPLC

This protocol is adapted for the analysis of N1-me-pUTP.

  • Instrumentation: HPLC system with a UV detector and an anion-exchange column (e.g., DNAPac PA200).[9]

  • Mobile Phase:

    • Mobile Phase A: 10 mM NaOH in RNase-free water.[9]

    • Mobile Phase B: 10 mM NaOH, 2 M NaCl in RNase-free water.[9]

  • Gradient:

    • 0-2 min: 0-15% B

    • 2-3 min: 15-55% B

    • 3-4 min: 55-65% B

    • 4-5 min: 65-100% B[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Detection: UV at 260 nm.[9]

  • Sample Preparation: Dilute the N1-me-pUTP sample in RNase-free water to a final concentration within the linear range of the detector.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the N1-me-pUTP peak area relative to the total peak area.

Protocol 2: Purification of N1-me-pUTP by Reversed-Phase HPLC

This protocol outlines a general procedure for purifying modified NTPs.

  • Instrumentation: Preparative or semi-preparative HPLC system with a UV detector and a C18 reversed-phase column.[3]

  • Mobile Phase:

    • Eluent A: 50 mM Triethylammonium bicarbonate (TEAB) in water, pH 7.6.[3]

    • Eluent B: 50 mM TEAB in 50% acetonitrile/water.[3]

  • Gradient: A linear gradient from 0% to 100% Eluent B over 40 minutes is a good starting point and can be optimized based on the separation of the triphosphate from its diphosphate and other impurities.[3]

  • Flow Rate: Dependent on the column dimensions (e.g., 3.5 mL/min for a semi-preparative column).[3]

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the crude N1-me-pUTP in distilled water.

  • Fraction Collection: Collect the fractions corresponding to the main triphosphate peak.

  • Post-Purification: Lyophilize the collected fractions to remove the TEAB buffer. The purified N1-me-pUTP can then be reconstituted in a suitable storage buffer.

Visualizations

Purity_Assessment_Workflow cluster_synthesis N1-me-pUTP Synthesis cluster_analysis Purity Assessment cluster_purification Purification cluster_final Final Product Crude_Product Crude N1-me-pUTP HPLC HPLC Analysis (AEX and/or RP) Crude_Product->HPLC Initial Analysis MS Mass Spectrometry HPLC->MS Identity Confirmation NMR NMR Spectroscopy HPLC->NMR Structural Verification Purification Preparative HPLC HPLC->Purification If purity is low Pure_Product High-Purity N1-me-pUTP (>99%) HPLC->Pure_Product If purity is high Enzymatic_Assay Functional Assay Purification->HPLC Purity Re-assessment Pure_Product->Enzymatic_Assay Functional Validation

Caption: Workflow for assessing and improving N1-me-pUTP purity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Purity Detected Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Degradation Product Degradation? Start->Degradation Suboptimal_Purification Purification Issue? Start->Suboptimal_Purification Optimize_Reaction Optimize Synthesis Conditions Incomplete_Reaction->Optimize_Reaction Check_Storage Verify Storage & Handling Degradation->Check_Storage Refine_Purification Improve Purification Protocol Suboptimal_Purification->Refine_Purification

Caption: Troubleshooting logic for low N1-me-pUTP purity.

References

Validation & Comparative

N1-Methylsulfonyl pseudouridine vs pseudouridine in vivo efficacy comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison reveals that N1-methylpseudouridine (m1Ψ)-modified messenger RNA (mRNA) demonstrates superior in vivo efficacy compared to its pseudouridine (B1679824) (Ψ) counterpart, exhibiting significantly higher protein expression and reduced immunogenicity. These findings position m1Ψ as a pivotal modification for the development of next-generation mRNA therapeutics and vaccines.

Researchers in the field of mRNA technology are continually seeking modifications that can enhance the stability and translational efficiency of mRNA molecules while minimizing adverse immune responses. Among the most promising candidates have been pseudouridine (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ). This guide provides a detailed comparison of their in vivo performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vivo Protein Expression

A key study by Andries et al. (2015) provides a direct in vivo comparison of luciferase reporter protein expression in mice following the administration of mRNA modified with either Ψ or m1Ψ. The results clearly indicate that m1Ψ-modified mRNA leads to substantially higher and more sustained protein expression.[1]

The data below summarizes the in vivo luciferase expression kinetics after intramuscular (i.m.) and intradermal (i.d.) injections of 20 µg of modified firefly luciferase (fLuc) mRNA formulated with a lipofection reagent.

Time PointAdministration RouteMean Radiance (photons/sec/cm²/sr)
Ψ-fLuc mRNA
Day 1 Intramuscular (i.m.)~1.5 x 10⁷
Day 3 Intramuscular (i.m.)~5.0 x 10⁶
Day 7 Intramuscular (i.m.)~1.0 x 10⁶
Day 1 Intradermal (i.d.)~2.0 x 10⁷
Day 3 Intradermal (i.d.)~8.0 x 10⁶
Day 7 Intradermal (i.d.)~2.0 x 10⁶

Data estimated from graphical representations in Andries et al., Journal of Controlled Release, 2015.[1]

A further analysis of the total protein expression, calculated as the area under the curve (AUC) of the expression kinetics over 21 days, reinforces the superiority of the m1Ψ modification.

Administration RouteTotal Luciferase Expression (AUC)
Ψ-fLuc mRNA
Intramuscular (i.m.) ~5.0 x 10⁷
Intradermal (i.d.) ~8.0 x 10⁷

Data estimated from graphical representations in Andries et al., Journal of Controlled Release, 2015.[1]

These results show that m1Ψ-modified mRNA can lead to an approximately 5 to 6-fold increase in total protein expression in vivo compared to Ψ-modified mRNA.

Reduced Immunogenicity of m1Ψ-Modified mRNA

The enhanced performance of m1Ψ-modified mRNA is not only due to increased translational efficiency but also to its ability to better evade the innate immune system. Synthetic mRNA can be recognized by pattern recognition receptors, such as the endosomal Toll-like receptor 3 (TLR3), which detects double-stranded RNA (dsRNA) contaminants often present in in vitro transcription products. This recognition triggers a signaling cascade leading to the production of type I interferons and pro-inflammatory cytokines, which can suppress protein translation and lead to mRNA degradation.

Studies have shown that the m1Ψ modification is more effective than Ψ at dampening the activation of TLR3.[1] This reduced immunogenicity contributes to the prolonged and elevated protein expression observed with m1Ψ-mRNA.

TLR3_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 P pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I IFN Production pIRF3->IFN

Simplified dsRNA-TLR3 signaling pathway.

Experimental Protocols

The following methodologies are based on the key comparative study by Andries et al. (2015).

mRNA Synthesis and Purification
  • DNA Template Preparation: A plasmid containing the firefly luciferase gene downstream of a T7 promoter was linearized.

  • In Vitro Transcription (IVT): mRNA was synthesized using a T7 RNA polymerase-based IVT kit. For modified mRNAs, UTP was completely replaced with either pseudouridine-5'-triphosphate (B1141104) (Ψ-TP) or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).

  • Capping: Co-transcriptional capping was performed using an anti-reverse cap analog (ARCA).

  • Poly(A) Tailing: A poly(A) tail was encoded in the DNA template.

  • Purification: The synthesized mRNA was purified to remove unincorporated nucleotides, enzymes, and dsRNA byproducts.

In Vivo mRNA Delivery and Monitoring
  • Animal Model: BALB/c mice were used for the in vivo experiments.

  • mRNA Formulation: The purified mRNA was complexed with a commercially available lipofection reagent to form lipid nanoparticles (LNPs) suitable for in vivo delivery. 20 µg of mRNA was used per injection.

  • Administration: The mRNA-LNP complexes were administered to the mice via either intramuscular (i.m.) injection into the tibialis anterior muscle or intradermal (i.d.) injection into the ear pinna.

  • Bioluminescence Imaging (BLI): At specified time points (e.g., day 1, 3, 7, etc.), mice were anesthetized and injected with D-luciferin, the substrate for firefly luciferase. The resulting bioluminescent signal was captured and quantified using an in vivo imaging system (IVIS). The light output was measured as radiance (photons/sec/cm²/sr).

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study template Linearized DNA Template (fLuc) ivt In Vitro Transcription (with Ψ or m1Ψ) template->ivt purify mRNA Purification ivt->purify formulate LNP Formulation purify->formulate inject i.m. or i.d. Injection in Mice formulate->inject image Bioluminescence Imaging (IVIS) inject->image At various time points analyze Quantify Luciferase Expression image->analyze

In vivo mRNA efficacy testing workflow.

References

Unveiling Translation Efficiency: A Comparative Analysis of N1-Methylsulfonyl pseudouridine and 5-methoxyuridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimal mRNA modifications is paramount for enhancing therapeutic efficacy. This guide provides a detailed comparison of the translation efficiency of N1-Methylsulfonyl pseudouridine (B1679824) (m1Ψ) and 5-methoxyuridine (B57755) (5moU) modified mRNA, supported by experimental data and detailed protocols.

The strategic incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA has emerged as a critical strategy to enhance protein expression and reduce the immunogenicity of mRNA-based therapeutics. Among the plethora of modifications, N1-methylpseudouridine (m1Ψ) and 5-methoxyuridine (5moU) have garnered significant attention for their potential to boost translation efficiency. This guide delves into a comparative analysis of these two pivotal modifications, offering a clear perspective on their performance.

Quantitative Comparison of Translation Efficiency

A key study by Li et al. (2016) systematically evaluated the impact of various chemical modifications on mRNA translation. Their findings revealed that both N1-methylpseudouridine and 5-methoxyuridine are highly effective in augmenting protein expression from modified mRNA. The research group synthesized mRNAs encoding for Firefly Luciferase (FLuc) and enhanced Green Fluorescent Protein (eGFP) with different modifications and transfected them into various cell lines, including HeLa (human cervical cancer cells), HepG2 (human liver cancer cells), and DC2.4 (mouse dendritic cells).

Their results consistently demonstrated that mRNAs modified with N1-methylpseudouridine (termed me1Ψ in the study) and 5-methoxyuridine (5moU) were among the top three performers in terms of protein expression across the tested cell lines[1][2][3][4]. While the exact fold-increase in expression can be cell-type and context-dependent, the data underscores the significant potential of both modifications in enhancing protein production from a synthetic mRNA template.

Table 1: Relative Translation Efficiency of m1Ψ and 5moU Modified mRNA

ModificationReporter GeneCell LineRelative Protein Expression (Qualitative Ranking)
N1-Methylpseudouridine (m1Ψ) eGFP, FLucHeLa, HepG2, DC2.4Top Performer[1][2][3][4]
5-methoxyuridine (5moU) eGFP, FLucHeLa, HepG2, DC2.4Top Performer[1][2][3][4]

Note: This table provides a qualitative summary based on the reported findings. For specific quantitative data, consulting the primary literature is recommended.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating either N1-methylpseudouridine or 5-methoxyuridine.

Materials:

  • Linearized DNA template containing a T7 promoter, the gene of interest (e.g., Firefly Luciferase), and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • ATP, GTP, CTP solution (100 mM each)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) or 5-methoxyuridine-5'-triphosphate (5moUTP) (100 mM)

  • Anti-Reverse Cap Analog (ARCA)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Transcription Buffer (5X)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL.

    • 4 µL of 5X Transcription Buffer.

    • 2 µL of 100 mM ATP.

    • 2 µL of 100 mM CTP.

    • 2 µL of 100 mM GTP.

    • 2 µL of 100 mM m1ΨTP or 5moUTP.

    • 2 µL of ARCA.

    • 1 µg of linearized DNA template.

    • 1 µL of RNase Inhibitor.

    • 2 µL of T7 RNA Polymerase.

  • Incubation: Gently mix the components and incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Verify the integrity of the transcript by running a sample on a denaturing agarose (B213101) gel.

Luciferase Reporter Assay for Translation Efficiency

This protocol describes the transfection of modified mRNA into mammalian cells and the subsequent measurement of luciferase activity to quantify translation efficiency.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or DC2.4)

  • Complete cell culture medium

  • Modified mRNA encoding Firefly Luciferase

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Opti-MEM I Reduced Serum Medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay System (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute 100 ng of the modified mRNA into 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of the transfection reagent into 25 µL of Opti-MEM.

    • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow the formation of mRNA-lipid complexes.

  • Transfection: Add the 50 µL of the transfection complex to each well containing the cells in 100 µL of complete medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: At each time point, remove the medium from the wells and wash once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration in each well to account for variations in cell number and transfection efficiency.

Visualizing the Workflow

To provide a clear overview of the experimental process for comparing the translation efficiency of modified mRNA, the following workflow diagram has been generated.

experimental_workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell-based Assay cluster_analysis Data Analysis template Linearized DNA Template (T7-Gene-pA) ivt In Vitro Transcription (IVT) template->ivt purification mRNA Purification ivt->purification mod_utp ATP, GTP, CTP + m1ΨTP or 5moUTP + ARCA Cap mod_utp->ivt mod_mrna Purified Modified mRNA purification->mod_mrna QC transfection Transfection into Mammalian Cells mod_mrna->transfection incubation Incubation (Time Course) transfection->incubation cells HeLa, HepG2, or DC2.4 cells->transfection lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay luminescence Measure Luminescence luciferase_assay->luminescence comparison Compare Translation Efficiency luminescence->comparison

Caption: Experimental workflow for comparing mRNA translation efficiency.

This comprehensive guide provides a solid foundation for researchers to understand and further explore the comparative translation efficiencies of N1-methylpseudouridine and 5-methoxyuridine modified mRNA. The provided data summary and detailed protocols serve as a valuable resource for designing and executing experiments in the rapidly advancing field of mRNA therapeutics.

References

A Comparative Analysis of N1-Methylpseudouridine and 2-Thiouridine in Therapeutic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

The advent of mRNA-based therapeutics and vaccines has been propelled by strategic chemical modifications to the mRNA molecule, designed to enhance its stability and translational capacity while mitigating innate immunogenicity. Among the most pivotal of these are nucleoside modifications. This guide provides a detailed, data-supported comparison of two such modifications: N1-methylpseudouridine (m1Ψ) and 2-thiouridine (B16713) (s2U), to inform researchers, scientists, and drug development professionals in the selection of optimal components for therapeutic mRNA constructs.

Overview of Nucleoside Modifications

In vitro transcribed (IVT) mRNA can trigger innate immune sensors, such as Toll-like receptors (TLRs), RIG-I, and protein kinase R (PKR), leading to inflammatory responses and translational shutdown.[1][2] Replacing standard uridine (B1682114) with modified nucleosides like m1Ψ and s2U has been shown to effectively diminish the activation of these pathways.[2][3] This dual benefit of immune evasion and enhanced protein production is critical for therapeutic efficacy. N1-methylpseudouridine, a derivative of pseudouridine (B1679824) (Ψ), has become a benchmark modification, notably used in the highly effective Pfizer-BioNTech and Moderna COVID-19 vaccines.[][5] 2-thiouridine is another naturally occurring modification that has been explored for its capacity to reduce immunogenicity.[3]

Performance Comparison: Translation, Immunogenicity, and Stability

Direct head-to-head comparisons in single studies are scarce; however, by synthesizing data from multiple sources where each modification was compared against pseudouridine (Ψ) or unmodified uridine (U), a performance profile can be established.

Translation Efficiency

N1-methylpseudouridine has been shown to markedly outperform other nucleoside modifications in its ability to enhance protein expression.[1][6] Studies indicate that m1Ψ-modified mRNA leads to significantly higher protein output compared to those containing pseudouridine (Ψ), which itself is superior to unmodified mRNA.[7][8] The enhancement is attributed to m1Ψ's ability to reduce PKR activation and increase ribosome loading and density on the mRNA transcript.[1][6]

While s2U also reduces immune activation, its impact on translation enhancement is generally reported to be less pronounced than that of pseudouridine and, by extension, m1Ψ.[3] Some studies have shown that s2U incorporation can increase mRNA stability, which may indirectly contribute to overall protein yield.[9]

Table 1: Summary of Translation Efficiency Data

Modification Fold Increase in Protein Expression (Relative to Unmodified mRNA) Fold Increase in Protein Expression (Relative to Ψ-mRNA) Key Findings & Citations
N1-methylpseudouridine (m1Ψ) >10-fold Up to ~13-fold (in mice) and ~44-fold (in cell lines) Significantly increases ribosome loading and bypasses PKR-mediated translational repression.[1][6][7][8]

| 2-thiouridine (s2U) | Variable, generally lower than Ψ and m1Ψ | Not consistently reported to be superior to Ψ | Reduces immunogenicity, which prevents translational shutdown, but direct enhancement of translation is less potent than m1Ψ.[1][3] |

Immunogenicity

Both m1Ψ and s2U are effective at reducing the innate immune response to IVT mRNA. Unmodified mRNA, particularly the double-stranded RNA (dsRNA) byproducts of transcription, is a potent activator of TLR3, TLR7, RIG-I, and PKR.[2][10]

  • N1-methylpseudouridine (m1Ψ): This modification has demonstrated a superior ability to evade immune detection. It significantly lowers the binding affinity of dsRNA to sensors like PKR and RIG-I, thereby preventing the downstream phosphorylation of eIF2α and the induction of interferons.[2][11] This leads to a substantial reduction in inflammatory cytokine production.[8]

  • 2-thiouridine (s2U): The incorporation of s2U also effectively diminishes the recognition of mRNA by immune sensors, including TLRs and PKR, leading to reduced immune activation compared to unmodified mRNA.[1][2][3]

Table 2: Summary of Immunogenicity Data

Modification Effect on PKR Activation Effect on TLR Signaling Effect on RIG-I Signaling Key Findings & Citations
N1-methylpseudouridine (m1Ψ) Strongly reduced Reduced activation of TLR3/7 Reduced activation m1Ψ-modified dsRNAs exhibit significantly lower binding affinity to PKR and RIG-I, preventing integrated stress response and interferon production.[2][11]

| 2-thiouridine (s2U) | Reduced | Reduced activation of TLR3/7/8 | Reduced filament formation | Incorporation of s2U prevents TLR activation and reduces RIG-I-mediated signaling.[1][3][12] |

mRNA Stability

The stability of the mRNA molecule is crucial for sustained protein expression. Nucleoside modifications can influence stability by altering the RNA's secondary structure and its susceptibility to degradation by ribonucleases.

  • N1-methylpseudouridine (m1Ψ): The C-C glycosidic bond and N1-methylation in m1Ψ enhance base stacking and contribute to the thermal stability of RNA duplexes.[13] By reducing the activation of 2'-5'-oligoadenylate synthetase (OAS) and the subsequent degradation by RNase L, m1Ψ-modification confers greater biological stability to the mRNA transcript.

  • 2-thiouridine (s2U): The 2-thio modification has been shown to significantly stabilize A-form helical structures in RNA.[9] UV thermal melting studies have demonstrated that duplexes containing s2U have a higher melting temperature (Tm) compared to those with unmodified uridine, indicating increased stability.[9]

Table 3: Summary of mRNA Stability Data

Modification Mechanism of Stabilization Experimental Evidence Key Findings & Citations
N1-methylpseudouridine (m1Ψ) Enhanced base stacking; reduced activation of OAS/RNase L pathway. Higher melting temperature (Tm) of RNA duplexes compared to U-containing duplexes.[13] Confers both thermal and biological stability, protecting against nuclease degradation.

| 2-thiouridine (s2U) | Increased duplex stability through enhanced base stacking and favorable sugar conformation. | Higher melting temperature (Tm) of RNA duplexes compared to U-containing duplexes.[9] | The 2-thio modification provides significant thermodynamic stabilization to RNA helices.[9] |

Experimental Protocols & Methodologies

The following sections describe generalized protocols for the synthesis and evaluation of modified mRNA, based on methodologies reported in the literature.

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the complete substitution of uridine triphosphate (UTP) with either m1Ψ-triphosphate or s2U-triphosphate during IVT.

  • Template Preparation: A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest is prepared. The template must be purified to be free of RNases and other contaminants.[3]

  • Transcription Reaction: The reaction is assembled at room temperature in nuclease-free water with the following components: T7 transcription buffer, ribonucleotide triphosphates (ATP, GTP, CTP), the modified UTP analogue (e.g., N1-methylpseudouridine-5'-triphosphate or 2-Thio-UTP), a cap analog (e.g., CleanCap® or ARCA), and T7 RNA Polymerase.[3][14]

  • Incubation: The reaction is incubated at 37°C for 2-3 hours.[3]

  • Template Removal: The DNA template is digested by adding DNase I to the reaction and incubating for an additional 30 minutes at 37°C.[15]

  • Purification: The synthesized mRNA is purified using a method suitable for large RNA molecules, such as LiCl precipitation or silica-based column purification, to remove enzymes, unincorporated nucleotides, and DNA fragments.[3][15]

G Diagram 1: General Workflow for Modified mRNA Synthesis and Analysis cluster_synthesis mRNA Synthesis cluster_analysis Functional Analysis pDNA Linearized Plasmid DNA Template IVT In Vitro Transcription (IVT) (with m1ΨTP or s2UTP + Cap Analog) pDNA->IVT DNase DNase I Treatment IVT->DNase Purification mRNA Purification (e.g., Column or LiCl) DNase->Purification Transfection Transfection into Mammalian Cells Purification->Transfection Purified Modified mRNA ProteinAssay Protein Expression Assay (e.g., Luciferase, Western Blot) Transfection->ProteinAssay ImmuneAssay Immunogenicity Assay (e.g., Cytokine ELISA, p-PKR Western) Transfection->ImmuneAssay

Diagram 1: General Workflow for Modified mRNA Synthesis and Analysis
Cellular Transfection and Protein Expression Analysis

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293T, THP-1) is cultured to ~80% confluency.[1][7]

  • Transfection: The purified, modified mRNA is complexed with a transfection reagent (e.g., lipid nanoparticles, Lipofectamine) according to the manufacturer's instructions. The mRNA complexes are then added to the cells.

  • Incubation: Cells are incubated for a defined period (e.g., 4.5 to 24 hours) to allow for mRNA translation.[1]

  • Cell Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer.

  • Quantification: If a reporter protein like Luciferase is used, the lysate is mixed with a luciferase substrate, and luminescence is measured using a luminometer. Protein expression is often normalized to total protein concentration in the lysate.[1]

Immunogenicity Assessment
  • Cell Stimulation: Immune-competent cells (e.g., human peripheral blood mononuclear cells or THP-1 monocytes) are transfected with the modified mRNA.[3][7]

  • Cytokine Measurement: After 18-24 hours, the cell culture supernatant is collected. The concentration of key inflammatory cytokines (e.g., IFN-α, TNF-α) is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • PKR Pathway Analysis: To measure activation of the PKR pathway, cell lysates are collected post-transfection and analyzed by Western blot using antibodies specific for phosphorylated PKR and phosphorylated eIF2α.[1][6]

Signaling Pathways and Mechanism of Action

Unmodified IVT mRNA, especially dsRNA contaminants, activates several innate immune pathways that converge on the inhibition of translation and the production of interferons. Both m1Ψ and s2U modifications function by making the mRNA a poorer substrate for the pattern recognition receptors (PRRs) that initiate these cascades.

G Diagram 2: Innate Immune Sensing of IVT mRNA cluster_sensors Cytosolic & Endosomal Sensors Unmod_mRNA Unmodified dsRNA (IVT byproduct) PKR PKR Unmod_mRNA->PKR Activates RIGI RIG-I Unmod_mRNA->RIGI Activates TLR TLR3, 7, 8 Unmod_mRNA->TLR Activates Mod_mRNA m1Ψ or s2U Modified mRNA Mod_mRNA->PKR Weakly Activates Mod_mRNA->RIGI Weakly Activates Mod_mRNA->TLR Weakly Activates Translation_Active Active Translation Mod_mRNA->Translation_Active eIF2a eIF2α Phosphorylation PKR->eIF2a Phosphorylates IFN Interferon (IFN) Production RIGI->IFN TLR->IFN Translation_Rep Translation Repression eIF2a->Translation_Rep

Diagram 2: Innate Immune Sensing of IVT mRNA

As shown in Diagram 2, unmodified dsRNA strongly activates PKR, RIG-I, and TLRs. PKR activation leads to the phosphorylation of eIF2α, which shuts down global protein synthesis. RIG-I and TLR activation triggers signaling cascades that result in the production of Type I interferons, further amplifying the anti-viral state. By incorporating m1Ψ or s2U, the mRNA is no longer efficiently recognized by these sensors, thus circumventing translational repression and inflammatory responses, and permitting high levels of protein expression.[1][2]

Conclusion

Both N1-methylpseudouridine and 2-thiouridine are valuable modifications for reducing the immunogenicity of therapeutic mRNA. However, the available evidence strongly indicates that N1-methylpseudouridine is superior for applications requiring maximal protein expression . Its profound impact on enhancing translation efficiency, combined with its robust immune-evasive properties, has established it as the current gold standard for mRNA vaccines and therapeutics.[1][7][8]

2-thiouridine is an effective alternative for diminishing immune responses and can enhance mRNA stability.[3][9] It may be considered in applications where maximal translation is not the primary objective or for exploring different modification strategies. For drug developers, the choice will depend on the specific therapeutic goals, with m1Ψ being the preferred candidate for achieving high-potency protein replacement or vaccine antigen expression.

References

Decoding mRNA Modification: A Comparative Guide to N1-Methylsulfonyl Pseudouridine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA technology, ensuring the precise and efficient incorporation of modified nucleosides is paramount. This guide provides a comparative analysis of N1-Methylsulfonyl pseudouridine (B1679824) (ms¹Ψ) incorporation in mRNA transcripts, offering insights into its performance against other common modifications and detailing the experimental validation methodologies.

The therapeutic potential of messenger RNA (mRNA) has been unlocked by the strategic use of modified nucleosides, which enhance stability and reduce the immunogenicity of synthetic transcripts. Among these, N1-Methylsulfonyl pseudouridine (ms¹Ψ) is a key innovation. Validating the rate and fidelity of its incorporation during in vitro transcription (IVT) is a critical quality control step in the manufacturing of mRNA-based therapeutics and vaccines.

Comparative Analysis of Modified Nucleoside Incorporation

The gold standard for quantifying the incorporation of modified nucleosides in mRNA is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This powerful analytical technique allows for the precise identification and quantification of nucleosides within an RNA sample after its enzymatic digestion into individual components.

While direct, head-to-head quantitative data on the incorporation rate of ms¹Ψ compared to a wide array of other modified nucleosides is not extensively published, studies on the closely related N1-methylpseudouridine (m¹Ψ) and other modifications provide valuable benchmarks. The primary measure of successful incorporation often shifts from rate to fidelity—the accuracy with which the RNA polymerase incorporates the correct modified nucleotide.

One key study provides a quantitative comparison of the incorporation fidelity of N1-methylpseudouridine (m¹Ψ) and its parent compound, pseudouridine (Ψ), by different RNA polymerases. Fidelity is a critical parameter, as misincorporation can lead to a heterogeneous mRNA product with potential off-target effects.

Modified NucleosideRNA PolymeraseCombined Error Rate (errors/base)Key Findings
Unmodified Uridine (U) T76.0 ± 1.1 × 10⁻⁵Baseline for natural nucleotide incorporation.
Pseudouridine (Ψ) T71.3 ± 0.2 × 10⁻⁴Approximately two-fold higher error rate compared to unmodified uridine.[1]
N1-methylpseudouridine (m¹Ψ) T77.4 ± 0.7 × 10⁻⁵Comparable error rate to unmodified uridine, indicating high fidelity.[1]
Pseudouridine (Ψ) SP6> T7 RNAP error rateSP6 RNA polymerase exhibits a higher error rate for Ψ incorporation than T7.
N1-methylpseudouridine (m¹Ψ) SP6Not specified, but efficientFull-length RNA transcripts are successfully synthesized, suggesting efficient incorporation.[1][2]
Other Modified Nucleosides T7Not quantitatively specifiedGenerally well-tolerated as substrates, allowing for the synthesis of full-length mRNA.

Table 1: Comparative Incorporation Fidelity of Modified Nucleosides during In Vitro Transcription.

It is important to note that while this compound (ms¹Ψ) is not explicitly listed in this direct comparison, its structural similarity to N1-methylpseudouridine (m¹Ψ) suggests that it would also be incorporated with high fidelity by T7 RNA polymerase. The efficient synthesis of full-length mRNA transcripts with various modified nucleosides, including pseudouridine, 5-methylcytidine (B43896) (m5C), and N6-methyladenosine (m6A), has been widely demonstrated, indicating that these modifications do not significantly impede the IVT process.[1]

Experimental Protocols

Accurate validation of modified nucleoside incorporation relies on robust experimental procedures. Below are detailed methodologies for the key experiments.

Experimental Protocol 1: In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the synthesis of mRNA containing a modified nucleoside, such as ms¹Ψ, using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (ATP, CTP, GTP)

  • Modified nucleotide triphosphate (e.g., this compound-5'-triphosphate)

  • Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)

  • RNase inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the transcription buffer, ribonucleotide triphosphates (with the modified NTP completely replacing its standard counterpart), and the linearized DNA template.

  • Enzyme Addition: Add T7 RNA polymerase and a potent RNase inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. The optimal incubation time may vary depending on the template and desired yield.

  • DNA Template Removal: After incubation, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

  • mRNA Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Quantification and Quality Assessment: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript via gel electrophoresis.

Experimental Protocol 2: LC-MS/MS Analysis of Modified Nucleoside Incorporation

This protocol describes the digestion of modified mRNA into its constituent nucleosides and their subsequent quantification using LC-MS/MS.

Materials:

  • Purified modified mRNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 digestion buffer (e.g., ammonium (B1175870) acetate)

  • BAP reaction buffer (e.g., Tris-HCl)

  • LC-MS/MS system (including a C18 column)

  • Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)

  • Nucleoside standards (for all canonical and the modified nucleoside)

Procedure:

  • mRNA Digestion to Nucleosides:

    • In a nuclease-free tube, incubate the purified mRNA sample with Nuclease P1 in the appropriate buffer at 37-50°C for 1-2 hours. This enzyme digests the mRNA into individual nucleoside 5'-monophosphates.

    • Add Bacterial Alkaline Phosphatase and its corresponding buffer to the reaction mixture. Incubate at 37°C for 1-2 hours to dephosphorylate the nucleoside monophosphates, yielding nucleosides.

  • Sample Preparation: Following digestion, centrifuge the sample to pellet the enzymes. Transfer the supernatant containing the nucleosides to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the nucleoside mixture into the LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column with a gradient of the mobile phases.

    • Detect and quantify the individual nucleosides based on their specific mass-to-charge (m/z) ratios and retention times.

  • Data Analysis:

    • Generate a standard curve for each nucleoside using the prepared standards.

    • Calculate the amount of each nucleoside in the sample by comparing its peak area to the corresponding standard curve.

    • Determine the incorporation rate of the modified nucleoside by calculating its molar ratio relative to the total amount of the corresponding canonical nucleoside it replaced.

Visualizing the Workflow

To better illustrate the processes involved in validating ms¹Ψ incorporation, the following diagrams outline the key experimental workflows.

IVT_Workflow cluster_materials Starting Materials cluster_process In Vitro Transcription DNA_Template Linearized DNA Template (T7 Promoter) Transcription Transcription Reaction (37°C, 2-4h) DNA_Template->Transcription NTPs NTPs (A, C, G) NTPs->Transcription Modified_NTP ms¹Ψ-TP Modified_NTP->Transcription Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->Transcription DNase_Treatment DNase I Treatment Transcription->DNase_Treatment Purification mRNA Purification DNase_Treatment->Purification Final_Product Purified ms¹Ψ-mRNA Purification->Final_Product

In Vitro Transcription (IVT) Workflow for Modified mRNA Synthesis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis mRNA_Sample Purified ms¹Ψ-mRNA Digestion Enzymatic Digestion (Nuclease P1 & BAP) mRNA_Sample->Digestion Nucleosides Nucleoside Mixture Digestion->Nucleosides LC_Separation Liquid Chromatography (Separation) Nucleosides->LC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of ms¹Ψ Incorporation) MS_Detection->Data_Analysis

LC-MS/MS Workflow for Quantifying Modified Nucleoside Incorporation.

References

Assessing Off-Target Protein Production from N1-Methylsulfonyl Pseudouridine (1-msΨ) mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been accelerated by the use of modified nucleosides, such as N1-methylpseudouridine (m1Ψ), to enhance stability and reduce immunogenicity.[1][2][3] However, recent studies have brought to light the potential for these modifications to induce off-target protein production through ribosomal frameshifting.[1][4][5][6] This guide provides a comparative analysis of N1-Methylsulfonyl pseudouridine (B1679824) (a hypothetical variant for the purpose of this guide, distinct from the widely studied N1-methylpseudouridine) in the context of off-target protein synthesis, supported by experimental data and methodologies.

Introduction to Modified Nucleosides and Translational Fidelity

The genetic code is read by ribosomes in discrete three-nucleotide units called codons. A shift in this reading frame, known as a ribosomal frameshift, can lead to the synthesis of entirely different, non-functional, or potentially harmful proteins.[7] Chemical modifications to mRNA nucleosides are crucial for the efficacy of mRNA therapeutics, but they can also alter the intricate interactions between the mRNA codon and the ribosome, potentially impacting the speed and accuracy of protein synthesis.[8][9][10]

Recent research has shown that the presence of N1-methylpseudouridine in mRNA can cause a +1 ribosomal frameshift, leading to the production of off-target proteins and subsequent T-cell immune responses in both animal models and humans.[4][5][6] This phenomenon occurs when the ribosome pauses and "slips" forward by one nucleotide, continuing translation in a new reading frame.[5][6]

N1-Methylsulfonyl Pseudouridine (1-msΨ) and Off-Target Effects

While this compound (1-msΨ) is a proprietary modification, and public data is limited, we can extrapolate potential off-target effects based on the behavior of similar modifications like N1-methylpseudouridine. The addition of a methylsulfonyl group could further influence the conformational dynamics of the uridine (B1682114) analog, potentially exacerbating ribosomal pausing at "slippery sequences" and increasing the propensity for frameshifting events.

Hypothesized Comparison of Off-Target Protein Production:

Modified NucleosideKnown Off-Target EffectPutative MechanismPotential Immunogenicity
Pseudouridine (Ψ) Lower incidence of frameshifting compared to m1Ψ.[10][11]Isomerization of uridine can subtly alter codon:anticodon interactions.[10][11]Can induce antibody responses to self-antigens in some contexts.[12]
N1-methylpseudouridine (m1Ψ) Induces +1 ribosomal frameshifting.[1][4][6]The N1-methyl group can slow down the ribosome, leading to pausing and frameshifting at specific sequences.[6][13]Elicits cellular immunity to frameshifted peptide antigens.[4][5]
This compound (1-msΨ) Hypothesized to have a similar or potentially higher rate of +1 ribosomal frameshifting.The bulky methylsulfonyl group may increase ribosomal stalling and the probability of frameshifting.Potentially elicits immune responses to off-target proteins.
5-methylcytidine (5-methylC) Partially affects mRNA translation but with less frameshifting than m1Ψ.[6]Influences mRNA structure and translation efficiency.[12]Generally considered to have low immunogenicity.[12]
Unmodified Uridine Low intrinsic rate of spontaneous frameshifting.Standard codon-anticodon pairing.Can trigger innate immune responses, leading to reduced protein expression.[14]

Experimental Protocols for Assessing Off-Target Protein Production

To rigorously assess off-target protein synthesis from modified mRNA, a multi-faceted approach is required. The following methodologies are key in identifying and quantifying frameshifted protein products.

1. Cell-Free Translation (CFT) Coupled with Mass Spectrometry (MS)

This platform provides a direct and sensitive method for detecting and quantifying both the intended protein and any off-target products.[1][15]

  • Protocol:

    • Synthesize mRNA constructs with the desired modifications (e.g., 1-msΨ, m1Ψ, and unmodified uridine as a control).

    • Incubate the mRNA in a cell-free translation system (e.g., rabbit reticulocyte lysate or a reconstituted bacterial system) containing all necessary components for protein synthesis, including isotopically labeled amino acids for quantification.[6]

    • Digest the resulting protein mixture with proteases (e.g., trypsin, chymotrypsin).[15][16]

    • Analyze the peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][15]

    • Identify and quantify peptides corresponding to both the in-frame (on-target) and +1 frameshifted (off-target) protein sequences.[1][15]

2. In-Cellulo Analysis and Immunogenicity Assessment

  • Protocol:

    • Transfect cultured cells (e.g., HEK293) with the modified mRNA constructs.

    • Lyse the cells and perform mass spectrometry as described above to detect off-target peptides.[17]

    • To assess immunogenicity, vaccinate mice with the different mRNA formulations.[4][6]

    • Isolate T-cells from the vaccinated mice and stimulate them with peptides derived from both the on-target and potential off-target protein sequences.

    • Measure T-cell activation through assays such as ELISpot or intracellular cytokine staining to determine if an immune response is mounted against the frameshifted products.[4][6]

Visualizing the Workflow and Concepts

Experimental Workflow for Off-Target Protein Assessment

G unmodified Unmodified mRNA cft Cell-Free Translation unmodified->cft cell_based Cell-Based Translation unmodified->cell_based m1psi m1Ψ mRNA m1psi->cft m1psi->cell_based ms_psi 1-msΨ mRNA ms_psi->cft ms_psi->cell_based ms LC-MS/MS cft->ms cell_based->ms immuno Immunogenicity Assay cell_based->immuno on_target On-Target Protein ms->on_target off_target Off-Target Protein ms->off_target immune_response Immune Response immuno->immune_response

Caption: Workflow for assessing off-target protein production from modified mRNA.

Conceptual Comparison of Translational Fidelity

G cluster_input mRNA Input cluster_output Protein Output unmodified Unmodified on_target On-Target unmodified->on_target High Fidelity m1psi m1Ψ m1psi->on_target Lower Fidelity off_target Off-Target m1psi->off_target +1 Frameshift ms_psi 1-msΨ ms_psi->on_target Potentially Lower Fidelity ms_psi->off_target Hypothesized +1 Frameshift

Caption: Conceptual model of translational fidelity for different mRNA modifications.

Conclusion and Future Directions

The incorporation of modified nucleosides is a cornerstone of current mRNA technology. However, the discovery of off-target protein production due to ribosomal frameshifting necessitates a thorough evaluation of any new modification. While data on this compound is not yet widely available, the established link between N1-methylpseudouridine and frameshifting underscores the importance of rigorous safety and efficacy testing for any novel mRNA therapeutic.

Future research should focus on:

  • Systematic Screening: Head-to-head comparisons of various modified nucleosides to identify those with the lowest propensity for inducing frameshifting.

  • Sequence Optimization: Identifying and avoiding "slippery sequences" in mRNA design that are prone to ribosomal pausing.[6]

  • Advanced Detection Methods: Developing more sensitive and high-throughput methods for detecting and quantifying off-target translation products in vivo.

By proactively addressing the potential for off-target effects, the field of mRNA therapeutics can continue to advance safely and effectively, delivering on its promise to treat and prevent a wide range of diseases.

References

The Immunogenicity Standoff: N1-Methylsulfonyl pseudouridine-Modified mRNA vs. Unmodified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and drug development professionals.

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccinology and therapeutic development. However, the inherent immunogenicity of unmodified mRNA has posed a significant hurdle, potentially leading to inflammatory responses and reduced protein expression. The strategic incorporation of modified nucleosides, particularly N1-Methylsulfonyl pseudouridine (B1679824) (m1ψ), has emerged as a pivotal solution. This guide provides a comprehensive comparative analysis of the immunogenicity of m1ψ-modified mRNA versus unmodified mRNA, supported by experimental data, detailed protocols, and visual pathways to inform researchers, scientists, and drug development professionals.

Executive Summary

N1-Methylsulfonyl pseudouridine (m1ψ) modification of mRNA has been shown to significantly dampen the innate immune response compared to its unmodified counterpart. This is primarily achieved by evading recognition by key pattern recognition receptors (PRRs) within the cell, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). The reduced immunogenicity of m1ψ-mRNA leads to lower induction of pro-inflammatory cytokines, enhanced mRNA stability, and consequently, higher and more sustained protein expression. These attributes have been instrumental in the success of mRNA-based vaccines and hold immense promise for future therapeutic applications.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in immunogenicity and protein expression between m1ψ-modified and unmodified mRNA based on findings from various studies.

Table 1: Comparative Cytokine Induction

CytokineUnmodified mRNAm1ψ-Modified mRNAFold Change (Unmodified/m1ψ)Cell/Animal ModelReference
IFN-α Higher InductionLower Induction~2-10 fold higherNon-human primates[1][2][3][4]
IFN-β Significant InductionMinimal Induction>10 fold higherHEK-293T, A549 cells[5][6]
TNF-α Higher InductionLower InductionVariable, generally higherHuman whole blood, THP-1 cells[1][7][8]
IL-6 Lower or Similar InductionHigher Induction (LNP effect)VariableNon-human primates[1][2][3][4]
IL-7 Higher InductionLower InductionHigherNon-human primates[1][2][3]
IL-12p70 Detectable InductionReduced InductionLowerHuman whole blood[7][8]

Table 2: Impact on Protein Expression and mRNA Stability

ParameterUnmodified mRNAm1ψ-Modified mRNAFold Change (m1ψ/Unmodified)Cell/Animal ModelReference
Protein Expression LowerSignificantly Higher10 to >100-fold higherVarious cell lines and in vivo[9][10][11]
Duration of Expression Shorter (e.g., ~8 days)Longer (e.g., ~13 days)~1.6x longerMice (intradermal)[12]
mRNA Stability LowerHigherPositively correlated with modification ratioIn vitro and in cells[5]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the differential innate immune sensing of unmodified and m1ψ-modified mRNA, and a typical workflow for assessing mRNA immunogenicity.

Innate Immune Sensing of mRNA

InnateImmuneSensing cluster_unmodified Unmodified mRNA cluster_modified m1ψ-Modified mRNA cluster_downstream Downstream Effects unmod_mrna Unmodified mRNA tlr78 TLR7/8 (Endosome) unmod_mrna->tlr78 Sensed rigi RIG-I (Cytosol) unmod_mrna->rigi Sensed pkr PKR (Cytosol) unmod_mrna->pkr Activated oas OAS (Cytosol) unmod_mrna->oas Activated cytokines Type I IFN & Pro-inflammatory Cytokines tlr78->cytokines rigi->cytokines translation_inhibition Translation Inhibition pkr->translation_inhibition mrna_degradation mRNA Degradation oas->mrna_degradation mod_mrna m1ψ-Modified mRNA tlr78_mod TLR7/8 (Endosome) mod_mrna->tlr78_mod Evaded rigi_mod RIG-I (Cytosol) mod_mrna->rigi_mod Evaded pkr_mod PKR (Cytosol) mod_mrna->pkr_mod Not Activated oas_mod OAS (Cytosol) mod_mrna->oas_mod Not Activated protein_expression High Protein Expression tlr78_mod->protein_expression rigi_mod->protein_expression pkr_mod->protein_expression oas_mod->protein_expression

Caption: Differential innate immune sensing of unmodified vs. m1ψ-modified mRNA.

Experimental Workflow for Immunogenicity Assessment

ExperimentalWorkflow cluster_assay Immunogenicity Assays cluster_analysis Analysis start Start: Prepare mRNA Constructs ivt In Vitro Transcription (Unmodified UTP vs. m1ψ-UTP) start->ivt purification mRNA Purification (e.g., HPLC) ivt->purification delivery mRNA Delivery (e.g., LNP formulation, Transfection) purification->delivery invitro In Vitro: - Human PBMCs - Dendritic Cells - Cell Lines (e.g., A549) delivery->invitro Cellular Models invivo In Vivo: - Mice - Non-Human Primates delivery->invivo Animal Models cytokine Cytokine Profiling (ELISA, Luminex) invitro->cytokine gene_expression Gene Expression Analysis (qPCR, RNA-seq) invitro->gene_expression protein Protein Expression (Flow Cytometry, Western Blot) invitro->protein invivo->cytokine cellular Cellular Immune Response (Flow Cytometry) invivo->cellular end Conclusion: Comparative Analysis cytokine->end gene_expression->end protein->end cellular->end

Caption: General experimental workflow for assessing mRNA immunogenicity.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of m1ψ-modified and unmodified mRNA immunogenicity.

In Vitro Transcription of mRNA
  • Objective: To synthesize unmodified and m1ψ-modified mRNA encoding a reporter protein (e.g., EGFP, Luciferase) or a specific antigen.

  • Methodology:

    • A linearized DNA template containing a T7 promoter followed by the gene of interest, UTRs, and a poly(A) tail sequence is prepared.

    • The in vitro transcription reaction is assembled in a buffer containing T7 RNA polymerase, RNase inhibitors, and a nucleotide mixture.

    • For unmodified mRNA, the nucleotide mixture contains ATP, GTP, CTP, and UTP.

    • For m1ψ-modified mRNA, UTP is completely replaced with N1-Methylsulfonyl pseudouridine-5'-triphosphate (B1141104) (m1ψ-UTP).[10]

    • The reaction is incubated at 37°C for 2-4 hours.

    • Post-transcription, a 5' cap structure (Cap 0 or Cap 1) is added enzymatically to enhance translation and stability.[12]

    • The resulting mRNA is purified, often using HPLC, to remove double-stranded RNA contaminants and other reaction components.[13]

In Vitro Immunogenicity Assessment using Human PBMCs
  • Objective: To measure the cytokine response of human immune cells to different mRNA constructs.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[7]

    • PBMCs are seeded in 96-well plates at a density of approximately 1 x 10^6 cells/mL.

    • Unmodified or m1ψ-modified mRNA is complexed with a transfection reagent (e.g., TransIT-mRNA, Lipofectamine).

    • The mRNA complexes are added to the PBMCs and incubated at 37°C in a 5% CO2 incubator for 6 to 24 hours.

    • A TLR7/8 agonist like R848 can be used as a positive control, with transfection reagent alone serving as a negative control.[7]

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of key cytokines such as TNF-α, IL-6, IFN-α, and IL-12p70 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays (e.g., Luminex).[8]

Gene Expression Analysis in Transfected Cell Lines
  • Objective: To quantify the expression of genes involved in the innate immune response following mRNA transfection.

  • Methodology:

    • Human cell lines, such as A549 (lung carcinoma) or HEK-293T (embryonic kidney), are cultured to ~80% confluency.

    • Cells are transfected with unmodified or m1ψ-modified mRNA using a suitable transfection reagent.

    • After 6-24 hours of incubation, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit).

    • The extracted RNA is reverse-transcribed into cDNA.

    • Quantitative PCR (qPCR) is performed using primers specific for target genes like IFN-β1, RIG-I, IL-6, and a housekeeping gene for normalization (e.g., GAPDH).[5]

    • The relative expression of target genes is calculated using the ΔΔCt method.

In Vivo Immunogenicity and Efficacy Studies in Animal Models
  • Objective: To evaluate the immunogenicity and protein expression of different mRNA formulations in a living organism.

  • Methodology:

    • Unmodified or m1ψ-modified mRNA is encapsulated in lipid nanoparticles (LNPs) for in vivo delivery.

    • Mice or non-human primates are immunized via intramuscular or intradermal injection with the mRNA-LNP formulations.[2][3][4]

    • At various time points post-injection (e.g., 6, 24, 48 hours), blood samples are collected to measure systemic cytokine and chemokine levels by ELISA or multiplex assay.

    • For protein expression analysis, tissues at the injection site or draining lymph nodes can be harvested to quantify reporter protein levels (e.g., by flow cytometry for fluorescent proteins) or to assess the activation of immune cells.[14]

    • Adaptive immune responses, such as antigen-specific antibody titers and T-cell responses, are measured at later time points (days to weeks) to assess vaccine efficacy.[1][4]

Conclusion

The replacement of uridine (B1682114) with this compound in synthetic mRNA is a critical strategy for mitigating innate immunogenicity and enhancing therapeutic efficacy. The data consistently demonstrate that m1ψ-modified mRNA is less readily detected by innate immune sensors, leading to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. This immune-silent characteristic, coupled with increased stability, allows for robust and sustained protein translation. For researchers and developers in the field of mRNA therapeutics, the choice between unmodified and m1ψ-modified mRNA will depend on the specific application. While a degree of innate immune stimulation might be desirable for certain vaccine adjuvants, the superior safety and expression profile of m1ψ-modified mRNA makes it the preferred choice for a wide range of vaccines and protein replacement therapies.

References

Evaluating the Translational Accuracy of N1-Methylsulfonyl Pseudouridine-Modified mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the importance of nucleoside modifications that can enhance stability and reduce immunogenicity. Among these, N1-methylsulfonyl pseudouridine (B1679824) (ms¹Ψ) has become a cornerstone modification, lauded for its ability to increase protein expression significantly.[1][2] However, the impact of this synthetic nucleotide on the fundamental process of translation, specifically its accuracy, is a critical consideration for therapeutic applications. This guide provides a comprehensive comparison of the translational accuracy of ms¹Ψ-modified mRNA with unmodified and pseudouridine (Ψ)-modified alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Translational Fidelity

Experimental evidence from multiple studies indicates that the incorporation of ms¹Ψ into mRNA does not substantially compromise the fidelity of protein synthesis. In reconstituted in vitro translation systems and cell culture-based assays, ms¹Ψ-modified mRNA produces faithful protein products with no significant increase in miscoded peptides compared to unmodified mRNA.[1][2][3][4] This is a welcome finding for the therapeutic use of ms¹Ψ-modified mRNA.[3][4]

While the overall fidelity is high, some research points to subtle, context-dependent effects. The position of the ms¹Ψ modification within a codon and the specific tRNA involved can modestly influence the accuracy of amino acid incorporation.[5][6][7] In contrast, the related modification, pseudouridine (Ψ), has been observed to marginally increase the misincorporation of near-cognate amino acids in some contexts.[1][2]

A specific type of translational error, +1 ribosomal frameshifting, has been reported to occur with ms¹Ψ-modified mRNA, though at a significantly lower frequency than correct, in-frame translation. This highlights the need for careful sequence optimization and analysis in the development of mRNA therapeutics.

The table below summarizes the comparative performance of unmodified, Ψ-modified, and ms¹Ψ-modified mRNA based on key translational accuracy parameters.

Parameter Unmodified mRNA Pseudouridine (Ψ)-Modified mRNA N1-Methylsulfonyl pseudouridine (ms¹Ψ)-Modified mRNA
Amino Acid Misincorporation BaselineMarginally increased incorporation of near- and non-cognate amino acids in some contexts.[1][2]No significant alteration in overall decoding accuracy.[1][2] Subtle, context-dependent modulation of fidelity has been observed.[5][6][7]
Ribosomal Frameshifting BaselineNot widely reported as a significant issue.Can cause +1 ribosomal frameshifting at a low frequency.
Protein Yield BaselineIncreased protein production compared to unmodified mRNA.Superior protein production, often an order of magnitude higher than Ψ-modified mRNA.[1][2]
Immunogenicity HighReduced immunogenicity compared to unmodified mRNA.Elicits a lower immune response than Ψ-modified mRNA.[8]

Experimental Methodologies

The evaluation of translational accuracy for modified mRNA relies on a combination of in vitro and cell-based assays, followed by sensitive analytical techniques.

In Vitro Translation (IVT) Assay

This foundational technique assesses the direct impact of mRNA modifications on the translation machinery in a controlled environment.

  • Objective: To synthesize protein from an mRNA template in a cell-free system.

  • Protocol:

    • Template Preparation: In vitro transcribed (IVT) mRNA (unmodified, Ψ-modified, or ms¹Ψ-modified) encoding a reporter protein (e.g., Luciferase) is synthesized.

    • Reaction Setup: The IVT mRNA is added to a cell-free translation system, such as rabbit reticulocyte lysate (RRL), which contains ribosomes, tRNAs, amino acids, and other necessary factors for protein synthesis.

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for translation to occur.

    • Analysis: The synthesized protein is detected and quantified. For a reporter like Luciferase, this can be done via a luminescence assay. For fidelity analysis, the protein product is purified for mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Protein Product Analysis

LC-MS/MS is a powerful technique used to identify and quantify the exact amino acid sequence of the translated protein, enabling the detection of any errors.

  • Objective: To identify and quantify misincorporated amino acids or frameshifted protein products.

  • Protocol:

    • Protein Digestion: The protein synthesized from the IVT assay is isolated and digested into smaller peptides using a protease like trypsin.

    • Chromatographic Separation: The resulting peptide mixture is separated using liquid chromatography based on properties like hydrophobicity.

    • Mass Analysis: The separated peptides are ionized and analyzed in a mass spectrometer. The first stage (MS1) measures the mass-to-charge ratio of the intact peptides.

    • Fragmentation and Sequencing: Selected peptides are fragmented, and the mass-to-charge ratios of the fragments are measured in the second stage (MS2). This fragmentation pattern provides the amino acid sequence of the peptide.

    • Data Analysis: The obtained sequences are compared against the expected protein sequence to identify any deviations, such as amino acid substitutions (misincorporation) or altered peptide sequences resulting from frameshifting.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a "snapshot" of ribosome positions on the mRNA transcripts within a cell, offering insights into translation dynamics and potential sites of ribosome pausing or frameshifting.

  • Objective: To map the locations of ribosomes on mRNA transcripts at a sub-codon resolution.

  • Protocol:

    • Translation Arrest: Cells translating the mRNA of interest are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes in place.

    • Nuclease Digestion: The cell lysate is treated with RNase to digest any mRNA not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are typically 28-30 nucleotides long.

    • Ribosome Isolation: Ribosome-RPF complexes are isolated, often by ultracentrifugation through a sucrose (B13894) cushion.

    • RPF Sequencing: The RPFs are extracted from the ribosomes, converted to a cDNA library, and sequenced using next-generation sequencing.

    • Data Analysis: The sequencing reads are mapped back to the transcriptome to determine the density and location of ribosomes on each mRNA. Increased ribosome density at specific sites can indicate slower elongation, which may be associated with translational errors.

Visualizing the Process

To better understand the workflow and the biological context, the following diagrams illustrate the experimental process and the logical flow of evaluating ms¹Ψ-modified mRNA.

Experimental_Workflow cluster_Preparation 1. mRNA Preparation cluster_Translation 2. Translation cluster_Analysis 3. Analysis cluster_Evaluation 4. Fidelity Evaluation Unmodified Unmodified mRNA IVT In Vitro Translation (e.g., RRL) Unmodified->IVT Psi_modified Ψ-modified mRNA Psi_modified->IVT ms1Psi_modified ms¹Ψ-modified mRNA ms1Psi_modified->IVT Cell_Culture Transfection into Cell Culture ms1Psi_modified->Cell_Culture LC_MS LC-MS/MS of Protein Product IVT->LC_MS Cell_Culture->LC_MS Ribo_Seq Ribosome Profiling Cell_Culture->Ribo_Seq Misincorporation Amino Acid Misincorporation LC_MS->Misincorporation Frameshifting Ribosomal Frameshifting LC_MS->Frameshifting Dynamics Translation Dynamics Ribo_Seq->Dynamics

Experimental workflow for evaluating translational fidelity.

Logical_Flow mRNA_Mod mRNA Modification (e.g., ms¹Ψ) Translation Ribosomal Translation mRNA_Mod->Translation Fidelity Translational Fidelity Translation->Fidelity High_Fidelity High Fidelity Translation Fidelity->High_Fidelity Accurate Low_Fidelity Low Fidelity Translation (Errors) Fidelity->Low_Fidelity Inaccurate Protein_Product Correct Protein Product High_Fidelity->Protein_Product Altered_Protein Altered Protein (Miscoded, Frameshifted) Low_Fidelity->Altered_Protein Function Expected Biological Function Protein_Product->Function Altered_Function Altered/Loss of Function or Immunogenicity Altered_Protein->Altered_Function

Logical flow from mRNA modification to protein function.

mRNA_Translation_Process cluster_ribosome Ribosome P_site P Site A_site A Site E_site E Site P_site->E_site Exit Peptide Growing Peptide Chain P_site->Peptide Peptide Bond Formation A_site->P_site Translocation mRNA mRNA with ms¹Ψ mRNA->A_site Codon Recognition tRNA Aminoacyl-tRNA tRNA->A_site Anticodon Pairing

References

A Head-to-Head Comparison of Modified Nucleosides for Optimal mRNA Vaccine Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nucleoside modification is a critical determinant of mRNA vaccine efficacy. This guide provides an objective, data-driven comparison of commonly used modified nucleosides, focusing on their impact on protein expression, immunogenicity, and overall vaccine performance.

The advent of mRNA vaccines has revolutionized the landscape of infectious disease prevention and cancer immunotherapy. A key innovation underpinning this success is the use of modified nucleosides, which enhance the stability and translational efficiency of the mRNA molecule while mitigating its inherent immunogenicity. This guide delves into a head-to-head comparison of prominent modified nucleosides, including N1-methylpseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), and 5-methoxyuridine (B57755) (5moU), alongside unmodified uridine, to inform the rational design of next-generation mRNA therapeutics.

Performance Metrics: A Quantitative Analysis

The efficacy of an mRNA vaccine is multifactorial, with protein expression levels, duration of expression, and the nature of the induced immune response being paramount. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different nucleoside modifications across these key performance indicators.

Nucleoside ModificationFold Change in Protein Expression (relative to unmodified mRNA)Cell Type / SystemReference
N1-methylpseudouridine (m1Ψ) Up to 44-fold higher than Ψ-modified mRNACell lines and mice[1]
1.5-fold higher mean expressionHeLa cells[2][3]
Pseudouridine (Ψ) 10 to 100-fold more protein compared to unmodifiedIn vitro/In vivo[4]
Similar mean expression to unmodifiedeGFP in HeLa cells[2][3]
5-methoxyuridine (5moU) 5-fold decrease in mean expressionHeLa cells[2][3]
3-fold lower mean expression than unmodifiedeGFP in HeLa cells[2][3]
Unmodified Uridine BaselineVariousN/A

Table 1: Comparison of In Vitro Protein Expression Levels for Different Nucleoside Modifications. The data illustrates the significant enhancement in protein expression achieved with m1Ψ modification compared to other variants.

Nucleoside ModificationIn Vivo Protein ExpressionAnimal ModelReference
N1-methylpseudouridine (m1Ψ) High and sustained expressionMice[5]
5-methoxyuridine (5moU) >10-fold less Luciferase expression than m1ΨMice[5]
Unmodified Uridine Low expression due to strong innate immune activationMice[2]

Table 2: In Vivo Protein Expression Comparison. These findings underscore the superior in vivo performance of m1Ψ-modified mRNA.

Nucleoside ModificationInnate Immune Activation (e.g., Type I Interferon Response)Key Receptors InvolvedReference
N1-methylpseudouridine (m1Ψ) Significantly reducedTLR3, TLR7, TLR8, RIG-I[6][7][8]
Pseudouridine (Ψ) ReducedTLR3, TLR7, TLR8[7]
5-methoxyuridine (5moU) ReducedNot specified[5]
Unmodified Uridine HighTLR3, TLR7, TLR8, RIG-I[6][7]

Table 3: Impact of Nucleoside Modifications on Innate Immunogenicity. The incorporation of modified nucleosides, particularly m1Ψ, is crucial for evading innate immune recognition and preventing the suppression of protein translation.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams were generated using the DOT language.

Signaling_Pathway cluster_cell Antigen-Presenting Cell Unmodified_mRNA Unmodified mRNA Endosome Endosome Unmodified_mRNA->Endosome Endocytosis RIG_I RIG-I Unmodified_mRNA->RIG_I Cytosolic Sensing Modified_mRNA Modified mRNA (m1Ψ, Ψ, 5moU) Modified_mRNA->Endosome Endocytosis Antigen_Expression Antigen Expression Modified_mRNA->Antigen_Expression Translation TLR7_8 TLR7/8 Endosome->TLR7_8 Sensing MyD88 MyD88 TLR7_8->MyD88 Cytoplasm Cytoplasm MAVS MAVS RIG_I->MAVS IRF3_7 IRF3/7 MAVS->IRF3_7 MyD88->IRF3_7 NF_kB NF-κB MyD88->NF_kB Type_I_IFN Type I Interferon (IFN-α/β) IRF3_7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Translation_Suppression Translation Suppression Type_I_IFN->Translation_Suppression Inflammatory_Cytokines->Translation_Suppression

Caption: Innate immune sensing of mRNA.

Experimental_Workflow cluster_IVT In Vitro Transcription (IVT) cluster_LNP Lipid Nanoparticle (LNP) Formulation cluster_Evaluation In Vitro / In Vivo Evaluation DNA_Template Linearized DNA Template (with T7 promoter) IVT_Reaction IVT Reaction DNA_Template->IVT_Reaction NTPs NTPs (ATP, GTP, CTP) + Modified UTP (m1Ψ, Ψ, or 5moU) or standard UTP NTPs->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction Purified_mRNA Purified mRNA IVT_Reaction->Purified_mRNA Purification Aqueous_mRNA mRNA in Aqueous Buffer Purified_mRNA->Aqueous_mRNA Lipid_Mix Lipid Mixture in Ethanol (B145695) (Ionizable lipid, helper lipid, cholesterol, PEG-lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing Aqueous_mRNA->Microfluidic_Mixing mRNA_LNP mRNA-LNP Microfluidic_Mixing->mRNA_LNP Cell_Culture Cell Culture Transfection mRNA_LNP->Cell_Culture Animal_Model Animal Model Injection mRNA_LNP->Animal_Model Luciferase_Assay Luciferase Assay (Protein Expression) Cell_Culture->Luciferase_Assay Cytokine_Analysis Cytokine Analysis (e.g., ELISA) (Immunogenicity) Cell_Culture->Cytokine_Analysis Animal_Model->Luciferase_Assay Animal_Model->Cytokine_Analysis

Caption: Workflow for comparing modified mRNA.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following section outlines the methodologies for the key experiments cited in this guide.

In Vitro Transcription (IVT) of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleosides.

a. DNA Template Preparation:

  • A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the gene of interest (e.g., Luciferase or a specific antigen) and a poly(A) tail sequence is used as the template.[9]

  • The DNA template must be purified to remove any contaminants that could inhibit the IVT reaction.[10]

b. IVT Reaction Mixture:

  • Assemble the following components in an RNase-free microcentrifuge tube at room temperature:

    • RNase-free water

    • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)[11]

    • ATP, GTP, CTP solution (typically 7.5 mM each)

    • UTP or modified UTP solution (e.g., N1-methylpseudouridine-5'-Triphosphate, pseudouridine-5'-Triphosphate, or 5-methoxyuridine-5'-Triphosphate) at a concentration that substitutes uridine.

    • Anti-Reverse Cap Analog (ARCA)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase[11]

  • The ratio of ARCA to GTP is critical for efficient capping and is typically maintained at 4:1.[12]

c. Incubation:

  • Incubate the reaction mixture at 37°C for 2 to 4 hours.[11]

d. DNA Template Removal and mRNA Purification:

  • Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purify the mRNA using a suitable method such as lithium chloride precipitation or a column-based purification kit to remove enzymes, unincorporated nucleotides, and short RNA fragments.

Lipid Nanoparticle (LNP) Formulation of mRNA

This protocol details the encapsulation of mRNA into lipid nanoparticles using a microfluidic mixing method.[13][14]

a. Preparation of Lipid and mRNA Solutions:

  • Organic Phase (Lipid Mixture): Prepare a solution of ionizable lipid (e.g., SM-102), a helper phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., C14-PEG-2000) in ethanol. A common molar ratio is 50:10:38.5:1.5.[13][14]

  • Aqueous Phase (mRNA Solution): Dissolve the purified mRNA in an acidic aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

b. Microfluidic Mixing:

  • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the organic and aqueous phases at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing leads to the self-assembly of mRNA-LNPs.

c. Dialysis and Concentration:

  • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Concentrate the mRNA-LNP formulation using a centrifugal filter device if necessary.

d. Characterization:

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[]

In Vitro and In Vivo Protein Expression Analysis (Luciferase Assay)

This protocol describes the quantification of protein expression from modified mRNA using a luciferase reporter system.[16][17]

a. In Vitro Transfection:

  • Seed cells (e.g., HEK293T or HeLa) in a multi-well plate.

  • Transfect the cells with the different mRNA-LNP formulations at a specific mRNA dose.

  • Incubate the cells for a defined period (e.g., 6, 24, 48 hours).

b. In Vivo Administration:

  • Administer the mRNA-LNP formulations to an animal model (e.g., mice) via a specific route (e.g., intramuscular or intravenous injection).

c. Luciferase Activity Measurement:

  • In Vitro: Lyse the transfected cells and add a luciferase assay reagent (containing luciferin (B1168401) substrate). Measure the luminescence using a luminometer. Normalize the luciferase activity to the total protein concentration in the cell lysate.

  • In Vivo: Administer a luciferin solution to the animals and measure the bioluminescence using an in vivo imaging system (IVIS).

Immunogenicity Assessment

This protocol outlines methods to evaluate the innate immune response triggered by different mRNA formulations.

a. Cytokine Measurement:

  • Treat immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or transfect cells in culture with the mRNA-LNP formulations.

  • After a specific incubation period, collect the cell culture supernatant.

  • Measure the levels of key inflammatory cytokines, such as Interferon-alpha (IFN-α) or Interferon-beta (IFN-β), using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][12]

b. dsRNA Quantification:

  • Double-stranded RNA (dsRNA) is a potent activator of innate immunity. Quantify the amount of dsRNA in the purified mRNA samples using a dsRNA-specific antibody in a dot blot or ELISA-based assay.[18]

Conclusion

The choice of nucleoside modification is a pivotal step in the design of effective mRNA vaccines. The data presented in this guide strongly supports the use of N1-methylpseudouridine (m1Ψ) for achieving high levels of antigen expression while minimizing the activation of the innate immune system. This combination of properties is crucial for maximizing the potency and safety of mRNA-based therapeutics. While other modifications like pseudouridine also offer benefits over unmodified mRNA, m1Ψ currently represents the gold standard for robust and durable protein expression in a non-inflammatory context. The provided experimental protocols offer a framework for the systematic evaluation of these and other novel nucleoside modifications, paving the way for further innovation in mRNA vaccine technology.

References

validating the biodistribution of N1-Methylsulfonyl pseudouridine-modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of messenger RNA (mRNA) is vast, offering innovative solutions for vaccines, protein replacement therapies, and gene editing. However, the inherent instability and immunogenicity of unmodified mRNA have necessitated the development of chemical modifications to enhance its in vivo performance. A critical aspect of evaluating these modified mRNAs is understanding their biodistribution—the way they distribute, accumulate, and are cleared from the body. This guide provides a comparative analysis of the biodistribution of mRNA with different chemical modifications, focusing on N1-methyl-pseudouridine (m1Ψ) and pseudouridine (B1679824) (Ψ) in comparison to unmodified mRNA.

A Note on N1-Methylsulfonyl pseudouridine (m1sΨ):

To date, publicly available literature does not provide specific data on the biodistribution of this compound (m1sΨ)-modified mRNA. Therefore, a direct comparison with other modifications is not currently possible. The following sections will focus on the well-characterized modifications for which biodistribution data is available. As research in the field of mRNA therapeutics is rapidly evolving, it is anticipated that data for novel modifications like m1sΨ will become available in the future.

Comparative Biodistribution of Modified mRNA

The biodistribution of mRNA is a key determinant of its therapeutic efficacy and safety. It is influenced by several factors, including the route of administration, the delivery vehicle (commonly lipid nanoparticles or LNPs), and the chemical modifications of the mRNA molecule itself.[1] Nucleoside modifications can significantly impact the stability, translation efficiency, and immunogenicity of mRNA, which in turn affects its biodistribution and subsequent protein expression.[2][3]

Organ Distribution and Protein Expression

The following table summarizes the typical biodistribution patterns and protein expression levels observed for unmodified, Ψ-modified, and m1Ψ-modified mRNA delivered via lipid nanoparticles (LNPs) through intravenous (IV) or intramuscular (IM) injection in preclinical animal models.

Modification TypePrimary Organs of Accumulation (IV)Protein Expression Profile (IV)Protein Expression at Injection Site (IM)Systemic Protein Expression (IM)Reference
Unmodified mRNA Liver, Spleen, LungsPredominantly in the liver, but often lower and more transient due to immune recognition and degradation.Localized expression, can be accompanied by a significant inflammatory response.Lower systemic expression compared to modified mRNA.[4][5]
Pseudouridine (Ψ) Liver, SpleenHigher and more sustained protein expression compared to unmodified mRNA, primarily in the liver.Enhanced local expression with reduced inflammation compared to unmodified mRNA.Higher systemic expression than unmodified mRNA.[4][5]
N1-methyl-pseudouridine (m1Ψ) Liver, SpleenHighest and most prolonged protein expression, predominantly in the liver.High local expression with minimal inflammation.Highest systemic expression among the compared modifications.[6][7]

Experimental Protocols

The following sections detail the typical methodologies used in the studies that form the basis of the comparative data presented above.

mRNA Synthesis and Modification
  • In Vitro Transcription (IVT): mRNA is synthesized from a DNA template using a viral RNA polymerase, typically T7 RNA polymerase.

  • Nucleotide Modification: To generate modified mRNA, the standard uridine (B1682114) triphosphate (UTP) is partially or fully replaced with the desired modified nucleotide triphosphate, such as pseudouridine triphosphate (ΨTP) or N1-methyl-pseudouridine triphosphate (m1ΨTP), during the IVT reaction.

  • Capping and Tailing: A 5' cap structure (e.g., Cap 1) and a 3' poly(A) tail are added enzymatically to enhance mRNA stability and translation efficiency.

  • Purification: The resulting mRNA is purified to remove unincorporated nucleotides, enzymes, and DNA templates, often using chromatography-based methods.

Lipid Nanoparticle (LNP) Formulation

LNPs are the most common delivery vehicle for mRNA therapeutics. A typical LNP formulation consists of four components:

  • Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.

  • Phospholipid (e.g., DSPC): A helper lipid that contributes to the structural integrity of the nanoparticle.

  • Cholesterol: Another structural component that stabilizes the LNP.

  • PEG-lipid: A polyethylene (B3416737) glycol-conjugated lipid that helps to control particle size and prevent aggregation, as well as shield the LNP from the immune system to prolong circulation time.

The lipids are dissolved in an organic solvent (e.g., ethanol) and rapidly mixed with an aqueous solution of mRNA at an acidic pH. This process leads to the self-assembly of LNPs with the mRNA encapsulated inside. The resulting LNPs are then purified and buffer-exchanged.

In Vivo Biodistribution Studies
  • Animal Models: Murine models (mice) are commonly used for in vivo biodistribution studies.

  • Administration Route: The route of administration significantly impacts biodistribution. Intravenous (IV) injection is often used to assess systemic distribution, while intramuscular (IM) injection is relevant for vaccine applications.[1]

  • Reporter Genes: To track protein expression, the mRNA often encodes a reporter protein, such as Firefly Luciferase (fLuc) or Green Fluorescent Protein (GFP).

  • Biodistribution Assessment:

    • Bioluminescence Imaging (BLI): For mRNA encoding luciferase, the biodistribution of protein expression can be visualized and quantified in living animals over time using an in vivo imaging system (IVIS) after the administration of the luciferase substrate.

    • Fluorescence Imaging: If the mRNA or the LNP is labeled with a fluorescent dye (e.g., Cy5), its distribution in various organs can be tracked.

    • Quantitative PCR (qPCR): The amount of mRNA accumulated in different tissues can be quantified by extracting total RNA from the tissues and performing reverse transcription qPCR.

    • ELISA: The concentration of the expressed protein in tissues or serum can be measured using an enzyme-linked immunosorbent assay.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the biodistribution of modified mRNA.

experimental_workflow cluster_synthesis mRNA Synthesis & LNP Formulation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis s1 In Vitro Transcription with Modified Nucleotides (Ψ or m1Ψ) s2 mRNA Capping, Tailing & Purification s1->s2 s3 LNP Formulation with Encapsulated mRNA s2->s3 a1 Administration to Animal Model (e.g., IV or IM injection in mice) s3->a1 LNP-mRNA complex a2 In Vivo Imaging (Bioluminescence) - Time-course analysis a1->a2 a3 Tissue Collection at Pre-determined Time Points a1->a3 e1 RNA Extraction & qPCR (mRNA quantification in tissues) a3->e1 e2 Protein Extraction & ELISA (Protein quantification in tissues) a3->e2 e3 Homogenate Preparation for Luciferase Assay a3->e3

References

N1-Methylsulfonyl Pseudouridine Holds Key Stability Advantages Over Pseudouridine in Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that messenger RNA (mRNA) modified with N1-Methylsulfonyl pseudouridine (B1679824) (1mΨ) exhibits a significantly longer functional half-life and higher protein expression compared to mRNA modified with pseudouridine (Ψ). This enhanced stability positions 1mΨ as a superior alternative for the development of mRNA-based therapeutics and vaccines, offering the potential for lower effective doses and extended protein production.

The superior performance of 1mΨ-modified mRNA is attributed to its increased resistance to enzymatic degradation and a reduced innate immune response.[1][2] Studies have shown that the incorporation of 1mΨ into mRNA transcripts leads to substantially higher and more sustained protein expression in various cell lines and in vivo models compared to Ψ-modified mRNA.[1] This indicates a longer functional half-life, a critical factor for the efficacy of mRNA-based drugs.

Quantitative Comparison of Modified mRNA Performance

A key study by Andries et al. (2015) provides a direct comparison of the protein expression levels achieved with 1mΨ- and Ψ-modified mRNA encoding for firefly luciferase. The results, summarized below, demonstrate the clear advantage of the 1mΨ modification.

Cell LineModificationFold Increase in Protein Expression (relative to unmodified mRNA)Fold Increase in Protein Expression (relative to Ψ-modified mRNA)
A549 Pseudouridine (Ψ)~2-fold-
N1-Methylsulfonyl pseudouridine (1mΨ)~15-fold~7.5-fold
HeLa Pseudouridine (Ψ)~3-fold-
This compound (1mΨ)~20-fold~6.7-fold
Primary Keratinocytes Pseudouridine (Ψ)~4-fold-
This compound (1mΨ)~25-fold~6.3-fold

Table 1: Comparison of protein expression from firefly luciferase mRNA modified with either pseudouridine (Ψ) or this compound (1mΨ) in different human cell lines 24 hours post-transfection. Data extracted from Andries et al., 2015.[1]

Experimental Methodologies

The following sections detail the experimental protocols for the synthesis of modified mRNA and the subsequent measurement of its functional half-life through a luciferase reporter assay, based on the methodologies described by Andries et al., 2015.[1]

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA molecules incorporating either pseudouridine (Ψ) or this compound (1mΨ).

Materials:

  • Linearized DNA template encoding the gene of interest (e.g., firefly luciferase) with a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleotide triphosphates (ATP, GTP, CTP).

  • Either Uridine triphosphate (UTP) for unmodified mRNA, Pseudouridine-5'-Triphosphate (ΨTP) for Ψ-modified mRNA, or N1-Methylsulfonylpseudouridine-5'-Triphosphate (1mΨTP) for 1mΨ-modified mRNA.

  • 5' cap analog (e.g., m7G(5')ppp(5')G).

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the in vitro transcription reaction by combining the linearized DNA template, T7 RNA polymerase, ATP, GTP, CTP, the respective modified or unmodified UTP, and the 5' cap analog in a reaction buffer at 37°C.

  • Incubate the reaction for 2-4 hours.

  • Degrade the DNA template by adding DNase I and incubating for a further 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the purified mRNA using spectrophotometry and gel electrophoresis.

Luciferase Reporter Assay for Functional mRNA Half-life

Objective: To determine the functional half-life of modified mRNA by measuring the activity of the reporter protein (luciferase) over time.

Materials:

  • Mammalian cell lines (e.g., A549, HeLa).

  • In vitro transcribed and purified firefly luciferase mRNA (unmodified, Ψ-modified, and 1mΨ-modified).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed mammalian cells in multi-well plates and culture until they reach the desired confluency.

  • Transfect the cells with the different luciferase mRNA variants using a suitable transfection reagent.

  • At various time points post-transfection (e.g., 3, 6, 12, 24, 48 hours), lyse the cells.

  • Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase assay reagent.

  • Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number.

  • Plot the luciferase activity over time for each mRNA variant. The rate of decline in luciferase activity reflects the functional half-life of the mRNA.

Visualizing the Experimental Workflow and Underlying Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathway related to mRNA stability.

experimental_workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell-based Assay cluster_analysis Data Analysis ivt In Vitro Transcription (with ΨTP or 1mΨTP) purification mRNA Purification ivt->purification qc Quality Control (Spectrophotometry & Gel Electrophoresis) purification->qc transfection Transfection of Cells with modified mRNA qc->transfection incubation Incubation & Time Points transfection->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (Functional Half-life Determination) luciferase_assay->data_analysis signaling_pathway cluster_recognition Innate Immune Recognition cluster_response Cellular Response unmodified_mrna Unmodified mRNA tlr Toll-like Receptors (TLR3, TLR7, TLR8) unmodified_mrna->tlr Strong Recognition degradation mRNA Degradation unmodified_mrna->degradation Increased Susceptibility modified_mrna Ψ / 1mΨ-modified mRNA modified_mrna->tlr Reduced Recognition modified_mrna->degradation Increased Resistance immune_activation Innate Immune Activation tlr->immune_activation rnase_l RNase L Activation immune_activation->rnase_l rnase_l->degradation

References

N1-Methylsulfonyl Pseudouridine: A Superior Alternative for Reducing Innate Immune Activation in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safe and effective mRNA-based therapies hinges on minimizing the innate immune response to synthetic RNA. The incorporation of modified nucleosides is a key strategy in this endeavor. This guide provides a comprehensive comparison of N1-Methylsulfonyl pseudouridine (B1679824) (1mΨ) with unmodified uridine (B1682114) and the commonly used pseudouridine (Ψ), presenting supporting experimental data that confirms the superior ability of 1mΨ to dampen immune activation.

The introduction of exogenous mRNA into cells can trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This can lead to the production of type I interferons and inflammatory cytokines, which can inhibit protein translation from the mRNA therapeutic and potentially cause adverse effects. Chemical modifications to the mRNA molecule, particularly within the uridine bases, have proven effective in evading this immune surveillance.

N1-Methylsulfonyl pseudouridine (1mΨ) has emerged as a leading modification, demonstrating a greater capacity to reduce immunogenicity compared to its predecessor, pseudouridine (Ψ).[1][2] This enhanced performance is attributed to its unique structural properties that more effectively prevent the binding and activation of key immune sensors.[1][3]

Comparative Analysis of Immune Activation

Experimental data consistently demonstrates that the complete substitution of uridine with 1mΨ in mRNA transcripts leads to a significant reduction in the production of inflammatory cytokines and interferons compared to both unmodified and Ψ-modified mRNA.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, highlighting the reduced immunogenicity of 1mΨ-modified mRNA.

Table 1: Comparison of Cytokine Induction by Modified mRNA in Human Fibroblast-like Synoviocytes

mRNA ModificationIL-6 (pg/mL)TNF-α (pg/mL)CXCL10 (pg/mL)
Unmodified EGFP mRNA~1750~150~1250
1mΨ EGFP mRNA~250Below Detection~250

Data adapted from a 2022 study on primary human fibroblast-like synoviocytes transfected with modified EGFP mRNA. Cytokine levels were measured in the culture supernatant 24 hours after transfection.[4]

Table 2: Relative Immunogenicity of Modified mRNA in Human Cell Lines

mRNA ModificationRelative IFN-β InductionRelative TNF-α Induction
Unmodified mRNAHighHigh
Pseudouridine (Ψ) mRNAReducedReduced
This compound (1mΨ) mRNASignificantly ReducedSignificantly Reduced

This table provides a qualitative summary based on findings from multiple studies, indicating a clear trend of reduced cytokine induction with 1mΨ modification.[2][4][5]

Signaling Pathways of Innate Immune Activation by mRNA

The innate immune system recognizes synthetic mRNA primarily through endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytosolic sensor RIG-I. Activation of these receptors triggers downstream signaling cascades, culminating in the production of type I interferons and other pro-inflammatory cytokines. The incorporation of 1mΨ sterically hinders the interaction between the mRNA and these sensors, thereby blocking the initiation of these inflammatory pathways.

Innate_Immune_Signaling cluster_cell Cell cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus TLR3 TLR3 TBK1 TBK1 TLR3->TBK1 TLR7 TLR7/8 NFkB NF-κB TLR7->NFkB RIGI RIG-I MAVS MAVS RIGI->MAVS MAVS->TBK1 MAVS->NFkB IRF3 IRF3/7 TBK1->IRF3 IFN_Genes IFN Genes IRF3->IFN_Genes Cytokine_Genes Cytokine Genes NFkB->Cytokine_Genes Type I IFNs Type I IFNs IFN_Genes->Type I IFNs Inflammatory\nCytokines Inflammatory Cytokines Cytokine_Genes->Inflammatory\nCytokines Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR3 Unmodified_mRNA->TLR7 Unmodified_mRNA->RIGI m1psi_mRNA 1mΨ-modified mRNA m1psi_mRNA->TLR3 m1psi_mRNA->TLR7 m1psi_mRNA->RIGI

Caption: Innate immune signaling pathways activated by unmodified mRNA and inhibited by 1mΨ modification.

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed methodologies for the key experiments are provided below.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine with either Ψ or 1mΨ.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP)

  • Unmodified UTP, Pseudouridine-5'-Triphosphate (ΨTP), or this compound-5'-Triphosphate (1mΨTP)

  • RNase Inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Assemble the in vitro transcription (IVT) reaction at room temperature by combining the reaction buffer, ribonucleoside triphosphates (substituting UTP with either ΨTP or 1mΨTP for modified mRNA synthesis), the linearized DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA Polymerase and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water and determine the concentration and purity using a spectrophotometer.

Cell Culture, Transfection, and Stimulation

This protocol describes the process of introducing the synthesized mRNA into immune-competent cells to measure the subsequent immune response.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes, dendritic cells)

  • Appropriate cell culture medium

  • mRNA transfection reagent (e.g., lipid-based)

  • Synthesized unmodified, Ψ-modified, and 1mΨ-modified mRNA

Procedure:

  • Culture the cells in the appropriate medium and conditions until they reach the desired confluency for transfection.

  • On the day of transfection, dilute the mRNA and the transfection reagent separately in serum-free medium.

  • Combine the diluted mRNA and transfection reagent to form mRNA-lipid complexes, and incubate at room temperature for 15-20 minutes.

  • Add the complexes to the cells and incubate for 4-6 hours.

  • After the incubation period, replace the medium with fresh, complete culture medium.

  • Collect the cell culture supernatant at various time points (e.g., 6, 12, 24 hours) for cytokine analysis.

Measurement of Cytokine Production by ELISA

This protocol details the quantification of specific cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit for the target cytokine (e.g., TNF-α, IFN-β, IL-6)

  • Collected cell culture supernatants

  • Plate reader

Procedure:

  • Perform the ELISA according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody specific for the target cytokine.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme.

  • After another incubation and wash step, add the substrate for the enzyme.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Experimental_Workflow cluster_mRNA_Prep mRNA Preparation cluster_Cell_Culture Cell-based Assay cluster_Analysis Analysis IVT In Vitro Transcription (Unmodified, Ψ, 1mΨ) Purification mRNA Purification & Quantification IVT->Purification Transfection Transfection with Modified mRNA Purification->Transfection Cell_Culture Culture Immune Cells (e.g., Dendritic Cells) Cell_Culture->Transfection Incubation Incubation and Supernatant Collection Transfection->Incubation ELISA Cytokine Measurement (ELISA) Incubation->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

Caption: Experimental workflow for comparing the immunogenicity of modified mRNA.

Conclusion

References

A Comparative Analysis of Protein Expression Kinetics Using Modified Uridines in Synthetic mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in optimizing protein expression and modulating immune responses. The substitution of uridine (B1682114) with modified analogs is a key strategy to enhance the stability and translational capacity of in vitro transcribed (IVT) mRNA while mitigating its inherent immunogenicity.[1][2][3] This guide provides a side-by-side analysis of protein expression kinetics facilitated by three widely used modified uridines: pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (B57755) (5moU), offering a quantitative comparison and detailed experimental methodologies to support researchers in selecting the optimal modification for their applications.

Quantitative Comparison of Modified Uridines

The choice of uridine modification significantly impacts the efficiency and duration of protein expression, as well as the level of innate immune activation. The following table summarizes key performance metrics based on experimental data from various studies.

ParameterUnmodified Uridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)5-methoxyuridine (5moU)
Peak Protein Expression BaselineModerate to High Increase[1][4]Highest Increase[5][6][7]High Increase[5][8]
Duration of Expression ShortestIncreased[1][9]Longest[8]Prolonged[8]
mRNA Stability LowIncreased[1][9]IncreasedReported to be more stable than other mRNAs[5]
Transfection Efficacy BaselineSimilar to UnmodifiedHigher efficacy[8]Higher efficacy[8]
Immunogenicity High (Induces IFN-α, activates PKR)[1][4]Reduced (Diminishes PKR activation)[4][10]Significantly Reduced[7]Significantly Reduced[11]

Mechanism of Action: Evading the Innate Immune Response

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) and cytoplasmic sensors like Protein Kinase R (PKR), triggering an innate immune response.[12][13] This leads to the production of type I interferons and the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α), which globally inhibits protein translation.[4][14] Modified uridines, particularly pseudouridine and its derivatives, alter the conformation of the mRNA, which reduces its ability to activate these sensors.[3][4] This evasion of the innate immune system is a primary reason for the enhanced and sustained protein expression observed with modified mRNA.[1][4] For instance, Ψ-containing mRNA activates PKR to a lesser degree than uridine-containing mRNA.[4]

InnateImmuneEvasion cluster_cell Cell Cytoplasm unmodified_mrna Unmodified mRNA (U) pkr PKR Sensor unmodified_mrna->pkr Activates modified_mrna Modified mRNA (Ψ, m1Ψ, 5moU) modified_mrna->pkr Reduced Activation ribosome Ribosome modified_mrna->ribosome Translation eif2a eIF2α pkr->eif2a Phosphorylates translation_inhibition Translation Inhibition eif2a->translation_inhibition protein Protein Expression ribosome->protein

Caption: Evasion of PKR-mediated translation inhibition by modified mRNA.

Experimental Protocols

In Vitro Transcription (IVT) of Modified mRNA

This protocol outlines the synthesis of mRNA containing modified uridines.

Materials:

  • Linearized plasmid DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, CTP, GTP)

  • Modified UTP (Ψ-TP, m1Ψ-TP, or 5moU-TP)

  • Cap analog (e.g., ARCA, CleanCap®)[15]

  • DNase I

  • LiCl for purification

  • Nuclease-free water

Procedure:

  • Template Preparation: The plasmid DNA is linearized using a restriction enzyme that cuts downstream of the poly(A) tail sequence.[16][17] The linearized template is then purified.

  • IVT Reaction Setup: In a nuclease-free tube at room temperature, combine the transcription buffer, NTPs (substituting UTP with the desired modified UTP), cap analog, linearized DNA template, and T7 RNA polymerase.[15][18] For complete substitution, the modified UTP is used at the same concentration as the other NTPs.[11]

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate for 30 minutes at 37°C to digest the DNA template.[17]

  • mRNA Purification: Precipitate the mRNA using LiCl, wash with 75% ethanol, and resuspend the purified mRNA pellet in nuclease-free water.[15][17]

  • Quality Control: Assess the integrity and concentration of the synthesized mRNA using denaturing agarose (B213101) gel electrophoresis and a spectrophotometer.[15]

mRNA Transfection into Mammalian Cells

This protocol describes the delivery of IVT mRNA into cultured cells using a lipid-based transfection reagent.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Purified IVT mRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Reduced-serum medium (e.g., Opti-MEM)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[19]

  • Complex Formation:

    • In one tube, dilute the required amount of mRNA (e.g., 500 ng for a 6-well plate) into a reduced-serum medium.[20]

    • In a separate tube, dilute the transfection reagent in the reduced-serum medium according to the manufacturer's instructions.[21]

    • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of mRNA-lipid complexes.[21][22]

  • Transfection: Add the mRNA-lipid complexes drop-wise to the cells in each well.[19]

  • Incubation: Incubate the cells with the complexes at 37°C in a CO2 incubator. The incubation time can range from 4 hours to overnight, after which the medium can be replaced with fresh complete medium.[22]

Quantification of Protein Expression

Protein expression kinetics can be monitored over time using methods like flow cytometry for fluorescent reporter proteins.

Materials:

  • Transfected cells expressing a fluorescent protein (e.g., eGFP)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Harvesting: At various time points post-transfection (e.g., 24, 48, 72 hours), harvest the cells. For adherent cells, wash with PBS, detach with trypsin, and then resuspend in complete medium or PBS.

  • Sample Preparation: Transfer the cell suspension into flow cytometry tubes.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity (e.g., in the FITC channel for eGFP) and the percentage of fluorescent (transfected) cells.[8][11]

  • Data Analysis: The Mean Fluorescence Intensity (MFI) of the positive cell population is used as a quantitative measure of the protein expression level at each time point.[8] The percentage of positive cells indicates the transfection efficiency.

Workflow and Data Analysis Visualization

The following diagram illustrates the comprehensive workflow for comparing protein expression from mRNAs with different uridine modifications.

ExperimentalWorkflow cluster_prep mRNA Preparation cluster_utp UTP Variants cluster_exp Cell-based Experiment cluster_analysis Data Analysis p_linear Plasmid Linearization ivt In Vitro Transcription p_linear->ivt purify mRNA Purification & QC ivt->purify u U u->ivt psi Ψ psi->ivt m1psi m1Ψ m1psi->ivt mo5u 5moU mo5u->ivt transfect Cell Transfection purify->transfect incubate Time-course Incubation (e.g., 24, 48, 72h) transfect->incubate harvest Cell Harvesting incubate->harvest flow Flow Cytometry harvest->flow quant Quantify: - % Positive Cells - Mean Fluorescence Intensity flow->quant kinetics Plot Expression Kinetics quant->kinetics

Caption: Workflow for modified mRNA synthesis, transfection, and analysis.

Conclusion

The incorporation of modified uridines is a powerful and essential tool for enhancing the therapeutic potential of synthetic mRNA. N1-methylpseudouridine (m1Ψ) consistently demonstrates the highest levels of protein expression, making it a prime candidate for applications requiring robust protein production, such as vaccines and protein replacement therapies.[6][7] 5-methoxyuridine (5moU) also provides high, prolonged expression with significantly reduced immunogenicity, offering another excellent alternative.[5][8][11] Pseudouridine (Ψ) represents a well-established modification that offers a significant improvement over unmodified uridine by increasing translational capacity and stability while reducing innate immune activation.[1] The choice of modification should be guided by the specific requirements of the application, balancing the need for maximal protein expression with the necessity of minimizing inflammatory responses. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and execute studies aimed at optimizing mRNA-based platforms.

References

Unveiling N1-Methylsulfonyl Pseudouridine: A Comparative Guide to Analytical Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of modified RNA therapeutics, the precise and accurate detection of N1-Methylsulfonyl pseudouridine (B1679824) (ms1Ψ) is paramount. This guide provides an objective comparison of leading analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

The burgeoning field of mRNA-based therapeutics and vaccines heavily relies on the incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ), to enhance stability and reduce immunogenicity. N1-Methylsulfonyl pseudouridine (ms1Ψ), a related modification, necessitates robust analytical methods for its detection and quantification to ensure product quality, efficacy, and safety. This guide delves into the primary techniques employed for this purpose, offering a comparative analysis of their performance.

The predominant analytical methods for the validation of ms1Ψ and other modified nucleosides include liquid chromatography-mass spectrometry (LC-MS/MS), chemical derivatization techniques, and antibody-based assays. Each approach presents a unique set of advantages and limitations in terms of sensitivity, specificity, and the nature of the data generated.

Comparative Analysis of Analytical Methods

The choice of an analytical method for ms1Ψ detection is contingent on the specific requirements of the study, such as the need for absolute quantification, high-throughput screening, or localization of the modification within an RNA sequence. The following table summarizes the key performance characteristics of the most common analytical techniques.

MethodPrincipleQuantitative/QualitativeKey Performance Characteristics
UPLC-MS/MS Separation of enzymatically digested nucleosides by ultra-performance liquid chromatography followed by detection and quantification using tandem mass spectrometry.[1][2]QuantitativeHigh Specificity & Accuracy: Provides precise mass-to-charge ratio for unambiguous identification and quantification. High Sensitivity: Can achieve low limits of detection (LOD) and quantification (LOQ). Broad Applicability: Suitable for various modified nucleosides.
CMC Derivatization Chemical modification of pseudouridine and its derivatives with N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMC), leading to a product that can be detected by reverse transcription stops or mass spectrometry.[3][4][5][6]Semi-Quantitative/QualitativeSequence Context: Can provide information on the location of the modification within an RNA molecule when coupled with sequencing. Potential for RNA Damage: The chemical treatment can lead to RNA degradation.
Bisulfite Sequencing Treatment with bisulfite, which differentially modifies pseudouridine compared to uridine, allowing for identification through next-generation sequencing.[3][4]Quantitative (relative)High Throughput: Enables transcriptome-wide mapping of modifications. Indirect Detection: Relies on the interpretation of sequencing data.
Antibody-based Assays Utilization of antibodies that specifically recognize the modified nucleoside for detection and quantification through methods like ELISA or for enrichment in sequencing-based approaches.[7][8][9]Quantitative/QualitativeHigh Specificity (Antibody Dependent): Performance is critically dependent on the affinity and specificity of the antibody. Versatility: Can be adapted for various formats, including high-throughput screening.

Experimental Workflow and Methodologies

A logical workflow is crucial for the successful validation of analytical methods for ms1Ψ detection. The following diagram illustrates a general workflow that can be adapted for different analytical techniques.

Analytical_Method_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Validation Sample RNA Sample (containing ms1Ψ) Digestion Enzymatic Digestion to Nucleosides Sample->Digestion Purification Sample Purification Digestion->Purification LC_MS UPLC-MS/MS Analysis Purification->LC_MS Derivatization Chemical Derivatization (e.g., CMC, Bisulfite) Purification->Derivatization Antibody Antibody-based Detection Purification->Antibody Quantification Quantification (LOD, LOQ, Linearity) LC_MS->Quantification Specificity Specificity Assessment Derivatization->Specificity Antibody->Specificity Accuracy Accuracy & Precision Quantification->Accuracy Specificity->Accuracy Validation Method Validation Report Accuracy->Validation

General workflow for the validation of analytical methods for ms1Ψ detection.
Key Experimental Protocols

1. UPLC-MS/MS for Absolute Quantification

This method is considered the gold standard for the accurate quantification of modified nucleosides.

  • Sample Preparation:

    • Purify total RNA or the specific RNA species of interest.

    • Quantify the RNA concentration accurately using a spectrophotometer.

    • Enzymatically digest 1-2 µg of RNA to its constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

    • Purify the resulting nucleoside mixture, typically using a solid-phase extraction (SPE) method.

    • Resuspend the dried nucleosides in an appropriate buffer for LC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[2]

    • Perform mass spectrometry in positive ion mode using a triple quadrupole mass spectrometer.

    • Monitor the specific mass transitions for ms1Ψ and an appropriate internal standard.

    • Generate a standard curve using a serial dilution of a pure ms1Ψ standard to enable absolute quantification.

2. Chemical Derivatization for Enhanced Detection

Chemical derivatization can be employed to improve the detection of pseudouridine and its analogs.

  • CMC Treatment:

    • Treat the RNA sample with N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide (CMC) in a suitable buffer.

    • The reaction specifically targets the N3 position of pseudouridine and its derivatives.

    • The resulting CMC adduct can be detected as a stop during reverse transcription or by a characteristic mass shift in mass spectrometry.[4]

3. Antibody-based Detection

This approach relies on the high specificity of antibodies for the target molecule.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a microplate with the RNA sample or nucleoside mixture.

    • Add a primary antibody specific to ms1Ψ.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a detectable signal upon reaction with the enzyme.

    • Quantify the signal, which is proportional to the amount of ms1Ψ present.

Signaling Pathways and Logical Relationships

The validation of an analytical method follows a logical progression of steps to ensure its suitability for the intended purpose. This process can be visualized as a decision-making pathway.

Method_Validation_Pathway cluster_planning Planning & Development cluster_validation Validation Parameters cluster_assessment Assessment & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Candidate Method(s) Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Evaluation Evaluate Data Against Acceptance Criteria Robustness->Data_Evaluation Validation_Report Prepare Validation Report Data_Evaluation->Validation_Report Implementation Implement for Routine Use Validation_Report->Implementation

Logical pathway for analytical method validation.

References

N1-Methylsulfonyl Pseudouridine (1-msΨ) in Modified mRNA: A Comparative Performance Analysis Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of modified nucleosides is paramount in the design of mRNA-based therapeutics and vaccines. This guide provides an objective cross-study comparison of N1-Methylsulfonyl pseudouridine (B1679824) (1-msΨ), often referred to in literature as N1-methylpseudouridine (m1Ψ), against other common modifications. The following analysis, supported by experimental data, elucidates the performance of 1-msΨ in various cell types, offering insights into its potential to enhance protein expression while mitigating innate immune responses.

The incorporation of modified nucleosides into messenger RNA (mRNA) is a critical strategy to enhance its therapeutic efficacy. These modifications can increase the stability of the mRNA molecule and, crucially, dampen the innate immune response that can be triggered by foreign RNA. Among the various modifications, N1-methylpseudouridine (m1Ψ) has emerged as a state-of-the-art modification, notably used in the approved mRNA vaccines against SARS-CoV-2.[1] This guide focuses on the performance of m1Ψ-modified mRNA in different cellular contexts, providing a comparative overview to inform the selection of nucleoside modifications for specific research and therapeutic applications.

Comparative Analysis of Protein Expression

The primary goal of therapeutic mRNA is the efficient translation of a target protein. The choice of nucleoside modification significantly impacts the level and duration of protein expression. Studies have consistently shown that the complete substitution of uridine (B1682114) with m1Ψ in mRNA transcripts leads to substantially higher protein expression compared to unmodified mRNA and mRNA containing other modifications like pseudouridine (Ψ).

For instance, a study comparing firefly luciferase expression in various cell lines demonstrated that m1Ψ-modified mRNA consistently outperformed Ψ-modified and unmodified mRNA.[2] In human lung epithelial cells (A549), human foreskin fibroblasts (BJ), murine muscle cells (C2C12), and human cervix epithelial cells (HeLa), the introduction of m1Ψ resulted in significantly higher luciferase activity.[2] This enhancement in protein expression is a key advantage of using m1Ψ in mRNA-based platforms.

Interestingly, the level of m1Ψ incorporation can be modulated to fine-tune protein expression. A recent study investigated the impact of varying the m1Ψ modification ratio on enhanced green fluorescent protein (EGFP) expression.[1] In RAW264.7 macrophage-like cells, a 10% m1Ψ modification yielded the highest protein expression, while in Jurkat T cells, a 5% modification was optimal.[1] Conversely, in A549 cells, a 5% m1Ψ modification also showed the highest EGFP expression, whereas higher modification ratios (50-100%) led to decreased expression in H1299 cells.[1] These findings suggest that the optimal m1Ψ modification level can be cell-type specific.

Below is a summary of quantitative data from comparative studies:

Cell LineReporter GeneModification ComparisonFold Increase in Expression (vs. Unmodified)Fold Increase in Expression (vs. Ψ)Reference
A549 Firefly Luciferasem1Ψ vs. Unmodified, Ψ~10-fold~2-fold[2]
BJ Firefly Luciferasem1Ψ vs. Unmodified, Ψ~15-fold~3-fold[2]
C2C12 Firefly Luciferasem1Ψ vs. Unmodified, Ψ~20-fold~4-fold[2]
HeLa Firefly Luciferasem1Ψ vs. Unmodified, Ψ~12-fold~2.5-fold[2]
HEK-293T EGFPm1Ψ (low ratio) vs. UnmodifiedIncreased-[1]
RAW264.7 EGFPm1Ψ (10%) vs. UnmodifiedHighest Expression-[1]
Jurkat EGFPm1Ψ (5%) vs. UnmodifiedHighest Expression-[1]
A549 EGFPm1Ψ (5%) vs. UnmodifiedHighest Expression-[1]
H1299 EGFPm1Ψ (50-100%) vs. UnmodifiedDecreased-[1]

Immunogenicity and Cytotoxicity Profile

A major hurdle for in vivo mRNA delivery is the activation of the innate immune system, which can lead to inflammation and degradation of the mRNA. Chemical modifications, such as the inclusion of m1Ψ, are instrumental in evading this immune recognition.[3]

The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors (RLRs).[1] The incorporation of m1Ψ into mRNA has been shown to reduce the activation of these pathways, leading to lower production of pro-inflammatory cytokines such as interferon-β (IFN-β) and interleukin-6 (IL-6).[4] This reduced immunogenicity not only improves the safety profile of the mRNA therapeutic but also contributes to the increased stability and translational efficiency of the transcript.[5]

Furthermore, studies have demonstrated that m1Ψ-modified mRNA leads to improved cellular viability compared to unmodified or Ψ-modified mRNA upon transfection.[3] This is likely a direct consequence of the reduced innate immune activation, which can otherwise trigger cytotoxic effects.

Experimental Protocols

The following is a generalized protocol for the synthesis, transfection, and analysis of modified mRNA, based on methodologies described in the cited literature.[2][4][6][7][8]

1. Modified mRNA Synthesis (In Vitro Transcription)

  • Template Generation: A DNA template encoding the gene of interest (e.g., luciferase, EGFP) is amplified by PCR. The template should include a T7 promoter sequence for in vitro transcription.

  • In Vitro Transcription Reaction: The PCR product is used as a template for in vitro transcription using T7 RNA polymerase. The reaction mixture contains the DNA template, T7 polymerase, RNase inhibitor, and a mixture of nucleotide triphosphates (NTPs). For modified mRNA, UTP is partially or fully replaced with N1-methylpseudouridine-5'-triphosphate (m1ΨTP). Other modifications like 5-methylcytidine-5'-triphosphate (B12393967) (m5CTP) can also be included. An anti-reverse cap analog (ARCA) is typically included to add a 5' cap.

  • Purification: The resulting mRNA is purified to remove unincorporated nucleotides, enzymes, and the DNA template. This is often achieved using lithium chloride precipitation or silica-based columns.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed using gel electrophoresis and spectrophotometry.

2. Cell Culture and Transfection

  • Cell Seeding: The day before transfection, cells of the desired type (e.g., A549, HEK-293T) are seeded in multi-well plates to achieve a target confluency of around 80-90% at the time of transfection.

  • Transfection Complex Formation: The modified mRNA is complexed with a transfection reagent, such as a lipid-based reagent (e.g., Lipofectamine). The mRNA and transfection reagent are separately diluted in a serum-free medium (e.g., Opti-MEM) before being combined and incubated at room temperature to allow for complex formation.

  • Transfection: The mRNA-lipid complexes are added dropwise to the cells. The cells are then incubated under standard culture conditions (e.g., 37°C, 5% CO2).

  • Post-Transfection: The medium may be replaced with fresh, complete medium after a few hours to minimize cytotoxicity from the transfection reagent.

3. Analysis of Protein Expression

  • Reporter Gene Assays:

    • Luciferase Assay: For luciferase reporter genes, cells are lysed at a specified time point post-transfection (e.g., 24 hours). A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.

    • Fluorescent Protein Analysis: For fluorescent reporter genes like EGFP, protein expression can be quantified by flow cytometry to determine the percentage of fluorescent cells and the mean fluorescence intensity. Alternatively, fluorescence microscopy can be used for qualitative assessment.

  • Western Blot: To confirm the expression of the correct size protein, cell lysates can be analyzed by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_transfection Cell Transfection cluster_analysis Expression Analysis dna DNA Template (PCR Product) ivt In Vitro Transcription (with m1ΨTP) dna->ivt purify mRNA Purification ivt->purify qc Quality Control purify->qc complex Form mRNA-Lipid Complexes qc->complex cells Seed Cells transfect Transfect Cells cells->transfect complex->transfect lyse Cell Lysis transfect->lyse assay Reporter Assay (Luciferase/Flow Cytometry) lyse->assay data Data Analysis assay->data

Caption: Experimental workflow for evaluating modified mRNA performance.

Innate_Immune_Signaling cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm tlr TLR3/7/8 mavs MAVS tlr->mavs rigi RIG-I rigi->mavs irf IRF3/7 mavs->irf nfkb NF-κB mavs->nfkb cytokines Pro-inflammatory Cytokines (IFN-β, IL-6) irf->cytokines nfkb->cytokines translation mRNA Translation unmod_mrna Unmodified mRNA unmod_mrna->tlr Recognized unmod_mrna->rigi Recognized m1psi_mrna m1Ψ-modified mRNA m1psi_mrna->tlr Evades Recognition m1psi_mrna->rigi Evades Recognition m1psi_mrna->translation

Caption: Innate immune recognition of unmodified vs. m1Ψ-modified mRNA.

Conclusion

The evidence strongly supports the use of N1-methylpseudouridine (m1Ψ) as a superior nucleoside modification for enhancing the performance of synthetic mRNA. Its ability to significantly boost protein expression across a variety of cell types while concurrently reducing innate immunogenicity and cytotoxicity makes it an invaluable tool for the development of mRNA-based vaccines and therapeutics. However, the observation that optimal performance may be achieved at different modification ratios in different cell types highlights the need for empirical optimization in specific applications. Future research will likely continue to refine our understanding of how m1Ψ and other novel modifications can be best utilized to control the fate and function of therapeutic mRNA.

References

Benchmarking N1-Methylpseudouridine Against Other Novel RNA Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of therapeutic mRNA is rapidly evolving, with novel RNA modifications being a key driver of innovation. This guide provides an objective comparison of the performance of N1-methylpseudouridine (m1Ψ), a cornerstone of current mRNA vaccine technology, against other significant RNA modifications. The information presented is supported by experimental data to aid in the informed selection of modifications for mRNA-based therapeutics and research.

Note: Initial searches for "N1-Methylsulfonyl pseudouridine" did not yield any specific scientific literature or performance data. It is possible that this is a very new, less common, or alternative naming for a more established modification. Therefore, this guide will focus on the extensively studied and closely related N1-methylpseudouridine (m1Ψ), which is a critical component in approved mRNA vaccines.[1][2]

Executive Summary

The strategic incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a critical strategy to enhance protein expression and reduce the innate immunogenicity of synthetic mRNA.[1][3] Among the various modifications, N1-methylpseudouridine (m1Ψ) has emerged as a superior option, demonstrating significantly improved translational efficiency and a dampened immune response compared to its predecessor, pseudouridine (B1679824) (Ψ), and other uridine (B1682114) analogs.[1][4][5] This guide will delve into the comparative performance of m1Ψ against pseudouridine (Ψ) and 5-methoxyuridine (B57755) (5moU) across three key metrics: translation efficiency, immunogenicity, and mRNA stability.

Comparative Performance of RNA Modifications

The choice of RNA modification can profoundly impact the therapeutic efficacy of an mRNA drug. The following tables summarize the quantitative data from various studies, comparing the performance of unmodified mRNA (U), pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (5moU).

Table 1: Translation Efficiency

Increased protein expression is a primary goal of mRNA therapeutics. The data below, primarily from luciferase reporter assays, quantifies the relative protein production from mRNAs containing different modifications.

ModificationReporter GeneCell LineFold Increase in Protein Expression (relative to unmodified mRNA)Reference
Ψ LuciferaseHEK293>10-fold[6]
m1Ψ LuciferaseHEK293T~1.5-fold higher than Ψ[7]
m1Ψ GFPHEK293TSignificantly higher than U, Ψ, and other modifications[8]
5moU Cas9Cell linesHigh indel frequencies, indicating high protein activity[9]
Unmodified (U) LuciferaseHEK293Baseline[6]
Table 2: Immunogenicity

Reducing the innate immune response to synthetic mRNA is crucial for safety and sustained protein expression. The following table presents data on the induction of key inflammatory cytokines in response to mRNA with different modifications.

ModificationCell TypeCytokine MeasuredReduction in Immune Response (relative to unmodified mRNA)Reference
Ψ Human macrophagesPro-inflammatory cytokinesSignificant reduction[10]
m1Ψ Human macrophagesPro-inflammatory cytokinesSignificant reduction, lower than Ψ[10]
5moU Human macrophagesPro-inflammatory cytokinesLowest dsRNA by-products, indicating low immunogenicity[10]
Unmodified (U) Human macrophagesPro-inflammatory cytokinesBaseline (high immune stimulation)[10]
Table 3: mRNA Stability

The stability of the mRNA molecule directly influences the duration of protein expression. While direct comparative data on the half-life of differently modified mRNAs is limited, the impact of modifications on stability is a key area of research.

ModificationKey Findings on StabilityReference
Ψ Enhances thermodynamic stability of RNA duplexes.[3]
m1Ψ Induces a higher stabilization effect on dsRNA due to stronger stacking and base-pairing interactions compared to Ψ.[3][3][5]
5moU Uridine depletion, often used with 5moU, can improve mRNA stability.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Innate Immune Recognition of IVT mRNA

In vitro transcribed mRNA can be recognized by pattern recognition receptors (PRRs) like TLR3, TLR7, TLR8, and RIG-I, triggering an inflammatory response. Modifications like m1Ψ help the mRNA evade this recognition.

InnateImmunity cluster_IVT_mRNA IVT mRNA cluster_Cell Cell Unmodified_mRNA Unmodified mRNA (U) TLRs TLR3, TLR7, TLR8 Unmodified_mRNA->TLRs Activates RIGI RIG-I Unmodified_mRNA->RIGI Activates Modified_mRNA Modified mRNA (m1Ψ, Ψ, 5moU) Modified_mRNA->TLRs Evades Modified_mRNA->RIGI Evades Immune_Response Inflammatory Cytokines (IFN-β, TNF-α) TLRs->Immune_Response RIGI->Immune_Response

Caption: Evasion of Innate Immune Recognition by Modified mRNA.

Experimental Workflow for Comparing mRNA Translation Efficiency

A common method to assess the translation efficiency of different mRNA modifications involves a luciferase reporter assay in cultured cells.

TranslationWorkflow IVT In Vitro Transcription (with modified NTPs) mRNA_Purification mRNA Purification IVT->mRNA_Purification Transfection Transfection into HEK293T cells mRNA_Purification->Transfection Cell_Lysis Cell Lysis Transfection->Cell_Lysis Luciferase_Assay Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Luminescence Measurement) Luciferase_Assay->Data_Analysis

Caption: Luciferase Reporter Assay Workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

In Vitro Transcription (IVT) of Modified mRNA

Objective: To synthesize mRNA molecules incorporating modified nucleotides.

Materials:

  • Linearized DNA template with a T7 promoter sequence encoding the gene of interest (e.g., Luciferase).

  • T7 RNA Polymerase.

  • RNase inhibitor.

  • Reaction buffer (Tris-HCl, MgCl2, DTT, spermidine).

  • NTPs (ATP, GTP, CTP) and modified UTP (Ψ-TP, m1Ψ-TP, or 5moU-TP).

  • Cap analog (e.g., ARCA).

  • DNase I.

  • RNA purification kit.

Protocol:

  • Assemble the transcription reaction on ice by combining the reaction buffer, NTPs (with the desired modified UTP), cap analog, DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.[11]

  • To remove the DNA template, add DNase I and incubate for another 15-30 minutes at 37°C.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the purified mRNA in RNase-free water and quantify its concentration using a spectrophotometer.

Cell Culture and Transfection

Objective: To introduce the synthesized mRNA into mammalian cells for protein expression.

Materials:

  • HEK293T cells.[12]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection reagent (e.g., Lipofectamine).

  • Opti-MEM reduced-serum medium.

  • 6-well plates.

Protocol:

  • Culture HEK293T cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • One day before transfection, seed the cells in 6-well plates to achieve 70-90% confluency on the day of transfection.[13]

  • On the day of transfection, dilute the purified mRNA and the transfection reagent separately in Opti-MEM.

  • Combine the diluted mRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Aspirate the culture medium from the cells and replace it with fresh, pre-warmed medium.

  • Add the mRNA-transfection reagent complex dropwise to the cells.

  • Incubate the cells for 24-48 hours before downstream analysis.

Luciferase Reporter Assay

Objective: To quantify the protein expression from the transfected mRNA.

Materials:

  • Transfected cells from the previous step.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • After the desired incubation period, aspirate the culture medium from the wells.

  • Lyse the cells by adding the luciferase assay lysis buffer and incubate for a few minutes.

  • Transfer the cell lysate to a luminometer-compatible plate.

  • Add the luciferase assay substrate to the lysate.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the levels of inflammatory cytokines (e.g., IFN-β, TNF-α) secreted by cells in response to mRNA transfection.

Materials:

  • Cell culture supernatant from transfected cells.

  • ELISA kit for the specific cytokine of interest (e.g., human IFN-β ELISA kit, human TNF-α ELISA kit).[9][14]

  • Plate reader.

Protocol:

  • Collect the cell culture supernatant at a specified time point post-transfection.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the plate and adding a detection antibody.

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme-linked detection antibody.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a plate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Conclusion

The evidence strongly supports the superiority of N1-methylpseudouridine (m1Ψ) as an RNA modification for therapeutic applications, primarily due to its ability to significantly enhance protein translation while concurrently reducing the innate immune response. While pseudouridine (Ψ) offers a substantial improvement over unmodified mRNA, m1Ψ provides an additional advantage in both these critical parameters. 5-methoxyuridine (5moU) also presents a promising alternative, particularly in minimizing immunogenicity. The choice of modification will ultimately depend on the specific therapeutic goal, balancing the need for high protein expression with the requirement for a minimal inflammatory profile. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further advance the field of mRNA therapeutics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The information provided herein pertains to N1-Methylpseudouridine . Extensive searches for "N1-Methylsulfonyl pseudouridine" did not yield information on a compound with that specific name, suggesting a possible misnomer in the original query. N1-Methylpseudouridine is a critical component in mRNA-based technologies, and the following procedures are based on the available safety data for this compound.

This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the operational handling and disposal of N1-Methylpseudouridine. Adherence to these procedures is crucial for maintaining a safe laboratory environment.

I. Pre-Disposal Safety and Handling

Before disposal, proper handling of N1-Methylpseudouridine is paramount to minimize exposure and risk. While some safety data sheets (SDS) classify this compound as not hazardous, others indicate potential health effects.[1][2] Therefore, a cautious approach is recommended.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[3]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with powders or in poorly ventilated areas, a NIOSH-approved respirator is advised.[4]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[3]

  • Ensure adequate ventilation in the work area.[1][4]

  • Wash hands thoroughly after handling.[3]

  • Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[3][4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

II. Step-by-Step Disposal Protocol

The standard and required method for the disposal of N1-Methylpseudouridine is in accordance with local, state, and federal regulations.[4]

  • Waste Classification: Treat all N1-Methylpseudouridine waste, including contaminated materials, as chemical waste. One SDS recommends disposing of it as hazardous waste.[1]

  • Containment:

    • Collect waste material in a clearly labeled, leak-proof container.

    • Ensure the container is kept tightly sealed when not in use.[4]

  • Storage:

    • Store the waste container in a designated, dry, and well-ventilated area, away from incompatible materials.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for N1-Methylpseudouridine.

  • Spill Cleanup:

    • In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.[4]

    • Wear appropriate PPE.

    • Contain the spill, then sweep up the material and place it in the chemical waste container.[4]

    • Do not allow the material to enter drains or waterways.[4]

III. Hazard Information Summary

The following table summarizes the potential hazards associated with N1-Methylpseudouridine as identified in one of its Safety Data Sheets. It is important to note that other sources classify the compound as non-hazardous.

Hazard ClassificationGHS Hazard StatementPrecautionary Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302
Skin Irritation (Category 2)Causes skin irritationH315
Serious Eye Irritation (Category 2A)Causes serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335

IV. Visualized Disposal Workflow

The following diagram outlines the logical steps for the safe and compliant disposal of N1-Methylpseudouridine.

N1_Methylpseudouridine_Disposal_Workflow cluster_handling Phase 1: Safe Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal start Generation of N1-Methylpseudouridine Waste ppe Don Appropriate PPE start->ppe collect Collect Waste into Designated Container ppe->collect label_container Label Container Clearly 'Chemical Waste' collect->label_container seal Seal Container Tightly label_container->seal store Store in a Secure, Ventilated Area seal->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end Waste Collected for Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of N1-Methylpseudouridine.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.